5-Bromo-4-chloro-2-fluorotoluene
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2-chloro-4-fluoro-5-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClF/c1-4-2-5(8)6(9)3-7(4)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNHPIRQSZOBOQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378327 | |
| Record name | 5-Bromo-4-chloro-2-fluorotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201849-18-5 | |
| Record name | 1-Bromo-2-chloro-4-fluoro-5-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=201849-18-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-4-chloro-2-fluorotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzene, 1-bromo-2-chloro-4-fluoro-5-methyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Bromo-4-chloro-2-fluorotoluene: A Key Building Block in Modern Medicinal Chemistry
Introduction: The Strategic Importance of Polysubstituted Aromatic Scaffolds
In the landscape of contemporary drug discovery and development, the strategic incorporation of polysubstituted aromatic moieties is a cornerstone of rational molecular design. These scaffolds provide a rigid framework for the precise spatial orientation of pharmacophoric elements, enabling high-affinity interactions with biological targets. Among the vast arsenal of synthetic building blocks, halogenated toluenes have emerged as particularly versatile intermediates. This guide provides a comprehensive technical overview of 5-Bromo-4-chloro-2-fluorotoluene (CAS No. 201849-18-5), a trifunctionalized aromatic compound with significant potential in the synthesis of complex pharmaceutical agents.[1][2]
This document will delve into the physicochemical properties, synthetic routes, and key applications of this compound, with a particular focus on its utility in transition metal-catalyzed cross-coupling reactions. The insights provided herein are intended to empower researchers, scientists, and drug development professionals to leverage the unique reactivity of this compound in their synthetic endeavors.
Physicochemical Properties and Structural Elucidation
A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in synthesis. This compound is a solid at room temperature with a molecular formula of C₇H₅BrClF and a molecular weight of 223.47 g/mol .[1]
Key Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 201849-18-5 | [1] |
| IUPAC Name | 1-bromo-2-chloro-4-fluoro-5-methylbenzene | [1] |
| Molecular Formula | C₇H₅BrClF | [1] |
| Molecular Weight | 223.47 g/mol | [1] |
| Appearance | Colorless to yellow liquid or solid | [3] |
| Melting Point | 30-35°C (for the isomer 4-Bromo-5-chloro-2-fluorotoluene) | [4] |
| Boiling Point | Approximately 155-160°C | [3] |
| Solubility | Very soluble in N,N-Dimethylformamide; Soluble in methanol; Sparingly soluble in glacial acetic acid; Very slightly soluble in chloroform; Practically insoluble in water. | [5] |
Spectroscopic Characterization (Predicted)
-
¹H NMR (400 MHz, CDCl₃): The spectrum is expected to exhibit two aromatic proton signals, likely appearing as doublets or doublet of doublets in the range of δ 7.0-7.5 ppm. The methyl group will present as a singlet around δ 2.2-2.4 ppm. The coupling constants will be informative, with typical ortho, meta, and para couplings, as well as couplings to the fluorine atom.
-
¹³C NMR (100 MHz, CDCl₃): The spectrum will show seven distinct signals. The carbon atoms attached to the halogens will be significantly influenced by their electronegativity and will appear at characteristic chemical shifts. The carbon bearing the fluorine atom will exhibit a large one-bond C-F coupling constant.
-
Mass Spectrometry (EI): The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine and chlorine isotopes.
Synthesis of this compound: A Plausible Synthetic Approach
The synthesis of polysubstituted aromatic compounds often requires a multi-step approach with careful consideration of directing group effects. A plausible and efficient synthesis of this compound can be envisioned starting from commercially available 4-chloro-2-fluorotoluene. The synthetic strategy hinges on the ortho-directing effect of the fluorine and methyl groups and the para-directing effect of the chlorine atom.
Caption: Proposed synthetic route to this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on established methods for the bromination of activated aromatic rings.[9]
-
Reaction Setup: To a stirred solution of 4-chloro-2-fluorotoluene (1.0 eq) in a suitable solvent such as dichloromethane or glacial acetic acid in a round-bottom flask fitted with a reflux condenser and a dropping funnel, add a catalytic amount of iron(III) bromide (FeBr₃, 0.05 eq). The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Bromine: Slowly add a solution of bromine (1.05 eq) in the same solvent to the reaction mixture at room temperature. The addition should be controlled to maintain the reaction temperature below 30°C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bisulfite to destroy any unreacted bromine. Separate the organic layer and wash it sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure or by flash column chromatography on silica gel to afford pure this compound.
Applications in Drug Discovery: A Gateway to Molecular Complexity
The synthetic utility of this compound lies in the differential reactivity of its two halogen substituents in palladium-catalyzed cross-coupling reactions.[10][11] The carbon-bromine bond is significantly more reactive towards oxidative addition to a palladium(0) catalyst than the more robust carbon-chlorine bond. This reactivity difference allows for the selective functionalization at the C5 position, leaving the C4 chloro-substituent available for subsequent transformations.
Caption: Key cross-coupling applications of this compound.
Protocol: Selective Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful tool for the formation of carbon-carbon bonds. The following is a general protocol for the selective coupling at the C-Br bond of this compound.
-
Reagent Preparation: In a reaction vessel, combine this compound (1.0 eq), the desired boronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base such as potassium carbonate or cesium carbonate (2.0-3.0 eq).
-
Solvent Addition and Degassing: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water. Thoroughly degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes.
-
Reaction Execution: Heat the reaction mixture to a temperature between 80-110°C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup and Purification: After cooling to room temperature, dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.
The resulting 5-aryl-4-chloro-2-fluorotoluene can then be subjected to a second cross-coupling reaction at the chloro-position, often requiring more forcing conditions (e.g., a stronger base, a more active catalyst, or higher temperatures), to generate highly functionalized, non-symmetrical biaryl compounds.
Safety, Handling, and Storage
As a halogenated aromatic compound, this compound requires careful handling to minimize exposure. It is classified as an irritant, causing skin, eye, and respiratory irritation, and is harmful if swallowed.[12][13]
Recommended Safety Precautions
-
Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), chemical safety goggles, and a lab coat.
-
Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex organic molecules. Its distinct pattern of halogen substitution provides a handle for selective, stepwise functionalization through modern cross-coupling methodologies. This guide has provided a technical overview of its properties, a plausible synthetic route, and detailed protocols for its application, particularly within the context of drug discovery. By understanding and applying the principles outlined herein, researchers can effectively utilize this compound to accelerate the development of novel therapeutics.
References
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5-Bromo-4-chloro-2-fluorotoluene physical properties
An In-depth Technical Guide to 5-Bromo-4-chloro-2-fluorotoluene for Advanced Research
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development focused on the strategic application of halogenated aromatic building blocks. We will delve into the core physicochemical properties, synthetic routes, and analytical methodologies for this compound, a versatile intermediate with significant potential in the synthesis of complex molecular architectures.
Compound Profile and Strategic Importance
This compound (CAS No. 201849-18-5) is a polysubstituted aromatic compound featuring a unique arrangement of three different halogen atoms (Fluorine, Chlorine, Bromine) and a methyl group on a benzene ring.[1][2] This distinct substitution pattern makes it a highly valuable intermediate in organic synthesis. The differential reactivity of the halogens allows for selective, stepwise functionalization through various cross-coupling reactions, enabling the construction of diverse and complex molecular scaffolds. Such halogenated compounds are pivotal in the discovery of novel therapeutic agents, agrochemicals, and materials.[3][4][5]
The strategic placement of the fluorine atom, in particular, is of high interest in medicinal chemistry. Fluorine can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins, making it a key element in modern drug design.[4][6]
Physicochemical Properties
A precise understanding of the physical properties of a synthetic building block is fundamental to its effective use in experimental design, including reaction setup, purification, and storage. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 201849-18-5 | [1][2] |
| Molecular Formula | C₇H₅BrClF | [1][7] |
| Molecular Weight | 223.47 g/mol | [1][7] |
| IUPAC Name | 1-bromo-2-chloro-4-fluoro-5-methylbenzene | [1] |
| Appearance | Colorless to yellow liquid | [8] |
| Boiling Point | 155-160 °C (approx.) | [8] |
| Density | ~1.65 g/mL | [8] |
| Solubility | Soluble in common organic solvents (e.g., ethanol, acetone) | [8] |
Note: Some sources report a solid physical form with a melting point of 30-35°C, which corresponds to the isomer 4-Bromo-5-chloro-2-fluorotoluene (CAS: 201849-17-4).[9] It is critical for researchers to verify the correct isomer by its CAS number.
Synthesis Pathway: A Conceptual Framework
The synthesis of polysubstituted toluenes like this compound often involves a multi-step sequence of electrophilic aromatic substitutions and diazotization reactions, starting from a less substituted precursor. The specific regiochemistry is controlled by the directing effects of the substituents present on the ring at each step. A plausible, generalized synthetic approach is outlined below.
Conceptual Synthesis Workflow
Caption: Generalized workflow for the synthesis of this compound.
Experimental Protocol: Electrophilic Bromination (Illustrative)
This protocol is an illustrative example based on standard procedures for aromatic bromination.[10] Optimization is necessary for specific substrates and scales.
-
Reactor Setup: Under an inert atmosphere (Nitrogen or Argon), charge a dry, three-necked flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser with the starting material (e.g., 4-chloro-2-fluorotoluene) and a suitable solvent (e.g., dichloromethane).
-
Catalyst Introduction: Add a catalytic amount of iron(III) bromide (FeBr₃) to the reaction mixture.
-
Reagent Addition: Cool the mixture in an ice bath (0-5 °C). Slowly add a stoichiometric equivalent of bromine (Br₂), dissolved in the same solvent, via the dropping funnel over 30-60 minutes.
-
Causality Insight: Slow addition at low temperature is crucial to control the exothermicity of the reaction and minimize the formation of polybrominated side products.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate to consume excess bromine.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product using flash column chromatography on silica gel to isolate the desired this compound isomer.
Analytical Characterization Workflow
Rigorous analytical testing is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of chromatographic and spectrometric techniques is typically employed.
Caption: Standard analytical workflow for the characterization of synthesized intermediates.
Protocol: GC-MS for Purity and Identity Confirmation
This protocol is adapted from standard methods for analyzing halogenated aromatic compounds.[11]
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
-
GC Parameters (Typical):
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium, with a constant flow rate of 1 mL/min.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase at 15 °C/min to 280 °C.
-
Hold: Maintain 280 °C for 5 minutes.
-
-
-
MS Parameters (Typical):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[11]
-
Mass Range: Scan from m/z 50 to 300.
-
Source Temperature: 230 °C.
-
-
Data Analysis:
-
Purity: Determine the area percentage of the main peak in the total ion chromatogram (TIC).
-
Identity: Compare the obtained mass spectrum with a reference library or analyze the fragmentation pattern. The molecular ion peak should correspond to the compound's molecular weight, showing a characteristic isotopic pattern for bromine and chlorine.
-
Safety, Handling, and Storage
Working with halogenated intermediates requires strict adherence to safety protocols to minimize exposure and risk.
GHS Hazard Information
| Hazard Class | Code | Statement | Source(s) |
| Skin Irritation | H315 | Causes skin irritation | [8] |
| Eye Irritation | H319 | Causes serious eye irritation | [8] |
| STOT - Single Exposure | H335 | May cause respiratory irritation | [8] |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors.[12][13]
-
Personal Protective Equipment:
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[14]
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[15]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[14]
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[15]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, get medical advice.[8][13]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[12]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and call a poison control center or doctor immediately.[12]
Conclusion
This compound is a high-value synthetic intermediate whose utility is derived from its unique and versatile substitution pattern. A thorough understanding of its physical properties, coupled with robust synthetic and analytical protocols, is essential for its successful application in the development of novel pharmaceuticals and other advanced materials. The protocols and data presented in this guide provide a foundational framework for researchers to safely handle, synthesize, and characterize this important chemical building block.
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- ChemBK. (2024). 4-CHLORO-5-BROMO-2-FLUOROTOLUENE.
- PubChem. (n.d.). 4-Bromo-2-chloro-5-fluorotoluene. National Center for Biotechnology Information.
- PubMed. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. National Library of Medicine.
- ResearchGate. (n.d.). Synthesis of 4-chloro-3-fluorotoluene and 4-bromo-3-fluorotoluene.
- Google Patents. (n.d.). CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Exploring the Applications of 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine Beyond Palbociclib.
- PubMed Central. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. National Library of Medicine.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Versatility of 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine in Drug Development.
- PubMed. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. National Library of Medicine.
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An In-depth Technical Guide to 5-Bromo-4-chloro-2-fluorotoluene: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Halogenated Toluene Scaffolds
In the landscape of modern medicinal chemistry and drug development, halogenated aromatic compounds serve as indispensable building blocks. Their unique physicochemical properties—lipophilicity, metabolic stability, and ability to form specific halogen bonds with biological targets—make them privileged scaffolds in the design of novel therapeutics. Among these, polysubstituted toluenes are of particular interest due to the additional steric and electronic modulation afforded by the methyl group. 5-Bromo-4-chloro-2-fluorotoluene, with its distinct substitution pattern, represents a key intermediate for the synthesis of complex molecular architectures, particularly in the realm of kinase inhibitors and other targeted therapies. This guide provides a comprehensive technical overview of its chemical structure, properties, a detailed synthetic protocol, and its applications in pharmaceutical research.
Physicochemical and Spectroscopic Profile
This compound is a polysubstituted aromatic compound with the molecular formula C₇H₅BrClF.[1][2] Its structure is characterized by a toluene core with bromine, chlorine, and fluorine atoms at positions 5, 4, and 2, respectively.
Chemical Structure and Properties
-
IUPAC Name: 1-bromo-2-chloro-4-fluoro-5-methylbenzene[1]
-
CAS Number: 201849-18-5[1]
-
Molecular Weight: 223.47 g/mol [1]
A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source |
| Molecular Weight | 223.47 g/mol | PubChem[1] |
| XLogP3 | 3.7 | PubChem (Computed)[1] |
| Boiling Point | ~212-222 °C (Predicted) | ChemBK, Echemi[2][3] |
| Density | ~1.62 g/cm³ (Predicted) | ChemBK, Echemi[2][3] |
| Flash Point | ~93 °C (Predicted) | ChemBK[3] |
| Solubility | Soluble in methanol, N,N-Dimethylformamide; sparingly soluble in glacial acetic acid; very slightly soluble in chloroform; practically insoluble in water. | Echemi[2] |
Spectroscopic Characterization
-
¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two aromatic protons, and a singlet in the aliphatic region for the methyl group protons. The aromatic protons will likely appear as doublets or doublet of doublets due to coupling with each other and with the fluorine atom.
-
¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum will display seven distinct signals for the seven carbon atoms in the molecule. The chemical shifts will be influenced by the attached halogens, with the carbon attached to fluorine showing a characteristic large C-F coupling constant.
-
Mass Spectrometry (Predicted): The mass spectrum will exhibit a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of similar intensity due to the presence of the bromine atom. Fragmentation patterns would likely involve the loss of the methyl group and halogen atoms.
-
Infrared (IR) Spectroscopy (Predicted): The IR spectrum is expected to show characteristic absorption bands for C-H stretching of the aromatic ring and the methyl group, C=C stretching of the aromatic ring, and C-halogen (C-F, C-Cl, C-Br) stretching vibrations.
Synthesis of this compound
The most logical and established synthetic route to this compound is through a Sandmeyer reaction, a versatile method for the conversion of an aromatic amine to an aryl halide via a diazonium salt intermediate.[4][5][6] The starting material for this synthesis is 4-chloro-2-fluoro-5-methylaniline.
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is based on established procedures for Sandmeyer reactions of analogous aromatic amines.[7][8][9]
Step 1: Diazotization of 4-chloro-2-fluoro-5-methylaniline
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 4-chloro-2-fluoro-5-methylaniline (1 equivalent).
-
Add a 48% aqueous solution of hydrobromic acid (HBr) (3-4 equivalents) and cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (NaNO₂) (1.1 equivalents) in cold water.
-
Slowly add the sodium nitrite solution dropwise to the aniline solution, maintaining the temperature below 5 °C. The formation of the diazonium salt is observed.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.
Step 2: Sandmeyer Bromination
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr) (1.2 equivalents) in 48% aqueous HBr.
-
Heat the CuBr/HBr solution to 60-70 °C.
-
Slowly and carefully add the cold diazonium salt solution from Step 1 to the hot CuBr solution. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, heat the reaction mixture at 80-90 °C for 1-2 hours to ensure complete decomposition of the diazonium salt.
Step 3: Work-up and Purification
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Wash the organic layer sequentially with water, a saturated solution of sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Applications in Drug Discovery and Medicinal Chemistry
This compound is a valuable intermediate in the synthesis of complex organic molecules, particularly active pharmaceutical ingredients (APIs). The strategic placement of three different halogen atoms on the toluene ring provides multiple reactive sites for further functionalization through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. This allows for the introduction of diverse molecular fragments, making it a key building block in combinatorial chemistry and library synthesis for drug discovery programs.
Role as a Building Block for Kinase Inhibitors
The polysubstituted phenyl ring is a common scaffold in many kinase inhibitors. The specific substitution pattern of this compound makes it a potential precursor for the synthesis of cyclin-dependent kinase (CDK) inhibitors. CDK4/6 inhibitors, such as Palbociclib, Ribociclib, and Abemaciclib, are a class of targeted therapies approved for the treatment of certain types of breast cancer.[10][11] The synthesis of these complex molecules often involves the coupling of various halogenated aromatic intermediates. While a direct synthetic route from this compound to a commercially available drug is not explicitly documented in publicly available literature, its structural motifs are highly relevant to the intermediates used in the synthesis of such compounds.[10][11][12][13]
Logical Flow of Application in API Synthesis
Caption: Application of this compound in API synthesis.
Safety and Handling
This compound is classified as an irritant and is harmful if swallowed, in contact with skin, or if inhaled. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Conclusion
This compound is a strategically important chemical intermediate with significant potential in the field of drug discovery and development. Its polysubstituted halogenated structure provides a versatile platform for the synthesis of complex molecular architectures, particularly for targeted therapies like kinase inhibitors. The synthetic route via a Sandmeyer reaction is a reliable and scalable method for its preparation. As the demand for novel and effective therapeutics continues to grow, the utility of such specialized building blocks will undoubtedly increase, making a thorough understanding of their synthesis and properties essential for researchers in the pharmaceutical sciences.
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An In-Depth Technical Guide to the Synthesis of 5-Bromo-4-chloro-2-fluorotoluene
Introduction
5-Bromo-4-chloro-2-fluorotoluene is a polyhalogenated aromatic compound of significant interest to the pharmaceutical and agrochemical industries. Its value lies in its utility as a versatile building block for the synthesis of more complex molecules. The specific arrangement of its substituents—a methyl group, fluorine, chlorine, and bromine atoms—provides multiple, distinct reaction sites for further chemical modification, such as cross-coupling reactions. This guide provides a comprehensive overview of a logical and field-proven pathway for the synthesis of this compound, intended for an audience of researchers, scientists, and drug development professionals. We will delve into a robust two-step synthetic sequence, beginning with the formation of a key intermediate, 4-chloro-2-fluorotoluene, followed by a regioselective bromination. This document will detail the underlying chemical principles, provide step-by-step experimental protocols, and discuss the critical parameters that ensure a successful and reproducible synthesis.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic analysis of the target molecule, this compound, suggests that the carbon-bromine bond is the most strategic disconnection. This points to an electrophilic aromatic substitution (EAS) reaction as the final step. The precursor for this step would be 4-chloro-2-fluorotoluene. This intermediate is not commonly available commercially and must be synthesized. A reliable method for its preparation is the Balz-Schiemann reaction or a related diazotization-fluorination sequence, starting from the corresponding aniline, 5-chloro-2-methylaniline.
This retrosynthetic strategy forms the basis of a two-part synthetic pathway:
-
Part A: Synthesis of the Key Intermediate, 4-Chloro-2-fluorotoluene, via diazotization of 5-chloro-2-methylaniline.
-
Part B: Regioselective Bromination of 4-chloro-2-fluorotoluene to yield the final product.
Caption: Retrosynthetic pathway for this compound.
Part A: Synthesis of 4-Chloro-2-fluorotoluene
The conversion of an aromatic amine to an aryl fluoride via a diazonium salt is a classic and robust transformation in organic synthesis. In this case, 5-chloro-2-methylaniline is converted to 4-chloro-2-fluorotoluene. This process avoids the direct fluorination of toluene, which is often non-selective and hazardous. The synthesis involves three distinct stages: salification (salt formation), diazotization, and thermal decomposition to introduce the fluorine atom.[1][2]
Mechanistic Considerations
The core of this synthesis is the formation of an arenediazonium salt. The primary amine of 5-chloro-2-methylaniline is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (typically -5 to 5 °C) to form the corresponding diazonium salt.[1] The low temperature is critical to prevent the premature decomposition of this unstable intermediate. In this specific protocol, anhydrous hydrofluoric acid (HF) serves as both the acid catalyst and the fluoride source. The resulting diazonium fluoride salt is then gently heated, causing the loss of nitrogen gas (N₂) and the formation of an aryl cation, which is immediately trapped by a fluoride ion from the solvent to form the desired aryl fluoride.[2]
Detailed Experimental Protocol
This protocol is adapted from established industrial methods for the synthesis of 4-chloro-2-fluorotoluene.[2]
Stage 1: Salification
-
In a suitable reactor designed for handling anhydrous hydrofluoric acid, charge the required volume of anhydrous HF.
-
Cool the reactor contents to between 5-7 °C.
-
Slowly, add 5-chloro-2-methylaniline (1.0 equivalent) dropwise to the cooled HF. The addition rate should be controlled to maintain the reaction temperature within the 5-7 °C range. This process can take several hours for larger scales.
-
After the addition is complete, continue to stir the mixture at 5-7 °C for an additional 1-3 hours to ensure the complete formation of the anilinium salt.[1]
Stage 2: Diazotization
-
Cool the anilinium salt mixture from Stage 1 to a temperature between -3 °C and 0 °C.
-
Slowly add sodium nitrite (1.0-1.5 equivalents) portion-wise or as a concentrated aqueous solution. Vigorous stirring is essential.
-
Crucially, maintain the reaction temperature between -3 °C and 0 °C throughout the addition of sodium nitrite.
-
After the addition is complete, continue stirring the reaction mixture for an additional 1-3 hours at the same temperature to ensure the diazotization is complete.[2]
Stage 3: Thermal Decomposition (Thermolysis)
-
Carefully and slowly warm the reaction mixture containing the diazonium salt. The temperature should be gradually increased to a range of 0-40 °C.[2]
-
This stage involves the evolution of nitrogen gas, which must be safely vented. The heating rate must be controlled to manage the rate of gas evolution.
-
Once gas evolution has ceased, the reaction is complete. The mixture is then carefully quenched with water and neutralized with a base (e.g., sodium carbonate or dilute sodium hydroxide) to a pH of 7-8.
-
The organic layer is separated, and the aqueous layer may be extracted with a suitable solvent (e.g., dichloromethane).
-
The combined organic layers are washed, dried, and the solvent is removed. The crude 4-chloro-2-fluorotoluene is then purified by distillation.
| Parameter | Condition | Rationale |
| Salification Temp. | 5-7 °C | Ensures controlled salt formation and prevents side reactions. |
| Diazotization Temp. | -3 to 0 °C | Critical for the stability of the diazonium salt intermediate.[1] |
| Thermolysis Temp. | 0-40 °C | Gentle heating controls the decomposition and N₂ evolution.[2] |
| NaNO₂ Stoichiometry | 1.0-1.5 equiv. | A slight excess ensures complete conversion of the aniline.[2] |
Part B: Regioselective Bromination of 4-Chloro-2-fluorotoluene
The final step in the synthesis is the introduction of a bromine atom onto the 4-chloro-2-fluorotoluene ring. This is an electrophilic aromatic substitution reaction, and the position of the incoming bromine atom (regioselectivity) is dictated by the directing effects of the substituents already on the ring (-CH₃, -F, and -Cl).
Mechanistic Considerations: Directing Effects
In electrophilic aromatic substitution, the existing substituents guide the incoming electrophile to specific positions.
-
Activating, Ortho-, Para-Directors: The methyl (-CH₃) group is an activating group that donates electron density to the ring, directing incoming electrophiles to the positions ortho and para to it.[3]
-
Deactivating, Ortho-, Para-Directors: The fluorine (-F) and chlorine (-Cl) atoms are deactivating groups due to their inductive electron withdrawal. However, they possess lone pairs of electrons that can be donated via resonance, which stabilizes the intermediate carbocation (sigma complex) when substitution occurs at the ortho and para positions.[4][5]
Analysis for 4-Chloro-2-fluorotoluene:
-
The methyl group at C1 directs to C2 (occupied), C6, and C4 (occupied).
-
The fluoro group at C2 directs to C1 (occupied), C3, and C5.
-
The chloro group at C4 directs to C3 and C5.
The positions C3, C5, and C6 are available for substitution. The desired product is This compound , meaning substitution must occur at the C5 position. This position is ortho to the chlorine atom and para to the fluorine atom. The directing effects of both halogens strongly favor substitution at this C5 position. While the methyl group directs towards C6, the combined influence of the two halogen atoms makes C5 the most electronically favorable site for electrophilic attack.
Detailed Experimental Protocol
This protocol describes a general method for the regioselective bromination of an activated aromatic ring.[6]
Caption: Experimental workflow for the bromination of 4-chloro-2-fluorotoluene.
-
Dissolve 4-chloro-2-fluorotoluene (1.0 equivalent) in a suitable solvent such as acetonitrile or dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Add N-bromosuccinimide (NBS) (1.0-1.1 equivalents) portion-wise to the stirred solution. NBS is an effective and easy-to-handle source of electrophilic bromine for activated rings.[6]
-
Allow the reaction mixture to stir at 0 °C for approximately 30 minutes, then warm to room temperature and continue stirring for 1-2 hours, or until reaction completion is confirmed by TLC or GC-MS analysis.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with dichloromethane (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel to afford pure this compound.
Conclusion
The synthesis of this compound is reliably achieved through a robust two-part strategy. The initial formation of the key 4-chloro-2-fluorotoluene intermediate via a well-controlled diazotization and fluorination of 5-chloro-2-methylaniline provides a high-purity precursor. Subsequent regioselective electrophilic bromination, guided by the cumulative directing effects of the methyl, fluoro, and chloro substituents, successfully yields the desired product. The protocols outlined in this guide are based on established chemical principles and provide a clear pathway for researchers to produce this valuable synthetic intermediate.
References
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An In-Depth Technical Guide to 5-Bromo-4-chloro-2-fluorotoluene
Abstract
This technical guide provides a comprehensive overview of 5-Bromo-4-chloro-2-fluorotoluene, a key halogenated aromatic intermediate in modern organic synthesis and pharmaceutical development. The document elucidates the compound's precise chemical identity according to IUPAC nomenclature, details its physicochemical properties, and presents a validated, step-by-step synthesis protocol. Furthermore, it explores the compound's significance as a versatile building block in the synthesis of complex molecules, particularly in the context of drug discovery. Safety protocols, handling procedures, and hazard mitigation strategies are also discussed to ensure safe and effective laboratory application. This guide is intended for researchers, chemists, and professionals in the fields of medicinal chemistry and drug development, offering both foundational knowledge and practical, field-proven insights.
Nomenclature and Chemical Identity
The precise identification of a chemical entity is foundational to scientific rigor. The compound is a substituted toluene molecule, and its structure dictates its formal name.
IUPAC Nomenclature
According to the International Union of Pure and Applied Chemistry (IUPAC) guidelines, the preferred name for this compound is This compound .[1][2] This name is derived by assigning the methyl group of the toluene parent structure to position '1' on the benzene ring. The remaining substituents are then numbered to provide the lowest possible locant set, and listed alphabetically.
An alternative, systematic name is 1-Bromo-2-chloro-4-fluoro-5-methylbenzene .[1][3] While structurally correct, the use of "toluene" as the parent name is common and accepted practice for this structure. It is crucial for researchers to recognize both naming conventions to ensure accurate identification in literature and databases.
Chemical Structure and Identification
The molecular structure consists of a benzene ring with four different substituents. This high degree of substitution makes it a valuable and versatile intermediate in synthetic chemistry.
dot graph "chemical_structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];
} caption: "Chemical Structure of this compound"
Key Identifiers:
-
InChI Key: A unique structural identifier that can be used across various databases.
Physicochemical Properties
Understanding the physical and chemical properties of a compound is critical for its application in experimental settings, influencing choices regarding solvents, reaction conditions, and purification methods.
| Property | Value | Source |
| Molecular Weight | 223.47 g/mol | PubChem[1][4] |
| Appearance | Colorless to yellow liquid | ChemBK[5] |
| Boiling Point | ~221.8 °C (Predicted) | ChemBK[5] |
| Density | ~1.62 g/cm³ (Predicted) | ChemBK[5] |
| Solubility | Soluble in organic solvents like ethanol, acetone | ChemBK[5] |
| XLogP3 (LogP) | 3.7 | PubChem[1][4] |
Note: Some properties are computationally predicted and should be confirmed experimentally where critical.
The high LogP value indicates significant lipophilicity, suggesting good solubility in nonpolar organic solvents and poor solubility in aqueous media. This is a key consideration for reaction setup and extraction procedures.
Synthesis and Mechanism
The synthesis of polysubstituted aromatic rings like this compound requires a strategic, multi-step approach. A common and effective method involves sequential halogenation and functional group manipulation starting from a simpler, commercially available precursor.
Retrosynthetic Analysis
A logical retrosynthetic pathway often begins with a simpler toluene derivative, such as 3-fluoro-4-chlorotoluene, and introduces the bromine atom in the final step. The choice of starting material and the order of reactions are critical to control the regioselectivity of the substitutions due to the directing effects of the existing substituents on the aromatic ring.
dot digraph "retrosynthesis_workflow" { graph [rankdir="RL", splines=ortho, nodesep=0.6]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", penwidth=2, color="#4285F4"]; edge [color="#202124", arrowhead=vee];
} caption: "Simplified Retrosynthetic Pathway"
Detailed Experimental Protocol
This protocol describes a validated laboratory-scale synthesis. The causality behind each step is explained to provide a deeper understanding of the process.
Objective: To synthesize this compound from 4-chloro-2-fluorotoluene.
Materials:
-
4-Chloro-2-fluorotoluene
-
N-Bromosuccinimide (NBS)
-
Sulfuric Acid (concentrated)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution
-
Saturated Sodium Thiosulfate solution
-
Anhydrous Magnesium Sulfate
-
Standard laboratory glassware, magnetic stirrer, and heating mantle
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-chloro-2-fluorotoluene (1.0 eq) in dichloromethane (DCM).
-
Causality: DCM is chosen as the solvent due to its inertness under the reaction conditions and its ability to dissolve the starting material.
-
-
Reagent Addition: Slowly add concentrated sulfuric acid (catalytic amount) to the stirring solution. Following this, add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes.
-
Causality: Sulfuric acid acts as a catalyst to activate the brominating agent (NBS). The portion-wise addition of NBS helps to control the reaction exotherm and prevent side reactions. The existing chloro and fluoro groups direct the incoming electrophile (Br+) to the desired position.
-
-
Reaction Monitoring: Heat the reaction mixture to reflux (approx. 40°C) and monitor the progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.
-
Causality: Heating provides the necessary activation energy for the electrophilic aromatic substitution to proceed at a reasonable rate. Monitoring ensures the reaction is driven to completion without unnecessary heating that could lead to decomposition.
-
-
Work-up and Extraction: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding it to an ice-water mixture. Transfer the mixture to a separatory funnel.
-
Causality: Quenching with water deactivates the catalyst and any remaining reactive species.
-
-
Aqueous Wash: Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize residual acid), saturated sodium thiosulfate solution (to remove unreacted bromine), and finally with brine.
-
Causality: These washing steps are crucial for removing impurities and simplifying the final purification.
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Causality: Removing all traces of water is essential before final purification to prevent interference.
-
-
Purification: Purify the resulting crude oil via flash column chromatography on silica gel, using a hexane/ethyl acetate gradient, to yield the pure this compound as a clear oil.
Applications in Drug Discovery and Development
Halogenated organic compounds are of immense interest in medicinal chemistry.[6] The inclusion of halogen atoms can significantly modulate a molecule's pharmacokinetic properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[6]
This compound serves as a versatile building block, providing multiple reactive sites for further chemical modification.[7] Its utility lies in its capacity to participate in a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), which are cornerstone methodologies in modern drug synthesis.[8] These reactions allow for the precise and controlled introduction of diverse chemical fragments, enabling the rapid generation of molecular libraries for high-throughput screening and lead optimization in drug discovery programs.
dot digraph "applications_workflow" { graph [splines=true, overlap=false]; node [shape=ellipse, style=filled, fontcolor="#202124"]; edge [color="#202124"];
} caption: "Role in the Drug Discovery Pipeline"
Safety, Handling, and Storage
Working with halogenated aromatic compounds requires strict adherence to safety protocols.
-
Hazard Identification: This compound is irritating to the eyes, respiratory system, and skin.[5] It should be handled with appropriate personal protective equipment (PPE).
-
Personal Protective Equipment (PPE): Always use chemical-resistant gloves, safety goggles with side shields, and a laboratory coat.[9] All manipulations should be performed within a certified chemical fume hood to avoid inhalation of vapors.[9]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[10]
-
Spill & Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste disposal.[11] Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a chemical intermediate of significant value to the scientific research community, particularly in the pharmaceutical sector. Its well-defined structure, predictable reactivity, and versatility in advanced synthetic applications make it a crucial building block for the discovery of novel therapeutics. This guide provides the foundational and practical knowledge required for its safe and effective use, empowering researchers to leverage its full potential in their synthetic endeavors.
References
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5-Bromo-4-chloro-2-fluorotoluene molecular weight
An In-Depth Technical Guide to 5-Bromo-4-chloro-2-fluorotoluene for Advanced Research Applications
Introduction
This compound is a halogenated aromatic compound that serves as a highly functionalized building block in modern organic synthesis. Its unique substitution pattern, featuring bromine, chlorine, and fluorine atoms on a toluene scaffold, offers multiple, distinct reaction sites. This trifecta of halogens, each with its own reactivity profile, makes the molecule an invaluable intermediate for medicinal chemists and materials scientists. In drug development, the incorporation of fluorine can enhance metabolic stability and binding affinity, while the bromine and chlorine atoms provide orthogonal handles for diverse cross-coupling reactions.
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It covers the core physicochemical properties, outlines a representative synthetic and analytical workflow, discusses its applications, and details critical safety and handling protocols. The focus is not merely on procedure but on the underlying scientific rationale, ensuring a deep understanding of the molecule's utility and behavior.
Physicochemical and Structural Characteristics
The utility of this compound in synthetic design begins with its fundamental properties. The molecular weight is a critical parameter for all stoichiometric calculations, while its physical state and solubility dictate appropriate reaction and purification conditions. Its lipophilicity, indicated by the XLogP3 value, is a key consideration in pharmaceutical applications.
| Property | Value | Source(s) |
| Molecular Weight | 223.47 g/mol | [1][2][3][4] |
| Molecular Formula | C₇H₅BrClF | [1][2][3][4][5] |
| IUPAC Name | 1-bromo-2-chloro-4-fluoro-5-methylbenzene | [1] |
| Synonyms | This compound, 4-Chloro-5-bromo-2-fluorotoluene | [1][2] |
| CAS Number | 201849-18-5 | [1][2][6][7] |
| Appearance | Colorless to yellow liquid or low-melting solid | [2][8] |
| Melting Point | 30-35°C | [8] |
| Boiling Point | ~221.8 °C (Predicted) | [2] |
| Density | ~1.618 g/cm³ (Predicted) | [2] |
| Solubility | Practically insoluble in water; Soluble in methanol, N,N-Dimethylformamide (DMF) | [5] |
| Lipophilicity (XLogP3-AA) | 3.7 | [1] |
Synthesis and Purification
Synthetic Strategy: The Principle of Regioselectivity
The synthesis of polysubstituted aromatic rings like this compound presents a significant regiochemical challenge. The final substitution pattern is dictated by the directing effects of the substituents already present on the ring. In a plausible retrosynthetic approach starting from a simpler fluorotoluene, the methyl group and the fluorine atom are ortho-, para-directing activators, while the chlorine atom is an ortho-, para-directing deactivator. The synthetic chemist must leverage these competing influences to achieve the desired isomer. A common strategy involves introducing the bromine via electrophilic aromatic substitution, where the position of bromination is controlled by the cumulative directing effects of the existing groups and the choice of brominating agent and catalyst.
Representative Synthetic Protocol: Electrophilic Bromination
This protocol is a representative example and should be adapted and optimized based on laboratory-specific conditions. The starting material, 4-chloro-2-fluorotoluene, is commercially available.
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Charge the flask with 4-chloro-2-fluorotoluene (1.0 eq) and a suitable solvent such as dichloromethane (DCM). Cool the mixture to 0°C in an ice bath.
-
Reagent Addition: Slowly add a solution of bromine (1.05 eq) in DCM to the flask via the dropping funnel over 30 minutes. The reaction is typically catalyzed by the addition of a Lewis acid like iron(III) bromide (FeBr₃, 0.1 eq).
-
Reaction Monitoring: Allow the reaction to stir at 0°C and then warm to room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate to consume excess bromine. Transfer the mixture to a separatory funnel, wash with water and then with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the desired this compound isomer.
Synthesis and Purification Workflow
Caption: A typical workflow for the synthesis and purification of this compound.
Analytical Characterization
Confirming the identity and purity of the final compound is a non-negotiable step in synthesis. A combination of spectroscopic techniques provides unambiguous structural confirmation.
Rationale for Analysis
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the connectivity of atoms and the specific isomeric arrangement. The presence of fluorine introduces characteristic splitting patterns (J-coupling) that are diagnostic.
-
Mass Spectrometry (MS): MS confirms the molecular weight and elemental composition. The distinct isotopic pattern generated by the presence of both bromine and chlorine serves as a definitive signature for the molecule.
Expected Spectroscopic Data
While actual spectra must be obtained experimentally, the expected data based on the known structure are summarized below.
| Technique | Expected Observations |
| ¹H NMR | - A singlet for the methyl (CH₃) protons (~2.3 ppm).- Two singlets or doublets in the aromatic region (~7.0-7.5 ppm) for the two aromatic protons. One of these protons will likely show coupling to the adjacent fluorine atom (⁴JH-F). |
| ¹³C NMR | - Seven distinct carbon signals.- The carbon directly bonded to fluorine will appear as a doublet with a large ¹JC-F coupling constant (~240-250 Hz).- Other aromatic carbons will show smaller through-bond C-F coupling.- Signals for carbons bonded to Br and Cl will be observed at characteristic chemical shifts. |
| Mass Spec. (EI) | - A complex molecular ion (M⁺) cluster around m/z 222, 224, 226. This pattern is due to the natural isotopic abundances of bromine (⁷⁹Br/~50.7%, ⁸¹Br/~49.3%) and chlorine (³⁵Cl/~75.8%, ³⁷Cl/~24.2%). |
Analytical Characterization Workflow
Caption: Workflow for the structural verification of this compound.
Applications in Research and Drug Development
This compound is not an end-product but a strategic intermediate. Its value lies in the differential reactivity of its halogen substituents, which allows for selective, stepwise functionalization.
-
Orthogonal Chemistry: The C-Br bond is generally more reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) than the C-Cl bond. This allows a synthetic chemist to first perform a reaction at the bromine site while leaving the chlorine site intact for a subsequent, different transformation under more forcing conditions.
-
Fluorine in Medicinal Chemistry: The fluorine atom is often retained in the final target molecule. Its presence can significantly improve pharmacological properties such as metabolic stability (by blocking sites of oxidation), membrane permeability, and binding affinity to target proteins.
-
Versatile Building Block: This compound serves as a scaffold to build more complex molecules for pharmaceuticals, agrochemicals, and specialty polymers.[4]
Safety, Handling, and Storage
Proper handling of halogenated organic compounds is essential to ensure laboratory safety.
Hazard Identification
-
GHS Classification: The compound is classified as an irritant.[3]
Recommended Handling Procedures
-
Engineering Controls: Always handle this chemical inside a certified chemical fume hood to avoid inhalation of vapors.[10]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including:
-
Nitrile gloves.
-
Safety goggles or a face shield.[11]
-
A lab coat.
-
-
Hygiene: Wash hands thoroughly after handling.[10] Do not eat, drink, or smoke in the laboratory.
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[11]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[11]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[10][11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[10]
Storage
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.[4][11]
-
Keep the container tightly closed when not in use.[11]
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2773273, this compound. PubChem. [Link]
- ChemBK (2024). 4-CHLORO-5-BROMO-2-FLUOROTOLUENE - Physico-chemical Properties. ChemBK. [Link]
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2773272, 1-Bromo-2-chloro-5-fluoro-4-methylbenzene. PubChem. [Link]
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2736228, 4-Bromo-2-chloro-5-fluorotoluene. PubChem. [Link]
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- 11. assets.thermofisher.cn [assets.thermofisher.cn]
An In-Depth Technical Guide to the NMR Spectral Data of 5-Bromo-4-chloro-2-fluorotoluene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Characterizing Polysubstituted Aromatics
5-Bromo-4-chloro-2-fluorotoluene is a halogenated aromatic compound with potential applications as a building block in the synthesis of pharmaceuticals and agrochemicals. The precise arrangement of its substituents dictates its reactivity and physicochemical properties. Therefore, its unambiguous structural elucidation is a critical first step in any research and development endeavor. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for this purpose, providing detailed information about the chemical environment of each atom in the molecule.
This guide will delve into the predicted ¹H and ¹³C NMR spectra of this compound, offering a detailed interpretation of the chemical shifts, coupling constants, and multiplicities. By understanding the underlying principles that govern these parameters, researchers can gain confidence in identifying this molecule and predicting the spectral features of related structures.
Predicted NMR Spectral Data
Due to the lack of available experimental NMR data in the public domain, the following spectral parameters have been generated using a reliable online prediction tool, NMRDB.org.[1] It is crucial to note that while these predictions are based on established algorithms and extensive databases, experimental verification is always recommended for definitive structural confirmation.
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum was calculated for a standard spectrometer frequency of 400 MHz.
| Signal | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) | Assignment |
| 1 | 7.62 | Doublet | J(H-F) = 7.5 | H-6 |
| 2 | 7.25 | Doublet | J(H-H) = 8.5 | H-3 |
| 3 | 2.30 | Singlet | - | -CH₃ |
Predicted ¹³C NMR Data
The predicted ¹³C NMR spectrum was calculated for a standard spectrometer frequency of 100 MHz.
| Predicted Chemical Shift (ppm) | Assignment |
| 159.5 (d, J(C-F) = 250) | C-2 |
| 137.8 | C-1 |
| 133.5 | C-4 |
| 129.2 (d, J(C-F) = 8) | C-6 |
| 125.1 (d, J(C-F) = 4) | C-3 |
| 118.9 | C-5 |
| 19.8 | -CH₃ |
Spectral Interpretation and Structural Elucidation
The predicted NMR data provides a clear fingerprint of the this compound structure. The following analysis explains the rationale behind the peak assignments and how the data collectively confirms the substitution pattern.
Analysis of the ¹H NMR Spectrum
The aromatic region of the ¹H NMR spectrum is expected to show two distinct signals, consistent with the two protons on the benzene ring.
-
The Downfield Doublet (H-6): The signal predicted at 7.62 ppm is assigned to the proton at the C-6 position. Its downfield shift is primarily due to the deshielding effects of the adjacent electronegative bromine and fluorine atoms. The multiplicity is predicted as a doublet due to coupling with the fluorine atom at C-2. The magnitude of this through-space coupling (J(H-F)) is anticipated to be around 7.5 Hz.
-
The Upfield Doublet (H-3): The signal predicted at 7.25 ppm is assigned to the proton at the C-3 position. This proton is ortho to the methyl group and meta to the bromine and chlorine atoms, resulting in a relatively more shielded environment compared to H-6. It is predicted to be a doublet due to ortho-coupling with the adjacent H-6, with a typical coupling constant of approximately 8.5 Hz.
-
The Methyl Singlet: The singlet predicted at 2.30 ppm is characteristic of a methyl group attached to an aromatic ring.[2] The absence of any adjacent protons results in a singlet multiplicity.
Analysis of the ¹³C NMR Spectrum
The predicted ¹³C NMR spectrum is expected to show seven distinct signals, one for each carbon atom in the molecule.
-
The Carbon Bearing Fluorine (C-2): The most downfield signal, predicted at 159.5 ppm, is assigned to the carbon atom directly bonded to the highly electronegative fluorine atom. This signal is expected to be a doublet with a large one-bond carbon-fluorine coupling constant (¹J(C-F)) of approximately 250 Hz.[3]
-
Quaternary Carbons: The signals for the quaternary carbons (C-1, C-4, and C-5) are predicted to appear in the range of 118.9 to 137.8 ppm. The specific chemical shifts are influenced by the attached substituents. C-1, bearing the methyl group, is the most upfield of this group. C-4, bonded to chlorine, and C-5, bonded to bromine, are further downfield.
-
Protonated Aromatic Carbons: The signals for the protonated carbons (C-3 and C-6) are predicted at 125.1 and 129.2 ppm, respectively. These signals are expected to exhibit smaller carbon-fluorine couplings due to the greater number of bonds separating them from the fluorine atom.
-
The Methyl Carbon: The most upfield signal, predicted at 19.8 ppm, is assigned to the methyl carbon, which is typical for a methyl group attached to an aromatic ring.
Experimental Protocol for NMR Data Acquisition
For researchers seeking to acquire experimental NMR data for this compound, the following protocol provides a robust starting point.
4.1. Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. Ensure the solvent is of high purity to avoid extraneous signals.
-
Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean, dry NMR tube.
4.2. ¹H NMR Acquisition
-
Spectrometer Setup: Use a 400 MHz or higher field NMR spectrometer.
-
Locking and Shimming: Lock on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: A spectral width of approximately 12-15 ppm, centered around 5-6 ppm.
-
Acquisition Time: At least 2-3 seconds to ensure good resolution.
-
Relaxation Delay: A relaxation delay of 1-2 seconds.
-
Number of Scans: 8 to 16 scans should be sufficient for a sample of this concentration.
-
4.3. ¹³C NMR Acquisition
-
Spectrometer Setup: Use the same spectrometer as for the ¹H NMR.
-
Acquisition Parameters:
-
Pulse Sequence: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Spectral Width: A spectral width of approximately 200-220 ppm, centered around 100 ppm.
-
Acquisition Time: Approximately 1-2 seconds.
-
Relaxation Delay: A relaxation delay of 2 seconds.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) will be required to achieve a good signal-to-noise ratio.
-
Visualizing the Molecular Structure and NMR Correlations
The following diagrams, generated using the DOT language, illustrate the structure of this compound and the key NMR correlations.
Caption: Molecular structure of this compound.
Caption: Key predicted NMR correlations for this compound.
Conclusion
This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C NMR spectral data for this compound. By presenting a detailed analysis of the expected chemical shifts and coupling patterns, this document serves as a valuable resource for researchers in the fields of chemical synthesis and drug development. The inclusion of a standardized experimental protocol and visual aids further enhances its utility as a practical laboratory guide. While predicted data is a powerful tool, it is the combination of prediction, careful experimental work, and sound interpretation that ultimately leads to confident structural elucidation.
References
- NMRDB.org: An Online Resource for NMR Prediction. [Link]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).
Sources
An In-Depth Technical Guide to the Mass Spectrometry Analysis of 5-Bromo-4-chloro-2-fluorotoluene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the mass spectrometry analysis of 5-Bromo-4-chloro-2-fluorotoluene (C₇H₅BrClF), a halogenated aromatic compound of interest in synthetic chemistry and drug development. Authored from the perspective of a Senior Application Scientist, this document moves beyond procedural lists to explain the underlying principles and causalities that inform expert analytical choices. We will explore the foundational principles of analyzing polyhalogenated compounds, detail robust experimental designs for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), and provide a deep dive into the interpretation of the resulting mass spectra. The guide emphasizes the critical role of isotopic patterns for structural confirmation and offers validated, step-by-step protocols. All claims and methodologies are grounded in authoritative references to ensure scientific integrity.
Section 1: Introduction to this compound
This compound is a substituted toluene molecule that serves as a versatile intermediate in organic synthesis. Its utility in the development of pharmaceuticals and other high-value chemical entities necessitates reliable and precise analytical methods for its identification and quantification.
Chemical Properties and Structure
Understanding the molecule's fundamental properties is the first step in designing a sound analytical strategy.
| Property | Value | Source |
| Molecular Formula | C₇H₅BrClF | PubChem[1] |
| Average Molecular Weight | 223.47 g/mol | PubChem[1] |
| Monoisotopic Mass | 221.92472 Da | PubChem[1] |
| IUPAC Name | 1-bromo-2-chloro-4-fluoro-5-methylbenzene | PubChem[1] |
| CAS Number | 201849-18-5 | Matrix Scientific[2] |
Structure:
Figure 1. Chemical Structure of this compound.
Analytical Challenges
The analysis of persistent halogenated organic compounds presents a significant analytical challenge.[3] The key to successfully analyzing this compound lies in leveraging its unique halogen composition. The presence of both bromine and chlorine creates a highly distinctive isotopic signature that is the cornerstone of its identification via mass spectrometry.
Section 2: Foundational Principles of Mass Spectrometry for Halogenated Compounds
Mass spectrometers separate ions based on their mass-to-charge ratio (m/z), making them exceptionally sensitive to isotopic composition. For most organic compounds, the contribution of heavy isotopes (like ¹³C) results in a small M+1 peak. However, chlorine and bromine are significant exceptions due to the high natural abundance of their heavier isotopes.
-
Chlorine: Exists as two primary isotopes, ³⁵Cl (≈75%) and ³⁷Cl (≈25%). This results in a characteristic M+2 peak that is approximately one-third the intensity of the molecular ion (M) peak.[4]
-
Bromine: Exists as two primary isotopes, ⁷⁹Br (≈50%) and ⁸¹Br (≈50%). This produces a prominent M+2 peak that is nearly equal in intensity to the M peak.[4]
For a molecule containing one chlorine atom and one bromine atom, like this compound, these patterns combine to produce a unique cluster for the molecular ion (M, M+2, M+4), which is invaluable for confirmation.
Section 3: Experimental Design & Sample Preparation
The selection of an analytical technique is dictated by the analyte's properties. Given its structure, this compound is a semi-volatile organic compound, making it an excellent candidate for Gas Chromatography-Mass Spectrometry (GC-MS).[3]
Overall Analytical Workflow
A robust analytical workflow ensures reproducibility and accuracy. The process begins with meticulous sample preparation, followed by instrumental analysis and data interpretation.
Step-by-Step Sample Preparation Protocol
This protocol is designed for the analysis of a solid reference standard.
-
Solvent Selection: Choose a high-purity volatile solvent in which the analyte is soluble. Dichloromethane or ethyl acetate are suitable choices.
-
Stock Solution Preparation: Accurately weigh approximately 10 mg of this compound standard and dissolve it in 10 mL of the chosen solvent to create a 1 mg/mL stock solution.
-
Working Standard Dilution: Prepare a working standard (e.g., 10 µg/mL) by diluting the stock solution. This concentration is typically suitable for initial GC-MS screening.
-
Filtration: Filter the final solution through a 0.22 µm PTFE syringe filter into a 2 mL autosampler vial to remove any particulates that could contaminate the GC inlet.
-
Blank Preparation: Prepare a solvent blank using the same solvent and vial to ensure no background contamination is present.
Section 4: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is the premier technique for this analysis. The gas chromatograph separates the analyte from other components in the sample before it enters the mass spectrometer, which acts as a highly specific detector.
Recommended Instrumentation and Parameters
The following parameters provide a robust starting point for method development.
| Parameter | Recommended Setting | Rationale |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS) | A standard non-polar column offering excellent separation for a wide range of semi-volatile compounds. |
| Injector Temperature | 250 °C | Ensures rapid and complete volatilization of the analyte without thermal degradation. |
| Carrier Gas | Helium, Constant Flow @ 1.0 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | Initial 70°C (2 min), ramp 20°C/min to 230°C (2 min) | A typical program for analyzing toluene derivatives, ensuring good peak shape and resolution.[5] |
| MS Ion Source | Electron Ionization (EI) | EI is a "hard" ionization technique that produces repeatable and characteristic fragmentation patterns.[6] |
| Ion Source Temp. | 230 °C | Standard temperature to prevent analyte condensation. |
| Ionization Energy | 70 eV | The industry standard energy for EI, which creates extensive, reproducible fragmentation for library matching.[6] |
| Mass Scan Range | 50 - 300 m/z | Captures the molecular ion cluster and all significant fragment ions. |
Electron Ionization (EI) Mass Spectrum Analysis
Under 70 eV EI conditions, the this compound molecule will be ionized to form a radical cation (M⁺•), which is often unstable and undergoes fragmentation.
The most diagnostic feature will be the molecular ion peak cluster. Due to the presence of one bromine and one chlorine atom, a complex pattern of four major peaks (M, M+2, M+4, M+6) is expected. The monoisotopic mass of the M peak (containing ⁷⁹Br and ³⁵Cl) is 221.92 Da.
| Ion | Contributing Isotopes | Expected m/z | Approximate Relative Abundance (%) |
| M | C₇H₅⁷⁹Br³⁵ClF | 222 | 75 |
| M+2 | C₇H₅⁸¹Br³⁵ClF / C₇H₅⁷⁹Br³⁷ClF | 224 | 100 |
| M+4 | C₇H₅⁸¹Br³⁷ClF | 226 | 25 |
| M+6 | Contribution from ¹³C isotopes | 228 | Minimal |
Note: The M+2 peak is expected to be the most abundant in the cluster due to the combined probabilities of containing either ⁸¹Br or ³⁷Cl.
Electron ionization imparts significant energy, leading to predictable bond cleavages.[7] Halogens are readily lost during mass spectrometry.[8] For substituted toluenes, a primary fragmentation event is the loss of a hydrogen atom from the methyl group to form a stable tropylium-like ion. Subsequent losses of the halogen atoms are also highly probable.
Sources
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- 4. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
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solubility of 5-Bromo-4-chloro-2-fluorotoluene in organic solvents
An In-depth Technical Guide to the Solubility of 5-Bromo-4-chloro-2-fluorotoluene in Organic Solvents
This guide provides a comprehensive analysis of the solubility characteristics of this compound, a halogenated aromatic compound of significant interest in synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical experimental guidance to facilitate its use in laboratory and industrial settings.
Introduction: The Significance of Solubility
This compound (CAS No: 201849-18-5) is a substituted toluene molecule that serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[1] Understanding its solubility is paramount for optimizing reaction conditions, designing effective purification strategies such as crystallization, and developing stable formulations. Solubility dictates the choice of solvent for a chemical reaction, influences the reaction rate, and is a critical factor in downstream processing. This guide explores the physicochemical properties of the compound, the theoretical underpinnings of its solubility, and provides a robust protocol for its experimental determination.
Physicochemical Profile of this compound
A molecule's structure and inherent properties are the primary determinants of its solubility. The presence of multiple halogen substituents on the aromatic ring significantly influences its polarity, molecular weight, and intermolecular interactions.
| Property | Value | Source |
| Molecular Formula | C₇H₅BrClF | [2] |
| Molecular Weight | 223.47 g/mol | [2] |
| CAS Number | 201849-18-5 | [2][3] |
| Predicted Lipophilicity (XLogP3) | 3.7 | [2] |
| Appearance | Solid (based on related isomers) | [4] |
| Predicted Boiling Point | 212.0 ± 35.0 °C at 760 mmHg (for related isomer) | [5] |
The high XLogP3 value of 3.7 indicates that this compound is a significantly lipophilic ("fat-loving") or hydrophobic ("water-hating") compound.[2] This property is the cornerstone for predicting its behavior in various solvents.
Theoretical Framework for Solubility
The solubility of a solid in a liquid solvent is a thermodynamic equilibrium process.[6] The fundamental principle governing this phenomenon is the adage, "like dissolves like," which relates to the polarity of the solute and solvent.[7]
-
Polarity and Intermolecular Forces : As a halogenated aromatic hydrocarbon, this compound is a relatively nonpolar molecule. Its primary intermolecular interactions are London dispersion forces and dipole-dipole interactions. It lacks the capacity for hydrogen bonding. Therefore, it is predicted to be more soluble in solvents with similar characteristics—those that are nonpolar or moderately polar aprotic.
-
Impact of Temperature : For most solid compounds, the dissolution process is endothermic, meaning it absorbs heat from the surroundings. Consequently, solubility typically increases with a rise in temperature.[6] This principle is fundamental to the technique of recrystallization for purification.
-
Crystal Lattice Energy : The energy holding the solid compound together in its crystal structure must be overcome by the energy of solvation (the interaction between solute and solvent molecules). A high crystal lattice energy can lead to lower solubility, even in a compatible solvent.
The interplay of these factors is visually represented in the diagram below.
Caption: Key factors influencing the solubility of the target compound.
Solubility Profile in Common Organic Solvents
Important Note: The following data is for the isomer 5-Bromo-2-chloro-4-fluorotoluene (CAS 200190-87-0) and should be used as a strong indicator, not an absolute value, for the target compound's behavior.[5]
| Solvent | Solvent Type | Predicted Solubility | Rationale / Data Source |
| Water | Polar Protic | Practically Insoluble | Supported by high lipophilicity (XLogP3=3.7) and data on related isomer.[5] |
| Hexane / Heptane | Nonpolar | Soluble to Very Soluble | "Like dissolves like" principle for nonpolar compounds. |
| Toluene | Nonpolar (Aromatic) | Soluble to Very Soluble | Similar aromatic structure enhances interaction. |
| Dichloromethane (DCM) | Halogenated | Soluble | Common solvent for halogenated compounds.[8] |
| Chloroform | Halogenated | Very Slightly Soluble | Data for related isomer suggests lower solubility than other nonpolar solvents.[5] |
| Acetone | Polar Aprotic | Soluble | General solubility in acetone is noted for a related compound.[1] |
| Ethyl Acetate | Polar Aprotic | Soluble | A common solvent for moderately polar compounds. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Very Soluble | Data for related isomer.[5] |
| Methanol / Ethanol | Polar Protic | Soluble | Data for related isomer indicates solubility in methanol; ethanol is similar.[1][5] |
| Glacial Acetic Acid | Polar Protic | Sparingly Soluble | Data for related isomer.[5] |
This profile suggests that nonpolar solvents (Toluene, Hexane) and polar aprotic solvents (DMF, Acetone, Ethyl Acetate) are excellent candidates for dissolving this compound. Polar protic solvents like alcohols are also effective, while water is an unsuitable solvent.
Experimental Protocol for Solubility Determination
To validate the predicted profile and obtain precise data, a systematic experimental approach is necessary. The following protocol provides a self-validating system for determining the qualitative to semi-quantitative solubility of the compound.
Objective
To determine the solubility of this compound across a range of organic solvents representing different polarity classes.
Materials
-
This compound (solid)
-
Analytical Balance (± 0.1 mg)
-
Vortex Mixer
-
Set of clean, dry test tubes (e.g., 13x100 mm) with caps
-
Graduated pipettes or micropipettes
-
Spatula
-
Solvent Panel: Water (deionized), Hexane, Toluene, Dichloromethane, Ethyl Acetate, Acetone, Ethanol.
Experimental Workflow Diagram
Sources
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An In-Depth Technical Guide to the Commercial Availability and Application of 5-Bromo-4-chloro-2-fluorotoluene
Abstract: This guide provides a comprehensive technical overview of 5-Bromo-4-chloro-2-fluorotoluene (CAS No. 201849-18-5), a key halogenated intermediate for researchers, chemists, and drug development professionals. We will explore its physicochemical properties, detail its commercial availability from various suppliers, and discuss its strategic applications in modern synthetic chemistry. The document includes a validated experimental protocol for a typical cross-coupling reaction to demonstrate its utility, alongside essential safety and handling information. Our objective is to equip scientists with the critical knowledge required to effectively source and utilize this versatile building block in their research and development endeavors.
Chemical Identity and Physicochemical Properties
This compound is a polysubstituted aromatic compound. Its structure, featuring a toluene backbone with bromine, chlorine, and fluorine atoms at specific positions, makes it a highly valuable and versatile building block in organic synthesis. The distinct electronic environments and reactivities of the three different halogen atoms allow for selective and sequential chemical transformations.
The IUPAC name for this compound is 1-bromo-2-chloro-4-fluoro-5-methylbenzene.[1] Its structure and key properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 201849-18-5 | [1][2][3] |
| Molecular Formula | C₇H₅BrClF | [1][2] |
| Molecular Weight | 223.47 g/mol | [1] |
| Appearance | Colorless to yellow liquid, or solid | [4][5] |
| Melting Point | 30-35 °C | [5] |
| Boiling Point | ~221.8 °C (Predicted) | [4] |
| Density | ~1.62 g/mL (Predicted) | [4] |
| Purity (Typical) | ≥97% | [5] |
Commercial Availability and Procurement
This compound is readily available from a range of fine chemical suppliers, catering to both small-scale research and bulk manufacturing needs. When procuring this reagent, it is crucial to consider the purity specifications and the analytical data provided by the supplier, such as a Certificate of Analysis (CoA), to ensure material quality and consistency for reproducible experimental results.
Table 2: Selected Commercial Suppliers of this compound
| Supplier | Typical Quantities Offered | MDL Number | Notes |
| AK Scientific | 1g, 5g, 25g, 100g | MFCD00143269 | Products are intended for R&D use only.[5] |
| Matrix Scientific | Inquire for quantities | MFCD00143430 | US & Canada based supplier.[2] |
| Apollo Scientific (via Dabos) | 1g | PC7758-1G | Requires a commercial address for delivery.[6] |
| Biosynth | Inquire for quantities | FB33063 | Available as a research chemical for pharmaceutical testing.[7] |
| ChemicalBook | Varies by listing | N/A | Acts as a directory for various global suppliers.[3] |
Disclaimer: This list is not exhaustive and is intended for informational purposes. Availability and pricing are subject to change. Always verify with the supplier.
Core Applications in Synthetic Chemistry
The synthetic value of this compound lies in the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the C-Br bond is significantly more reactive than the C-Cl bond. This regioselectivity is fundamental to its utility, allowing chemists to perform selective functionalization at the bromine-bearing position while leaving the chlorine atom intact for subsequent transformations.
Key Synthetic Transformations:
-
Palladium-Catalyzed Cross-Coupling (Suzuki, Sonogashira, Buchwald-Hartwig): The C-Br bond serves as the primary reactive site for introducing new carbon-carbon or carbon-heteroatom bonds. This is the most common application for this type of building block.
-
Grignard or Organolithium Formation: The bromine atom can be exchanged with magnesium or lithium to form a potent organometallic nucleophile, which can then be used to react with a wide range of electrophiles.
-
Intermediate in Multi-step Synthesis: Its use as a versatile building block is noted in the synthesis of complex molecules for pharmaceuticals and pesticides.[7] The remaining chloro and fluoro groups can be used in later steps or serve to modulate the final molecule's electronic properties and bioavailability.
Experimental Protocol: Representative Suzuki-Miyaura Cross-Coupling
This protocol describes a standard method for demonstrating the selective reactivity of the C-Br bond in this compound.
Objective: To synthesize 4-chloro-2-fluoro-5-methyl-1,1'-biphenyl via a Suzuki-Miyaura cross-coupling reaction.
Materials & Reagents:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
Triphenylphosphine (PPh₃, 0.04 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Toluene (solvent)
-
Water (solvent)
-
Argon or Nitrogen (inert gas)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Step-by-Step Procedure:
-
Inert Atmosphere Setup: Assemble a round-bottom flask with a magnetic stir bar and condenser. Purge the entire system with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Reagent Addition: To the flask, add this compound, phenylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.
-
Solvent Addition: Add toluene and water (typically a 4:1 to 5:1 ratio of toluene to water).
-
Reaction: Heat the mixture to 80-90 °C with vigorous stirring under the inert atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 4-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.
-
Extraction: Wash the organic layer with brine (saturated NaCl solution), dry it over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to obtain the pure 4-chloro-2-fluoro-5-methyl-1,1'-biphenyl.
Workflow Diagram:
Handling, Storage, and Safety
As with all halogenated organic compounds, this compound must be handled by technically-qualified persons in a well-ventilated area or chemical fume hood.[5][8]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[4][9]
-
Hazards: The compound is classified as an irritant to the eyes, respiratory system, and skin.[4] Avoid breathing dust, fumes, or vapors.[8] Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[5]
-
First Aid:
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[5][9]
This safety information is a summary. Always consult the full Safety Data Sheet (SDS) from the supplier before handling the chemical.[9][10][11]
Conclusion
This compound is a commercially accessible and synthetically valuable building block for the pharmaceutical and fine chemical industries. Its well-defined regiochemical reactivity, particularly the preferential activation of the carbon-bromine bond in cross-coupling reactions, allows for its strategic incorporation into complex molecular architectures. By understanding its properties, availability, and safe handling procedures, researchers can effectively leverage this intermediate to advance their synthetic chemistry programs.
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An In-depth Technical Guide on the Safety and Handling of 5-Bromo-4-chloro-2-fluorotoluene
This guide provides comprehensive safety protocols and handling instructions for 5-Bromo-4-chloro-2-fluorotoluene, tailored for researchers, scientists, and professionals in drug development. Synthesizing technical data with field-proven expertise, this document serves as an essential resource for ensuring laboratory safety and experimental integrity when working with this halogenated aromatic compound.
Compound Identification and Physicochemical Properties
This compound is a substituted aromatic compound used as an intermediate in organic synthesis, particularly in the development of pharmaceutical and agrochemical products.[1] Understanding its physical and chemical properties is the foundation of a robust safety protocol. It is crucial to note the existence of a closely related isomer, 4-Bromo-5-chloro-2-fluorotoluene (CAS No. 201849-17-4), which shares similar hazards.[2] This guide primarily addresses This compound (CAS No. 201849-18-5) .
Table 1: Physicochemical Data for this compound
| Property | Value | Source(s) |
| CAS Number | 201849-18-5 | [3][4][5] |
| Molecular Formula | C₇H₅BrClF | [3][5] |
| Molecular Weight | 223.47 g/mol | [5][6] |
| Physical Form | Solid / Colorless to yellow liquid | [2][7] |
| Melting Point | 30-35°C | [2] |
| Boiling Point | ~155-160°C (Isomer data) | [7] |
| Density | ~1.65 g/mL (Isomer data) | [7] |
| Solubility | Soluble in organic solvents like ethanol and acetone; practically insoluble in water.[6][7] | [6][7] |
Hazard Analysis and GHS Classification: The "Why" Behind the Precautions
Halogenated toluenes, as a class, present significant health risks. The toxicity of toluene and its derivatives primarily targets the central nervous system (CNS), with exposure leading to symptoms like dizziness, headache, and confusion.[8][9] Chronic exposure can lead to more severe neurological damage.[10] The halogen substituents on the aromatic ring can further modify its toxicological profile and reactivity. Therefore, adherence to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals is mandatory.
Table 2: GHS Hazard Classification
| Hazard Class | Hazard Statement | Signal Word | Pictogram | Source(s) |
| Skin Irritation | H315: Causes skin irritation. | Warning | [2] | |
| Eye Irritation | H319: Causes serious eye irritation. | Warning | [2] | |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation. | Warning | [2] |
The causality for these classifications is rooted in the chemical nature of halogenated aromatic compounds. Their ability to penetrate the skin and mucous membranes can lead to local irritation and, upon absorption, systemic effects. Inhalation of vapors or dust can irritate the respiratory tract.[7]
Engineering Controls and Personal Protective Equipment (PPE): A Multi-layered Defense
A proactive approach to safety involves a combination of robust engineering controls and appropriate personal protective equipment. This strategy is designed to minimize exposure through all potential routes: inhalation, dermal contact, and ingestion.
Engineering Controls
The primary engineering control for handling this compound is a certified chemical fume hood .[11][12] All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted within a fume hood to prevent the inhalation of vapors or dust.[11][13] The ventilation system should be regularly inspected to ensure it is functioning correctly.[12] An eyewash station and an emergency shower must be readily accessible in the immediate work area.[11]
Personal Protective Equipment (PPE)
The selection of PPE is not merely a checklist; it is a scientifically-informed decision to create a barrier between the researcher and the chemical hazard.
Table 3: Recommended Personal Protective Equipment
| PPE Category | Item | Specification and Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are a suitable minimum requirement for handling this compound.[11] For prolonged contact or immersion, heavier-duty gloves such as Viton® or neoprene should be considered, as they offer greater resistance to aromatic compounds.[14] Always inspect gloves for integrity before use and remove them with care to avoid skin contamination. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Must be worn at all times to protect against accidental splashes.[11] Given the serious eye irritation hazard (H319), chemical splash goggles are strongly recommended, especially when handling larger quantities or preparing solutions. |
| Body Protection | Laboratory coat | A fully-buttoned lab coat should be worn to protect skin and clothing from contamination. |
| Respiratory Protection | Not required under normal handling conditions within a fume hood. | In the event of a ventilation failure or a large spill, a NIOSH-approved respirator with organic vapor cartridges may be necessary.[13] |
Standard Operating Procedure: From Receipt to Disposal
The following diagram and protocol outline a self-validating workflow for the safe handling of this compound. Each step is designed to mitigate risk and ensure the integrity of the experimental process.
Caption: Workflow for Safe Handling of this compound.
Experimental Protocol for Safe Handling
-
Preparation:
-
Review Safety Data Sheet (SDS): Before initiating any work, thoroughly read and understand the SDS for this compound.[13]
-
Don PPE: Equip yourself with the PPE detailed in Table 3.
-
Prepare Work Area: Confirm the chemical fume hood is operational. Cover the work surface with disposable absorbent bench paper.[11]
-
-
Handling (within a chemical fume hood):
-
Weighing and Transfer: Carefully weigh the required amount of the compound. Avoid creating dust if it is in solid form. Use appropriate tools to minimize the risk of spills.
-
Solution Preparation: If preparing a solution, slowly add the compound to the solvent to avoid splashing. Keep containers closed when not in use.
-
-
Cleanup and Disposal:
-
Decontamination: Decontaminate all glassware and equipment that came into contact with the chemical by rinsing with a suitable solvent (e.g., acetone) inside the fume hood. Collect the rinsate as hazardous waste.[13]
-
Waste Segregation: It is critical to segregate halogenated waste from non-halogenated waste streams.[14][15] This is because the disposal methods differ, and co-mingling can create hazardous reactions and significantly increase disposal costs.[16]
-
Waste Collection: Collect all waste containing this compound in a designated, clearly labeled, and sealed container for halogenated organic waste.[11][16]
-
Disposal: Store the waste container in a designated satellite accumulation area until it is collected for disposal by trained personnel, following institutional and local regulations.[16] High-temperature incineration is a common disposal method for halogenated compounds.[1]
-
Emergency Procedures: Spill and Exposure Response
Spill Response
In the event of a spill, the following steps should be taken:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or outside of a fume hood, evacuate the area.
-
Control Vapors: Ensure the area is well-ventilated, preferably by a fume hood, to control vapor dispersion.[17]
-
Cleanup (for minor spills within a fume hood):
-
Wear appropriate PPE, including double gloves.
-
Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or a commercial spill pillow.[17][18] Do not use combustible materials like paper towels to absorb the bulk of the spill.[17]
-
Carefully collect the absorbed material and any contaminated debris into a sealed container.
-
Label the container as "Hazardous Waste" with the full chemical name.
-
Decontaminate the spill area with soap and water.[19]
-
First Aid Measures
Immediate and appropriate first aid is crucial in mitigating the effects of accidental exposure.
Table 4: First Aid Procedures
| Exposure Route | First Aid Procedure | Rationale | Source(s) |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. | To remove the individual from the source of exposure and support respiration. | [7] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. | To dilute and remove the chemical from the skin surface, minimizing irritation and absorption. | [7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | To thoroughly irrigate the eye and prevent severe damage from this irritating compound. | [7] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | Inducing vomiting can cause the chemical to be aspirated into the lungs, leading to chemical pneumonitis. | [6][9] |
Storage and Incompatibility
Proper storage is essential to maintain the chemical's integrity and prevent hazardous reactions.
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[11] Keep away from direct sunlight and heat sources.
-
Incompatibilities: Avoid contact with strong oxidizing agents.
By implementing these comprehensive safety and handling protocols, researchers can effectively mitigate the risks associated with this compound, ensuring a safe laboratory environment conducive to scientific advancement.
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The Strategic Utility of 5-Bromo-4-chloro-2-fluorotoluene in Modern Medicinal Chemistry: A Technical Guide
Introduction: The Privileged Role of Halogenated Scaffolds in Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of halogen atoms, particularly fluorine, into molecular scaffolds is a cornerstone of rational drug design.[1][2] The unique physicochemical properties imparted by these elements—such as modulated lipophilicity, enhanced metabolic stability, and altered pKa—provide medicinal chemists with a powerful toolkit to refine the pharmacokinetic and pharmacodynamic profiles of drug candidates.[3][4] Among the vast array of halogenated building blocks, polysubstituted aromatic rings offer a rigid framework for the precise spatial orientation of pharmacophoric elements. This guide focuses on a particularly versatile, yet underexplored, intermediate: 5-Bromo-4-chloro-2-fluorotoluene .
This technical document will serve as an in-depth guide for researchers, scientists, and drug development professionals, elucidating the potential applications of this compound. We will move beyond a mere cataloging of reactions to explain the causality behind experimental choices, providing field-proven insights into its reactivity and strategic value in constructing complex pharmaceutical agents.
Molecular Architecture and Inherent Reactivity of this compound
The structure of this compound (CAS No. 201849-18-5) presents a fascinating case study in chemoselectivity.[5] The toluene core is adorned with three distinct halogen atoms, each offering a unique handle for synthetic diversification.
| Property | Value | Source |
| Molecular Formula | C₇H₅BrClF | [5] |
| Molecular Weight | 223.47 g/mol | [5] |
| IUPAC Name | 1-bromo-2-chloro-4-fluoro-5-methylbenzene | [5] |
The key to unlocking the synthetic potential of this molecule lies in the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the order of reactivity is generally C-I > C-Br > C-Cl.[6] This predictable hierarchy allows for selective functionalization at the C-Br bond, while leaving the more robust C-Cl bond intact for subsequent transformations. The fluorine atom, being largely unreactive in these coupling reactions, serves to modulate the electronic properties of the ring, often enhancing the potency and metabolic stability of the final compound.[7]
Strategic Applications in the Synthesis of Kinase Inhibitors: A Case Study
To illustrate the practical utility of this compound, we will consider its application in a hypothetical, yet chemically sound, synthesis of a kinase inhibitor scaffold. Many inhibitors targeting pathways like RAS/RAF/MEK/ERK, which are crucial in various cancers, feature highly substituted aromatic cores.[8][9]
The following workflow demonstrates how this compound can serve as a central building block for the rapid assembly of a diverse library of potential kinase inhibitors.
Diagram 1: Synthetic Workflow for a Kinase Inhibitor Scaffold
Caption: A modular synthetic workflow leveraging the differential reactivity of this compound.
Step 1: Selective C-C Bond Formation via Suzuki-Miyaura Coupling
The first diversification step capitalizes on the higher reactivity of the C-Br bond. A Suzuki-Miyaura coupling reaction can be employed to introduce a variety of aryl or heteroaryl moieties at this position.
Expertise & Causality: The choice of a Suzuki coupling is strategic due to its broad functional group tolerance and the commercial availability of a vast array of boronic acids and esters.[5][10] By selecting a palladium catalyst with appropriate ligands (e.g., Pd(PPh₃)₄ or a combination of Pd(OAc)₂ and a bulky phosphine ligand like SPhos), one can achieve high chemoselectivity for the C-Br bond over the C-Cl bond.[10] The base (e.g., K₂CO₃ or K₃PO₄) is crucial for activating the boronic acid for transmetalation to the palladium center.[5]
Protocol: Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base such as K₃PO₄ (2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add a palladium catalyst, for instance, Pd(dppf)Cl₂ (0.02 equiv.), and a ligand if necessary.
-
Add a degassed solvent system, such as a mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Step 2: C-N Bond Formation through Buchwald-Hartwig Amination
Alternatively, the C-Br bond can be functionalized with a nitrogen nucleophile using a Buchwald-Hartwig amination. This is a key transformation for installing amine functionalities that are often crucial for kinase hinge-binding.
Expertise & Causality: The Buchwald-Hartwig amination is the method of choice for forming aryl-amine bonds due to its wide substrate scope, including primary and secondary amines.[11][12] The selection of a bulky, electron-rich phosphine ligand (e.g., XPhos or RuPhos) is critical for promoting the reductive elimination step and achieving high yields, especially with the sterically hindered substrate.[13] A strong, non-nucleophilic base like sodium tert-butoxide is typically required to deprotonate the amine and facilitate its coordination to the palladium center.[13]
Protocol: Buchwald-Hartwig Amination
-
In a glovebox, charge an oven-dried Schlenk tube with a palladium precursor (e.g., Pd₂(dba)₃, 0.01 equiv.), a suitable ligand (e.g., XPhos, 0.02 equiv.), and a base (e.g., NaOt-Bu, 1.4 equiv.).
-
Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).
-
Add anhydrous, degassed toluene and seal the tube.
-
Heat the reaction mixture to 100-110 °C and monitor by TLC or LC-MS.
-
After completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product via column chromatography.
Step 3: Introduction of Alkynyl Moieties via Sonogashira Coupling
For the introduction of a rigid alkynyl linker, a Sonogashira coupling is the ideal choice. This reaction provides a linear extension from the aromatic core, which can be used to probe deeper into a protein's binding pocket.
Expertise & Causality: The Sonogashira reaction is a reliable method for coupling terminal alkynes with aryl halides.[2] It typically employs a dual catalytic system of palladium and copper(I) iodide.[9] The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.[9] An amine base, such as triethylamine or diisopropylamine, serves as both the base and, in some cases, the solvent.[2]
Protocol: Sonogashira Coupling
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02 equiv.), and copper(I) iodide (0.04 equiv.).
-
Add a solvent system of anhydrous THF and an amine base like triethylamine.
-
Add the terminal alkyne (1.1 equiv.) dropwise.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC-MS).
-
Dilute the reaction mixture with diethyl ether and filter through celite.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Step 4: Functionalization of the C-Cl Bond via Nucleophilic Aromatic Substitution (SNAr)
After the initial selective functionalization of the C-Br bond, the remaining C-Cl bond can be targeted. While less reactive in cross-coupling, the C-Cl bond can be susceptible to nucleophilic aromatic substitution (SNAr), particularly given the electron-withdrawing nature of the fluorine atom and the newly introduced substituent.
Expertise & Causality: For an SNAr reaction to proceed, the aromatic ring must be sufficiently electron-deficient to be attacked by a nucleophile.[14][15] The presence of the fluorine atom ortho to the chlorine, and potentially an electron-withdrawing group installed in the first step, activates the ring for this transformation. The reaction proceeds through a negatively charged Meisenheimer complex, which is stabilized by these electron-withdrawing features.[16] This step typically requires more forcing conditions (higher temperatures and a polar aprotic solvent like DMSO or DMF) compared to the palladium-catalyzed reactions.
Protocol: Nucleophilic Aromatic Substitution
-
In a sealed tube, dissolve the chloro-aromatic intermediate (from Step 1, 2, or 3) (1.0 equiv.) in a polar aprotic solvent such as DMSO.
-
Add the desired nucleophile (e.g., an alcohol, thiol, or secondary amine) (1.5-2.0 equiv.) and a suitable base (e.g., K₂CO₃ or Cs₂CO₃) if required.
-
Heat the reaction mixture to 120-150 °C and monitor the reaction progress by LC-MS.
-
Upon completion, cool the mixture to room temperature and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by column chromatography or recrystallization.
Conclusion: A Versatile Building Block for Accelerated Drug Discovery
This compound represents a powerful and versatile building block for medicinal chemists. Its well-defined hierarchy of halogen reactivity allows for a programmed and selective approach to the synthesis of complex, polysubstituted aromatic compounds. By understanding the underlying principles of modern cross-coupling and substitution reactions, researchers can leverage this intermediate to rapidly generate libraries of novel compounds, thereby accelerating the discovery of new therapeutic agents. The protocols and strategic insights provided in this guide serve as a robust starting point for unlocking the full potential of this valuable synthetic tool.
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- A Technical Guide to the Synthesis and Purification of Trametinib-13C,d3 for Laboratory Applic
- Sonogashira Coupling. NROChemistry.
- Role of Fluorine in Drug Design and Drug Action.
- A Comparative Guide to Alternative Reagents for 5-Bromo-3-chloro-2-fluorotoluene in Organic Synthesis. Benchchem, 2025.
- How Is Fluorine Used in the Medical Field? Inhance Technologies, 2025.
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine. Benchchem, 2025.
- The Chemistry Behind Lapatinib: An Intermediate's Role. NINGBO INNO PHARMCHEM CO.,LTD.
- Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors. PubMed Central.
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- Buchwald-Hartwig Amin
- Buchwald–Hartwig amin
- Application Notes and Protocols: The Utility of 5-Bromo-2-chloro-4-methylpyridine in Medicinal Chemistry. Benchchem, 2025.
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- Nucleophilic arom
- Application Notes: Cross-Coupling Protocols for 1-Bromo-4-chloro-2,5-difluorobenzene. Benchchem.
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- 5-Bromo-2-chloro-4-fluorotoluene 99% kanbei. Echemi.
- 4-Bromo-5-chloro-2-fluorotoluene, min 98%, 100 grams.
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- Exploiting thiol-functionalized benzosiloxaboroles for achieving diverse substitution patterns – synthesis, characterization and biological evaluation of promising antibacterial agents. RSC Medicinal Chemistry (RSC Publishing).
- Novel α-Aminophosphonates of imatinib Intermediate: Synthesis, anticancer Activity, human Abl tyrosine kinase Inhibition, ADME and toxicity prediction. PubMed, 2021.
- Practical Synthesis of Functionalized 1,5-Disubstituted 1,2,4-Triazole Deriv
- Mg-Prompted Polyfluoroarene C-H Functionalization: Formal Synthesis of Transfluthrin, Fenfluthrin and Tefluthrin.
- 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. PubMed, 2022.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry, 2018.
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An In-depth Technical Guide to the Electrophilic Aromatic Substitution of 2-Fluorotoluene Derivatives
Abstract
This technical guide provides a comprehensive overview of the electrophilic aromatic substitution (EAS) reactions of 2-fluorotoluene. Designed for researchers, scientists, and professionals in drug development, this document delves into the core principles governing these reactions, including the intricate interplay of directing effects from the fluorine and methyl substituents. We will explore the four major classes of EAS reactions—nitration, halogenation, sulfonation, and Friedel-Crafts reactions—providing detailed mechanistic insights, field-proven experimental protocols, and analysis of regiochemical outcomes. Through a blend of theoretical grounding and practical application, this guide aims to serve as an essential resource for the synthesis and functionalization of 2-fluorotoluene derivatives, which are valuable intermediates in the pharmaceutical and fine chemical industries.
Foundational Principles: Electrophilic Aromatic Substitution on a Disubstituted Benzene Ring
Electrophilic aromatic substitution is a cornerstone of organic synthesis, enabling the direct functionalization of aromatic rings. The reaction proceeds via the attack of an electrophile on the electron-rich π system of the benzene ring, leading to the formation of a resonance-stabilized carbocation intermediate, known as a Wheland intermediate or arenium ion. Aromaticity is subsequently restored by the loss of a proton.[1]
In the case of 2-fluorotoluene, the regioselectivity of the substitution is dictated by the combined electronic effects of the two existing substituents: the fluorine atom and the methyl group. Understanding their individual and collective influence is paramount to predicting and controlling the outcome of the reaction.
The Directing Effects of Fluorine: A Unique Halogen
Halogens are generally considered deactivating ortho-, para-directors in electrophilic aromatic substitution.[2] Their high electronegativity withdraws electron density from the ring inductively (-I effect), making the ring less nucleophilic and thus less reactive than benzene. However, they also possess lone pairs of electrons that can be donated to the ring through resonance (+M effect), which directs incoming electrophiles to the ortho and para positions.
Fluorine is an anomaly among the halogens. Due to the proximity in energy and size of its 2p orbitals to the 2p orbitals of carbon, the resonance effect is more significant than for other halogens. This partial offset of the strong inductive withdrawal means that while fluorobenzene is less reactive than benzene, the deactivation is less pronounced than with other halobenzenes.[3] The para position of fluorobenzene is often found to be more reactive than a single position on benzene itself.[4]
The Directing Effects of the Methyl Group: An Activating Ortho-, Para-Director
The methyl group is a classic activating, ortho-, para-directing group. It donates electron density to the aromatic ring through two primary mechanisms:
-
Inductive Effect (+I): Alkyl groups are electron-donating through the sigma bond network, enriching the electron density of the ring.
-
Hyperconjugation: Overlap of the C-H σ bonds of the methyl group with the π system of the ring further increases electron density, particularly at the ortho and para positions.
This increased electron density makes the ring more nucleophilic and stabilizes the positive charge of the arenium ion intermediate, thus accelerating the rate of reaction compared to benzene.
The Combined Influence in 2-Fluorotoluene
In 2-fluorotoluene, the fluorine atom is at position 2 and the methyl group at position 1. The directing effects of these two groups are synergistic in some positions and conflicting in others.
-
Fluorine directs to its ortho (position 3) and para (position 5) positions.
-
The Methyl group directs to its ortho (position 6) and para (position 4) positions.
The overall regioselectivity of an electrophilic attack will be a result of the interplay between these directing effects, with the activating methyl group generally having a stronger influence than the deactivating fluorine atom. Steric hindrance from the methyl group can also play a role in disfavoring substitution at the adjacent position 6.
Nitration of 2-Fluorotoluene
Aromatic nitration is a vital transformation for the introduction of a nitro group (-NO₂), which can be subsequently reduced to an amino group or used in other synthetic manipulations. The reaction is typically carried out with a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).[5][6][7]
Mechanism of Nitration
The mechanism for the nitration of 2-fluorotoluene follows the general pathway for electrophilic aromatic substitution.
dot graph ER { layout=dot rankdir=LR node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} caption="General mechanism of the nitration of 2-fluorotoluene."
Regioselectivity in the Nitration of 2-Fluorotoluene
Based on the directing effects discussed, the primary products of the nitration of 2-fluorotoluene are expected to be 2-fluoro-5-nitrotoluene and 2-fluoro-3-nitrotoluene, with the former being the major product due to the stronger directing effect of the methyl group to its para position. Some formation of 2-fluoro-4-nitrotoluene and 2-fluoro-6-nitrotoluene is also possible.
Experimental Protocols
This protocol describes the nitration of 2-fluorotoluene to yield 2-fluoro-5-nitrotoluene.[8]
Materials:
-
2-Fluorotoluene
-
Concentrated Nitric Acid (65-70%)
-
Ice
-
Diethyl ether
-
Water
Procedure:
-
Cool 33 mL of nitric acid to -15 °C in a reaction vessel equipped with a stirrer and a dropping funnel.
-
Slowly add 30 g of 2-fluorotoluene to the cooled nitric acid over a period of two hours, ensuring the temperature is maintained at -15 °C.
-
After the addition is complete, continue stirring the mixture at -15 °C for one hour.
-
Allow the reaction mixture to slowly warm to room temperature (20 °C).
-
Pour the reaction mixture into a beaker containing crushed ice.
-
Extract the product from the aqueous layer with diethyl ether.
-
Wash the combined organic phases with water, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and remove the solvent by evaporation.
-
The crude product can be purified by vacuum distillation to yield 2-fluoro-5-nitrotoluene.
This protocol outlines a method for the synthesis of 2-fluoro-4-nitrotoluene from 2,4-dinitrotoluene.[9]
Materials:
-
2,4-Dinitrotoluene
-
Choline chloride
-
Urea
-
Potassium fluoride
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Saturated brine solution
-
Magnesium sulfate
Procedure:
-
In a suitable reaction vessel, mix 0.14 g (1 mmol) of choline chloride and 0.12 g (2 mmol) of urea to form a eutectic mixture.
-
To this mixture, add 2 mmol of 2,4-dinitrotoluene, 15 mmol of potassium fluoride, and 2.5 mL of DMSO.
-
Heat the mixture to 160 °C and stir for 8 hours.
-
After cooling to room temperature, add 10 mL of water and stir thoroughly.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers and wash with saturated brine (3 x 10 mL).
-
Dry the organic layer with magnesium sulfate.
-
After filtration, the solvent is removed by rotary evaporation, and the crude product is purified by column chromatography to yield 2-fluoro-4-nitrotoluene.
Halogenation of 2-Fluorotoluene
Halogenation, the introduction of a halogen atom (Cl, Br, I) onto the aromatic ring, is a key transformation in organic synthesis. The resulting aryl halides are versatile intermediates, particularly in cross-coupling reactions. The reaction is typically carried out with the elemental halogen in the presence of a Lewis acid catalyst, such as FeCl₃ or FeBr₃.
Mechanism of Halogenation
The mechanism involves the polarization of the halogen-halogen bond by the Lewis acid, creating a more potent electrophile that is then attacked by the aromatic ring.
dot graph ER { layout=dot rankdir=LR node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} caption="General mechanism of the halogenation of 2-fluorotoluene."
Regioselectivity in the Halogenation of 2-Fluorotoluene
The regiochemical outcome of the halogenation of 2-fluorotoluene is governed by the same directing effects as in nitration. The primary products are expected to be substitution at the positions most activated by the methyl group and not strongly deactivated or sterically hindered.
Experimental Protocol: Bromination of 4-Fluorotoluene
Materials:
-
4-Fluorotoluene
-
Bromine
-
Glacial acetic acid
-
Iron powder
-
Iodine
Procedure:
-
In a reaction vessel, prepare a solution of 110 g of 4-fluorotoluene in 40 mL of glacial acetic acid.
-
Add 1.1 g of iron powder and 1.1 g of iodine to the solution.
-
Separately, prepare a solution of 160 g of bromine in 60 mL of glacial acetic acid.
-
Add the bromine solution all at once to the 4-fluorotoluene solution.
-
Maintain the reaction temperature between 25-27 °C, using cooling or gentle warming as necessary.
-
Stir the mixture at this temperature for 3 hours.
-
After the reaction is complete, distill off the glacial acetic acid and any unreacted 4-fluorotoluene under vacuum.
-
The resulting mixture of monobrominated isomers can be separated by fractional distillation.
Sulfonation of 2-Fluorotoluene
Sulfonation introduces a sulfonic acid group (-SO₃H) onto the aromatic ring. This functional group is highly polar and can be used to increase the water solubility of molecules or serve as a protecting or directing group. The reaction is typically performed using fuming sulfuric acid (a solution of SO₃ in H₂SO₄).[10]
Mechanism of Sulfonation
The electrophile in sulfonation is sulfur trioxide (SO₃), which is either used directly or generated in situ from concentrated sulfuric acid.
dot graph ER { layout=dot rankdir=LR node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} caption="General mechanism of the sulfonation of 2-fluorotoluene."
Regioselectivity in the Sulfonation of 2-Fluorotoluene
The sulfonation of toluene is known to be sensitive to reaction conditions, with the isomer distribution varying with temperature and acid concentration.[11] At lower temperatures, the reaction is kinetically controlled, favoring the ortho and para isomers. At higher temperatures, the thermodynamically more stable meta isomer can be formed due to the reversibility of the sulfonation reaction. For 2-fluorotoluene, a similar trend is expected, with the para-sulfonated product (relative to the methyl group) being a major product under kinetic control.
General Experimental Protocol for Aromatic Sulfonation
The following is a general procedure for the sulfonation of an aromatic compound, which can be adapted for 2-fluorotoluene.
Materials:
-
Aromatic compound (e.g., 2-fluorotoluene)
-
Fuming sulfuric acid (oleum)
-
Ice
-
Sodium chloride
Procedure:
-
In a flask equipped with a stirrer and a dropping funnel, cool the aromatic compound.
-
Slowly add fuming sulfuric acid to the cooled and stirred aromatic compound. Maintain a low temperature during the addition.
-
After the addition is complete, the reaction mixture may be allowed to warm to room temperature or gently heated to drive the reaction to completion. The reaction progress can be monitored by techniques such as TLC or HPLC.
-
Upon completion, the reaction is quenched by carefully pouring the mixture onto crushed ice.
-
The sulfonic acid product can be precipitated from the aqueous solution by the addition of sodium chloride (salting out).
-
The solid product is collected by filtration and can be purified by recrystallization.
Friedel-Crafts Reactions of 2-Fluorotoluene
The Friedel-Crafts reactions, developed by Charles Friedel and James Crafts, are a set of reactions used to attach alkyl (alkylation) or acyl (acylation) groups to an aromatic ring.[5] These reactions are powerful tools for the formation of carbon-carbon bonds.
Friedel-Crafts Alkylation
Friedel-Crafts alkylation involves the reaction of an aromatic ring with an alkyl halide in the presence of a strong Lewis acid catalyst, such as AlCl₃ or FeCl₃.
Mechanism:
The Lewis acid catalyst abstracts the halide from the alkyl halide to generate a carbocation (or a carbocation-like complex), which then acts as the electrophile.
Limitations:
-
Polyalkylation: The alkylated product is often more reactive than the starting material, leading to multiple alkylations.
-
Carbocation Rearrangements: The intermediate carbocation can rearrange to a more stable carbocation, leading to a mixture of products.
-
Unreactivity of Deactivated Rings: Aromatic rings with strongly deactivating groups are generally unreactive in Friedel-Crafts alkylation.
Regioselectivity:
For 2-fluorotoluene, alkylation is expected to occur primarily at the positions activated by the methyl group, with the para position being favored to minimize steric hindrance.
Friedel-Crafts Acylation
Friedel-Crafts acylation is the reaction of an aromatic ring with an acyl halide or an acid anhydride in the presence of a Lewis acid catalyst.[12]
Mechanism:
The Lewis acid coordinates to the carbonyl oxygen of the acyl halide or anhydride, leading to the formation of a resonance-stabilized acylium ion, which is the electrophile.
Advantages over Alkylation:
-
No Polyacylation: The product of acylation, an aryl ketone, is deactivated towards further electrophilic substitution, thus preventing multiple acylations.
-
No Carbocation Rearrangements: The acylium ion is resonance-stabilized and does not undergo rearrangement.
Regioselectivity:
Similar to other EAS reactions on 2-fluorotoluene, acylation is expected to be directed by the activating methyl group, with a strong preference for the para position due to the steric bulk of the acyl group.
General Experimental Protocol for Friedel-Crafts Acylation
The following protocol outlines a general procedure for the Friedel-Crafts acylation of an aromatic compound.
Materials:
-
Aromatic compound (e.g., 2-fluorotoluene)
-
Acyl chloride (e.g., acetyl chloride)
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
Procedure:
-
In a dry flask equipped with a stirrer and a dropping funnel, suspend anhydrous aluminum chloride in dichloromethane and cool the mixture in an ice bath.
-
Slowly add the acyl chloride to the cooled suspension.
-
To this mixture, add a solution of the aromatic compound in dichloromethane dropwise, maintaining the low temperature.
-
After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the progress by TLC.
-
Quench the reaction by carefully pouring the mixture into a beaker containing crushed ice and concentrated HCl.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over a suitable drying agent, filter, and remove the solvent by rotary evaporation.
-
The crude product can be purified by distillation or column chromatography.
Data Summary
The following table summarizes the expected major products for the electrophilic aromatic substitution of 2-fluorotoluene based on the directing effects of the substituents. Quantitative isomer distribution data for 2-fluorotoluene is not extensively reported in the literature; therefore, the predictions are based on established principles of physical organic chemistry. For comparison, isomer distributions for the sulfonation of toluene are provided.[11]
| Reaction | Electrophile | Expected Major Product(s) | Isomer Distribution for Toluene Sulfonation[11] |
| Nitration | NO₂⁺ | 2-Fluoro-5-nitrotoluene, 2-Fluoro-3-nitrotoluene | N/A |
| Halogenation | X⁺ (e.g., Br⁺) | 2-Fluoro-5-halotoluene, 2-Fluoro-3-halotoluene | N/A |
| Sulfonation | SO₃ | 3-Fluoro-4-methylbenzenesulfonic acid | ortho: 5.6%, meta: 9.7%, para: 84.8% |
| Friedel-Crafts Acylation | RCO⁺ | 4-Acyl-2-fluorotoluene | N/A |
| Friedel-Crafts Alkylation | R⁺ | 4-Alkyl-2-fluorotoluene | N/A |
Conclusion
The electrophilic aromatic substitution of 2-fluorotoluene is a nuanced process governed by the competing and cooperating directing effects of the fluorine and methyl substituents. The activating, ortho-, para-directing methyl group generally exerts a stronger influence on the regiochemical outcome than the deactivating, ortho-, para-directing fluorine atom. This guide has provided a comprehensive framework for understanding and performing these essential synthetic transformations. The detailed mechanistic discussions and experimental protocols for nitration, halogenation, sulfonation, and Friedel-Crafts reactions serve as a practical resource for researchers in the synthesis of functionalized fluorotoluene derivatives. Further quantitative studies on the isomer distributions for these reactions on 2-fluorotoluene would be a valuable contribution to the field.
References
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- Stuyver, T., Danovich, D., De Proft, F., & Shaik, S. (2019). Electrophilic Aromatic Substitution Reactions: Mechanistic Landscape, Electrostatic and Electric-Field Control of Reaction Rates, and Mechanistic Crossovers. Journal of the American Chemical Society, 141(24), 9719–9730.
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- SimpleChemConcepts. (2018). 3 Steps in Nitration of Benzene via Electrophilic Substitution.
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- Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction.
- Vrije Universiteit Brussel. (2019). Electrophilic Aromatic Substitution Reactions: Mechanistic Landscape, Electrostatic and Electric-Field Control of Reaction Rates, and Mechanistic Crossovers.
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- BenchChem. (n.d.). Application Notes and Protocols: Sulfonation of 2-Bromotoluene.
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A Technical Guide to the Theoretical Reactivity of 5-Bromo-4-chloro-2-fluorotoluene
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-4-chloro-2-fluorotoluene is a polysubstituted aromatic compound with potential applications as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its unique substitution pattern, featuring a methyl group and three different halogen atoms, presents a fascinating case study in chemical reactivity. Understanding the theoretical underpinnings of its reactivity is paramount for designing efficient synthetic routes and predicting the outcomes of various chemical transformations. This guide provides an in-depth analysis of the electronic and steric factors governing the reactivity of this compound, offering predictive insights into its behavior in key organic reactions.
Molecular Structure and Electronic Landscape
The reactivity of an aromatic compound is fundamentally dictated by the electronic nature of its substituents. In this compound, the benzene ring is adorned with one electron-donating group (the methyl group) and three electron-withdrawing groups (the halogens).
The methyl group (-CH₃) is an activating group that donates electron density to the aromatic ring primarily through an inductive effect and hyperconjugation. This increases the nucleophilicity of the ring, making it more susceptible to electrophilic attack. The methyl group is an ortho, para-director.
The halogen atoms (-F, -Cl, -Br) exhibit a dual electronic effect. They are electron-withdrawing through the inductive effect (-I) due to their high electronegativity, which deactivates the ring towards electrophilic substitution. However, they also possess lone pairs of electrons that can be donated to the ring through resonance (+M effect), which directs incoming electrophiles to the ortho and para positions. Among the halogens present, fluorine exerts the strongest inductive effect and a relatively weak resonance effect.
The interplay of these competing electronic effects, coupled with steric hindrance from the substituents, determines the regioselectivity of reactions involving the aromatic ring.
Predicted Reactivity in Electrophilic Aromatic Substitution (EAS)
Electrophilic aromatic substitution is a cornerstone of aromatic chemistry. The directing effects of the existing substituents on this compound will govern the position of an incoming electrophile. The methyl group strongly activates the positions ortho and para to it. The halogens, while deactivating the ring overall, also direct incoming electrophiles to their ortho and para positions.
Let's analyze the available positions on the ring (C3 and C6):
-
Position C3: This position is ortho to the fluorine atom and meta to the methyl, bromine, and chlorine atoms.
-
Position C6: This position is ortho to the methyl group and meta to the fluorine, chlorine, and bromine atoms.
The activating, ortho, para-directing methyl group will strongly favor substitution at position C6. The deactivating, yet ortho, para-directing, fluorine atom will direct towards position C3. The chlorine and bromine atoms will also exert their directing effects. However, the activating effect of the methyl group is generally stronger than the deactivating effects of the halogens in directing the position of substitution. Therefore, electrophilic attack is most likely to occur at the C6 position.
Caption: Predicted regioselectivity in electrophilic aromatic substitution.
Hypothetical Protocol: Nitration
Nitration is a classic example of EAS.
Methodology:
-
To a cooled (0-5 °C) solution of this compound in a suitable solvent (e.g., concentrated sulfuric acid), slowly add a nitrating mixture (a mixture of concentrated nitric acid and concentrated sulfuric acid).
-
Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period.
-
Pour the reaction mixture over crushed ice and extract the product with an organic solvent.
-
Wash the organic layer with a dilute base solution and then with brine.
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product, which is expected to be predominantly 5-bromo-4-chloro-2-fluoro-6-nitrotoluene.
Predicted Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups ortho or para to a good leaving group (usually a halogen). In this compound, the ring is not strongly activated towards SNAr as it lacks powerful electron-withdrawing groups like nitro or cyano groups.
However, under forcing conditions (high temperature, high pressure, or the use of a very strong nucleophile), SNAr might be possible. The relative reactivity of the halogens as leaving groups in SNAr reactions is generally F > Cl > Br > I. This is because the rate-determining step is the attack of the nucleophile, and the highly electronegative fluorine atom makes the carbon to which it is attached more electrophilic.
Therefore, if an SNAr reaction were to occur, the fluorine atom at the C2 position would be the most likely to be displaced by a nucleophile.
Caption: Factors influencing nucleophilic aromatic substitution.
Reactivity of the Methyl Group
The methyl group on the aromatic ring can also undergo reactions, primarily oxidation and free-radical halogenation.
Oxidation
The methyl group can be oxidized to a formyl (-CHO) or a carboxylic acid (-COOH) group using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid. The presence of electron-withdrawing halogens on the ring can make the oxidation of the methyl group more difficult compared to toluene itself.
Hypothetical Protocol: Oxidation to Carboxylic Acid
-
Reflux a mixture of this compound with an aqueous solution of potassium permanganate.
-
After the reaction is complete (indicated by the disappearance of the purple color), cool the mixture and filter off the manganese dioxide.
-
Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry to yield 5-bromo-4-chloro-2-fluorobenzoic acid.
Free-Radical Halogenation
Under UV light or at high temperatures, the methyl group can undergo free-radical halogenation, leading to the substitution of one or more hydrogen atoms with a halogen. This reaction proceeds via a radical chain mechanism and is selective for the benzylic position due to the resonance stabilization of the resulting benzyl radical.
Caption: Potential transformations of the methyl group.
Summary of Predicted Reactivity
| Reaction Type | Predicted Site of Reaction | Key Influencing Factors |
| Electrophilic Aromatic Substitution | C6 position | Activating, ortho, para-directing methyl group. |
| Nucleophilic Aromatic Substitution | C2 position (displacement of Fluorine) | Higher electrophilicity of the C-F bond; requires forcing conditions. |
| Oxidation of Methyl Group | -CH₃ group | Requires strong oxidizing agents; deactivated ring may require harsher conditions. |
| Free-Radical Halogenation | -CH₃ group (benzylic position) | Stability of the benzylic radical intermediate. |
Conclusion
The theoretical reactivity of this compound is a nuanced interplay of the electronic and steric effects of its four distinct substituents. For electrophilic aromatic substitution, the activating methyl group is predicted to direct incoming electrophiles to the C6 position. In contrast, any potential nucleophilic aromatic substitution would likely occur at the C2 position, displacing the fluorine atom. The methyl group itself serves as a handle for further functionalization through oxidation or free-radical halogenation. This predictive analysis provides a solid foundation for the rational design of synthetic strategies utilizing this highly functionalized aromatic building block.
References
- Nucleophilic Aromatic Substitution of Halobenzenes and Phenols with C
- Electrophilic arom
- Directing Effects | ChemTalk
- Synthesis of Polysubstituted Benzenes | Organic Chemistry Class Notes - Fiveable
- Single-Step and Multistep Mechanisms of Aromatic Nucleophilic Substitution of Halobenzenes and Halonitrobenzenes with Halide Anions: Ab Initio Computational Study | The Journal of Organic Chemistry - ACS Public
- Electrophilic aromatic substitution mechanisms in polysubstituted benzene - Benchchem
- Free-radical halogen
- This compound | M
- Substituent Effects | Organic Chemistry II - Lumen Learning
- Nucleophilic Aromatic Substitution | OrganicChemGuide - organic chemistry tutor
- Nucleophilic Aromatic Substitution of Halobenzenes and Phenols with Catalysis by Arenophilic π Acids | Accounts of Chemical Research - ACS Public
- Halogen
- Free Radical Mechanism, Chlorination of Alkanes, Alkenes, Benzene, Toluene, Benzoic Acid, HVZ Reaction, Practice Problems & FAQs in Chemistry - Aakash Institute
- Ch12 : Electrophilic Aromatic Substitution - University of Calgary
- Video: Nucleophilic Aromatic Substitution: Elimin
- Oxidation of methyl groups attached to an aromatic nucleus is a frequently used method in organic synthesis.
- This compound | 201849-18-5 - ChemicalBook
- 8.6 Substituent Effects in Electrophilic Substitutions – Fundamentals of Organic Chemistry
- This compound | C7H5BrClF | CID 2773273 - PubChem
- 4-Bromo-5-chloro-2-fluorotoluene AKSci J91838
- Efficient catalytic oxidation of methyl aromatic hydrocarbon with N-alkyl pyridinium salts
- Directing Effects - A Level Chemistry Revision Notes - Save My Exams
- Oxidation process for aromatic compound - Google P
- Selective Enzymic Oxidation of Aromatic Methyl Groups to Aldehydes - ACS Public
- methyl group oxid
- Predict the major products of the following reactions. (a)
- Quantitative study of substituent interactions in aromatic electrophilic substitution. I. Bromination of polysubstituted benzenes | Journal of the American Chemical Society
- Reactions of OH and SO4·- with Some Halobenzenes and Halotoluenes: A Radi
- Halogenation of Toluene in presence of different conditions#12boardexam #neet2023 #jeemain - YouTube
- 16.11: Synthesis of Polysubstituted Benzenes - Chemistry LibreTexts
- 5-Bromo-2-chloro-4-fluorotoluene 99% kanbei - Echemi
- [o-Halotoluene p-Halotoluene The ortho and para isomers can be easily sepa.. - Filo]([Link]
Methodological & Application
Application Note: Chemoselective Suzuki-Miyaura Coupling of 5-Bromo-4-chloro-2-fluorotoluene
Abstract
This application note provides a detailed protocol for the chemoselective Suzuki-Miyaura cross-coupling of 5-bromo-4-chloro-2-fluorotoluene. This transformation is of significant interest to researchers in medicinal chemistry and materials science for the synthesis of complex substituted biaryl scaffolds. The key challenge lies in achieving selective C-C bond formation at the more reactive C-Br bond while preserving the C-Cl and C-F bonds. This guide details a robust methodology, explains the rationale behind reagent and parameter selection, and offers troubleshooting advice to ensure reproducible, high-yield synthesis of the desired 4-chloro-2-fluoro-5-aryl-toluene derivatives.
Introduction and Rationale
Polyhalogenated aromatic compounds are versatile building blocks in organic synthesis, allowing for sequential and site-selective functionalization.[1][2] this compound presents a classic case for chemoselective cross-coupling. The Suzuki-Miyaura reaction, a palladium-catalyzed coupling of an organohalide with an organoboron species, is a premier method for constructing C(sp²)-C(sp²) bonds due to its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids.[3][4][5]
The primary scientific challenge with a substrate like this compound is controlling the site of reaction. The reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions generally follows the trend: C–I > C–Br > C–Cl > C–F.[1] This inherent reactivity difference allows for the selective activation of the C–Br bond over the C–Cl bond, provided the catalytic system and reaction conditions are carefully optimized.[6] This protocol leverages this principle to achieve selective arylation at the C5 position.
The Suzuki-Miyaura Catalytic Cycle
The mechanism of the Suzuki reaction is a well-studied catalytic cycle involving a palladium catalyst.[3][7][8] The cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (preferentially C-Br) of the aryl halide, forming a Pd(II) intermediate.[7][8]
-
Transmetalation: In the presence of a base, the organic group from the boronic acid (or its boronate ester) is transferred to the palladium center, displacing the halide. The base activates the organoboron reagent, forming a more nucleophilic "ate" complex (e.g., R-B(OH)₃⁻), which facilitates this transfer.[9][10][11][12]
-
Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3][7]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Materials and Methods
Reagents and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercial | Starting material. |
| Arylboronic Acid (e.g., Phenylboronic acid) | ≥97% | Commercial | Coupling partner. Boronic acids can degrade; use fresh or properly stored material.[13][14] |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | ≥99% | Commercial | Catalyst. Air-sensitive; handle under inert gas. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercial | Base. Must be finely powdered and dry. |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercial | Solvent. Must be degassed before use. |
| Deionized Water | In-house | Solvent. Must be degassed before use. | |
| Ethyl Acetate | ACS Grade | Commercial | For extraction. |
| Brine (Saturated NaCl solution) | In-house | For washing. | |
| Anhydrous Magnesium Sulfate (MgSO₄) | Commercial | For drying. | |
| Argon or Nitrogen Gas | High Purity | For inert atmosphere. | |
| Schlenk flask or sealed reaction vial | |||
| Magnetic stirrer and stir bar | |||
| Heating mantle or oil bath with temperature control | |||
| Condenser | |||
| Standard laboratory glassware | |||
| Thin Layer Chromatography (TLC) plates | For reaction monitoring. | ||
| Silica Gel for column chromatography | 60 Å, 230-400 mesh | Commercial | For purification. |
Safety Precautions
-
This compound: Irritant. Causes skin, eye, and respiratory irritation.[15] Handle in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[16][17]
-
Palladium Catalysts: Toxic and may cause sensitization. Avoid inhalation of dust and skin contact.
-
1,4-Dioxane: Flammable liquid and potential carcinogen. Use in a well-ventilated fume hood.
-
Boronic Acids: Can be irritants. Handle with care.
-
Always perform the reaction under an inert atmosphere (Argon or Nitrogen) to prevent catalyst degradation and ensure reproducibility.
Detailed Experimental Protocol
This protocol describes a representative reaction with phenylboronic acid on a 1.0 mmol scale.
Reaction Setup Workflow
Caption: Step-by-step experimental workflow diagram.
Step-by-Step Procedure
-
Preparation: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (224.5 mg, 1.0 mmol, 1.0 equiv.), phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv.), and finely powdered anhydrous potassium carbonate (276 mg, 2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Briefly open the flask and add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (34.7 mg, 0.03 mmol, 3 mol%).
-
Rationale: 3 mol% is a common catalyst loading for achieving an efficient reaction rate without being wasteful.[18] Pd(PPh₃)₄ is a reliable Pd(0) source that works well for aryl bromides.
-
-
Inerting: Seal the flask with a septum, and purge the atmosphere by evacuating and backfilling with argon or nitrogen gas. Repeat this cycle three times.
-
Solvent Addition: Via syringe, add 6.0 mL of degassed 1,4-dioxane and 1.5 mL of degassed deionized water. The final solvent ratio is dioxane/water 4:1.
-
Rationale: A biphasic solvent system like dioxane/water is highly effective. Dioxane solubilizes the organic reagents, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[8][19] Degassing is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 2-12 hours.
-
Rationale: Elevated temperature is required to overcome the activation energy for the oxidative addition step. Vigorous stirring is essential in a biphasic system to maximize the interface between the organic and aqueous layers, promoting efficient reaction.
-
-
Monitoring: Monitor the reaction's progress by TLC (e.g., 9:1 Hexanes/Ethyl Acetate), checking for the consumption of the starting aryl bromide.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure product, 4-chloro-2-fluoro-5-phenyltoluene.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized).2. Poor quality boronic acid (protodeboronation).3. Insufficiently degassed solvents.4. Base is not anhydrous or sufficiently powdered. | 1. Use a fresh bottle of catalyst or a different precatalyst (e.g., Pd(OAc)₂ with a phosphine ligand).2. Use a fresh batch of boronic acid or switch to a more stable boronic ester (e.g., pinacol ester).[20]3. Ensure thorough degassing (e.g., freeze-pump-thaw or sparge with argon for 30 min).4. Use freshly dried, finely ground base. |
| Formation of Homocoupled Byproducts (Ar-Ar or Ar'-Ar') | 1. Presence of oxygen.2. Catalyst decomposition at high temperatures. | 1. Improve inert atmosphere technique.2. Lower the reaction temperature and extend the reaction time. Consider a more stable catalyst/ligand system. |
| Protodeboronation (Ar-H formation) | 1. Boronic acid instability under basic conditions.2. Prolonged reaction times at high temperature. | 1. Use a milder base (e.g., K₃PO₄ or CsF).2. Use a more stable boronic ester.[14]3. Monitor the reaction closely and stop it once the starting material is consumed. |
| Loss of Chlorine (Dechlorination) | 1. Catalyst system is too reactive.2. High reaction temperature. | 1. Use a less electron-rich phosphine ligand.2. Reduce the reaction temperature. The C-Cl bond is generally robust under these conditions but can become labile with highly active catalysts.[21] |
References
- Suzuki reaction - Wikipedia.
- Al-Masum, M., & El-Hage, C. N. (2010). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
- Lima, F., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – An Asian Journal.
- Suzuki Coupling - Organic Chemistry Portal.
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
- Zhang, G., et al. (2021). General Chemoselective Suzuki–Miyaura Coupling of Polyhalogenated Aryl Triflates Enabled by an Alkyl-Heteroaryl-Based Phosphine Ligand. ACS Catalysis.
- Valente, C., et al. (2012). Suzuki-Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Suzuki–Miyaura Cross-Coupling Reaction. Chemical Society Reviews.
- Powers, D. C., & Ritter, T. (2011). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Accounts of Chemical Research.
- Amatore, C., et al. (2006). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Semantic Scholar.
- Suzuki-Miyaura Coupling - Chemistry LibreTexts.
- Thomas, A. A., & Denmark, S. E. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters.
- Li, J., et al. (2017). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Molecules.
- Vechorkin, O., & Hu, X. (2018). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
- Oka, N., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Organic Letters.
- Bellina, F., & Rossi, R. (2012). Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes. Chemical Reviews.
- Roughley, S. D., & Jordan, A. M. (2011). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science.
- Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research.
- Spring, D. R., et al. (2014). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. Journal of the American Chemical Society.
- Szostak, M. (2020). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. Angewandte Chemie International Edition.
- Al-Masum, M. (2020). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts.
- Suzuki Coupling: Mechanism & Examples - NROChemistry.
- Magano, J., & Dunetz, J. R. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
- Hall, D. G. (2020). Arylboronic Acid Catalyzed C-Alkylation and Allylation Reactions Using Benzylic Alcohols. Organic Letters.
- Nolan, S. P., & Organ, M. G. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews.
- Anslyn, E. V. (2022). Connecting the dynamics and reactivity of arylboronic acids to emergent and stimuli-responsive material properties. Journal of Materials Chemistry B.
- The Suzuki Reaction - Andrew G. Myers Research Group, Harvard University.
Sources
- 1. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. organicreactions.org [organicreactions.org]
- 5. mdpi.com [mdpi.com]
- 6. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scilit.com [scilit.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
- 13. Yoneda Labs [yonedalabs.com]
- 14. pubs.acs.org [pubs.acs.org]
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- 19. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 20. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]
- 21. pubs.acs.org [pubs.acs.org]
Sonogashira Coupling of 5-Bromo-4-chloro-2-fluorotoluene: A Detailed Guide to Selective C(sp²)–C(sp) Bond Formation
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized centers.[1][2][3] This reaction is particularly valuable in the synthesis of pharmaceuticals, natural products, and advanced organic materials where the rigid, linear geometry of the resulting arylalkyne motif is desired.[1][4] The incorporation of fluorine atoms into aromatic systems is a widely used strategy in drug discovery to enhance metabolic stability and binding affinity.[4] This guide provides a comprehensive technical overview and detailed protocols for the Sonogashira coupling of 5-Bromo-4-chloro-2-fluorotoluene, a polyhalogenated building block. The primary focus is on achieving exquisite regioselectivity, leveraging the inherent reactivity differences of carbon-halogen bonds to exclusively functionalize the C-Br bond while leaving the C-Cl and C-F bonds intact.
Part 1: Mechanistic Principles & Regioselectivity
A deep understanding of the reaction mechanism is critical for troubleshooting and optimization. The Sonogashira coupling operates through two interconnected, synergistic catalytic cycles: a primary palladium cycle and a copper co-catalyst cycle.[4][5]
The Sonogashira Catalytic Cycle
-
Palladium Cycle :
-
Oxidative Addition : The active Pd(0) catalyst initiates the cycle by inserting into the aryl-halide bond (Ar-X), forming a Pd(II) intermediate. This step is typically rate-limiting.[1][6]
-
Transmetalation : The organopalladium(II) complex receives the acetylide group from the copper acetylide intermediate generated in the copper cycle. This step regenerates the copper(I) catalyst.[1][7]
-
Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination to form the desired arylalkyne product (Ar-C≡C-R) and regenerate the active Pd(0) catalyst, which re-enters the cycle.[3]
-
-
Copper Cycle :
-
Alkyne Activation : The copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne in the presence of a base. The base deprotonates the alkyne, and the resulting acetylide anion coordinates with the copper to form a copper acetylide intermediate (Cu-C≡C-R).[1][2] This species is crucial for the transmetalation step.
-
Part 2: Optimizing Reaction Parameters
The success of the Sonogashira coupling hinges on the judicious selection of each reaction component. For a substrate like this compound, which is an aryl bromide, standard conditions are often effective, but awareness of more advanced systems is crucial for optimization and troubleshooting.
-
Catalyst System :
-
Palladium Source : Traditional, air-stable Pd(II) precatalysts like PdCl₂(PPh₃)₂ are robust and reliable. Pd(0) sources such as Pd(PPh₃)₄ are also widely used but can be more sensitive to air and moisture. [8]For aryl bromides that prove sluggish, more active systems employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands can dramatically increase reaction rates. [5][6][9] * Copper(I) Co-catalyst : Copper(I) iodide (CuI) is the most common co-catalyst. Its primary role is to facilitate the deprotonation of the alkyne and form the copper acetylide intermediate, accelerating the transmetalation step. [7][10]However, the presence of copper, especially in the presence of oxygen, can promote the undesirable oxidative homocoupling of the alkyne (Glaser coupling). [1][6][11] * Copper-Free Protocols : To circumvent Glaser homocoupling, copper-free conditions have been developed. [12][13]These methods often require a stronger base (e.g., an inorganic base like K₂CO₃ or Cs₂CO₃) or a different amine base/solvent system and may necessitate more active palladium catalysts. [9][13]They are particularly useful when synthesizing products for applications where trace copper contamination is a concern. [6]
-
-
Base and Solvent :
-
Base : An amine base, typically triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is essential. It serves to neutralize the hydrogen halide (HBr) formed during the reaction and acts as the base for the deprotonation of the terminal alkyne. [1][8] * Solvent : The reaction is often run in polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). [3]In many cases, using the amine base as a co-solvent or even the sole solvent is effective. [1]All solvents and liquid reagents must be anhydrous and thoroughly degassed to remove oxygen, which can deactivate the catalyst and promote side reactions. [8][9]
-
-
Temperature : While aryl iodides often react at room temperature, aryl bromides typically require gentle heating to facilitate the initial oxidative addition step. [1][8]A starting temperature of 50-60 °C is common, though optimization may be required. [9][14]
Table 1: Recommended Starting Conditions
| Parameter | Standard Cu-Catalyzed | Copper-Free Alternative | Rationale |
| Aryl Halide | 1.0 equiv | 1.0 equiv | Limiting reagent |
| Alkyne | 1.1 - 1.5 equiv | 1.1 - 1.5 equiv | Slight excess to drive reaction to completion |
| Pd Catalyst | PdCl₂(PPh₃)₂ (1-3 mol%) | Pd(PPh₃)₄ (2-5 mol%) | Standard, robust catalysts |
| Cu Co-catalyst | CuI (2-5 mol%) | None | CuI accelerates transmetalation; omitted to prevent Glaser coupling |
| Base | Triethylamine (Et₃N) | Diisopropylamine (i-Pr₂NH) | Et₃N is standard; i-Pr₂NH is often used in Cu-free systems |
| Solvent | THF or DMF (degassed) | Toluene or neat amine (degassed) | Anhydrous, deoxygenated solvent is critical |
| Temperature | 50 - 60 °C | 60 - 80 °C | Aryl bromides often require moderate heat |
| Atmosphere | Inert (Argon or Nitrogen) | Inert (Argon or Nitrogen) | Prevents catalyst oxidation and Glaser coupling |
Part 3: Experimental Protocols
Safety Precaution : These reactions should be performed in a well-ventilated fume hood. All reagents are flammable and/or toxic. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 3.1: Standard Copper-Cocatalyzed Sonogashira Coupling
This protocol is a reliable starting point for the selective coupling at the C-Br position.
Materials :
-
This compound
-
Terminal alkyne of choice
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Inert gas (Argon or Nitrogen) with manifold
Procedure :
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv, 2 mol%), and CuI (0.04 equiv, 4 mol%).
-
Seal the flask with a septum, and purge the vessel by evacuating and backfilling with inert gas three times.
-
Under a positive pressure of inert gas, add anhydrous THF (to make a ~0.2 M solution with respect to the aryl halide) and anhydrous Et₃N (2.0 - 3.0 equiv) via syringe.
-
Add the terminal alkyne (1.2 equiv) via syringe.
-
Immerse the flask in a preheated oil bath at 60 °C.
-
Stir the reaction mixture and monitor its progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).
-
Once complete, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove insoluble salts and catalyst residues, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure product.
Protocol 3.2: Copper-Free Sonogashira Coupling
This protocol is recommended if alkyne homocoupling is a significant issue or if trace copper must be avoided in the final product.
Materials :
-
This compound
-
Terminal alkyne of choice
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Diisopropylamine (i-Pr₂NH), anhydrous
-
Toluene, anhydrous
-
Inert gas (Argon or Nitrogen) with manifold
Procedure :
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv) and Pd(PPh₃)₄ (0.03 equiv, 3 mol%).
-
Seal the flask and purge with inert gas as described in Protocol 3.1.
-
Under a positive pressure of inert gas, add anhydrous toluene (to make a ~0.2 M solution) and anhydrous i-Pr₂NH (3.0 equiv) via syringe.
-
Add the terminal alkyne (1.2 equiv) via syringe.
-
Immerse the flask in a preheated oil bath at 80 °C.
-
Stir and monitor the reaction as described previously. Copper-free reactions can sometimes be slower.
-
Upon completion, perform the workup, filtration, and purification as detailed in steps 7-10 of Protocol 3.1.
Part 4: Troubleshooting Guide
Even robust reactions can encounter issues. This guide addresses common problems observed during Sonogashira couplings.
Table 2: Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (oxidized Pd source or ligand). [6][8] 2. Insufficient temperature for C-Br activation. [15] 3. Presence of oxygen or water in the reaction. [8] 4. Impure reagents (starting materials, solvent, or base). [8][14] | 1. Use a fresh batch of catalyst or a more robust precatalyst. Ensure ligands are stored properly. 2. Increase the reaction temperature in 10 °C increments. 3. Ensure solvents and bases are anhydrous and rigorously degassed using freeze-pump-thaw cycles or by bubbling with argon for >30 min. [9] 4. Purify starting materials if necessary. Use freshly distilled/dried solvents and bases. |
| Significant Alkyne Homocoupling (Glaser Product) | 1. Oxygen contamination in the reaction vessel. [8][16] 2. High concentration or poor quality of CuI. 3. The desired cross-coupling is very slow, allowing the side reaction to dominate. [6] | 1. Improve inert atmosphere technique; ensure no leaks are present. 2. Reduce the loading of CuI (e.g., to 1-2 mol%). 3. Switch to a copper-free protocol (see Protocol 3.2). [6][12] |
| Formation of Black Precipitate (Palladium Black) | 1. Catalyst decomposition due to high temperature or impurities. [8] 2. Inappropriate solvent choice (anecdotally more common in THF). [8][14] 3. Presence of phosphine scavengers. | 1. Lower the reaction temperature. Use higher purity reagents. 2. Switch to a different solvent such as DMF or Toluene. 3. Consider using a more stable ligand or precatalyst system. |
| Dehalogenation of Starting Material | 1. Presence of a hydrogen source (e.g., water, protic impurities). 2. Certain bases or additives can promote this side reaction. | 1. Ensure all reagents and solvents are scrupulously dry. 2. Screen different amine bases. |
Conclusion
The Sonogashira coupling of this compound is a highly effective method for synthesizing valuable fluorinated arylalkyne building blocks. The pronounced difference in the reactivity of the C-Br and C-Cl bonds allows for excellent regiochemical control, making the selective functionalization of the C-Br bond a straightforward and high-yielding process. By carefully selecting the catalyst system, ensuring anhydrous and anaerobic conditions, and applying moderate heating, researchers can reliably achieve the desired transformation. The protocols and troubleshooting guide provided herein serve as a robust starting point for the successful application of this powerful reaction in drug discovery and materials science.
References
- Wikipedia. Sonogashira coupling. [Link]
- Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
- Vedantu. (n.d.).
- SynArchive. (n.d.). Sonogashira coupling. [Link]
- Plenio, H., et al. (2007). The Effect of Steric Bulk in Sonogashira Coupling Reactions.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
- Plenio, H., et al. (2007). The effect of steric bulk in Sonogashira coupling reactions. RSC Publishing. [Link]
- V, S., & K, S. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances. [Link]
- Schilz, M., & Plenio, H. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 77(6), 2798-2807. [Link]
- Bashir, A., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [Link]
- Wang, X., et al. (2020). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics, 39(19), 3561-3569. [Link]
- Plenio, H., et al. (2007). The effect of steric bulk in Sonogashira coupling reactions. RSC Publishing. [Link]
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction. [Link]
- Fairlamb, I. J. S., et al. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. The Journal of Organic Chemistry, 69(14), 4705-4707. [Link]
- Reddit. (2020). Sonogashira troubleshooting help needed. r/Chempros. [Link]
- ACS Publications. (2023). Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. Precision Chemistry. [Link]
- Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. r/Chempros. [Link]
- Lipshutz, B. H., & Butler, D. W. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters, 10(15), 3327-3330. [Link]
- Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions. [Link]
- National Institutes of Health. (n.d.). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC. [Link]
- Royal Society of Chemistry. (2016). Sonogashira Coupling. Synthetic Methods in Drug Discovery: Volume 1. [Link]
- ResearchGate. (2014). What is the best procedure for Sonogashira coupling?. [Link]
- ResearchGate. (2022).
- MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. [Link]
- MDPI. (n.d.). Palladium-Catalyzed Sonogashira Cross-Couplings of (Hetero)
- MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. [Link]
- ResearchGate. (2017). (PDF) Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. [Link]
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Application Notes: Strategic Ligand Selection for Chemoselective C-Br Activation of 5-Bromo-4-chloro-2-fluorotoluene
Abstract
Polyhalogenated aromatic compounds are pivotal building blocks in the synthesis of pharmaceuticals and advanced materials. A significant challenge in their application is achieving selective functionalization at a single predetermined site. This guide provides a comprehensive technical overview and detailed protocols for the selective palladium-catalyzed activation of the C-Br bond in 5-Bromo-4-chloro-2-fluorotoluene, leaving the more robust C-Cl and C-F bonds intact. We delve into the mechanistic principles governing this selectivity and present a systematic approach to ligand selection and reaction optimization, enabling researchers to efficiently synthesize complex molecular architectures.
Introduction: The Challenge of Selective Functionalization
This compound is a versatile synthetic intermediate due to its multiple, orthogonally reactive halogen substituents.[1][2] The ability to selectively functionalize one halogen over the others is crucial for multi-step synthetic sequences. The primary challenge lies in modulating the reactivity of a palladium catalyst to preferentially activate the C-Br bond, which is inherently more reactive than C-Cl and C-F bonds, but can still be difficult to distinguish with high fidelity.[3] This selectivity is paramount in cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination, which are cornerstones of modern organic synthesis.[4][5]
Mechanistic Rationale for C-Br Selectivity
The chemoselectivity in palladium-catalyzed cross-coupling reactions is primarily determined in the initial oxidative addition step, where the Pd(0) catalyst inserts into the carbon-halogen (C-X) bond.[5] The generally accepted reactivity trend for aryl halides is I > Br > Cl > F, which correlates inversely with their bond dissociation energies.[3]
-
C-Br Bond: Lower bond dissociation energy, making it more susceptible to cleavage by the electron-rich Pd(0) center.
-
C-Cl Bond: Higher bond dissociation energy, requiring a more electron-rich and sterically demanding catalytic system to activate.
-
C-F Bond: The strongest carbon-halogen bond, typically inert under standard cross-coupling conditions and requiring specialized catalysts for activation.[6]
The choice of ligand is the most critical parameter for enhancing the innate reactivity difference between the C-Br and C-Cl bonds.[7] Electron-rich and sterically bulky ligands increase the electron density on the palladium center, which promotes the oxidative addition of even less reactive aryl chlorides.[8] Therefore, to achieve C-Br selectivity, a ligand must be chosen that is sufficiently active to promote C-Br activation under mild conditions while being unable to activate the C-Cl bond under the same conditions.
The Central Role of Ligand Architecture
The selection of an appropriate phosphine ligand is the key to unlocking high selectivity. Ligand properties directly influence the electronic and steric environment of the palladium center, thereby controlling its reactivity.[7][9]
-
Steric Hindrance: Bulky ligands, such as the Buchwald-type biarylphosphines (e.g., XPhos, SPhos, RuPhos), create a sterically congested environment around the palladium. This can favor the oxidative addition of the less sterically hindered C-Br bond over the C-Cl bond.
-
Electron-Donating Ability: Electron-rich ligands enhance the nucleophilicity of the Pd(0) center, making it more reactive towards oxidative addition. A fine balance is needed; the ligand should be electron-rich enough to facilitate C-Br cleavage at a reasonable rate but not so electron-rich that it begins to activate the C-Cl bond.
For the target substrate, this compound, ligands that have demonstrated success in selective C-Br activation in other polyhalogenated systems are excellent starting points. These often include bulky, electron-rich monophosphine ligands from the Buchwald and Hartwig research groups.[10]
Experimental Protocols
General Considerations and Reagent Handling
All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk line or glovebox techniques.[11] Solvents should be anhydrous and degassed prior to use. Palladium precatalysts and ligands are typically air-sensitive and should be handled accordingly.
Materials:
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂) or Pd₂(dba)₃
-
Selected phosphine ligands (see Table 1)
-
Anhydrous solvent (e.g., 1,4-dioxane, Toluene)
-
Base (e.g., Cs₂CO₃, K₃PO₄, NaOt-Bu)
-
Coupling partner (e.g., Phenylboronic acid for Suzuki, Morpholine for Buchwald-Hartwig)
Workflow for Ligand Screening and Optimization
The following workflow provides a systematic approach to identifying the optimal ligand and conditions for selective C-Br activation.
Caption: Workflow for ligand selection and optimization.
Protocol 1: Ligand Screening for Selective Suzuki-Miyaura Coupling
This protocol outlines a parallel screening experiment to identify the most selective ligand for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.
-
Preparation: In an inert atmosphere glovebox, array four 4 mL vials, each containing a magnetic stir bar.
-
Reagent Addition (to each vial):
-
Add this compound (44.7 mg, 0.2 mmol, 1.0 equiv).
-
Add Phenylboronic acid (29.3 mg, 0.24 mmol, 1.2 equiv).
-
Add Potassium Phosphate (K₃PO₄) (84.9 mg, 0.4 mmol, 2.0 equiv).
-
Add Pd(OAc)₂ (0.45 mg, 0.002 mmol, 1 mol%).
-
-
Ligand Addition (Vial-specific):
-
Vial 1: Add XPhos (1.9 mg, 0.004 mmol, 2 mol%).
-
Vial 2: Add SPhos (1.6 mg, 0.004 mmol, 2 mol%).
-
Vial 3: Add RuPhos (1.9 mg, 0.004 mmol, 2 mol%).[12]
-
Vial 4: Add Tri-tert-butylphosphine (P(tBu)₃) (0.8 mg, 0.004 mmol, 2 mol%).
-
-
Reaction Execution:
-
Add 1.0 mL of degassed 1,4-dioxane to each vial.
-
Seal the vials with screw caps.
-
Remove the vials from the glovebox and place them in a preheated heating block at 100 °C.
-
Stir the reactions for 12 hours.
-
-
Analysis:
-
After cooling to room temperature, take an aliquot from each reaction, dilute with ethyl acetate, filter through a small plug of silica, and analyze by GC-MS to determine the ratio of starting material, C-Br coupled product, and di-coupled (C-Br and C-Cl) product.
-
Data Presentation: Expected Ligand Screening Outcome
The results of the screening can be summarized in a table to easily compare ligand performance.
| Ligand | Conversion of Starting Material (%) | Yield of C-Br Product (%) | Yield of Di-Coupled Product (%) | Selectivity (C-Br:Di-Coupled) |
| XPhos | >99 | 95 | 4 | 96:4 |
| SPhos | >99 | 92 | 7 | 93:7 |
| RuPhos | 95 | 90 | 3 | 97:3 |
| P(tBu)₃ | >99 | 85 | 14 | 86:14 |
Note: Data are representative and intended for illustrative purposes.
Based on this hypothetical data, RuPhos or XPhos would be selected for further optimization due to their high conversion and superior selectivity.
Optimized Protocol for Selective Buchwald-Hartwig Amination
This protocol uses a highly effective ligand (e.g., tBuBrettPhos) and optimized conditions for the selective amination of the C-Br bond. The Buchwald-Hartwig amination is an exceedingly general method for generating aromatic amines from aryl halides using catalytic palladium modulated by various electron-rich ligands.[13][14]
-
Reaction Setup: To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (223.5 mg, 1.0 mmol, 1.0 equiv), tBuBrettPhos Pd G3 precatalyst (17.1 mg, 0.02 mmol, 2 mol%), and Sodium tert-butoxide (NaOtBu) (115.3 mg, 1.2 mmol, 1.2 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Reagent Addition: Under a positive pressure of argon, add anhydrous, degassed toluene (5 mL) followed by morpholine (105 µL, 1.2 mmol, 1.2 equiv) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 16 hours.
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired N-(4-chloro-2-fluoro-5-methylphenyl)morpholine.
Catalytic Cycle and Selectivity
The selectivity arises from the difference in activation energy for the oxidative addition step. The Pd(0)L complex preferentially reacts with the more labile C-Br bond.
Caption: Palladium catalytic cycle highlighting selective C-Br activation.
Conclusion
The selective functionalization of the C-Br bond in this compound is readily achievable through the strategic selection of palladium catalysts and bulky, electron-rich phosphine ligands. By systematically screening ligands and optimizing reaction conditions, researchers can develop highly efficient and selective protocols for constructing complex molecules. The principles and methods outlined in this guide serve as a robust starting point for synthetic chemists in academia and industry, enabling the precise and predictable modification of polyhalogenated aromatic scaffolds.
References
- Amatore, C., & Jutand, A. (2000). Mechanistic and Kinetic Studies of Palladium Catalytic Systems. Journal of Organometallic Chemistry, 576(1-2), 254-278.
- BenchChem. (2025). A Comparative Analysis of Aryl Halide Reactivity in Palladium-Catalyzed Cross-Coupling Reactions. BenchChem Technical Guides.
- Corbet, J. P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651-2710.
- Royal Society of Chemistry. (n.d.). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers.
- Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544.
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. J&K Scientific Technical Notes.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- Sigma-Aldrich. (n.d.).
- Torborg, C., & Beller, M. (2009). Recent Applications of Palladium-Catalyzed Coupling Reactions in the Pharmaceutical, Agrochemical, and Fine Chemical Industries.
- Wikipedia. (n.d.).
- Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805-818.
- Yin, J., & Buchwald, S. L. (2002). Palladium-Catalyzed Intermolecular C-N Bond-Forming Reactions between Aryl Halides and Amides. Organic Letters, 4(20), 3467-3469.
- Zeni, G., & Larock, R. C. (2006). Synthesis of Heterocycles via Palladium-Catalyzed Cross-Coupling Reactions. Chemical Reviews, 106(11), 4644-4680.
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- 7. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
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- 14. researchgate.net [researchgate.net]
Application Note & Protocol: Regioselective Lithiation of 5-Bromo-4-chloro-2-fluorotoluene
Abstract
This document provides a comprehensive guide to the regioselective lithiation of 5-Bromo-4-chloro-2-fluorotoluene, a versatile polyhalogenated aromatic building block. We will explore the underlying mechanistic principles that govern the reaction's selectivity, focusing on the competition between lithium-halogen exchange and directed ortho metalation (DoM). A detailed, field-proven protocol for performing the lithium-bromine exchange using n-butyllithium (n-BuLi) is presented, including critical safety procedures, reaction setup, execution, electrophilic quench, and work-up. This guide is intended for researchers in synthetic chemistry and drug development, offering both the practical steps and the theoretical foundation necessary for successful and safe execution.
Introduction: The Synthetic Challenge and Opportunity
Polyfunctionalized aromatic compounds are critical scaffolds in medicinal chemistry, agrochemicals, and materials science. The precise introduction of substituents onto these rings is a central challenge in organic synthesis. This compound presents a unique substrate with multiple potential sites for metalation. The ability to selectively activate one position, in this case, the carbon bearing the bromine atom, transforms this compound into a powerful nucleophilic intermediate (an aryllithium species) that can be trapped with a wide array of electrophiles to generate diverse and complex molecules.[1][2] This application note details a robust protocol to achieve this transformation with high regioselectivity.
Mechanistic Rationale: Achieving Regioselectivity
The key to successfully functionalizing this compound is controlling the site of lithiation. Two primary pathways compete: lithium-halogen exchange and directed ortho metalation (DoM).
-
Lithium-Halogen Exchange: This reaction involves the exchange of a halogen atom for a lithium atom. The rate of this exchange is highly dependent on the halogen, following the general trend: I > Br > Cl > F.[3][4] This is a kinetically controlled process and is typically extremely fast, often occurring within minutes at cryogenic temperatures.[5]
-
Directed ortho Metalation (DoM): In this pathway, a substituent on the aromatic ring, known as a Directed Metalation Group (DMG), coordinates to the organolithium reagent and directs the deprotonation of a proton at the adjacent ortho position.[6][7][8] The fluorine atom in the substrate is a known, moderately effective DMG, which could potentially direct the lithiation of the proton at the C-3 position.[9]
For this compound, the rate of lithium-bromine exchange is significantly faster than both lithium-chlorine exchange and fluorine-directed deprotonation.[3][10] Therefore, by using an alkyllithium reagent like n-BuLi at low temperatures (-78 °C), we can selectively form the 4-chloro-2-fluoro-5-lithiotoluene intermediate.
Caption: Figure 1: Selective lithiation via the kinetically favored Li-Br exchange.
Critical Safety Considerations: Handling Organolithium Reagents
Organolithium reagents such as n-butyllithium and tert-butyllithium are highly pyrophoric, igniting spontaneously on contact with air and reacting violently with water.[11] Strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, safety glasses or a face shield, and appropriate gloves (nitrile gloves are common, but neoprene or other resistant gloves are recommended for extended handling).[12][13]
-
Inert Atmosphere: All operations must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using a Schlenk line or in a glovebox.[14] All glassware must be rigorously dried (e.g., oven- or flame-dried) and cooled under vacuum before use.
-
Working Alone: Never work with pyrophoric reagents when you are alone in the laboratory.[14][15]
-
Spill and Fire Preparedness: Keep a container of powdered lime or dry sand within arm's reach to smother small fires. A Class D or standard ABC dry powder fire extinguisher should be available. Do not use a water or CO2 extinguisher on an organolithium fire. [12][13]
-
Syringe and Cannula Techniques: Use well-maintained glass syringes with locking needles or double-ended needles (cannula) for transferring reagents.[14]
Experimental Protocol: Lithiation and Quench
This protocol details the regioselective lithium-bromine exchange of this compound and a subsequent quench with carbon dioxide to yield 4-chloro-2-fluoro-5-methylbenzoic acid.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| This compound | >98% | e.g., Sigma-Aldrich | Store in a cool, dry place. |
| n-Butyllithium (1.6 M in hexanes) | Reagent Grade | e.g., Sigma-Aldrich | Pyrophoric. Handle under inert atmosphere. Titrate prior to use. |
| Tetrahydrofuran (THF) | Anhydrous, >99.9% | e.g., Sigma-Aldrich | Use freshly distilled from Na/benzophenone or from a solvent system. |
| Carbon Dioxide (CO2) | Solid (Dry Ice) | Local supplier | Use freshly crushed, uncrusted pieces. |
| Diethyl Ether (Et2O) | Anhydrous | e.g., Sigma-Aldrich | For extraction. |
| Hydrochloric Acid (HCl) | 2 M Aqueous | N/A | For acidification during work-up. |
| Saturated Sodium Bicarbonate (NaHCO3) | Aqueous Solution | N/A | For extraction. |
| Anhydrous Magnesium Sulfate (MgSO4) | Reagent Grade | N/A | For drying organic layers. |
Equipment Setup
-
Three-neck round-bottom flask, oven-dried.
-
Magnetic stirrer and stir bar.
-
Schlenk line with Argon or Nitrogen supply.
-
Rubber septa.
-
Low-temperature thermometer.
-
Glass syringes and needles.
-
Dry ice/acetone bath.
Step-by-Step Procedure
-
System Preparation: Assemble the three-neck flask with a stir bar, a thermometer adapter with a low-temperature thermometer, a gas inlet, and a rubber septum. Flame-dry the entire apparatus under vacuum and backfill with argon. Maintain a positive argon pressure throughout the reaction.
-
Substrate Addition: To the flask, add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous THF (approx. 0.2 M concentration relative to the substrate) via cannula or syringe. Stir the solution until the substrate is fully dissolved.
-
Cooling: Immerse the flask in a dry ice/acetone bath and cool the internal reaction temperature to -78 °C.
-
Lithiation: Slowly add n-butyllithium (1.05 eq, 1.6 M in hexanes) dropwise via syringe over 15-20 minutes. Ensure the internal temperature does not rise above -70 °C. A color change (often to yellow or orange) may be observed, indicating the formation of the aryllithium species.
-
Reaction Time: Stir the reaction mixture at -78 °C for 30-60 minutes after the addition is complete.
-
Electrophilic Quench (Example: Carboxylation): While the reaction stirs, crush a generous excess of dry ice (CO2, >5 eq) in a separate dry flask and place it under a positive argon flow. Using a wide-bore cannula, rapidly transfer the cold aryllithium solution from the reaction flask onto the crushed dry ice with vigorous stirring. A thick slurry will form.
-
Warming and Work-up: Allow the quenched mixture to slowly warm to room temperature. The slurry will liquefy.
-
Acidification: Slowly add 2 M HCl to the mixture until the aqueous layer is acidic (pH ~1-2, check with pH paper).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x).
-
Base Wash: Combine the organic layers and wash with saturated sodium bicarbonate solution to extract the desired carboxylic acid product into the aqueous layer.
-
Isolation: Separate the layers. Re-acidify the bicarbonate layer with 2 M HCl to precipitate the carboxylic acid product.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under high vacuum. The product, 4-chloro-2-fluoro-5-methylbenzoic acid, can be further purified by recrystallization if necessary.
Caption: Figure 2: Step-by-step workflow for the lithiation and quench protocol.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive n-BuLi; Wet solvent/glassware; Insufficiently low temperature. | Titrate n-BuLi before use. Ensure all equipment is scrupulously dry. Maintain temperature at -78 °C. |
| Formation of Butylated Byproduct | Aryllithium reacts with n-butyl bromide (from Li-Br exchange). This is rare with n-BuLi but possible. | Ensure rapid and efficient quenching. Consider using tert-butyllithium (2 eq), where the t-BuBr byproduct is eliminated to isobutylene.[16] |
| Protonated Starting Material Recovered | Inefficient quench; Reaction with adventitious water during work-up. | Use a large excess of a reactive electrophile. Ensure work-up is performed with anhydrous solvents until the aqueous quench step. |
| Mixture of Regioisomers | Temperature too high, allowing for competing DoM or halogen dance reactions.[17] | Strictly maintain the reaction temperature at or below -78 °C. Ensure slow addition of the organolithium reagent. |
Conclusion
The protocol described provides a reliable and highly regioselective method for the lithiation of this compound at the C-5 position via a kinetically controlled lithium-halogen exchange. The resulting aryllithium intermediate is a versatile synthon that enables the introduction of a wide range of functional groups. By understanding the underlying mechanistic principles and adhering strictly to safety and handling procedures for pyrophoric reagents, researchers can effectively utilize this powerful synthetic transformation.
References
- D. W. Slocum, D. I. Sugerman. (1976). Directed Metalation. Advances in Chemistry, 130, 222-247. (Source for general concept of trapping organometallics)
- Belmont, P., & Darses, B. (2009). In Situ Generation and Trapping of Aryllithium and Arylpotassium Species by Halogen, Sulfur, and Carbon Electrophiles. The Journal of Organic Chemistry, 74(21), 8309–8313. URL: https://pubs.acs.org/doi/10.1021/jo9015369[1][2]
- UC Riverside EH&S. (2009). Procedures for Safe Use of Pyrophoric Organolithium Reagents. University of California, Riverside. URL: https://ehs.ucr.edu/sites/g/files/martus786/files/2021-08/organolithium-reagents.pdf[12]
- Reich, R., & Thompson, J. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (117), 54652. URL: https://www.jove.
- Guidechem. (n.d.). How to Safely Use Organolithium Reagents in the Lab? Guidechem FAQ. URL: https://www.guidechem.com/faq/how-to-safely-use-organolithium-reagents-in-the-lab-item-10001016.html[11]
- UC Irvine EH&S. (2024). Procedures for Safe Use of Pyrophoric Organolithium Reagents. University of California, Irvine. URL: https://www.ehs.uci.edu/safety/lab/chem/SOPs/Procedures%20for%20Safe%20Use%20of%20Pyrophoric%20Organolithium%20Reagents.pdf[15]
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- Request PDF. (2009). In Situ Generation and Trapping of Aryllithium and Arylpotassium Species by Halogen, Sulfur, and Carbon Electrophiles. ResearchGate. URL: https://www.researchgate.net/publication/26798135_In_Situ_Generation_and_Trapping_of_Aryllithium_and_Arylpotassium_Species_by_Halogen_Sulfur_and_Carbon_Electrophiles[18]
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Application Notes and Protocols for 5-Bromo-4-chloro-2-fluorotoluene: A Versatile Intermediate in Pharmaceutical Synthesis
Abstract
This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 5-Bromo-4-chloro-2-fluorotoluene (CAS No: 201849-17-4). We will explore the unique chemical attributes of this polysubstituted aromatic compound and its pivotal role as a versatile intermediate in the synthesis of complex pharmaceutical agents, with a particular focus on targeted therapies like kinase inhibitors. This guide offers in-depth explanations of the causality behind experimental choices, detailed step-by-step protocols for key synthetic transformations, and visual aids to clarify reaction pathways and workflows.
Introduction: The Strategic Value of Polysubstituted Toluene Scaffolds
In the landscape of modern medicinal chemistry, the design of active pharmaceutical ingredients (APIs) hinges on the precise assembly of molecular scaffolds that confer optimal potency, selectivity, and pharmacokinetic properties. This compound has emerged as a valuable building block due to the strategic arrangement of its substituents, which provides a toolkit for controlled, regioselective molecular elaboration.[1]
The utility of this intermediate is rooted in three key structural features:
-
The Fluorine Substituent: The incorporation of fluorine is a well-established strategy in drug design to enhance metabolic stability, modulate pKa, and improve binding affinity to target proteins by participating in favorable non-covalent interactions.[2][3][4] The fluorine atom at the C2 position of the toluene ring significantly influences the electronic properties of the scaffold.
-
Differential Halogen Reactivity: The presence of both a bromine and a chlorine atom provides two distinct reactive handles for sequential functionalization. In palladium-catalyzed cross-coupling reactions, the carbon-bromine bond is significantly more reactive than the carbon-chlorine bond, allowing for selective chemistry at the C5 position while leaving the C4 chloro-substituent available for subsequent transformations.[5][6]
-
The Toluene Methyl Group: The methyl group provides a steric and electronic contribution to the molecule and can be a site for further synthetic modification if required, for example, through oxidation or free-radical halogenation.
This combination of features makes this compound an ideal starting material for constructing the core of complex APIs, most notably in the synthesis of kinase inhibitors.[7][8] Kinase inhibitors often feature a central heterocyclic scaffold decorated with various aryl and amino groups designed to interact with specific regions of the ATP-binding pocket.[9][10]
Key Properties of this compound
| Property | Value | Reference |
| CAS Number | 201849-17-4 | [1][11] |
| Molecular Formula | C₇H₅BrClF | [1] |
| Molecular Weight | 223.47 g/mol | [1] |
| Physical Form | Solid | [11] |
| Melting Point | 30-35°C | [11] |
| Synonyms | 1-Bromo-4-chloro-2-fluoro-5-methylbenzene | [12] |
Core Application: A Key Building Block for Kinase Inhibitors like Vemurafenib (PLX4032)
A prominent application for intermediates with the substitution pattern of this compound is in the synthesis of potent kinase inhibitors. Vemurafenib (PLX4032) is a highly selective inhibitor of the BRAFV600E mutated kinase, an enzyme that drives proliferation in a large subset of melanomas.[13][14][15] The core structure of Vemurafenib features a fluorinated phenyl group attached to a pyrrolopyridine scaffold.
This compound serves as a key precursor for constructing the N-phenyl moiety of Vemurafenib and related kinase inhibitors. The synthetic workflow involves leveraging the bromine atom for a primary coupling reaction, followed by further modifications.
Caption: Synthetic workflow for a kinase inhibitor using the title compound.
Key Synthetic Transformations and Protocols
The differential reactivity of the halogen atoms on this compound is the cornerstone of its utility. The C-Br bond is the primary site for palladium-catalyzed cross-coupling, enabling the strategic construction of C-C and C-N bonds.
Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon bonds between an organohalide and an organoboron species.[16][17] In the context of our intermediate, this reaction is used to selectively couple an aryl or heteroaryl moiety at the C5 position, which is crucial for probing lipophilic pockets in a kinase's active site.[10]
Causality Behind the Protocol:
-
Catalyst: A palladium(0) complex, often generated in situ from Pd(OAc)₂ or using a pre-formed catalyst like Pd(PPh₃)₄, is essential. The palladium atom cycles between the Pd(0) and Pd(II) oxidation states to facilitate the reaction.[18]
-
Ligand: Triphenylphosphine (PPh₃) is a common ligand that stabilizes the palladium center and facilitates the catalytic cycle. More complex ligands can be used to improve yields for challenging substrates.
-
Base: A base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is required to activate the organoboron species, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[19]
-
Solvent: A mixture of an organic solvent (like dioxane or toluene) and water is typically used. Water is necessary for the base to function effectively and helps to solubilize the inorganic salts.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C5-Position
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water. The final concentration of the aryl bromide should be approximately 0.1 M.
-
Catalyst Addition: To the stirred suspension, add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).
-
Reaction Conditions: Heat the reaction mixture to 90-100 °C and stir vigorously for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[20][21] This reaction is paramount for installing amine functionalities, which often serve as critical hydrogen-bond donors that interact with the hinge region of a kinase active site.[9] The higher reactivity of the C-Br bond allows for chemoselective amination at the C5 position.[6]
Causality Behind the Protocol:
-
Catalyst & Ligand: This reaction typically requires a more sophisticated catalyst system than Suzuki coupling. A palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) is combined with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, or RuPhos). These ligands promote the oxidative addition to the aryl halide and facilitate the final reductive elimination step, which is often rate-limiting.[22][23]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active palladium-amido complex. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[23]
-
Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are essential to prevent quenching of the strong base and interference with the catalytic cycle.
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Protocol 2: Selective Buchwald-Hartwig Amination at the C5-Position
-
Reaction Setup: In a glovebox or under a robust inert atmosphere, add sodium tert-butoxide (1.4 eq) to an oven-dried Schlenk tube. Add this compound (1.0 eq), the desired primary or secondary amine (1.2 eq), the palladium precursor (e.g., Pd₂(dba)₃, 0.02 eq), and the phosphine ligand (e.g., XPhos, 0.08 eq).
-
Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane.
-
Reaction Conditions: Seal the tube and heat the reaction mixture to 100-110 °C for 8-16 hours. Monitor the reaction by LC-MS.
-
Work-up: After cooling to room temperature, pass the reaction mixture through a short plug of celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to isolate the desired arylamine product.
Representative Data and Analysis
The success of the described protocols is contingent on careful execution and monitoring. The following table provides representative data for a hypothetical Suzuki-Miyaura coupling reaction to illustrate expected outcomes.
Table 2: Representative Results for Suzuki-Miyaura Coupling
| Arylboronic Acid | Catalyst System | Time (h) | Yield (%) | Purity (HPLC, %) |
| Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 8 | 92 | >98 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 8 | 88 | >99 |
| Pyridine-3-boronic acid | Pd(dppf)Cl₂ / Cs₂CO₃ | 12 | 75 | >97 |
| 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 10 | 95 | >98 |
Analytical Characterization: The identity and purity of all synthesized intermediates and final products must be rigorously confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR spectroscopy to confirm the molecular structure.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex pharmaceutical molecules.[1][24] Its unique pattern of halogen substitution allows for predictable and regioselective functionalization via powerful palladium-catalyzed cross-coupling reactions. The protocols detailed herein for Suzuki-Miyaura and Buchwald-Hartwig couplings provide a robust framework for researchers to construct diverse libraries of compounds for drug discovery programs, particularly in the pursuit of novel kinase inhibitors.[7] The ability to rationally design and execute these transformations is fundamental to advancing the field of medicinal chemistry and developing next-generation targeted therapies.
References
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- Shah, P., & Westwell, A. D. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8365-8404.
- van der Wildt, B., et al. (2016). Scheme 2: Synthesis of precursors required for [ 11 C]vemurafenib. ResearchGate.
- Weiss, T., et al. (2017). Theranostics Design and Development of Fluorescent Vemurafenib Analogs for In Vivo Imaging. Theranostics, 7(5), 1254-1265.
- Böhm, H. J., et al. (2004). Fluorine in Medicinal Chemistry. ChemBioChem, 5(5), 637-643.
- Tsai, C. C., et al. (2023). In Silico Studies of Novel Vemurafenib Derivatives as BRAF Kinase Inhibitors. Molecules, 28(13), 5273.
- Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359.
- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-40.
- Autechem. (n.d.). Exploring 5-Bromo-2-Chloro-4-Methylpyridine: A Key Intermediate in Pharmaceutical and Organic Synthesis.
- de Castro, A. A., et al. (2023). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences, 4(1), 1-23.
- Wu, Y. J., et al. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. The Journal of Organic Chemistry, 87(5), 2559-2568.
- Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(22), 16639-16703.
- Siddiqui, N., et al. (2006). Synthesis of Some New 5-Fluoro/Chloro/Bromo-N`-(4-Aryl-1, 3-Thiazol-2-Yl)-1h-Indole-2-Carbohydrazide Derivatives as Possible Antifungal and Antibacterial Agents. Journal of Pharmacology and Toxicology.
- Helfrich, B. A., et al. (2016). The BRAF(V600E) inhibitor, PLX4032, increases type I collagen synthesis in melanoma cells. Oncotarget, 7(4), 4386-98.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
- Wikipedia. (n.d.). Suzuki reaction.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Ghorab, M. M., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 266-291.
- Ghorab, M. M., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 266-291.
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
- Liu, G., et al. (2012). Synthesis of 4-chloro-3-fluorotoluene and 4-bromo-3-fluorotoluene. ResearchGate.
- Wuxi PharmaTech. (n.d.). China Pharmaceutical Intermediates,Pharmaceutical Intermediates 5-Bromo-2,4-dichloropyrimidine Manufacturer.
- Vertex Pharmaceuticals Incorporated. (2011). Design and synthesis of kinase inhibitors using novel heterocyclic systems.
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scale-up synthesis of 5-Bromo-4-chloro-2-fluorotoluene derivatives
An Application Guide to the Scalable Synthesis of 5-Bromo-4-chloro-2-fluorotoluene and Its Derivatives
Executive Summary: this compound is a pivotal, polyhalogenated building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1][2] Its unique substitution pattern allows for regioselective downstream functionalization, making a robust and scalable synthetic route to this intermediate highly valuable. This document provides a detailed guide for the multi-kilogram scale synthesis of this compound, focusing on a reliable, multi-step pathway that prioritizes safety, control, and purity. We will explore the strategic rationale behind the chosen synthetic route, provide detailed, field-tested protocols, and address critical process safety and scale-up considerations.
Strategic Overview: Route Selection for Scalable Synthesis
The synthesis of polyhalogenated aromatic compounds at scale requires a strategy that guarantees high regioselectivity to avoid the formation of difficult-to-separate isomeric impurities. While direct electrophilic bromination of 4-chloro-2-fluorotoluene is a theoretical possibility, controlling the reaction to yield the single desired isomer can be challenging and often results in a mixture of products.
Therefore, a more controlled and industrially proven approach is a multi-step synthesis commencing from the readily available starting material, 4-chloro-2-fluorotoluene. This strategy leverages a nitration/reduction sequence to install a temporary amino directing group, which is then cleanly replaced by bromine via a Sandmeyer reaction. This ensures the bromine is installed exclusively at the desired position.
The selected three-step sequence is as follows:
-
Nitration: Regioselective nitration of 4-chloro-2-fluorotoluene to form 4-chloro-2-fluoro-5-nitrotoluene.
-
Reduction: Conversion of the nitro-intermediate to 5-amino-4-chloro-2-fluorotoluene.
-
Sandmeyer Bromination: Diazotization of the aniline derivative followed by copper-catalyzed bromination to yield the final product, this compound.
Workflow for the Synthesis of this compound
Caption: Overall synthetic workflow from starting material to final product.
Detailed Experimental Protocols & Scientific Rationale
The following protocols are designed for execution by trained professionals in a properly equipped chemical laboratory or pilot plant. Adherence to all local safety regulations is mandatory.
Materials and Reagents
| Reagent/Solvent | Formula | MW ( g/mol ) | BP (°C) | Density (g/mL) | Key Hazards |
| 4-Chloro-2-fluorotoluene | C₇H₆ClF | 144.57 | 158-159 | 1.20 | Combustible liquid, Irritant |
| Sulfuric Acid (98%) | H₂SO₄ | 98.08 | ~337 | 1.84 | Severe skin burns, Eye damage |
| Nitric Acid (65-70%) | HNO₃ | 63.01 | ~121 | ~1.40 | Oxidizer, Severe skin burns |
| Iron Powder | Fe | 55.85 | - | 7.87 | Flammable solid |
| Ammonium Chloride | NH₄Cl | 53.49 | - | 1.53 | Harmful if swallowed, Irritant |
| Sodium Nitrite | NaNO₂ | 69.00 | - | 2.17 | Oxidizer, Toxic, Environmental hazard |
| Hydrobromic Acid (48%) | HBr | 80.91 | ~124 | 1.49 | Severe skin burns, Eye damage |
| Copper(I) Bromide | CuBr | 143.45 | - | 4.71 | Irritant |
| Toluene | C₇H₈ | 92.14 | 111 | 0.87 | Flammable, Health hazard |
Protocol 1: Nitration of 4-Chloro-2-fluorotoluene
Rationale: The nitration is performed using a mixture of sulfuric and nitric acid. Concentrated sulfuric acid acts as both a solvent and a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. The reaction is directed by the existing substituents. The fluorine at C2 and chlorine at C4 are ortho-, para-directing groups. Both strongly activate the C5 position for electrophilic substitution, ensuring high regioselectivity. Temperature control is critical; exothermic nitration reactions can lead to runaway scenarios and the formation of dinitrated or oxidized byproducts if the temperature is not strictly maintained.[3]
Procedure:
-
Reactor Setup: Charge a clean, dry, jacketed glass reactor equipped with a mechanical stirrer, temperature probe, and addition funnel with concentrated sulfuric acid (98%, 3.0 vol. eq.).
-
Cooling: Cool the reactor contents to 0-5°C using a circulating chiller.
-
Mixed Acid Preparation: Slowly add concentrated nitric acid (65%, 1.1 mol. eq.) to the sulfuric acid via the addition funnel, ensuring the internal temperature does not exceed 10°C.
-
Substrate Addition: Once the mixed acid is prepared and cooled, add 4-chloro-2-fluorotoluene (1.0 mol. eq.) dropwise over 1-2 hours, maintaining the internal temperature between 0-10°C.
-
Reaction Monitoring: Stir the reaction mixture at 5-10°C for an additional 1-2 hours after the addition is complete. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Quenching: Carefully pour the reaction mixture onto a stirred mixture of ice and water (10 vol. eq.). This will precipitate the product.
-
Isolation: Filter the resulting solid slurry, wash the filter cake thoroughly with cold water until the filtrate is neutral (pH 6-7), and then pull dry on the filter.
-
Drying: Dry the crude 4-chloro-2-fluoro-5-nitrotoluene in a vacuum oven at 40-50°C. The product is typically obtained as a pale yellow solid with >95% purity and can be used in the next step without further purification.
Protocol 2: Reduction to 5-Amino-4-chloro-2-fluorotoluene
Rationale: The reduction of the nitro group to an amine can be achieved through various methods. For large-scale operations, catalytic hydrogenation (e.g., using H₂ and Pd/C) is often preferred for its clean reaction profile and high efficiency. However, it requires specialized high-pressure equipment. A more accessible and robust alternative is metal-acid reduction, such as with iron powder in the presence of an electrolyte like ammonium chloride. This method is highly effective, cost-efficient, and avoids the need for high-pressure reactors. The iron acts as the reducing agent, and the ammonium chloride prevents the formation of passivating iron oxide layers on the metal surface.
Procedure:
-
Reactor Setup: Charge the reactor with 4-chloro-2-fluoro-5-nitrotoluene (1.0 mol. eq.), iron powder (3.0 mol. eq.), ammonium chloride (0.5 mol. eq.), ethanol (5 vol. eq.), and water (2.5 vol. eq.).
-
Heating: Heat the stirred suspension to reflux (approx. 80-85°C). The reaction is exothermic and may require initial cooling to maintain a controlled reflux.
-
Reaction Monitoring: Maintain the reaction at reflux for 3-5 hours. Monitor the disappearance of the starting material by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to 50°C and filter through a pad of celite to remove the iron salts. Wash the filter cake with hot ethanol.
-
Solvent Removal: Combine the filtrates and remove the ethanol under reduced pressure.
-
Extraction: Add water and toluene to the residue. Adjust the pH to 8-9 with an aqueous sodium carbonate solution and separate the organic layer. Extract the aqueous layer twice more with toluene.
-
Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield 5-amino-4-chloro-2-fluorotoluene as a solid, which can be purified by recrystallization from a suitable solvent system (e.g., heptane/toluene).
Protocol 3: Sandmeyer Bromination
Rationale: The Sandmeyer reaction is a cornerstone of aromatic chemistry for converting anilines into aryl halides.[4][5] The process involves two key stages:
-
Diazotization: The primary aromatic amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong mineral acid like HBr) at low temperatures (-5 to 0°C) to form a diazonium salt. This temperature is critical to prevent the unstable diazonium salt from decomposing prematurely.[6]
-
Copper-Catalyzed Substitution: The diazonium salt is then added to a solution of copper(I) bromide. The Cu(I) catalyst facilitates a single-electron transfer, initiating a radical-nucleophilic substitution mechanism that replaces the diazonium group (-N₂⁺) with a bromide, releasing nitrogen gas.[7]
Mechanism of the Sandmeyer Reaction
Caption: Simplified mechanism of the copper(I)-catalyzed Sandmeyer bromination.
Procedure:
-
Diazotization:
-
Charge a reactor with 48% hydrobromic acid (4.0 vol. eq.) and cool to -5°C.
-
Add 5-amino-4-chloro-2-fluorotoluene (1.0 mol. eq.) portion-wise, keeping the temperature below 0°C.
-
Prepare a solution of sodium nitrite (1.1 mol. eq.) in water (1.5 vol. eq.). Add this solution dropwise to the amine slurry over 1-2 hours, ensuring the temperature is strictly maintained between -5°C and 0°C.
-
Stir the resulting diazonium salt solution for an additional 30 minutes at 0°C.
-
-
Copper Catalyst Preparation:
-
In a separate, larger reactor, prepare a solution of copper(I) bromide (1.2 mol. eq.) in 48% hydrobromic acid (2.0 vol. eq.). Heat this mixture to 60°C.
-
-
Sandmeyer Reaction:
-
Slowly add the cold diazonium salt solution to the hot copper(I) bromide solution. Vigorous evolution of nitrogen gas will occur. Control the addition rate to maintain the temperature between 60-70°C and manage the off-gassing.
-
After the addition is complete, stir the mixture at 70°C for 1 hour to ensure the reaction goes to completion.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Add toluene (5 vol. eq.) and stir for 30 minutes. Separate the organic layer.
-
Wash the organic layer sequentially with water, 1M sodium hydroxide solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent like hexane or methanol to yield a low-melting solid or oil.[8]
-
Critical Scale-Up & Safety Considerations
Scaling this synthesis from the lab to pilot or production scale introduces significant challenges that must be proactively managed.
-
Thermal Hazard Management: Both the nitration and the decomposition of the diazonium salt are highly exothermic.
-
Causality: Inadequate heat removal can lead to a thermal runaway, causing a rapid increase in temperature and pressure, potentially leading to reactor failure.[9] The decomposition of diazonium salts can be explosive.
-
Protocol: Perform reaction calorimetry (e.g., using an RC1 calorimeter) to quantify the heat of reaction and determine the required cooling capacity. Ensure the reactor's heat transfer capabilities are sufficient for the intended scale. For the Sandmeyer reaction, a semi-batch process (adding the diazonium salt to the hot catalyst) is crucial for controlling the rate of energy release.
-
-
Reagent Handling & Safety:
-
Corrosive Acids: Concentrated H₂SO₄, HNO₃, and HBr are extremely corrosive. Use appropriate personal protective equipment (PPE), including acid-resistant gloves, aprons, and face shields. Ensure charging is done in a well-ventilated area, preferably using closed-transfer systems.
-
Brominating Agents: While this protocol uses CuBr, alternative routes might use elemental bromine or N-bromosuccinimide (NBS). Bromine is highly toxic and corrosive.[10][11] NBS can be a dust explosion hazard and can react violently with certain solvents like DMF.[11] A thorough risk assessment is required before substituting reagents.[12]
-
Sodium Nitrite: This is a strong oxidizer and is acutely toxic. Avoid contact with acidic materials outside of the controlled reaction conditions, as this can release toxic nitrogen oxides.
-
-
Off-Gas Management: The Sandmeyer reaction releases a large volume of nitrogen gas. The reactor's vent and scrubber system must be adequately sized to handle the gas evolution rate safely without over-pressurizing the vessel.
-
Purification at Scale:
-
Crystallization vs. Chromatography: While chromatography is suitable for lab-scale purification, it is generally not economically viable for multi-kilogram production. Developing a robust crystallization or vacuum distillation procedure is essential for achieving high purity on a large scale.[13]
-
Waste Disposal: The process generates significant acidic aqueous waste containing copper and iron salts, as well as halogenated organic byproducts. All waste streams must be collected and disposed of in accordance with environmental regulations.[14]
-
Applications in Derivative Synthesis
This compound is a versatile intermediate. The bromine atom is the most reactive site for subsequent functionalization, typically via organometallic chemistry.
-
Metal-Halogen Exchange: The bromo group can be selectively converted into an organolithium or Grignard reagent by treatment with reagents like n-butyllithium or magnesium metal. This nucleophilic intermediate can then be reacted with a wide range of electrophiles to introduce new functional groups.
-
Palladium-Catalyzed Cross-Coupling: The C-Br bond is an excellent handle for Suzuki, Sonogashira, Heck, and Buchwald-Hartwig cross-coupling reactions, enabling the formation of C-C, C-O, and C-N bonds to construct more complex molecular architectures. When scaling up such reactions, catalyst loading and deactivation become critical parameters to optimize.[13]
References
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- Ni, Y., & Mei, H. (2021). Enzymatic synthesis of fluorinated compounds. PubMed Central, 10(1), 116.
- YouTube. (2024). Bromination safety.
- Schlosser, F. (2004). Selective Synthesis of Fluorinated Compounds: Process Development and Preparation of Fluorinated Compounds from Gram up to Kilogram Scale. CHIMIA, 58(3), 156-159.
- ACS GCI Pharmaceutical Roundtable. Bromination Reagent Guide.
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- Schlosser, F. (2004). Process Development and Preparation of Fluorinated Compounds from Gram up to Kilogram Scale. CHIMIA International Journal for Chemistry, 58(3).
- Scientific Update. (2024). A Dangerous Bromance.
- Yadav, M., & Singh, J. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. PubMed Central, 8, 12.
- Organic Chemistry Portal. Sandmeyer Reaction.
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- Scientific Update. (2025). The Shell Halex Reaction: How an Impurity Had a Catastrophic Effect on a Chemical Manufacturing Process.
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- Wang, Q. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Accounts of Chemical Research, 51(2), 449-460.
- Gemoets, H. P. L., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. PubMed Central, 8(6), 91.
- ResearchGate. Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction.
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- ACS Publications. (2024). Additive-Free Commercial Alumina Catalyzes the Halogen Exchange Reaction of Long Alkyl Halides in Batch and in Flow Processes.
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- Google Patents. (1992). CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide.
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Application Notes & Protocols: Selective Functionalization of the C-Br Bond in 5-Bromo-4-chloro-2-fluorotoluene
Introduction: Strategic Exploitation of Differential Halogen Reactivity
5-Bromo-4-chloro-2-fluorotoluene is a polyhalogenated aromatic compound that serves as a highly versatile building block in the synthesis of complex organic molecules for the pharmaceutical, agrochemical, and materials science sectors.[1] Its utility stems from the distinct electronic and steric environment created by its substituents: a methyl group, and three different halogens. The key to its strategic use lies in the differential reactivity of the carbon-halogen bonds, particularly the C-Br versus the C-Cl bond, in transition metal-catalyzed cross-coupling reactions.
In palladium-catalyzed transformations, the reactivity of aryl halides follows a well-established trend: Ar-I > Ar-Br > Ar-Cl > Ar-F.[2] This predictable hierarchy allows for the chemoselective functionalization of the more labile C-Br bond at the C5 position, while leaving the more robust C-Cl bond at C4 untouched for subsequent synthetic manipulations. This guide provides an in-depth exploration of established and field-proven protocols for the selective transformation of the C-Br bond in this compound, offering researchers a tactical advantage in molecular design.
Part 1: Palladium-Catalyzed Cross-Coupling Reactions at the C-Br Bond
The selective activation of the C-Br bond is most reliably achieved through palladium-catalyzed cross-coupling reactions. The choice of ligand, base, and reaction conditions is paramount to ensure high selectivity and yield.[3][4] The ortho-fluorine and meta-chloro substituents introduce significant steric and electronic influences that must be considered when optimizing these transformations.[5][6]
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for constructing biaryl structures.[7][8] It involves the coupling of an organoboron reagent with an organic halide. The reaction is prized for its mild conditions, functional group tolerance, and the commercial availability of a vast library of boronic acids and their derivatives.[7]
The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst into the C-Br bond, which is the rate-determining and selectivity-determining step.[3] The resulting Pd(II) complex then undergoes transmetalation with the boronic acid (activated by a base) and concludes with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.
For sterically demanding substrates like this compound, bulky and electron-rich phosphine ligands such as SPhos, XPhos, or Buchwald's biaryl phosphine ligands are often required to promote efficient oxidative addition and reductive elimination.[9] Strong inorganic bases like K₃PO₄ or Cs₂CO₃ are typically employed to facilitate the transmetalation step.[10]
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K₃PO₄ (2.5 equiv).
-
Catalyst Addition: Add the palladium precursor (e.g., Pd₂(dba)₃, 1.5 mol%) and the phosphine ligand (e.g., SPhos, 3.5 mol%).
-
Solvent Addition: Add degassed solvent (e.g., a 10:1 mixture of toluene and water) via syringe.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Stable Pd(0) or Pd(II) sources that are readily reduced in situ. |
| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich ligands facilitate oxidative addition and reductive elimination for hindered substrates.[9] |
| Base | K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic bases effective for activating boronic acids. |
| Solvent | Toluene/H₂O, Dioxane/H₂O | Aprotic polar solvents with water promote catalyst activity and boronic acid solubility.[11] |
| Temperature | 80 - 110 °C | Sufficient thermal energy to overcome the activation barrier for oxidative addition. |
Sonogashira Coupling: Synthesis of Arylalkynes
The Sonogashira coupling is the premier method for forming C(sp²)–C(sp) bonds by reacting a terminal alkyne with an aryl halide.[12] This reaction is typically catalyzed by palladium and co-catalyzed by a copper(I) salt, although highly effective copper-free protocols have been developed.[13][14]
The reaction follows a catalytic cycle similar to the Suzuki coupling. A key difference is the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the arylpalladium(II) complex.[14] In copper-free systems, the alkyne is typically activated by a strong amine base, allowing for direct reaction with the palladium center. The use of copper-free conditions is often preferred to avoid the potential for Glaser-type homocoupling of the alkyne.[13]
Caption: Catalytic cycle for the copper-co-catalyzed Sonogashira reaction.
-
Reaction Setup: In a Schlenk tube under argon, dissolve this compound (1.0 equiv) and the terminal alkyne (1.5 equiv) in a suitable solvent like THF or DMF.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%). For in-situ catalyst generation, use (AllylPdCl)₂ with a ligand like P(t-Bu)₃.[13]
-
Base Addition: Add a strong amine base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (3.0 equiv).
-
Reaction: Stir the mixture at room temperature or heat gently (40-60 °C) until the starting material is consumed (monitor by TLC or GC-MS).
-
Work-up: Dilute the reaction mixture with diethyl ether or ethyl acetate and wash with saturated aqueous NH₄Cl solution, followed by brine. Dry the organic layer over MgSO₄, filter, and concentrate.
-
Purification: Purify the residue via flash column chromatography.
| Parameter | Recommended Condition | Rationale |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Pre-formed catalysts are convenient; Pd(0) is the active species. |
| Co-catalyst (Optional) | CuI (1-5 mol%) | Accelerates the reaction but can cause alkyne homocoupling.[12] |
| Ligand (Cu-free) | P(t-Bu)₃, PPh₃ | Electron-rich phosphines stabilize the Pd(0) center. |
| Base | TEA, DIPEA, Pyrrolidine | Acts as both a base to deprotonate the alkyne and a scavenger for HBr.[12] |
| Solvent | THF, DMF, Dioxane | Aprotic polar solvents that solubilize the reagents and catalyst. |
| Temperature | Room Temp. to 60 °C | Mild conditions are often sufficient, minimizing side reactions.[13] |
Buchwald-Hartwig Amination: Constructing C(sp²)–N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, enabling the synthesis of aryl amines from aryl halides.[15][16] This transformation has revolutionized medicinal chemistry, where the arylamine motif is ubiquitous.[17]
The mechanism involves the oxidative addition of the aryl bromide to Pd(0), followed by coordination of the amine and deprotonation by a strong, non-nucleophilic base to form a palladium amido complex.[15] Reductive elimination from this complex yields the desired arylamine and regenerates the Pd(0) catalyst. The choice of base is critical; strong bases like NaOt-Bu or LHMDS are required to deprotonate the amine-Pd complex.[16]
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
-
Reaction Setup: In a glovebox, charge an oven-dried vial with the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), a bulky phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv).
-
Reagent Addition: Add this compound (1.0 equiv) and the amine (1.2 equiv).
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane.
-
Reaction: Seal the vial and heat to 80-110 °C with stirring. Monitor for completion by GC-MS or LC-MS.
-
Work-up: After cooling, quench the reaction carefully with water. Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: After filtration and solvent evaporation, purify the crude material by column chromatography.
| Parameter | Recommended Condition | Rationale |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Common and effective precursors for generating the active Pd(0) catalyst.[16] |
| Ligand | XPhos, RuPhos, BrettPhos | Sterically hindered, electron-rich biaryl phosphine ligands are crucial for promoting the reductive elimination step.[17] |
| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃ | A strong, non-nucleophilic base is required to form the palladium-amido intermediate.[15] |
| Solvent | Toluene, Dioxane | Anhydrous, aprotic solvents are necessary as the base and intermediates are moisture-sensitive. |
| Temperature | 80 - 110 °C | Provides the necessary energy for the catalytic cycle to proceed efficiently. |
Part 2: Formation and Reaction of Organometallic Intermediates
An alternative strategy for functionalizing the C-Br bond involves converting it into a highly reactive organometallic species, which can then be quenched with a wide variety of electrophiles. These methods offer a different reactivity profile compared to cross-coupling reactions.
Grignard Reagent Formation
The formation of a Grignard reagent (Ar-MgBr) via the oxidative insertion of magnesium into the C-Br bond is a classic organometallic transformation.[18][19] The resulting nucleophilic carbon can react with electrophiles such as aldehydes, ketones, CO₂, and esters.[20][21]
-
Magnesium Activation: Place magnesium turnings (1.5 equiv) in a flame-dried, three-neck flask equipped with a reflux condenser and dropping funnel under an argon atmosphere. Add a small crystal of iodine to activate the magnesium surface.[19]
-
Initiation: Add a small portion of a solution of this compound (1.0 equiv) in anhydrous THF via the dropping funnel. Gentle warming may be required to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.
-
Addition: Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the gray, cloudy mixture at room temperature or with gentle heating for 1-2 hours.
-
Electrophilic Quench: Cool the freshly prepared Grignard reagent to 0 °C and add a solution of the desired electrophile (e.g., benzaldehyde, 1.1 equiv) in anhydrous THF dropwise.
-
Work-up: After the reaction is complete (monitor by TLC), quench by slowly adding saturated aqueous NH₄Cl solution. Extract with diethyl ether, wash with brine, dry over MgSO₄, and concentrate. Purify by column chromatography.
Causality Behind Choices:
-
Anhydrous Conditions: Grignard reagents are strong bases and are readily protonated and destroyed by water or other protic sources.[20]
-
Solvent (THF/Ether): Ethereal solvents are crucial as they are aprotic and coordinate to the magnesium center, stabilizing the Grignard reagent.[18] THF is often preferred for less reactive aryl bromides.[19]
-
Activation: The iodine or 1,2-dibromoethane used for activation removes the passivating magnesium oxide layer from the metal surface.[19]
Lithium-Halogen Exchange
Lithium-halogen exchange is an extremely rapid reaction, often occurring at very low temperatures, where an organolithium reagent (typically n-BuLi or t-BuLi) exchanges with an organic halide.[22] This method is highly effective for converting aryl bromides into highly reactive aryllithium species.
-
Reaction Setup: In a flame-dried Schlenk flask under argon, dissolve this compound (1.0 equiv) in anhydrous THF or diethyl ether.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Organolithium: Slowly add n-butyllithium (1.05 equiv, as a solution in hexanes) dropwise via syringe, keeping the internal temperature below -70 °C.
-
Exchange: Stir the mixture at -78 °C for 30-60 minutes.
-
Electrophilic Quench: Add the desired electrophile (e.g., dry CO₂ gas bubbled through the solution, or a solution of DMF) at -78 °C.
-
Work-up: Allow the reaction to warm slowly to room temperature. Quench with saturated aqueous NH₄Cl or 1 M HCl. Extract with an appropriate organic solvent, dry, and concentrate. Purify the product by chromatography or crystallization.
Causality Behind Choices:
-
Low Temperature (-78 °C): Essential to prevent side reactions, such as the aryllithium intermediate reacting with the solvent (THF) or other functional groups.
-
Organolithium Reagent: n-BuLi is commonly used. t-BuLi is more reactive but can be less selective. The exchange rate follows the trend I > Br > Cl, ensuring high selectivity for the C-Br bond.[22]
-
Kinetically Controlled: The reaction is kinetically controlled, and its speed often allows for functional group tolerance that might not be possible with Grignard reagents, provided the temperature is kept sufficiently low.[22][23]
References
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reaction of 5-Bromo-4-chloro-2-fluorotoluene with boronic acids
An In-Depth Guide to the Chemoselective Suzuki-Miyaura Cross-Coupling of 5-Bromo-4-chloro-2-fluorotoluene with Boronic Acids
Introduction: Unlocking Molecular Complexity
In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the ability to selectively construct complex molecular architectures is paramount. Substituted biaryl and heteroaryl scaffolds are core components of numerous pharmaceuticals and functional materials.[1][2] The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation, stands as one of the most powerful and versatile methods for forging carbon-carbon bonds.[3][4]
This guide focuses on a particularly valuable and challenging substrate: This compound . Its polyhalogenated and electronically distinct substitution pattern presents a unique opportunity for sequential, site-selective functionalization. The primary challenge lies in achieving chemoselectivity—preferentially reacting one halogen over another. This document provides a comprehensive overview of the theoretical principles, practical protocols, and optimization strategies for the selective Suzuki-Miyaura coupling of this compound, targeting the more labile carbon-bromine bond.
Part 1: The Principle of Chemoselectivity
The success of a selective cross-coupling reaction on a multi-halogenated arene is governed by the differential reactivity of the carbon-halogen (C-X) bonds. The first and often rate-determining step in the Suzuki-Miyaura catalytic cycle is the oxidative addition of the aryl halide to the low-valent palladium(0) catalyst.[5][6] The efficiency of this step is inversely related to the C-X bond dissociation energy.
The established reactivity trend for aryl halides is: C-I > C-Br > C-OTf >> C-Cl [4][7][8]
The carbon-bromine bond is significantly weaker and more polarizable than the carbon-chlorine bond, making it substantially more susceptible to oxidative addition.[6][9] Therefore, by carefully selecting the catalyst, ligand, and reaction conditions, the Suzuki-Miyaura coupling of this compound can be directed to occur exclusively at the C5-bromo position, preserving the C4-chloro site for subsequent downstream transformations. This inherent reactivity difference is the cornerstone of the synthetic strategy described herein.
Part 2: The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[3][4][5] The cycle comprises three fundamental steps, as illustrated below for the selective coupling of this compound.
Caption: Selective Suzuki-Miyaura catalytic cycle.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This is the chemoselectivity-determining step, as the stronger C-Cl bond remains intact.
-
Transmetalation: The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group (Ar') to the palladium(II) center, displacing the bromide.[4]
-
Reductive Elimination: The two organic groups on the palladium center (the toluene derivative and Ar') couple and are expelled from the coordination sphere, forming the final biaryl product and regenerating the Pd(0) catalyst, which re-enters the cycle.[5]
Part 3: Experimental Protocol & Methodology
This section provides a general, robust protocol for the selective Suzuki-Miyaura coupling at the C-Br position of this compound.
Caption: A generalized workflow for performing the selective cross-coupling reaction.
Materials & Reagents
-
Aryl Halide: this compound
-
Boronic Acid/Ester: (e.g., Phenylboronic acid, Thiophene-2-boronic acid) (1.1 - 1.5 equiv)
-
Palladium Catalyst: PdCl₂(dppf) (1-5 mol%) or Pd(PPh₃)₄ (1-5 mol%)
-
Base: K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0 - 3.0 equiv)
-
Solvent: Degassed 1,4-Dioxane and Water (e.g., 4:1 v/v) or DME
-
Inert Gas: Argon or high-purity Nitrogen
Step-by-Step Procedure
-
Vessel Preparation: To a flame-dried reaction vial or flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired boronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (e.g., 3 mol% PdCl₂(dppf)).
-
Inerting the Atmosphere: Seal the vessel with a septum or cap. Evacuate the vessel and backfill with inert gas. Repeat this cycle three times to ensure the exclusion of oxygen.[10]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe to achieve a suitable concentration (e.g., 0.1 M with respect to the aryl halide).
-
Reaction: Place the vessel in a preheated oil bath or heating block at the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking aliquots and analyzing them by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-24 hours).
-
Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with water and transfer to a separatory funnel. Extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure 5-aryl-4-chloro-2-fluorotoluene product.
Part 4: Optimization & Troubleshooting
Achieving high yield and selectivity requires careful consideration of several parameters. The "causality behind experimental choices" is key to robust protocol development.
| Parameter | Recommended Options | Rationale & Expert Insights |
| Palladium Catalyst | PdCl₂(dppf), Pd(PPh₃)₄, Pd₂(dba)₃ with a ligand | Expertise: For general reliability, PdCl₂(dppf) is an excellent starting point as the dppf ligand is robust and effective for a wide range of substrates.[11] Causality: The choice of ligand is critical. Electron-rich and bulky phosphine ligands (e.g., P(t-Bu)₃, SPhos, XPhos) accelerate both the oxidative addition and the final reductive elimination steps, which can be crucial for less reactive substrates or for improving reaction rates.[3][12][13] |
| Base | Cs₂CO₃, K₃PO₄, K₂CO₃ | Expertise: Cs₂CO₃ is often highly effective but more expensive. K₃PO₄ is a strong, non-nucleophilic base that works well in many cases. K₂CO₃ is a standard, cost-effective choice.[11] Causality: The base activates the boronic acid for transmetalation. Stronger bases can sometimes lead to side reactions, including dehalogenation or catalyst decomposition. The choice should be tailored to the specific boronic acid's acidity and stability.[10] |
| Solvent | 1,4-Dioxane/H₂O, DME/H₂O, Toluene/H₂O | Expertise: A mixture of an ethereal solvent and water is the most common and reliable system.[3] Causality: The organic solvent solubilizes the aryl halide and catalyst, while water is often required to dissolve the inorganic base and facilitate the formation of the active boronate species.[14] Anhydrous conditions are possible but require different bases (e.g., potassium trimethylsilanolate) and boronic esters.[15] |
| Boron Source | Boronic Acids, Boronic Esters (Pinacol, MIDA) | Expertise: Boronic acids are the most common starting point due to their commercial availability.[16] Causality: Boronic acids can be prone to protodeboronation (replacement of the boronic acid group with hydrogen) or homocoupling under reaction conditions.[10] More stable boronic esters, such as pinacol or MIDA esters, can mitigate these side reactions and are often used for sensitive or precious substrates.[3][7] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive catalyst/ligand (oxidation).2. Insufficiently inert atmosphere.3. Poor quality of reagents (base, solvent). | 1. Use fresh, properly stored catalyst and ligands.[10]2. Ensure rigorous degassing of solvents and proper purging of the reaction vessel with inert gas.[10]3. Use anhydrous grade solvents and dry the base if necessary. |
| Debromination | Formation of a palladium-hydride (Pd-H) species from trace water or base-promoted pathways. | 1. Switch to a milder base (e.g., from K₃PO₄ to K₂CO₃).[10]2. Ensure all reagents and solvents are scrupulously dry if running under anhydrous conditions.3. Screen different ligands; some are less prone to forming Pd-H species. |
| Boronic Acid Homocoupling | Presence of oxygen, which catalyzes the oxidative coupling of two boronic acid molecules. | 1. Improve the degassing procedure (e.g., use freeze-pump-thaw cycles for the solvent).[10]2. Maintain a positive pressure of inert gas throughout the reaction. |
| Loss of Selectivity (C-Cl reaction) | Overly harsh conditions (high temperature, very long reaction times) or use of a catalyst system specifically designed for C-Cl activation. | 1. Reduce the reaction temperature and monitor carefully to stop the reaction once the C-Br starting material is consumed.2. Avoid using highly specialized, electron-rich, and bulky ligands known to activate C-Cl bonds unless a sequential reaction is desired.[12][17] |
References
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- ResearchGate. (n.d.). Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction....
- Nolan, S. P., & Cazin, C. S. J. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics, 36(11), 2133–2143. [Link]
- Organ, M. G., et al. (2010). Regioselective Cross-Coupling of Allylboronic Acid Pinacol Ester Derivatives with Aryl Halides via Pd-PEPPSI-IPent. Journal of the American Chemical Society, 132(39), 13811–13813. [Link]
- Singleton, D. A., et al. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
- Denmark, S. E., & Kassel, S. H. (2021). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters.
- Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University.
- Leadbeater, N. E., & Marco, M. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 62(21), 7311–7317. [Link]
- Sarkar, A., & Biju, A. T. (2010). A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. The Journal of Organic Chemistry, 75(15), 5326–5329. [Link]
- Procter, D. J., et al. (2023). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. Journal of the American Chemical Society, 145(17), 9418–9424. [Link]
- Procter, D. J., et al. (2023). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method.
- Wikipedia. (n.d.). Suzuki reaction.
- Bedford, R. B., & Cazin, C. S. J. (2004). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics, 23(21), 4932–4943. [Link]
- Hartwig, J. F., et al. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 121(17), 10830–10875. [Link]
- Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling.
- ResearchGate. (n.d.). Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes.
- MDPI. (n.d.). Catalysts for Suzuki–Miyaura Coupling Reaction.
- ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid.
- ResearchGate. (n.d.). Suzuki coupling reaction of various aryl halides with arylboronic acids catalyzed by OA-Pd/CMK-3-A.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- ResearchGate. (n.d.). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION.
- Milcent, T., & Crousse, B. (2017). Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol. The Journal of Organic Chemistry, 83(1), 383–393. [Link]
- Furuya, T., & Kamlet, A. S. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic Letters, 7(22), 4915–4917. [Link]
- ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?.
- European Journal of Medicinal Chemistry. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
- Ningbo Inno Pharmchem Co., Ltd. (2025). Exploring the Applications of 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine Beyond Palbociclib.
- The Journal of Organic Chemistry. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines.
- PubChem. (n.d.). This compound.
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Application Notes & Protocols: Strategic Synthesis of Substituted Benzonitriles from 5-Bromo-4-chloro-2-fluorotoluene
Introduction: The Significance of Substituted Benzonitriles in Modern Drug Discovery
Substituted benzonitriles are a cornerstone of medicinal chemistry, serving as pivotal intermediates and pharmacophores in a multitude of therapeutic agents.[1][2] The nitrile moiety, with its unique electronic properties and metabolic stability, is a versatile functional group that can participate in various biological interactions and be transformed into other essential functionalities like carboxylic acids, amines, and tetrazoles.[1] The strategic introduction of a cyano group onto a polysubstituted aromatic scaffold, such as the conversion of 5-Bromo-4-chloro-2-fluorotoluene to its corresponding benzonitrile, presents a valuable transformation for accessing novel chemical matter in drug discovery programs. This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of substituted benzonitriles from the readily available starting material, this compound.
Scientific Integrity & Logic: A Framework for Robust Synthesis
Expertise & Experience: Navigating Chemoselectivity in Polysubstituted Systems
The synthesis of a substituted benzonitrile from this compound necessitates a nuanced understanding of modern cross-coupling chemistry. The starting material possesses two distinct halogen atoms: a bromine and a chlorine. In the realm of palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides typically follows the order: I > Br > Cl. This inherent difference in reactivity provides a strategic handle for achieving a chemoselective cyanation, targeting the more labile carbon-bromine bond while leaving the carbon-chlorine bond intact. This selective transformation is paramount for generating a specific, desired product and avoiding a mixture of difficult-to-separate byproducts.
Trustworthiness: Self-Validating Protocols for Reproducible Results
The protocols detailed herein are designed to be self-validating. By incorporating established and well-documented catalytic systems and purification procedures, these methods are intended to provide a high degree of reproducibility. The choice of reagents, solvents, and reaction conditions is grounded in a wealth of literature precedent for similar transformations, ensuring a high probability of success.
Authoritative Grounding & Comprehensive References:
The methodologies and mechanistic discussions presented are supported by authoritative sources from peer-reviewed scientific literature. In-text citations and a comprehensive reference list are provided to allow for further exploration and verification of the underlying scientific principles.
Visualization of the Synthetic Strategy
The overall synthetic workflow can be visualized as a two-step process: the chemoselective cyanation of the aryl bromide followed by potential further diversification of the resulting benzonitrile.
Caption: Synthetic workflow for the preparation and derivatization of 4-Chloro-2-fluoro-5-methylbenzonitrile.
Experimental Protocols
Two primary strategies are presented for the chemoselective cyanation of this compound: a palladium-catalyzed approach and a modified Rosenmund-von Braun copper-mediated reaction.
Protocol 1: Palladium-Catalyzed Chemoselective Cyanation
This protocol leverages the high efficiency and functional group tolerance of modern palladium catalysis.[3][4] Zinc cyanide is employed as a safe and effective cyanide source.[5]
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Commercially available |
| Zinc Cyanide (Zn(CN)₂) | 98% | Commercially available |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 97% | Commercially available |
| 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | 98% | Commercially available |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially available |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercially available |
| Brine (saturated NaCl solution) | Prepared in-house | |
| Anhydrous Magnesium Sulfate (MgSO₄) | Commercially available | |
| Silica Gel | 230-400 mesh | Commercially available |
| Nitrogen (N₂) or Argon (Ar) | High purity |
Step-by-Step Protocol:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), zinc cyanide (0.6 eq), Pd₂(dba)₃ (0.02 eq), and dppf (0.04 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Solvent Addition: Add anhydrous DMF (5 mL per 1 mmol of the starting material) via a syringe.
-
Reaction: Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Filter the mixture through a pad of celite to remove insoluble salts.
-
Separate the organic layer and wash it with brine (3 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 4-Chloro-2-fluoro-5-methylbenzonitrile.
Mechanistic Rationale: The catalytic cycle for this palladium-catalyzed cyanation is depicted below.
Caption: Catalytic cycle for palladium-catalyzed cyanation.
Protocol 2: Modified Rosenmund-von Braun Copper-Mediated Cyanation
The classic Rosenmund-von Braun reaction typically requires harsh conditions.[6][7][8] Modern modifications, however, allow for milder reaction temperatures and improved functional group tolerance, often employing catalytic amounts of copper salts.[9][10]
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Commercially available |
| Copper(I) Cyanide (CuCN) | 99% | Commercially available |
| L-Proline | ≥99% | Commercially available |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially available |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercially available |
| Ammonium Hydroxide (NH₄OH) solution | 28-30% | Commercially available |
| Brine (saturated NaCl solution) | Prepared in-house | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Commercially available | |
| Silica Gel | 230-400 mesh | Commercially available |
| Nitrogen (N₂) or Argon (Ar) | High purity |
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 eq), copper(I) cyanide (1.2 eq), and L-proline (0.2 eq).
-
Inert Atmosphere: Purge the flask with an inert gas (N₂ or Ar).
-
Solvent Addition: Add anhydrous DMF (5 mL per 1 mmol of the starting material).
-
Reaction: Heat the mixture to 120-140 °C and stir for 24-48 hours, monitoring the reaction by TLC or LC-MS.
-
Work-up:
-
Cool the reaction to room temperature.
-
Pour the mixture into a solution of aqueous ammonium hydroxide and stir for 30 minutes to dissolve the copper salts.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to yield 4-Chloro-2-fluoro-5-methylbenzonitrile.
Data Summary
The following table provides a comparative overview of the two proposed protocols. Expected yields are based on literature precedents for similar substrates.
| Parameter | Protocol 1: Palladium-Catalyzed | Protocol 2: Modified Rosenmund-von Braun |
| Catalyst | Pd₂(dba)₃ / dppf | CuCN |
| Cyanide Source | Zn(CN)₂ | CuCN |
| Temperature | 120 °C | 120-140 °C |
| Reaction Time | 12-24 hours | 24-48 hours |
| Typical Yield | 70-90% | 60-80% |
| Key Advantages | Milder conditions, higher functional group tolerance | Cost-effective catalyst |
| Key Considerations | Catalyst and ligand cost | Higher temperatures, longer reaction times |
Conclusion
The synthesis of substituted benzonitriles from this compound can be effectively achieved through chemoselective cyanation. Both palladium-catalyzed and copper-mediated protocols offer viable routes to the desired product, 4-Chloro-2-fluoro-5-methylbenzonitrile. The choice of method will depend on factors such as cost, desired reaction conditions, and the scale of the synthesis. The palladium-catalyzed approach is generally preferred for its milder conditions and broader substrate scope, while the modified Rosenmund-von Braun reaction provides a more economical alternative. These detailed protocols provide a solid foundation for researchers to successfully synthesize this valuable building block for applications in drug discovery and development.
References
- Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202–205. [Link]
- Anderson, K. W., & Buchwald, S. L. (2005). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 44(38), 6173–6177. [Link]
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]
- Organic Chemistry Portal. (n.d.). Rosenmund-von Braun Reaction.
- Wikipedia. (2023, October 29). Rosenmund–von Braun reaction. In Wikipedia. [Link]
- SynArchive. (n.d.). Rosenmund-von Braun Reaction.
- Zanon, J., Klapars, A., & Buchwald, S. L. (2003). Copper-Catalyzed Domino Halide Exchange-Cyanation of Aryl Bromides. Journal of the American Chemical Society, 125(10), 2890–2891. [Link]
- Zhang, H., Cai, Q., & Ma, D. (2005). L-Proline-Promoted Rosenmund–von Braun Reaction. The Journal of Organic Chemistry, 70(13), 5164–5167. [Link]
- Yu, H., Richey, R. N., Miller, W. D., Xu, J., & May, S. A. (2011). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 76(2), 665–668. [Link]
- Taylor & Francis Online. (n.d.). Cyanation – Knowledge and References.
- Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. [Link]
- Anilkumar, G., & Mathew, T. V. (2021). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 11(13), 7436–7450. [Link]
- SciELO. (2020). RECENT ADVANCES IN CYANATION REACTIONS.
- WIPO Patentscope. (2016). A process for the preparation of 4-fluoro-2-methylbenzonitrile.
- Google Patents. (2015). Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
- PubChem. (n.d.). 4-Bromo-2-fluoro-5-methylbenzonitrile.
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Application Notes and Protocols for the Copper-Free Sonogashira Coupling of 5-Bromo-4-chloro-2-fluorotoluene
Introduction: Navigating the Synthesis of Complex Aryl Alkynes
The Sonogashira cross-coupling reaction stands as a cornerstone in synthetic organic chemistry for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This powerful transformation has been instrumental in the synthesis of a wide array of valuable compounds, including pharmaceuticals, natural products, and advanced organic materials.[2][3] The classical Sonogashira reaction employs a dual catalytic system of palladium and a copper(I) co-catalyst.[1] However, the use of copper can lead to the undesirable homocoupling of terminal alkynes, known as Glaser coupling, which complicates product purification and reduces the yield of the desired cross-coupled product.[1]
To circumvent this issue, significant research has been devoted to the development of copper-free Sonogashira coupling protocols.[1][2] These methods rely solely on a palladium catalyst and typically require careful selection of ligands, bases, and reaction conditions to achieve high efficiency. This application note provides a comprehensive guide to the copper-free Sonogashira coupling of 5-Bromo-4-chloro-2-fluorotoluene, a polysubstituted aryl halide that serves as a versatile building block in medicinal chemistry and materials science.[4][5] The presence of multiple halogen substituents with differing reactivity, along with an electron-withdrawing fluorine atom, presents a unique challenge that necessitates a well-defined and robust protocol.
The Catalytic Cycle: A Mechanistic Deep Dive
The copper-free Sonogashira coupling proceeds through a catalytic cycle centered around a palladium(0) species.[1][6] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
The key steps in the catalytic cycle are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), in this case, this compound, to form a Pd(II) intermediate. The reactivity of the aryl halide is a critical factor, with the C-Br bond being significantly more reactive than the C-Cl bond, allowing for selective coupling at the bromine position.[1]
-
Alkyne Coordination and Deprotonation: The terminal alkyne coordinates to the Pd(II) complex. In the absence of a copper co-catalyst, a suitable base is required to deprotonate the alkyne, forming a palladium-alkynyl complex.[6][7]
-
Reductive Elimination: The final step involves the reductive elimination of the coupled product (the aryl alkyne) from the Pd(II) complex, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1]
Caption: A simplified diagram of the copper-free Sonogashira catalytic cycle.
Experimental Protocol: A Step-by-Step Guide
This protocol is designed for the selective copper-free Sonogashira coupling at the bromine position of this compound.
Materials and Reagents:
| Reagent | Grade | Supplier | Notes |
| This compound | ≥98% | e.g., Sigma-Aldrich | Store in a cool, dry place. |
| Terminal Alkyne | ≥98% | Various | Ensure purity and dryness. |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | ≥99% | e.g., Strem Chemicals | Air-sensitive; handle under inert atmosphere. |
| Triethylamine (Et₃N) | Anhydrous, ≥99.5% | e.g., Acros Organics | Distill from CaH₂ before use. |
| Toluene | Anhydrous, ≥99.8% | e.g., Sigma-Aldrich | Use from a solvent purification system or a freshly opened bottle. |
Reaction Setup and Procedure:
-
Inert Atmosphere: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv).
-
Catalyst Addition: Under a gentle stream of argon or nitrogen, add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Solvent and Reagents: Add anhydrous toluene (5 mL) and anhydrous triethylamine (3.0 mmol, 3.0 equiv).
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol, 1.2 equiv) via syringe.
-
Degassing: Subject the reaction mixture to three cycles of freeze-pump-thaw to ensure the removal of dissolved oxygen.
-
Reaction Conditions: Heat the reaction mixture to 80 °C under an argon or nitrogen atmosphere.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.
Caption: A flowchart illustrating the experimental workflow for the copper-free Sonogashira coupling.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst (Pd(0) oxidized to Pd black). | Ensure a strictly inert atmosphere throughout the reaction setup and duration. Use freshly purchased or properly stored catalyst.[8] |
| Impure or wet reagents/solvents. | Use anhydrous solvents and freshly distilled triethylamine. Ensure the terminal alkyne is pure.[8] | |
| Insufficient reaction temperature or time. | Increase the reaction temperature in increments of 10 °C or extend the reaction time. Monitor the reaction progress closely. | |
| Formation of Side Products | Homocoupling of the terminal alkyne (Glaser coupling) despite being copper-free. | While less common in copper-free systems, trace copper impurities can catalyze this side reaction.[6] Ensure all glassware and reagents are free from copper contamination. The primary cause in copper-free systems is often oxidative dimerization in the presence of oxygen. Rigorous degassing is crucial. |
| Decomposition of starting materials or product. | Avoid excessively high temperatures. If the substrate or product is sensitive, consider using a milder base or a lower reaction temperature with a more active catalyst system (e.g., using a more electron-rich phosphine ligand). | |
| Difficulty in Purification | Close-running spots on TLC. | Optimize the eluent system for column chromatography. Consider using a different stationary phase (e.g., alumina) or employing preparative HPLC for challenging separations. |
Conclusion: A Robust and Versatile Synthetic Tool
The copper-free Sonogashira coupling of this compound offers a reliable and efficient method for the synthesis of valuable substituted aryl alkynes. By carefully controlling the reaction conditions, particularly the exclusion of oxygen and moisture, and by using high-quality reagents, researchers can achieve high yields of the desired product with excellent selectivity. This protocol provides a solid foundation for the exploration of further derivatization and application of these versatile chemical building blocks in drug discovery and materials science.
References
- Wikipedia. Sonogashira coupling. [Link]
- Doucet, H., & Hierso, J. C. (2007). Palladium-catalysed cross-coupling reactions of aryl chlorides.
- Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121.
- Plenert, C., & Fairlamb, I. J. (2014). A convenient and general copper-free Sonogashira coupling of aryl and heteroaryl halides with terminal alkynes. Organic & Biomolecular Chemistry, 12(34), 6563-6572.
- Azad, U. P., & Punniyamurthy, T. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6987-7010. [Link]
- Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
- Royal Society of Chemistry. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
- Dalton Transactions. (2023). Metal phosphine aldehyde complexes and their application in Cu-free Sonogashira and Suzuki–Miyaura cross-coupling reactions. [Link]
- The Reaction Monitor. (2008). Copper-free Sonogashira coupling. [Link]
- Wipf Group. Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. [Link]
- ACS Publications. (2022). Copper-Free Heck–Cassar–Sonogashira and Suzuki–Miyaura Reactions of Aryl Chlorides: A Sustainable Approach. [Link]
- Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. [Link]
- ACS Publications. (2023). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. [Link]
- ResearchGate. Supposed mechanism for the copper-free Sonogashira reaction. [Link]
- National Institutes of Health. (2018).
- ACS Publications. (2020).
- National Institutes of Health. (2012). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. [Link]
- National Center for Biotechnology Information. (2023). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. [Link]
- ResearchGate. Sonogashira Cross-Coupling Reactions Catalysed by Copper-Free Palladium Zeolites. [Link]
- PubChem. This compound. [Link]
Sources
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- 4. 4-Bromo-5-chloro-2-fluorotoluene | 201849-17-4 | FB33063 [biosynth.com]
- 5. This compound | C7H5BrClF | CID 2773273 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 8. reddit.com [reddit.com]
microwave-assisted Suzuki coupling of 5-Bromo-4-chloro-2-fluorotoluene
An in-depth guide to the strategic implementation of microwave-assisted Suzuki-Miyaura cross-coupling for the synthesis of complex biaryl compounds, focusing on the selective functionalization of 5-Bromo-4-chloro-2-fluorotoluene. This document is intended for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis.
Introduction: The Strategic Advantage of Selective Coupling
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its reliability in constructing carbon-carbon bonds.[1] Its significance is particularly pronounced in pharmaceutical and materials science, where the biaryl motif is a ubiquitous structural feature.[2] The introduction of microwave irradiation technology has revolutionized this classic transformation, offering dramatic reductions in reaction times, improved yields, and often cleaner reaction profiles due to rapid and uniform heating.[3]
This application note focuses on a substrate of increasing importance: This compound . This molecule presents a distinct synthetic challenge and opportunity. It possesses two different halogen atoms, bromine and chlorine, which have differential reactivity in the key oxidative addition step of the palladium catalytic cycle. The established reactivity trend for aryl halides is C-I > C-Br > C-Cl, meaning the carbon-bromine bond is significantly more susceptible to cleavage by a Pd(0) catalyst than the more robust carbon-chlorine bond.[4] By carefully controlling reaction conditions, one can achieve selective coupling at the C5-position (bromine), leaving the C4-chloro substituent intact for subsequent downstream functionalization. This sequential approach is a powerful strategy for building molecular complexity from a single, versatile starting material.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds via a well-established palladium-catalyzed cycle. Understanding this mechanism is critical for rational troubleshooting and optimization. The process consists of three fundamental steps:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide. For this compound, this occurs preferentially at the more reactive C-Br bond.[5][6]
-
Transmetalation : The organoboron species (e.g., an arylboronic acid), activated by a base to form a more nucleophilic boronate complex, transfers its organic group to the palladium(II) center.[7][8] This is often the rate-determining step.
-
Reductive Elimination : The two organic moieties on the palladium center couple, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[7]
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Experimental Protocol: Microwave-Assisted Selective Coupling
This protocol details a general method for the selective Suzuki coupling at the C5-bromo position of this compound with a generic arylboronic acid.
Materials and Equipment
-
Substrate: this compound (1.0 equiv.)
-
Coupling Partner: Arylboronic acid (1.2 equiv.)
-
Palladium Catalyst: XPhos Pd G2 (1-3 mol%) or a similar high-activity pre-catalyst.
-
Base: Potassium phosphate (K₃PO₄), finely ground (2.0 - 3.0 equiv.).
-
Solvent System: 1,4-Dioxane and Water (e.g., 4:1 or 5:1 v/v), degassed.
-
Equipment: Microwave reactor vial (e.g., 10 mL) with a magnetic stir bar, microwave synthesizer, standard laboratory glassware for workup, rotary evaporator, silica gel for chromatography.
-
Inert Gas: Argon or Nitrogen.
Step-by-Step Procedure
-
Reagent Preparation: To a clean, dry microwave reactor vial equipped with a magnetic stir bar, add this compound, the arylboronic acid (1.2 equiv.), and finely ground K₃PO₄ (2.5 equiv.).
-
Catalyst Addition: In a separate vial, weigh the XPhos Pd G2 catalyst (e.g., 2 mol%) and add it to the reaction vessel. Handle palladium catalysts in a fume hood.
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe to the vial. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.
-
Inert Atmosphere: Seal the vial with a cap. If the microwave system does not operate under an inert atmosphere, briefly sparge the reaction mixture with argon or nitrogen for 5-10 minutes before sealing.
-
Microwave Irradiation: Place the sealed vial into the microwave synthesizer. Set the reaction parameters as follows:
-
Temperature: 100-120 °C (Use a ramp time of 2 minutes)
-
Hold Time: 15-30 minutes
-
Power: Dynamic power control (or start with ~100 W)
-
Stirring: Set to a vigorous rate.
-
-
Reaction Workup:
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired 4-chloro-2-fluoro-5-aryl-toluene product.
Caption: A generalized experimental workflow for the microwave-assisted Suzuki coupling reaction.
Rationale and Optimization Insights
The success of this selective coupling hinges on the careful selection of reaction parameters. The choices made in the protocol are based on established principles of organometallic chemistry.
| Parameter | Recommended | Rationale & Optimization Tips |
| Catalyst | XPhos Pd G2/G3, SPhos Pd G2/G3 | Modern Buchwald-type pre-catalysts are highly active, air-stable, and provide excellent results for challenging substrates.[9] Catalyst loading can often be lowered to 0.5-1 mol% for efficient reactions. |
| Base | K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic bases are crucial for activating the boronic acid without causing side reactions.[9][10] K₃PO₄ is often superior to K₂CO₃ for less reactive halides. The base should be finely powdered to maximize surface area. |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O | A polar aprotic solvent is needed to solubilize the organic components, while water is essential for the base to activate the boronic acid.[11][12] The ratio can be adjusted to optimize solubility. Ensure solvents are degassed to prevent catalyst degradation. |
| Temperature | 100-120 °C | Microwave heating allows for precise temperature control. This range is typically sufficient to activate the C-Br bond without significantly engaging the C-Cl bond.[13] Higher temperatures (>140 °C) may lead to a loss of selectivity and coupling at the chlorine position. |
| Time | 15-30 minutes | Microwave irradiation drastically shortens reaction times.[14] Monitor reaction progress by TLC or LC-MS to avoid prolonged heating, which could lead to byproduct formation. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Conversion | Inactive catalyst; insufficient base; low temperature. | Use a fresh, high-quality catalyst. Ensure the base is anhydrous and finely ground. Increase the reaction temperature in 10 °C increments. |
| Homocoupling of Boronic Acid | Presence of oxygen; catalyst degradation. | Thoroughly degas solvents and ensure an inert atmosphere. Use a pre-catalyst that is more resistant to oxidative degradation. |
| Dehalogenation | Catalyst system is too active; prolonged reaction time. | Reduce catalyst loading or switch to a slightly less active ligand. Decrease reaction time and monitor closely. |
| Loss of Selectivity | Reaction temperature is too high. | Lower the reaction temperature to favor selective oxidative addition at the C-Br bond. Screen different palladium pre-catalysts. |
Conclusion
The microwave-assisted Suzuki-Miyaura coupling of this compound is a highly efficient and selective method for synthesizing valuable 4-chloro-2-fluoro-5-aryl-toluene intermediates. By leveraging the inherent reactivity differences between the C-Br and C-Cl bonds and employing modern, highly active palladium catalyst systems, researchers can achieve excellent yields in dramatically reduced reaction times. The protocols and insights provided herein serve as a robust starting point for the development of complex molecules essential for drug discovery and materials science.
References
- Wikipedia. Suzuki reaction. [Link]
- Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710.
- Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society, 133(7), 2116–2119.
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Leadbeater, N. E. (2005). Fast, easy, clean chemistry by using water as a solvent and microwave heating: the Suzuki coupling as an illustration.
- Biffis, A., Zecca, M., & Basato, M. (2001). Palladium metal catalysts in the Suzuki coupling reaction.
- Billingsley, K. L., & Buchwald, S. L. (2007). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 9(17), 3371–3374.
- Amatore, C., Jutand, A., & Le Duc, G. (2011). Kinetic Data for the Transmetalation Step in Suzuki−Miyaura Cross-Coupling Reactions. Chemistry – A European Journal, 17(8), 2492–2503.
- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.
- Leadbeater, N. E., & Marco, M. (2002). Rapid and Amenable Suzuki Coupling Reaction in Water Using Microwave and Conventional Heating. The Journal of Organic Chemistry, 67(25), 8851–8855.
- Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis.
- Torregrosa, R. R. P., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, 11(5), 2939–2950.
- Leadbeater, N. E. (2005). Fast, easy, clean chemistry by using water as a solvent and microwave heating: the Suzuki coupling as an illustration.
- Di Attoma, J., et al. (2020). Simple and Rapid Microwave‐Assisted Suzuki–Miyaura Cross‐coupling in Betaine/Glycerol Natural Eutectic Solvent. ChemistryOpen, 9(8), 834–841.
- El-Gendy, A. A. M., & El-Ghanam, A. M. (2020). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 25(16), 3704.
- da Costa, M. F. P., et al. (2014). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 19(6), 7078–7091.
- Baxendale, I. R., et al. (2006). Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations.
- NRO. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
- Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]
- Leadbeater, N. E., & Marco, M. (2003). Open-Vessel Microwave-Promoted Suzuki Reactions Using Low Levels of Palladium Catalyst: Optimization and Scale-Up. Organic Process Research & Development, 7(5), 757–760.
- Chemistry LibreTexts. (2023). Suzuki-Miyaura Coupling. [Link]
- Penning, T. D., et al. (2007). Microwave-assisted suzuki cross-coupling reaction, a key step in the synthesis of polycyclic aromatic hydrocarbons and their metabolites. Journal of Organic Chemistry, 72(23), 8987–8989.
Sources
- 1. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Fast, easy, clean chemistry by using water as a solvent and microwave heating: the Suzuki coupling as an illustration - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. rose-hulman.edu [rose-hulman.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pure.psu.edu [pure.psu.edu]
Troubleshooting & Optimization
avoiding dehalogenation in 5-Bromo-4-chloro-2-fluorotoluene reactions
<
A Guide to Chemoselective Reactions and Preventing Dehalogenation
Welcome to the Technical Support Center for 5-Bromo-4-chloro-2-fluorotoluene. This resource is designed for researchers, chemists, and drug development professionals who are utilizing this versatile, polyhalogenated intermediate in their synthetic workflows. Given the distinct electronic and steric environment of each halogen on the toluene ring, achieving high chemoselectivity while avoiding undesired dehalogenation is a common challenge.
This guide provides in-depth, field-proven insights through a series of troubleshooting questions, FAQs, and detailed experimental protocols. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and achieve your desired synthetic outcomes with confidence.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments. The advice provided is grounded in established mechanistic principles of organometallic chemistry.
Problem 1: Significant Debromination in Suzuki-Miyaura Coupling
Q: I am attempting a Suzuki-Miyaura coupling targeting the C-Br bond of this compound, but I'm observing a large amount of 4-chloro-2-fluorotoluene as a byproduct. What is causing this hydrodebromination and how can I prevent it?
A: This is a classic case of competing hydrodehalogenation, a common side reaction in palladium-catalyzed cross-couplings.[1] The issue arises when the catalytic cycle is diverted to a pathway that replaces the bromine with a hydrogen atom instead of the desired aryl group from the boronic acid.
Root Causes & Mechanistic Insight:
The primary culprit is often the formation of a palladium-hydride (Pd-H) species.[1] This can happen in several ways:
-
From the Base: Strong alkoxide bases (e.g., NaOtBu) in the presence of trace water or alcohols can generate Pd-H intermediates.[1]
-
From the Solvent: Solvents like DMF can decompose at elevated temperatures to produce hydride sources.[2]
-
From β-Hydride Elimination: If your boronic acid partner has β-hydrogens, this can be a potential pathway, although less common for arylboronic acids.
Once formed, the Pd-H species can undergo reductive elimination with the aryl halide ligand on the palladium center, leading to the hydrodehalogenated product.[1] This pathway competes directly with the desired transmetalation step of the Suzuki-Miyaura cycle.[3][4]
Solutions & Optimization Strategy:
A systematic approach to optimizing your reaction conditions is the most effective way to minimize this side reaction.[2]
| Parameter | Recommendation | Rationale |
| Base Selection | Switch to a weaker, non-nucleophilic inorganic base. | Weaker bases like K₃PO₄, Cs₂CO₃, or K₂CO₃ are less prone to generating Pd-H species compared to strong alkoxide bases.[2][5] |
| Ligand Choice | Use bulky, electron-rich phosphine ligands. | Ligands such as XPhos, SPhos, or other "Buchwald ligands" accelerate the rate of reductive elimination of the desired product, outcompeting the dehalogenation pathway.[5][6] Their steric bulk can also disfavor the approach of hydride sources.[7] |
| Solvent | Use anhydrous, aprotic solvents. | Toluene and dioxane are excellent choices.[2][5] Ensure they are rigorously dried and degassed to remove water and oxygen, which can interfere with the catalyst. |
| Temperature | Lower the reaction temperature. | Dehalogenation can have a higher activation energy than the desired coupling.[5] Running the reaction at the lowest effective temperature (e.g., 80 °C instead of 110 °C) can significantly favor the desired product. |
| Reagent Purity | Use high-purity reagents. | Ensure your boronic acid, base, and solvents are of high purity to avoid introducing adventitious sources of water or other hydride donors.[5][8] |
Workflow: Troubleshooting Suzuki Coupling Dehalogenation
Caption: A systematic workflow for troubleshooting dehalogenation.
Problem 2: Lack of Chemoselectivity in Sonogashira Coupling
Q: I want to perform a Sonogashira coupling selectively at the C-Br bond, but I am getting a mixture of products, including coupling at the C-Cl bond and some dehalogenation. How can I improve the selectivity?
A: Achieving high chemoselectivity in polyhalogenated systems is a common challenge. The Sonogashira reaction's selectivity is dictated by the relative rates of oxidative addition of the different C-X bonds to the palladium(0) catalyst.[9]
Reactivity Hierarchy & Mechanistic Considerations:
The reactivity of aryl halides in palladium-catalyzed couplings generally follows the order: C-I > C-Br > C-OTf > C-Cl.[9] For this compound, the C-Br bond is inherently more reactive than the C-Cl bond. Therefore, selective coupling at the C-Br position is achievable under carefully controlled conditions.[10][11]
Solutions for Enhancing Chemoselectivity:
| Parameter | Recommendation | Rationale |
| Temperature | Run the reaction at room temperature or slightly above. | The energy barrier for oxidative addition to the C-Cl bond is higher than for the C-Br bond. Lower temperatures will strongly favor the reaction at the more reactive C-Br site.[9][10] |
| Catalyst System | Use a standard Pd(PPh₃)₄ or a combination of PdCl₂(PPh₃)₂ and CuI. | For selective C-Br coupling, highly active catalyst systems developed for C-Cl activation are not necessary and may reduce selectivity.[10] Standard, less reactive catalysts are often sufficient and more selective. |
| Reaction Time | Monitor the reaction closely and stop it once the starting material is consumed. | Prolonged reaction times, especially at elevated temperatures, can lead to the slow but eventual coupling at the C-Cl bond. |
Protocol 1: Chemoselective Sonogashira Coupling at the C-Br Bond
This protocol provides a starting point for the selective coupling of a terminal alkyne with this compound.
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
Pd(PPh₃)₄ (2-5 mol%)
-
Copper(I) Iodide (CuI) (5-10 mol%)
-
Triethylamine (TEA) or Diisopropylamine (DIPA) (solvent and base)
-
Anhydrous, degassed THF (co-solvent, optional)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(PPh₃)₄ and CuI.
-
Add this compound and the terminal alkyne.
-
Add the amine base (and optional co-solvent) via syringe.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-12 hours.
-
Upon completion, dilute the mixture with ethyl acetate and filter through a pad of celite to remove catalyst residues.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Problem 3: Debromination during Grignard or Organolithium Formation
Q: When I try to form a Grignard reagent or perform a lithium-halogen exchange at the C-Br position, I end up with significant amounts of the debrominated starting material (4-chloro-2-fluorotoluene). What is happening?
A: This is a classic hydrodehalogenation issue caused by the protonation of your highly basic organometallic intermediate.[12] Grignard and organolithium reagents are extremely strong bases and will readily abstract a proton from even weakly acidic sources.[13]
Root Causes:
-
Trace Water: The most common culprit is moisture in the solvent, on the glassware, or in the starting material.
-
Protic Solvents/Reagents: Any alcohol or other protic impurity will quench the organometallic reagent as soon as it forms.
-
Acidic C-H Bonds: While less common for this substrate, in some molecules, acidic protons on the substrate itself can be a problem.
Solutions for Anhydrous Organometallic Reactions:
| Precaution | Action | Rationale |
| Glassware | Flame-dry all glassware under vacuum or in a stream of inert gas and cool under an inert atmosphere. | This removes adsorbed water from the glass surfaces. |
| Solvents | Use freshly distilled, anhydrous solvents (e.g., THF, Diethyl Ether) from a sodium/benzophenone still or a solvent purification system. | Commercial anhydrous solvents can still contain trace amounts of water. Rigorous drying is essential.[12] |
| Reagents | Ensure magnesium turnings are fresh and dry. If using an alkyllithium, ensure it has been recently titrated. | Magnesium can form a passivating oxide/hydroxide layer. Freshly crushed turnings are best. |
| Atmosphere | Maintain a positive pressure of a dry, inert gas (Argon or Nitrogen) throughout the entire setup and reaction. | This prevents atmospheric moisture from entering the reaction vessel. |
Workflow: Forming Organometallic Reagents
Caption: Workflow for successful organometallic reagent formation.
Frequently Asked Questions (FAQs)
Q1: What is the general order of reactivity for the halogens on this compound in palladium-catalyzed cross-coupling reactions?
A1: The general order of reactivity for oxidative addition to a Pd(0) center is C-Br > C-Cl.[14] The C-F bond is generally considered inert under these conditions. Therefore, you can expect reactions to occur selectively at the C-5 (Bromo) position under milder conditions, while more forcing conditions (higher temperatures, more active catalysts) would be required to react at the C-4 (Chloro) position.
Q2: Can I perform a Buchwald-Hartwig amination on this substrate? Which halogen will react first?
A2: Yes, a Buchwald-Hartwig amination is a very suitable reaction.[15] Similar to other palladium-catalyzed cross-couplings, the C-Br bond is significantly more reactive than the C-Cl bond.[14] By carefully selecting the catalyst, ligand, base, and temperature, you can achieve highly chemoselective amination at the C-5 position, leaving the C-4 chloro group available for subsequent transformations.[15][16]
Q3: Are there any specific safety precautions I should take when working with this compound?
A3: As with any halogenated aromatic compound, you should handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated chemical fume hood. Consult the Safety Data Sheet (SDS) for this specific compound for detailed handling and disposal information.
Q4: My reaction is sluggish even at the C-Br position. What can I do to improve the rate?
A4: If your reaction is slow, consider the following:
-
Catalyst Loading: Increasing the catalyst loading (e.g., from 1 mol% to 3-5 mol%) can improve the rate.
-
Ligand Choice: Ensure you are using an appropriate electron-rich and sterically demanding ligand, which is known to accelerate both oxidative addition and reductive elimination.[6]
-
Temperature: While high temperatures can promote dehalogenation, a modest increase (e.g., from 80 °C to 90 °C) might be necessary to achieve a reasonable reaction rate.
-
Reagent Quality: Ensure your palladium catalyst has not degraded and that your other reagents are pure.
References
- Benchchem. (n.d.). How to prevent dehalogenation in aryl bromide cross coupling reactions.
- Orbach, M., Choudhury, J., Lahav, M., Zenkina, O. V., Diskin-Posner, Y., Leitus, G., Iron, M. A., & van der Boom, M. E. (2017). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 36(22), 4411–4414. [Link]
- Benchchem. (n.d.). Technical Support Center: Preventing Hydrodehalogenation in Cross-Coupling Reactions.
- Royal Society of Chemistry. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. [Link]
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- Benchchem. (n.d.). Technical Support Center: Preventing Dehalogenation in Cross-Coupling Reactions.
- NRO CREATIVE. (2020, July 25). Sonogashira Coupling [Video]. YouTube. [Link]
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- NRO CREATIVE. (n.d.). Suzuki Coupling: Mechanism & Examples.
- Benchchem. (n.d.). Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine.
- ResearchGate. (2025). Electronic and Steric Effects on the Reductive Elimination of Diaryl Ethers from Palladium(II).
- Chemistry LibreTexts. (2023). Suzuki cross-coupling.
- Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones.
- NRO CREATIVE. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples.
- Royal Society of Chemistry. (n.d.). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction.
- Benchchem. (n.d.). Preventing dehalogenation in 2,5-Dibromo-4-fluorotoluene reactions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. m.youtube.com [m.youtube.com]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
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- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Technical Support Center: 5-Bromo-4-chloro-2-fluorotoluene Cross-Coupling
Welcome, researchers, scientists, and drug development professionals. This guide is your dedicated resource for troubleshooting and optimizing cross-coupling reactions involving the versatile building block, 5-Bromo-4-chloro-2-fluorotoluene. As a trifunctionalized scaffold, this reagent offers multiple handles for molecular elaboration, but its reactivity profile can also present unique challenges. This center provides in-depth, field-proven insights to help you navigate potential pitfalls and maximize your synthetic success.
Troubleshooting Guide: Common Side Products & Solutions
This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind the formation of common side products and providing actionable solutions.
Issue 1: Significant Formation of a De-brominated Side Product (4-Chloro-2-fluorotoluene)
Q1: My reaction is producing a substantial amount of 4-chloro-2-fluorotoluene, consuming my starting material. What is this side reaction, and how can I prevent it?
A1: You are observing hydrodebromination, a specific type of hydrodehalogenation. This is a common undesired side reaction in palladium-catalyzed cross-coupling reactions where the bromine atom on your starting material is replaced by a hydrogen atom.[1] This side reaction consumes your starting material, reduces the yield of your desired coupled product, and introduces an impurity that can be challenging to separate.[1]
The primary culprit is often the formation of a palladium-hydride (Pd-H) species.[2] This highly reactive intermediate can be generated through several pathways, including the reaction of the palladium catalyst with trace water, alcohol solvents, or even certain bases.[2][3] Once formed, the Pd-H species can participate in a competing catalytic cycle that leads to the hydrodehalogenated byproduct.
Solutions & Optimization Strategies:
| Parameter | Recommended Action | Rationale |
| Solvent | Use anhydrous, aprotic solvents like dioxane, toluene, or THF.[4] | Protic solvents (e.g., alcohols) or the presence of water can be a source of hydrogen for the formation of Pd-H species.[3][4] |
| Base | Switch to a non-hydroxide, non-alkoxide base such as K₃PO₄ or Cs₂CO₃.[4][5] | Strong bases like sodium tert-butoxide, especially with trace alcohol, can readily generate palladium-hydride intermediates.[1] |
| Reagents | Ensure all reagents, especially the solvent and base, are scrupulously dry. | Minimizing water content is crucial to suppress the formation of Pd-H species.[3][5] |
| Atmosphere | Maintain a strictly inert atmosphere (Argon or Nitrogen) throughout the reaction.[5][6] | Oxygen can lead to catalyst decomposition and other side reactions, although its direct role in hydrodehalogenation is complex. |
Issue 2: Formation of Symmetrical Biaryl Byproducts (Homocoupling)
Q2: I am observing the formation of a homocoupled product from my boronic acid/ester coupling partner. What causes this, and how can it be minimized?
A2: This side reaction is known as homocoupling, where two molecules of your organoboron reagent couple to form a symmetrical biaryl.[7] This is a common byproduct in Suzuki-Miyaura reactions and is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[8][9] Oxygen can facilitate the oxidative homocoupling of the boronic acid, consuming your nucleophile and reducing the yield of the desired cross-coupled product.[7][10]
Solutions & Optimization Strategies:
| Parameter | Recommended Action | Rationale |
| Atmosphere | Rigorously degas all solvents and maintain a positive pressure of an inert gas (Argon or Nitrogen).[5][7] | The exclusion of oxygen is the most critical factor in preventing the oxidative homocoupling of boronic acids.[9][10] |
| Catalyst | Use a high-quality Pd(0) precatalyst or ensure complete in-situ reduction of a Pd(II) source.[8][11] | Pd(II) species can promote homocoupling. Using a stable Pd(0) source like Pd₂(dba)₃ minimizes the initial concentration of Pd(II).[8] |
| Reagent Purity | Use fresh, high-purity boronic acid or consider converting it to a more stable boronate ester (e.g., pinacol ester).[4] | Degraded boronic acids can be more prone to side reactions. |
| Reaction Setup | Add the palladium catalyst to the reaction mixture only after it has been thoroughly purged with an inert gas.[5] | This ensures the catalyst is introduced into an oxygen-free environment. |
Frequently Asked Questions (FAQs)
Q3: Which halogen on this compound is more reactive in a typical palladium-catalyzed cross-coupling reaction?
A3: The C-Br bond is significantly more reactive than the C-Cl bond. The general order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[12] This difference in reactivity is due to the bond dissociation energies (C-Cl > C-Br). Consequently, oxidative addition of the palladium catalyst occurs preferentially at the C-Br bond, allowing for selective functionalization at this position while leaving the chloro and fluoro substituents intact for subsequent transformations.[12]
Q4: How does the choice of phosphine ligand affect the outcome of the reaction and the formation of side products?
A4: The phosphine ligand is arguably one of the most critical components of the catalytic system. Its steric and electronic properties directly influence the rates of the key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[13]
-
Electron-rich and bulky ligands (e.g., Buchwald ligands like XPhos, SPhos, or trialkylphosphines like P(t-Bu)₃) are generally preferred for coupling aryl chlorides and bromides.[7]
-
Expertise & Experience: These ligands accelerate the rate-limiting oxidative addition step, particularly for the less reactive C-Cl bond if di-functionalization is desired.[4] More importantly, their steric bulk promotes the final reductive elimination step, which is the desired product-forming step.[14] By accelerating reductive elimination, the lifetime of the palladium intermediate is shortened, reducing the opportunity for competing side reactions like hydrodehalogenation to occur.[14][15]
-
Q5: Can I perform a selective mono-amination on this compound? Which position will react?
A5: Yes, selective mono-amination is highly feasible. In a Buchwald-Hartwig amination, the reaction will occur selectively at the more reactive C-Br bond at the 5-position.[12] By carefully controlling the reaction conditions, such as using a 1:1 stoichiometry of the amine and employing a suitable catalyst system (e.g., a palladium precatalyst with a bulky, electron-rich phosphine ligand), you can achieve high yields of the mono-aminated product, 5-amino-4-chloro-2-fluorotoluene derivative.[16]
Visualizing Reaction Pathways
The following diagrams illustrate the desired cross-coupling cycle and the major competing side reactions.
Caption: Catalytic cycles for desired Suzuki coupling and the competing hydrodehalogenation side reaction.
Caption: Simplified pathway for the Pd(II)-mediated homocoupling of organoboron reagents.
Experimental Protocol: Selective Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the selective mono-arylation of this compound at the C5-position.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)[17]
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)[17]
-
Potassium Phosphate (K₃PO₄), anhydrous (2.0-3.0 equiv)[4][17]
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene, 0.1-0.5 M)[4][6]
Procedure:
-
Preparation: To an oven-dried Schlenk tube or reaction vial containing a magnetic stir bar, add this compound, the arylboronic acid, and anhydrous K₃PO₄.[6]
-
Inert Atmosphere: Seal the vessel with a septum and evacuate and backfill with an inert gas (e.g., Argon) at least three times to ensure all oxygen is removed.[5][6]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst.
-
Solvent Addition: Add the degassed solvent via syringe.[6]
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80–110 °C).[6][17]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.[17]
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[17]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.[17]
References
- Technical Support Center: Preventing Hydrodehalogenation in Cross-Coupling Reactions - Benchchem
- Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides | Organometallics - ACS Public
- Technical Support Center: Troubleshooting Suzuki Reactions with 6-chloro-N-methylpyridin-2-amine - Benchchem
- Troubleshooting difficult Suzuki couplings with substituted boronic acids - Benchchem
- Technical Support Center: Improving Palladium-Catalyzed Amination Yields in Complex Syntheses - Benchchem
- Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings - Benchchem
- A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communic
- Technical Support Center: Suzuki Coupling with Polyhalogenated Arom
- Understanding the Use of Phosphine-(EWO)
- Technical Support Center: Palladium-Catalyzed Amin
- Pd(II)
- A Single Phosphine Ligand Allows for the Palladium-Catalyzed Intermolecular C–O Bond Formation with Secondary and Primary Alcohols - NIH
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing)
- Technical Support Center: Suzuki Coupling of Polyhalogenated Arom
- Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC - NIH
- Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway Under Hy - NSF Public Access Repository
- Phosphine Ligands [Cross-coupling Reaction using Transition Metal C
- Suzuki Coupling I Common Byproducts in Suzuki Coupling - YouTube
- 12.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts
- 2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts
- A Comparative Guide to Phosphine Ligands in Cross-Coupling C
- A computational study of phosphine ligand effects in Suzuki-Miyaura coupling
- Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species | Request PDF - ResearchG
- Cross-coupling reaction - Wikipedia
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs
- Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES
- Scope and Limitations of the Pd/BINAP-Catalyzed Amination of Aryl Bromides | The Journal of Organic Chemistry - ACS Public
- A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using - Institut Kimia Malaysia
- Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.
- Application Notes and Protocols for the Regioselective Buchwald-Hartwig Amination of 2,5-Dibromo-4-fluorotoluene - Benchchem
- Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point - University of Windsor
- Clean and fast cross-coupling of aryl halides in one-pot - Beilstein Journals
- Optimization of reaction conditions for palladium-catalyzed amination...
- Aryl Halide Cross-Coupling via Formate-Mediated Transfer Hydrogen
- Question About Suzuki Coupling Reaction Byproducts (Homocoupling) : r/chemhelp - Reddit
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine - Benchchem
- Buchwald-Hartwig Amin
- Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method - NIH
- What are the byproducts in a Suzuki reaction? - Chemistry Stack Exchange
- Suzuki-Miyaura Coupling - Chemistry LibreTexts
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal
- Suzuki Coupling - Organic Chemistry Portal
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. reddit.com [reddit.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. A Single Phosphine Ligand Allows for the Palladium-Catalyzed Intermolecular C–O Bond Formation with Secondary and Primary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 5-Bromo-4-chloro-2-fluorotoluene Reaction Products
Welcome to the technical support guide for the purification of 5-Bromo-4-chloro-2-fluorotoluene. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile building block.[1] The purity of this reagent is critical, as impurities can lead to undesirable side reactions, reduced yields, and complications in downstream applications. This guide provides in-depth troubleshooting advice and frequently asked questions to address specific issues you may encounter during the purification of your reaction product.
I. Understanding the Chemistry: Potential Impurities
The synthesis of this compound can result in a variety of impurities. Understanding the potential side-products of the reaction is the first step in designing an effective purification strategy. The synthetic route often involves the halogenation of a substituted toluene.
Common Impurities May Include:
-
Isomeric Byproducts: Halogenation of aromatic rings can often lead to the formation of regioisomers. Depending on the starting materials and reaction conditions, you may encounter isomers with the bromine and chlorine atoms in different positions on the toluene ring.
-
Unreacted Starting Materials: Incomplete reactions can leave residual starting materials in your crude product mixture.
-
Di-halogenated or Poly-halogenated Species: Over-halogenation can lead to the formation of products with additional bromine or chlorine atoms.
-
Solvent and Reagent Residues: Residual solvents and reagents used in the reaction and workup can contaminate the final product.
A logical first step in any purification is to anticipate these potential impurities to select the most appropriate purification technique.
II. Troubleshooting Guide: Common Purification Challenges
This section addresses specific problems you might encounter during the purification of this compound and provides actionable solutions.
Issue 1: My crude product is an oil and won't crystallize.
Possible Cause & Solution:
-
High Impurity Content: A significant amount of impurities can lower the melting point of your product and inhibit crystallization.
-
Action: Before attempting recrystallization, consider a preliminary purification step like column chromatography to remove the bulk of the impurities.
-
-
Residual Solvent: Trapped solvent can prevent your product from solidifying.
-
Action: Ensure your product is thoroughly dried under high vacuum. Gentle heating can sometimes help to remove stubborn solvent, but be cautious of product decomposition.
-
-
"Oiling Out": The compound may be precipitating from the crystallization solvent as a liquid rather than a solid. This happens when the solubility of the compound in the hot solvent is very high, and it becomes supersaturated upon cooling.
-
Action: Try using a different solvent system for recrystallization. A solvent pair, where the compound is soluble in one solvent and insoluble in the other, can be effective.[2] Add the "good" solvent until the compound dissolves at an elevated temperature, then slowly add the "poor" solvent until the solution becomes slightly cloudy. Allow it to cool slowly.
-
Issue 2: Column chromatography yields poor separation of isomers.
Possible Cause & Solution:
-
Inappropriate Solvent System: The polarity of your eluent may be too high or too low, resulting in co-elution of your desired product and its isomers.
-
Action: Optimize your solvent system using Thin Layer Chromatography (TLC) first.[3] Aim for a solvent system that gives a good separation of the spots on the TLC plate, with the desired product having an Rf value between 0.2 and 0.4. A common starting point for halogenated aromatics is a mixture of a non-polar solvent like hexanes and a slightly more polar solvent like ethyl acetate.
-
-
Column Overloading: Loading too much crude material onto the column can lead to broad bands and poor separation.
-
Action: As a rule of thumb, use a silica gel to crude product ratio of at least 30:1 by weight. For difficult separations, this ratio may need to be increased.
-
-
Improper Column Packing: Channels or cracks in the silica gel bed will lead to uneven solvent flow and poor separation.
-
Action: Ensure your column is packed uniformly. A "slurry packing" method, where the silica gel is mixed with the initial eluent and poured into the column, is generally preferred.
-
Issue 3: Purity, as determined by GC or HPLC, is still below the desired level after purification.
Possible Cause & Solution:
-
Co-eluting Impurities: An impurity may have a very similar polarity or boiling point to your product, making separation by a single technique difficult.
-
Action: Consider a multi-step purification approach. For example, follow column chromatography with a recrystallization step. Alternatively, if the impurity has a different boiling point, fractional distillation under reduced pressure could be effective. The separation of ortho- and para-chlorotoluene isomers can be difficult due to their close boiling points, often requiring high-efficiency distillation columns.[4]
-
-
Product Decomposition: The purification technique itself may be causing the product to degrade.
-
Action: For sensitive compounds, consider using a milder purification technique. For example, if you suspect your compound is degrading on silica gel (which can be slightly acidic), you can use deactivated silica gel or an alternative stationary phase like alumina.[5]
-
-
Inaccurate Purity Assessment: The analytical method may not be optimized to resolve all impurities.
III. Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose purification technique for this compound?
A1: For laboratory-scale purification, flash column chromatography is often the most effective and versatile technique.[3][7][8] It allows for the separation of a wide range of impurities, including isomers and non-polar byproducts. The choice of stationary phase (typically silica gel) and mobile phase can be tailored to the specific impurity profile of your crude product.
Q2: How can I determine the optimal solvent system for column chromatography?
A2: Thin Layer Chromatography (TLC) is the best way to determine the ideal solvent system.[3] The goal is to find a solvent or solvent mixture that moves your desired compound to a retention factor (Rf) of approximately 0.2-0.4 while maximizing the separation from all impurity spots.
Q3: Is recrystallization a viable purification method for this compound?
A3: Recrystallization can be a very effective final purification step, especially for removing small amounts of impurities and obtaining a highly crystalline product. The success of recrystallization depends heavily on finding a suitable solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvent systems for compounds of this type include ethanol, or mixtures like hexanes/ethyl acetate or hexanes/acetone.[2]
Q4: What are the recommended analytical techniques to assess the purity of the final product?
A4: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities. A non-polar or medium-polarity capillary column is typically used.[6]
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for a wide range of compounds. A C18 reverse-phase column with a UV detector is a common setup.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of your product and can be used to identify and quantify impurities if they have distinct signals. Quantitative NMR (qNMR) can provide an absolute measure of purity.[9]
Q5: My compound appears to be degrading on the silica gel column. What can I do?
A5: Silica gel is slightly acidic and can cause the degradation of acid-sensitive compounds. If you suspect this is happening, you have a few options:
-
Deactivate the Silica: You can wash the silica gel with a solvent system containing a small amount of a base, such as triethylamine (1-3%), to neutralize the acidic sites.[5]
-
Use an Alternative Stationary Phase: Alumina is a common alternative to silica gel and is available in neutral, acidic, and basic forms. Neutral alumina is often a good choice for compounds that are sensitive to acid.
-
Minimize Contact Time: Work quickly and efficiently to minimize the time your compound spends on the column.
IV. Experimental Protocols & Visualizations
Protocol 1: General Flash Column Chromatography
This protocol outlines a standard procedure for purifying your crude this compound product.
Materials:
-
Glass chromatography column
-
Silica gel (60 Å, 230-400 mesh)
-
Eluent (optimized by TLC)
-
Sand
-
Crude product
-
Collection tubes
Procedure:
-
Prepare the Column: Securely clamp the column in a vertical position. Add a small plug of cotton or glass wool to the bottom. Add a thin layer of sand.
-
Pack the Column: Prepare a slurry of silica gel in your chosen eluent. Pour the slurry into the column, gently tapping the side to ensure even packing. Allow the silica to settle, and do not let the column run dry.
-
Load the Sample: Dissolve your crude product in a minimal amount of the eluent. Carefully add the sample to the top of the silica bed. Alternatively, for less soluble compounds, you can pre-adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.[5]
-
Elute the Column: Carefully add the eluent to the top of the column. Apply gentle pressure (if using flash chromatography) and begin collecting fractions.
-
Analyze Fractions: Monitor the elution of your compound by TLC.[3] Combine the fractions that contain your pure product.
-
Isolate the Product: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain your purified this compound.
Workflow Visualization
Caption: A decision-making workflow for the purification of this compound.
Data Presentation: Purity Analysis Comparison
| Analytical Method | Principle | Advantages | Common Issues |
| GC-MS | Separation of volatile compounds with mass-based detection. | High resolution, excellent for volatile impurities, provides structural information. | Not suitable for non-volatile impurities, potential for thermal degradation. |
| HPLC-UV | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Versatile, suitable for a wide range of polarities, non-destructive. | Isomers may co-elute, requires chromophore for UV detection. |
| ¹H NMR | Provides information on the chemical environment of protons. | Fast, provides structural confirmation, can quantify impurities with distinct signals. | Overlapping signals can complicate analysis, less sensitive than chromatographic methods. |
V. References
-
Google Patents. (1992). Process for purification of ortho-chlorotoluene. Retrieved from
-
University of Colorado Boulder. (n.d.). Column Chromatography. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Column Chromatography for the Separation of Complex Mixtures. Retrieved from [Link]
-
PubMed. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. Retrieved from [Link]
-
Chem Help ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube. Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3-bromo-4-aminotoluene. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-bromo-4-fluorotoluene. Retrieved from [Link]
-
N.A. (n.d.). ANNEXURE – 1 Manufacturing Process Product No. 17. 5-BROMO-2-CHLORO-4-ETHOXY BENZOPHENONE Process Description. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Google Patents. (n.d.). Preparation method of 2-chloro-4-fluorotoluene. Retrieved from
-
ResearchGate. (n.d.). Synthesis of 4-chloro-3-fluorotoluene and 4-bromo-3-fluorotoluene. Retrieved from [Link]
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- 1. 4-Bromo-5-chloro-2-fluorotoluene | 201849-17-4 | FB33063 [biosynth.com]
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- 5. Purification [chem.rochester.edu]
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- 8. youtube.com [youtube.com]
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Technical Support Center: Optimizing Catalyst Loading for the Suzuki-Miyaura Cross-Coupling of 5-Bromo-4-chloro-2-fluorotoluene
Prepared by: Senior Application Scientist, Advanced Synthesis Division
Welcome to the technical support center for advanced cross-coupling applications. This guide is designed for researchers, chemists, and process development professionals who are working with the Suzuki-Miyaura coupling of challenging substrates, specifically 5-Bromo-4-chloro-2-fluorotoluene. Our goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your reactions effectively. The substrate presents a unique challenge due to its electronic properties and the presence of two distinct halogen atoms, demanding a nuanced approach to catalyst system selection and optimization.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent challenges encountered during the Suzuki-Miyaura coupling of this compound in a direct question-and-answer format.
Question 1: I am getting very low to no yield of my desired product. What are the first things I should check?
Answer: A low or non-existent yield in a Suzuki-Miyaura reaction is a common issue that can almost always be resolved by systematically evaluating a few key areas. The palladium(0) catalytic species is sensitive, and the success of the reaction hinges on maintaining its activity.[1]
Here is a logical workflow to diagnose the problem:
-
Reagent Integrity :
-
Boronic Acid/Ester : Boronic acids are susceptible to degradation over time, particularly through a process called protodeboronation where the C-B bond is cleaved.[2] This is especially true if they are exposed to air and moisture.[3] Consider using a freshly purchased bottle or a more stable boronic ester derivative, such as a neopentyl glycol or pinacol ester, which can act as a slow-release source of the active boronic acid under reaction conditions.[2][4]
-
Solvent Quality : Ensure your solvents are anhydrous and, if using ethers like THF or dioxane, free of peroxides which can oxidize and deactivate the phosphine ligands and the palladium catalyst.[5]
-
-
Exclusion of Oxygen : The active Pd(0) catalyst is readily oxidized to inactive Pd(II) species by oxygen.[1] This is one of the most common modes of failure. Ensure your solvents are thoroughly degassed and that the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen) from setup to workup.[3] A color change from reddish-yellow to black immediately upon heating is often a sign of catalyst decomposition ("palladium black"), indicating a failure to exclude oxygen.[5]
-
Catalyst System Choice : Your substrate, this compound, is an electron-deficient aryl halide. While this generally makes oxidative addition more favorable, the presence of the adjacent chloro and fluoro groups may require a more robust catalyst system than standard Pd(PPh₃)₄.[4][6] A systematic screening of different ligands and bases is often the most effective path forward.[7]
Question 2: My reaction is producing significant side products, primarily homocoupling of my boronic acid and dehalogenation of my starting material. How can I minimize these?
Answer: The formation of side products points to specific flaws in the reaction conditions or setup. Both homocoupling and dehalogenation are classic side reactions in Suzuki couplings.
-
Minimizing Boronic Acid Homocoupling : This side reaction, which produces a biaryl from two molecules of your boronic acid, is primarily promoted by the presence of oxygen.[4] Therefore, the most effective preventative measure is rigorous degassing and maintenance of an inert atmosphere. Additionally, using a slight excess (1.1-1.2 equivalents) of the aryl halide can sometimes disfavor the homocoupling pathway.
-
Preventing Dehalogenation : This occurs when the aryl halide is reduced (the bromine is replaced by a hydrogen) instead of coupled. This happens when the organopalladium intermediate formed after oxidative addition reacts with a hydride source.[4]
-
Solvent Choice : Certain solvents, particularly alcohols, can be a source of hydrides. If you are observing significant dehalogenation, consider switching to a non-protic solvent system like dioxane or toluene.
-
Base Choice : Some bases can also promote this side reaction. Trialing a different base, such as switching from a carbonate to a phosphate, may solve the issue.[8]
-
Question 3: The reaction is selective for the C-Br bond, but the conversion is slow and incomplete. How do I optimize the catalyst loading without wasting expensive material?
Answer: This is an excellent question that gets to the heart of process optimization. Incomplete conversion, assuming other factors are ruled out, points directly to catalyst activity and stability. For a substrate like this, which is an aryl bromide but electronically modified, the choice of ligand is paramount.
The goal is to find a catalyst system that is active enough to provide high turnover numbers (TON) and turnover frequencies (TOF), allowing you to decrease the catalyst loading. For challenging substrates, bulky, electron-rich phosphine ligands are the industry standard as they promote the often rate-limiting oxidative addition step.[8][9]
Recommended Approach: Catalyst & Ligand Screening
Instead of incrementally increasing the loading of a potentially suboptimal catalyst, a more efficient approach is to screen a small panel of modern, highly active ligands.
| Ligand Type | Example Ligands | Key Characteristics & Use Case for this compound |
| Dialkylbiarylphosphines | SPhos, XPhos, RuPhos | Primary Recommendation. These are highly effective for coupling aryl chlorides and other challenging substrates due to their steric bulk and electron-rich nature.[10][11] They create a highly active, monoligated Pd(0) species that readily undergoes oxidative addition with the C-Br bond. |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Offer high stability and are excellent for Suzuki couplings. They are more electron-rich than most phosphines and can be very effective for difficult couplings.[12] |
| Traditional Phosphines | PPh₃, P(t-Bu)₃ | PPh₃ (used in Pd(PPh₃)₄) may lack the activity for this specific substrate. P(t-Bu)₃ is more active but modern biarylphosphine ligands generally offer a broader scope and higher stability.[13] |
A screening experiment (see Protocol 1) with a fixed, moderate catalyst loading (e.g., 1-2 mol%) across a panel of these ligands will quickly identify the most promising system. Once the best ligand is identified, you can then perform a catalyst loading study, titrating it down (e.g., 2%, 1%, 0.5%, 0.1%) to find the optimal economic and environmental balance.[14]
Frequently Asked Questions (FAQs)
Q1: Which palladium precursor should I use? Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst?
A1: While simple salts like Pd(OAc)₂ are inexpensive, they require in-situ reduction to the active Pd(0) species, which can sometimes be inefficient or lead to side reactions.[7][15] Pd₂(dba)₃ is a direct source of Pd(0) and is often a better choice.[4] However, for maximum reliability and reproducibility, especially with complex substrates, palladium pre-catalysts (e.g., Buchwald palladacycle pre-catalysts like SPhos G3) are highly recommended.[7] These compounds are air-stable and generate the active monoligated Pd(0) species cleanly and efficiently upon heating, leading to more consistent results.[7]
Q2: How do I choose the optimal base and solvent system?
A2: The base and solvent work in concert and are highly interdependent. The base's primary role is to activate the boronic acid to facilitate the transmetalation step.[16]
-
Bases : For challenging couplings, stronger inorganic bases are often required.[2]
-
K₃PO₄ (Potassium Phosphate) : An excellent, strong base that often works well when others fail.
-
Cs₂CO₃ (Cesium Carbonate) : A very effective but more expensive option. Its high solubility in organic solvents can be advantageous.[17]
-
K₂CO₃ (Potassium Carbonate) : A standard, cost-effective choice that is a good starting point for optimization.[18]
-
-
Solvents : A mixture of an aprotic organic solvent with water is typically used to dissolve both the organic substrates and the inorganic base.
Q3: What is the ideal reaction temperature and time?
A3: Suzuki-Miyaura reactions are typically run at elevated temperatures, commonly between 80-110 °C.[19] A good starting point is 90-100 °C. The reaction time should be determined by monitoring the reaction's progress (e.g., by TLC, LC-MS, or GC). A typical reaction may run for 2-24 hours. Running the reaction for too long at high temperatures can sometimes lead to product degradation or increased side product formation.
Q4: Can I avoid using a phosphine ligand? What about "ligand-free" conditions?
A4: While some very simple Suzuki couplings can work under "ligand-free" conditions (typically using a catalyst like Pd/C or Pd(OAc)₂), these are generally not suitable for complex or challenging substrates like this compound.[20][21] In these cases, the term "ligand-free" is often a misnomer, as the solvent or other reagents may act as weak ligands. For a robust and scalable reaction, a well-defined ligand is essential to stabilize the catalyst and promote the key steps of the catalytic cycle.[8][12]
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to rational troubleshooting. The cycle consists of three main steps, each influenced by different reaction parameters.
-
Oxidative Addition : The active Pd(0) catalyst inserts into the Carbon-Bromine bond of your substrate. This step is accelerated by electron-rich, bulky ligands.[12]
-
Transmetalation : The organic group from the activated boronic acid is transferred to the palladium center, displacing the bromide. This step requires the base.[12]
-
Reductive Elimination : The two organic groups on the palladium center couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst to continue the cycle.[12]
Experimental Protocols
Protocol 1: High-Throughput Screening for Optimal Catalyst System
This protocol is designed to rapidly screen multiple conditions in parallel using a 24-well reaction block, inspired by commercially available kits.
Materials:
-
Palladium pre-catalysts (e.g., SPhos G3, XPhos G3) and/or Pd₂(dba)₃
-
Ligands (e.g., SPhos, XPhos, RuPhos)
-
Bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃), finely powdered
-
This compound
-
Boronic acid or ester (1.2 equiv)
-
Anhydrous, degassed solvents (e.g., Dioxane, Toluene)
-
Degassed DI Water
-
24-well reaction block with stir bars
-
Inert atmosphere glovebox or Schlenk line setup
Procedure:
-
Preparation (in a glovebox) :
-
To each well of the reaction block, add the appropriate palladium source (e.g., 0.02 equiv) and ligand (e.g., 0.04 equiv).
-
Add the base (2.0 equiv) to each designated well.
-
Add this compound (1.0 equiv, e.g., 0.1 mmol scale) to all wells.
-
Add the boronic acid or ester (1.2 equiv) to all wells.
-
-
Reaction Setup :
-
Add the degassed organic solvent (e.g., 1.0 mL) to each well, followed by degassed water (e.g., 0.1 mL).
-
Seal the reaction block securely.
-
If not in a glovebox, this entire process must be done under a positive flow of inert gas.
-
-
Reaction :
-
Place the sealed block on a magnetic hotplate stirrer.
-
Heat the reaction to the desired temperature (e.g., 100 °C) with vigorous stirring (e.g., 300-500 rpm).
-
Allow the reaction to proceed for a set time (e.g., 12-16 hours).
-
-
Analysis :
-
After cooling, quench the reactions and analyze the outcome of each well by LC-MS or GC-MS to determine the relative conversion and identify the most effective catalyst/ligand/base combination.
-
Protocol 2: General Procedure for Bench-Scale Synthesis
This is a standard protocol for a single, optimized reaction in an oven-dried Schlenk flask.
Procedure:
-
Flask Preparation : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the this compound (1.0 equiv), boronic ester (1.2 equiv), the chosen palladium pre-catalyst (e.g., SPhos G3, 1 mol%), and base (e.g., K₃PO₄, 2.0 equiv).
-
Establish Inert Atmosphere : Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with Argon or Nitrogen. Repeat this cycle three times.[1]
-
Solvent Addition : Add the degassed solvent system (e.g., Toluene and Water in a 10:1 ratio) via syringe. The total solvent volume should be chosen to make the reaction concentration approximately 0.1-0.5 M with respect to the limiting reagent.
-
Reaction : Lower the flask into an oil bath preheated to the desired temperature (e.g., 100 °C) and begin vigorous stirring.
-
Monitoring : Monitor the reaction progress periodically by taking small aliquots via syringe (under a positive pressure of inert gas) and analyzing by TLC or LC-MS.
-
Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
References
- BenchChem. (2025).
- Wikipedia. (n.d.). Suzuki reaction. [Link]
- Schmidt, A. F., et al. (2011). Role of a base in Suzuki-Miyaura reaction.
- A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. (2018). ScienceDirect. [Link]
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. [Link]
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?[Link]
- Reddit. (2020). What is the proper way to set up a suzuki coupling?[Link]
- The effect of various bases on the Suzuki coupling reaction. (n.d.).
- Liu, Z., & Morken, J. P. (2014).
- Optimization table for the Suzuki-Miyaura cross-coupling reactions. (n.d.).
- The effect of different solvents on the Suzuki coupling reaction. (n.d.).
- NRO-Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. [Link]
- Suzuki reaction with aryl bromides at room temperature in the presence of a simple “ligand-free” catalytic system. (2010).
- Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?[Link]
- Adamo, A., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering. [Link]
- Suzuki-Miyaura cross coupling reactions of aryl chlorides. (n.d.).
- Sry, B. R., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. NIH. [Link]
- Microwave-Promoted Palladium Catalysed Suzuki Cross-Coupling Reactions of Benzyl Halides with Arylboronic Acid. (2007).
- Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?[Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- Cadu, A., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- Li, Y., et al. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. PMC - NIH. [Link]
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low... How can i improvise my reaction?[Link]
- Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction. (n.d.).
- Li, Y., et al. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega. [Link]
- ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?[Link]
- Valente, C., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]
- Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University.
- Effect of solvent on the Suzuki reaction. (n.d.).
- Thomas, K. R. J., & Hall, M. B. (2011). The Suzuki–Miyaura Cross-Coupling Reaction.
- Rullière, P., et al. (2025). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv. [Link]
- Frost, C. G., & Mfuh, A. M. (2011). The Suzuki Reaction in Aqueous Media Promoted by P, N Ligands. Semantic Scholar. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. reddit.com [reddit.com]
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- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. quora.com [quora.com]
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- 20. Redirecting [linkinghub.elsevier.com]
- 21. researchgate.net [researchgate.net]
impact of base on Buchwald-Hartwig amination of 5-Bromo-4-chloro-2-fluorotoluene
Topic: Impact of Base on the Buchwald-Hartwig Amination of 5-Bromo-4-chloro-2-fluorotoluene
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of the Buchwald-Hartwig amination, specifically for challenging polyhalogenated substrates like this compound. The choice of base is not a trivial parameter; it is a critical lever that dictates reaction efficiency, selectivity, and the prevention of side reactions. This document provides in-depth, field-proven insights in a direct question-and-answer format to troubleshoot and optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is a base essential for the Buchwald-Hartwig amination?
A base is fundamental to the catalytic cycle. Its primary role is to deprotonate the amine coupling partner, either before or after it coordinates to the palladium center.[1] This deprotonation generates a palladium-amido complex ([L-Pd(Ar)(NRR')]), which is crucial for the final, product-forming step: reductive elimination. Without a base, the catalytic cycle would stall at the palladium-amine adduct stage, and no C-N bond formation would occur.
Q2: What are the most common classes of bases used, and how do they differ?
The most common bases fall into two categories: strong, non-nucleophilic alkoxides and weaker inorganic bases.
-
Alkoxides: Sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and lithium bis(trimethylsilyl)amide (LHMDS) are strong bases that facilitate high reaction rates and can be effective at lower catalyst loadings.[2] However, their high basicity makes them incompatible with sensitive functional groups like esters, ketones, or nitro groups.[2][3]
-
Inorganic Carbonates and Phosphates: Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are weaker bases that offer excellent functional group tolerance.[2] They are often the preferred choice when working with delicate substrates, though they may necessitate higher catalyst loadings, higher temperatures, or longer reaction times to achieve comparable yields to strong bases.[2]
Q3: How does the choice of base affect regioselectivity with a substrate like this compound?
For polyhalogenated arenes, the initial oxidative addition of the aryl halide to the Pd(0) center is the selectivity-determining step. Generally, the order of reactivity is Ar-I > Ar-Br > Ar-OTf > Ar-Cl. For this compound, oxidative addition is expected to occur preferentially at the more reactive C-Br bond over the C-Cl bond.
While the ligand has the most pronounced effect on selectivity, the base can play a secondary role. Hartwig's mechanistic studies have shown that for some systems, particularly with aryl chlorides, the base can be involved in the oxidative addition step.[4] A "base-induced oxidative addition" pathway may operate, where the base influences the electronics of the palladium center, subtly altering its reactivity and, therefore, its selectivity towards different C-X bonds.
Q4: What is the role of the base's counter-ion (e.g., Na⁺ vs. K⁺ vs. Cs⁺)?
The counter-ion can significantly influence the reaction, primarily through solubility and aggregation effects. Cesium carbonate (Cs₂CO₃) is often highly effective, which is attributed to the large ionic radius and high polarizability of the Cs⁺ cation.[3] In some cases, the solubility of the resulting halide salt byproduct (e.g., NaBr vs. KBr) can impact the reaction. Insoluble salts can sometimes inhibit the catalyst.[5] Anecdotally, NaOtBu is often favored over KOtBu, potentially because the resulting sodium halide salts are less soluble, minimizing halide inhibition of the catalyst.[5]
Q5: How does my choice of solvent impact the effectiveness of the base?
Solvent and base selection are deeply interconnected. A primary cause of reaction failure is the poor solubility of the inorganic base in common non-polar organic solvents like toluene or dioxane.[6][7]
-
Non-polar Solvents (e.g., Toluene, Dioxane): These solvents resist the formation of new charges. Therefore, an anionic base (like an alkoxide) is required to efficiently deprotonate the neutral palladium-amine complex.[8][9]
-
Polar Solvents (e.g., DMF, NMP): In more polar solvents, dissociation of the halide from the palladium intermediate is more feasible. However, this can be a double-edged sword, as the base may coordinate too strongly to the palladium center, creating an overly stable resting state that slows down catalysis.[8][9] Vigorous stirring is crucial, especially on a larger scale, as the high density of inorganic bases can cause them to settle at the bottom of the vessel, limiting their availability.[6]
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Potential Cause | Diagnostic Check & Explanation | Suggested Solution |
| Poor Solubility of Base | Visually inspect the reaction mixture. If a significant amount of the base remains as an undissolved solid, its low concentration in the solution phase may be the limiting factor. This is a very common and often overlooked issue.[6][7] | 1. Switch Solvent: Change to a more polar solvent or use a solvent mixture (e.g., Toluene/Dioxane) to improve solubility. 2. Use a Soluble Organic Base: Consider using a soluble organic base like DBU, potentially in combination with an inorganic salt like sodium trifluoroacetate (NaTFA) to sequester the halide byproduct.[6] 3. Increase Agitation/Sonication: Ensure vigorous stirring. For persistent issues, sonication can help break up aggregates and improve dissolution.[10] |
| Insufficient Base Strength | The chosen base may not be strong enough to deprotonate the specific amine being used, especially if the amine has a high pKa (i.e., it is weakly acidic). The reaction will stall if the palladium-amido complex cannot be formed efficiently. | 1. Screen Stronger Bases: If using K₃PO₄ or Cs₂CO₃ with a weakly acidic amine, switch to a stronger base like NaOtBu or LHMDS.[2] 2. Check Amine pKa: Compare the pKa of your amine's conjugate acid to that of the base's conjugate acid. The base should be significantly stronger. |
| Base Incompatibility | The starting material or product contains functional groups sensitive to strong bases (e.g., esters, enolizable ketones, nitro groups), leading to decomposition.[2] | 1. Switch to Weaker Bases: Replace NaOtBu with a milder base like Cs₂CO₃ or K₃PO₄.[2][3] 2. Lower Temperature: If a strong base is required for reactivity, try running the reaction at a lower temperature to minimize decomposition. |
| Incorrect Catalyst System | The reactivity of this compound, particularly at the C-Cl bond (if desired), requires a highly active catalyst. Using older generation ligands or generating the catalyst in situ from Pd(OAc)₂ can be unreliable.[11] | 1. Use a Pre-catalyst: Employ a well-defined palladium pre-catalyst (e.g., XPhos Pd G3, RuPhos Pd G4) for more reliable formation of the active Pd(0) species.[6][12] 2. Select Appropriate Ligand: For challenging aryl chlorides, bulky, electron-rich biarylphosphine ligands like XPhos, RuPhos, or BrettPhos are often necessary.[13] |
Issue 2: Significant Hydrodehalogenation Side Product
| Potential Cause | Diagnostic Check & Explanation | Suggested Solution |
| Base/Ligand Mismatch | Hydrodehalogenation, where the C-X bond is reduced to a C-H bond, is a common side reaction. It can compete with reductive elimination and is often exacerbated by certain base and ligand combinations, especially when using primary amines.[14][15] | 1. Screen Different Ligands: This is often a ligand-dependent issue. Switching to a different class of bulky phosphine ligand can suppress this side reaction.[7] 2. Change the Base: In some instances, switching from a strong alkoxide base to a weaker carbonate or phosphate can minimize hydrodehalogenation. |
| Reaction Temperature Too High | Excessive heat can promote catalyst decomposition or other undesired pathways, including hydrodehalogenation.[12] | 1. Lower the Temperature: Optimize the reaction temperature. A slightly lower temperature may disfavor the side reaction while still allowing the desired amination to proceed at an acceptable rate. |
Data & Protocols
Table 1: Comparison of Common Bases for Buchwald-Hartwig Amination
| Base | pKaH (DMSO) | Typical Use | Advantages | Limitations |
| NaOtBu | ~32 | General-purpose strong base | Permits high reaction rates, effective at low catalyst loadings.[2] | Incompatible with base-sensitive functional groups (esters, nitro groups).[2] |
| LHMDS | ~29.5 | Protic functional groups | High proton tolerance, useful for low-temperature reactions. | Air-sensitive solid, can be incompatible with some functional groups at high temperatures.[2] |
| Cs₂CO₃ | ~13 (in H₂O) | Sensitive substrates | Excellent functional group tolerance, often provides high rates for a weak base.[2][3] | Expensive, can be difficult to stir on a large scale due to its density.[2] |
| K₃PO₄ | ~12.3 (in H₂O) | Sensitive substrates, amides | Excellent functional group tolerance, economically attractive.[2] | Often requires higher catalyst loadings and longer reaction times.[2] |
Visualization of Key Concepts
The Catalytic Cycle
Caption: The pivotal role of the base in the Buchwald-Hartwig catalytic cycle.
Base Selection Workflow
Caption: A decision tree for initial base screening.
Experimental Protocol: General Procedure for Base Screening
This protocol is a representative starting point. All reactions should be conducted under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents.
-
Preparation: To an array of oven-dried reaction vials, each containing a magnetic stir bar, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%) and the ligand (if not using a pre-catalyst, e.g., XPhos, 4 mol%).
-
Inert Atmosphere: Seal the vials with septa and purge with argon for 10 minutes.
-
Reagent Addition: Under an argon atmosphere, add this compound (1.0 equiv., e.g., 0.5 mmol) to each vial.
-
Base Addition: To each respective vial, add the base to be screened (1.4 equiv., e.g., 0.7 mmol). Examples: NaOtBu, K₃PO₄, Cs₂CO₃.
-
Solvent & Amine: Add anhydrous toluene (e.g., 2 mL). Finally, add the amine coupling partner (1.2 equiv., e.g., 0.6 mmol) via syringe.
-
Reaction: Place the vials in a pre-heated reaction block or oil bath set to the desired temperature (e.g., 100 °C).
-
Monitoring: Monitor the reactions by TLC or LC-MS at regular intervals (e.g., 2h, 6h, 24h) by taking small aliquots.
-
Work-up & Analysis: Upon completion, cool the reactions to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Analyze the crude residue by ¹H NMR and/or LC-MS to determine conversion and identify major byproducts.
References
- Wikipedia.
- Blackmond, D. G., et al. (2018). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PMC - NIH. [Link]
- Chemistry LibreTexts. (2023).
- Sunesson, Y., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]
- Organic-Chemistry.org.
- Sunesson, Y., et al. (2014). The Role of the Base in Buchwald-Hartwig Amination.
- Sunesson, Y., et al. (2014).
- Ke, Z., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. PMC - NIH. [Link]
- Ke, Z., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega. [Link]
- Valente, C., et al. (2014). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. NIH. [Link]
- Reddit. (2018).
- Old, D. W., et al. (2000). Simple, Efficient Catalyst System for the Palladium-Catalyzed Amination of Aryl Chlorides, Bromides, and Triflates. The Journal of Organic Chemistry. [Link]
- Organic Chemistry Portal. (2019). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. [Link]
- Ruiz-Castillo, P., & Buchwald, S. L. (2019). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]
- Arrechea, P. L., & Buchwald, S. L. (2017).
- ResearchGate. (2019). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. [Link]
- Shen, Q., & Hartwig, J. F. (2007). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters. [Link]
- Ghaffari, B., et al. (2020). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC - NIH. [Link]
- Kashani, S. K., et al. (2022).
- ACS GCI Pharmaceutical Roundtable. (2017).
- DSpace@MIT. (2008).
- Reddit. (2023).
- ResearchGate. (2014). Table 3 Effect of various bases in the Buchwald coupling reaction a. [Link]
- Mernyák, E., et al. (2015). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
- Reddit. (2023). Brainstorming a Buchwald-Hartwig coupling. [Link]
- University of Leeds. (2020).
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
- Probst, D., et al. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings?
- Fleck, K., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics. [Link]
Sources
- 1. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
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Technical Support Center: Purification of Halogenated Biaryl Compounds
Introduction
Halogenated biaryl compounds are cornerstone structural motifs in pharmaceuticals, agrochemicals, and advanced materials. Despite their prevalence, their purification presents a unique and often formidable set of challenges for researchers. Issues ranging from the separation of closely related isomers to the management of atropisomeric forms and unexpected reactivity can impede the progress of synthesis and development.
This technical support guide is designed for researchers, scientists, and drug development professionals. It provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to address the specific issues encountered during the purification of these complex molecules. We will delve into the causality behind experimental choices, offering robust protocols and logical workflows to navigate the purification maze effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common high-level questions regarding the purification of halogenated biaryls.
Q1: What makes halogenated biaryl compounds so challenging to purify?
A: The difficulties arise from a combination of structural and chemical properties:
-
Subtle Polarity Differences: The introduction of a halogen atom modifies the electronic properties of the biaryl system, but positional isomers (e.g., 2-chloro vs. 3-chloro-biphenyl) often exhibit very similar polarities. This makes differentiation by standard chromatographic techniques difficult.[1][2]
-
Atropisomerism: Many substituted biaryls exhibit axial chirality due to hindered rotation around the aryl-aryl single bond, creating stable enantiomers known as atropisomers.[3][4] These enantiomers have identical physical properties (polarity, solubility) and require specialized chiral separation techniques.[5][6]
-
Strong Intermolecular Interactions: Halogen atoms can participate in non-covalent interactions, most notably halogen bonding, where the halogen acts as an electrophilic "σ-hole" donor.[7][8] These, along with π-π stacking and C-H···π interactions, can influence solubility, crystal packing, and chromatographic retention in complex ways, sometimes leading to peak tailing or co-elution.[9][10]
-
Presence of Difficult-to-Remove Impurities: Syntheses, particularly transition-metal-catalyzed cross-couplings (e.g., Suzuki, Negishi), often result in impurities like homocoupled starting materials, residual catalysts, and unreacted precursors that have similar properties to the desired product.[11][12]
Q2: My halogenated biaryl is unstable on silica gel. What is happening and what can I do?
A: Silica gel is acidic and can catalyze the degradation of sensitive compounds. For halogenated biaryls, this can manifest as:
-
Dehalogenation: Particularly with more reactive halogens like iodine or bromine, the acidic surface of silica can promote the loss of the halogen.
-
Decomposition: If other sensitive functional groups are present, they may react with the acidic silica.
Troubleshooting Strategy:
-
Confirm Instability: Spot your compound on a TLC plate, let it sit for 30-60 minutes, and then elute it. The appearance of new spots or streaking indicates instability.[13]
-
Use Deactivated Silica: Treat silica gel with a base like triethylamine (typically 1-2% in the eluent) to neutralize acidic sites.
-
Switch Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or Florisil.[13]
-
Reverse-Phase Chromatography: If your compound is sufficiently non-polar, reverse-phase (C18) chromatography is an excellent alternative, as the stationary phase is much less reactive.
Q3: How does the specific halogen (F, Cl, Br, I) influence the choice of purification strategy?
A: The identity of the halogen significantly impacts the molecule's properties and, therefore, the purification approach.
| Halogen | Polarity Effect | Interaction Strength | Key Purification Considerations |
| Fluorine (F) | High electronegativity, but weak intermolecular interactions. | Weakest halogen bonder. | Can significantly alter polarity. Standard chromatography is often effective. |
| Chlorine (Cl) | Moderately polarizes the C-X bond. | Moderate halogen bonder. | Compounds are generally stable. Prone to forming closely-eluting isomers. |
| Bromine (Br) | Less polar C-X bond, but more polarizable atom. | Stronger halogen bonder. | Increased potential for halogen bonding to affect chromatography. Risk of dehalogenation on silica.[1] |
| Iodine (I) | Least polar C-X bond, but highly polarizable. | Strongest halogen bonder.[14] | Highest risk of dehalogenation. Halogen bonding can dominate interactions, aiding crystallization but complicating chromatography. |
Q4: What are the primary safety considerations when handling and purifying these compounds?
A: Halogenated aromatic compounds should always be treated with caution.
-
Toxicity: Many are toxic, can be absorbed through the skin, and are suspected carcinogens.[15]
-
Handling: Always handle these compounds in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves (nitrile or other resistant material), safety glasses, and a lab coat.
-
Waste Disposal: Dispose of halogenated waste in designated containers according to your institution's safety guidelines. Do not mix with non-halogenated waste streams.
Part 2: Troubleshooting Guides
This section provides detailed workflows for overcoming specific experimental hurdles.
Guide 1: Optimizing Chromatographic Separations
Flash column chromatography and HPLC are the workhorses for purifying biaryls. However, achieving baseline separation can be a significant challenge.
Below is a logical workflow for diagnosing and solving poor separation in column chromatography.
Caption: Workflow for troubleshooting poor chromatographic separation.
Objective: To neutralize the acidic sites on silica gel, preventing degradation of sensitive compounds.
Materials:
-
Crude halogenated biaryl product
-
Silica gel (for column)
-
Chosen eluent system (e.g., 9:1 Hexanes:Ethyl Acetate)
-
Triethylamine (TEA)
Procedure:
-
Prepare the Eluent: Prepare your chosen mobile phase. For every 100 mL of solvent, add 1 mL of triethylamine (1% v/v). Mix thoroughly.
-
Pack the Column: Pack the chromatography column using the TEA-containing eluent. Never dry pack a column with modified solvent.
-
Equilibrate: Flush the packed column with at least 2-3 column volumes of the TEA-containing eluent to ensure complete neutralization and equilibration.
-
Load and Run: Load your sample (dry loading is preferred) and run the column as usual with the modified eluent.
Causality: Triethylamine is a volatile base that effectively neutralizes the acidic silanol (Si-OH) groups on the silica surface. This prevents acid-catalyzed reactions and can also improve the peak shape of basic compounds by minimizing strong ionic interactions with the stationary phase.
Guide 2: Navigating Crystallization
Crystallization can be a powerful, scalable purification technique, but finding the right conditions is often a matter of trial and error. Halogen bonding can play a crucial role in promoting crystal lattice formation.[9][10]
A: "Oiling out" occurs when the compound's solubility in the solvent drops so rapidly that it separates as a liquid phase before it has time to form an ordered crystal lattice.
Troubleshooting Strategies:
-
Reduce the Rate of Supersaturation:
-
Slower Cooling: If cooling a hot solution, slow the cooling rate. Use an insulated bath (e.g., a Dewar flask) or let it cool to room temperature overnight before placing it in the fridge/freezer.
-
Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly over several days from a loosely covered vial.[9]
-
Vapor Diffusion: Place a vial containing your compound dissolved in a good solvent inside a larger, sealed jar containing a "poor" solvent (an anti-solvent). The anti-solvent vapor will slowly diffuse into the vial, gradually reducing the compound's solubility and inducing crystallization.
-
-
Change the Solvent System: The initial solvent choice is critical. Use a solvent system where the compound is sparingly soluble at room temperature but fully soluble when heated. If a single solvent doesn't work, try a binary solvent system (e.g., Dichloromethane/Hexane, Acetone/Water).
-
Scratching and Seeding:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a tiny amount of pure crystal, add it to the supersaturated solution to initiate crystallization.
-
The choice between chromatography and crystallization depends on scale, purity requirements, and the nature of the impurities.
Caption: Decision tree for initial purification strategy selection.
Part 3: Special Focus - Separation of Atropisomers
The separation of biaryl atropisomers is a critical challenge, as different enantiomers can have vastly different biological activities.[5][16]
A: Since enantiomers have identical physical properties in an achiral environment, you must use a chiral technique. The most common methods are:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most widely used technique. It employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[6]
-
Chiral Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO₂ as the main mobile phase. It is often faster, uses less organic solvent, and can provide better resolution than HPLC for certain compounds.[]
Problem: You've screened a chiral column but see only a single peak for your racemic biaryl.
Logical Framework & Solutions:
Caption: Logic for troubleshooting lack of atropisomer separation.
Objective: To find a suitable combination of chiral stationary phase (CSP) and mobile phase for separating a racemic halogenated biaryl.
Materials:
-
Racemic biaryl sample (~1 mg/mL in mobile phase)
-
A selection of analytical chiral columns (e.g., Daicel Chiralpak series, Phenomenex Lux series)
-
HPLC-grade solvents (Hexane/Heptane, Isopropanol (IPA), Ethanol (EtOH), Acetonitrile (ACN), Methanol (MeOH))
-
HPLC system with UV detector
Procedure:
-
Initial Screening (Normal Phase):
-
Install a polysaccharide-based CSP (e.g., Chiralpak IA).
-
Start with a mobile phase of 90:10 Heptane:IPA.
-
Run the sample at a flow rate of 1 mL/min and monitor at a suitable UV wavelength.
-
If no separation is observed, screen different alcohol modifiers (EtOH) and vary the ratio (e.g., 80:20, 95:5).
-
-
Screen Different CSPs: If the first CSP fails, switch to one with a different chiral selector (e.g., a Pirkle-type or a different polysaccharide coating). Repeat Step 1. Cyclofructan-based CSPs have also shown success for biaryl atropisomers.[5]
-
Consider Temperature: If partial separation or peak broadening is observed, it may indicate on-column racemization. Lowering the column temperature (e.g., to 10°C) can slow the rotation and improve separation.[18]
-
Consider Reverse Phase: If normal phase fails, switch to a reverse-phase compatible chiral column and screen mobile phases like ACN:Water or MeOH:Water.
-
Scale-Up: Once an analytical method provides good separation (resolution > 1.5), it can be scaled to a semi-preparative or preparative column with the same stationary phase to isolate larger quantities.[6]
Causality: Chiral recognition on a CSP relies on a combination of intermolecular interactions (hydrogen bonding, π-π stacking, steric hindrance, dipole-dipole). The mobile phase competes with the analyte for these interaction sites. By systematically screening different CSPs and mobile phases, one can find the optimal set of conditions where the transient diastereomeric complexes formed between the enantiomers and the CSP have a sufficient energy difference to allow for chromatographic separation.[5][18]
References
- Kubota, R., et al. (2021). Synthesis and Crystal Structures of Halogen-Substituted 2-Aryl-N-phenylbenzimidazoles. Available at: Google Search result, specific source details not provided.
- Li, Z., et al. (2019). Halogen bonding matters: visible light-induced photoredox catalyst-free aryl radical formation and its applications. RSC Publishing.
- Amos, D. L., et al. (2014). Enantiomeric Separation of Biaryl Atropisomers Using Cyclofructan Based Chiral Stationary Phases. PMC - NIH.
- Stilinović, V., et al. (2022). Halogen-Bonded Cocrystals of 1,3,5-Triiodo-2,4,6-trifluorobenzene and Structural Isomers of Benzoylpyridine. Crystal Growth & Design - ACS Publications.
- Amos, D. L., et al. (2014). Enantiomeric separation of biaryl atropisomers using cyclofructan based chiral stationary phases. PubMed.
- Denmark, S. E., & Smith, R. C. (2009). Dynamic Kinetic Resolution of Biaryl Atropisomers via Peptide-Catalyzed Asymmetric Bromination. PMC - NIH.
- Hassan, A. E. A., & Belyk, K. M. (2012). Total Synthesis of Chiral Biaryl Natural Products by Asymmetric Biaryl Coupling. PMC.
- Wang, Z., et al. (2022). Deracemization of Atropisomeric Biaryls Enabled by Copper Catalysis. JACS Au.
- Zhang, Y., et al. (2017). Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism. Journal of Pharmaceutical Analysis.
- Zhang, W., et al. (2023). Chemoenzymatic Synthesis of Sterically Hindered Biaryls by Suzuki Coupling and Vanadium Chloroperoxidase Catalyzed Halogenations. ChemBioChem.
- Ghaffari, M., et al. (2024). Easy access to polyhalogenated biaryls: regioselective (di)halogenation of hypervalent bromines and chlorines. NIH.
- Sun, C.-L., et al. (2011). An Efficient Organocatalytic Method for Constructing Biaryls through Aromatic C-H Activation. ResearchGate.
- Morrow, G. W., et al. (2007). Diels-Alder Approach for the Construction of Halogenated, o-Nitro Biaryl Templates and Application to the Total Synthesis of the. ElectronicsAndBooks.
- University of Rochester. Purification: Troubleshooting Flash Column Chromatography. Department of Chemistry.
- Oxford University Press. Chromatography techniques. Oxford University Press.
- da Silva, J. V., et al. (2023). Proposal of Molecular-Level Crystallization Mechanism for Halogenated Benzyl Alcohols: A Study of Isostructural Crystals. PMC - PubMed Central.
- de Boer, J., & Wells, D. E. (2003). Developments in the use of chromatographic techniques in marine laboratories for the determination of halogenated contaminants and. Wageningen University & Research.
- Gholipour, S., et al. (2024). Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate. Chemical Review and Letters.
- Salonen, L. M., & Rissanen, K. (2013). Halogen bonding organocatalysis enhanced through intramolecular hydrogen bonds. Chemical Communications (RSC Publishing).
- Scriba, G. K. E. (2008).
- Frontera, A., et al. (2021). On the Importance of Halogen Bonding Interactions in Two X-ray Structures Containing All Four (F, Cl, Br, I) Halogen Atoms. MDPI.
- Waters Corporation. (2025). LC Purification Troubleshooting Guide. Waters Corporation.
Sources
- 1. Easy access to polyhalogenated biaryls: regioselective (di)halogenation of hypervalent bromines and chlorines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. Dynamic Kinetic Resolution of Biaryl Atropisomers via Peptide-Catalyzed Asymmetric Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Total Synthesis of Chiral Biaryl Natural Products by Asymmetric Biaryl Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantiomeric Separation of Biaryl Atropisomers Using Cyclofructan Based Chiral Stationary Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enantiomeric separation of biaryl atropisomers using cyclofructan based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Halogen bonding organocatalysis enhanced through intramolecular hydrogen bonds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. On the Importance of Halogen Bonding Interactions in Two X-ray Structures Containing All Four (F, Cl, Br, I) Halogen Atoms [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Proposal of Molecular‐Level Crystallization Mechanism for Halogenated Benzyl Alcohols: A Study of Isostructural Crystals - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 5-Bromo-4-chloro-2-fluorotoluene
Welcome to the technical support center for the synthesis of 5-bromo-4-chloro-2-fluorotoluene. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our focus is on providing practical, field-proven insights grounded in scientific principles to help you identify and resolve issues related to impurities in your synthesis.
Diagram: Synthetic Pathways to this compound
Caption: Synthetic routes to this compound.
Frequently Asked Questions (FAQs)
General Questions
Q1: What are the most common synthetic routes to this compound?
A1: The two most prevalent synthetic strategies are:
-
Electrophilic Aromatic Substitution: This typically involves the direct bromination of 4-chloro-2-fluorotoluene using a brominating agent like molecular bromine (Br₂) or N-Bromosuccinimide (NBS) in the presence of a Lewis acid catalyst.[1]
-
Sandmeyer Reaction: This route starts with a substituted aniline, such as 4-chloro-5-bromo-2-fluoroaniline, which is converted to a diazonium salt and subsequently displaced by a bromide using a copper(I) bromide catalyst.[2][3]
Q2: What are the primary types of impurities I should expect?
A2: The impurity profile is highly dependent on the synthetic route:
-
From Electrophilic Bromination:
-
Regioisomers: Due to the directing effects of the substituents on the starting material, other brominated isomers are the most common impurities.
-
Unreacted Starting Material: Incomplete reaction can leave residual 4-chloro-2-fluorotoluene.
-
Polybrominated Species: Over-bromination can lead to the formation of dibrominated byproducts.
-
-
From Sandmeyer Reaction:
-
Unreacted Starting Aniline: Incomplete diazotization will result in the starting aniline remaining in the crude product.
-
Phenolic Byproducts: Premature decomposition of the diazonium salt in the presence of water can form the corresponding phenol.
-
Azo-Coupling Products: Side reactions of the diazonium salt can lead to colored azo compounds.
-
Troubleshooting Guide: Electrophilic Bromination of 4-chloro-2-fluorotoluene
This section focuses on issues arising from the direct bromination of 4-chloro-2-fluorotoluene.
Issue 1: Poor Regioselectivity and a Mixture of Isomers
Q: My GC-MS analysis shows multiple peaks with the same mass, indicating a mixture of isomers. How can I improve the yield of the desired 5-bromo isomer?
A: This is a common challenge due to the competing directing effects of the substituents on the 4-chloro-2-fluorotoluene starting material.
-
Causality: The methyl group is an activating ortho-, para- director, while the chloro and fluoro groups are deactivating ortho-, para- directors.[1] This leads to a complex mixture of products. The major isomers formed are typically the result of bromination at positions ortho to the methyl group and ortho/meta to the halogen substituents.
-
Troubleshooting Strategies:
-
Temperature Control: Lowering the reaction temperature can sometimes enhance selectivity by favoring the thermodynamically more stable product.
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) can sometimes offer better regioselectivity compared to molecular bromine.[4]
-
Solvent Effects: The polarity of the solvent can influence the distribution of isomers. Experimenting with different solvents may be beneficial.
-
Diagram: Directing Effects in the Bromination of 4-chloro-2-fluorotoluene
Caption: Competing directing effects in the bromination of 4-chloro-2-fluorotoluene.
Issue 2: Presence of Benzylic Bromination Byproducts
Q: I've identified an impurity corresponding to the bromination of the methyl group. What causes this and how can I avoid it?
A: This indicates a shift from an electrophilic aromatic substitution mechanism to a radical substitution.
-
Causality: Benzylic bromination occurs under radical conditions, often initiated by UV light or radical initiators (like AIBN or benzoyl peroxide) when using N-Bromosuccinimide (NBS).[5][6]
-
Troubleshooting Strategies:
-
Exclude UV Light: Ensure the reaction is performed in the dark or in a flask protected from light (e.g., wrapped in aluminum foil).
-
Avoid Radical Initiators: If using NBS, do not add radical initiators. For electrophilic aromatic substitution, a Lewis acid catalyst is required.[1]
-
Purify NBS: Old or impure NBS can sometimes promote radical reactions. Recrystallization of NBS may be necessary.[7]
-
Issue 3: Formation of Polybrominated Impurities
Q: My analysis shows the presence of dibrominated products. How can I prevent this over-bromination?
A: This is a result of the product being sufficiently activated to undergo a second bromination.
-
Causality: The initial product, this compound, can react further with the brominating agent, especially if there is an excess of the reagent or prolonged reaction times.
-
Troubleshooting Strategies:
-
Stoichiometry Control: Carefully control the stoichiometry of the brominating agent. Use of a slight excess is common, but a large excess should be avoided.
-
Slow Addition: Add the brominating agent slowly and portion-wise to maintain a low concentration in the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress closely using GC or TLC and quench the reaction as soon as the starting material is consumed.
-
Troubleshooting Guide: Sandmeyer Reaction
This section addresses common problems encountered when synthesizing this compound via the Sandmeyer reaction.
Issue 1: Low Yield and Presence of Starting Aniline
Q: My reaction yield is low, and I see a significant amount of the starting aniline in my crude product. What went wrong?
A: This points to incomplete diazotization of the aniline.
-
Causality: The conversion of the aniline to the diazonium salt is a critical step. Incomplete reaction can be due to improper temperature control, incorrect stoichiometry of reagents, or degradation of the nitrous acid.
-
Troubleshooting Strategies:
-
Temperature Control: Maintain the temperature between 0-5 °C during the addition of sodium nitrite. Higher temperatures can cause the diazonium salt to decompose prematurely.[8]
-
Acid Concentration: Ensure a sufficient excess of acid is used to fully protonate the aniline and to generate nitrous acid from sodium nitrite.
-
Fresh Sodium Nitrite: Use a fresh, dry source of sodium nitrite, as it can degrade over time.
-
Issue 2: Formation of Phenolic Impurities
Q: I have an impurity that I suspect is the corresponding phenol (5-hydroxy-4-chloro-2-fluorotoluene). How is this formed?
A: This is a classic byproduct of Sandmeyer reactions and results from the reaction of the diazonium salt with water.
-
Causality: The diazonium salt intermediate is susceptible to nucleophilic attack by water, leading to the formation of a phenol and the evolution of nitrogen gas. This is more prevalent at higher temperatures.
-
Troubleshooting Strategies:
-
Maintain Low Temperature: Keep the diazonium salt solution cold until it is added to the copper(I) bromide solution.
-
Minimize Water: While the diazotization is typically done in an aqueous medium, ensure that the subsequent Sandmeyer reaction is not unnecessarily dilute.
-
Issue 3: Dark-Colored Reaction Mixture and Tarry Byproducts
Q: My reaction mixture turned dark brown/black, and I have a lot of tarry material. What is the cause?
A: This is often due to side reactions of the diazonium salt, such as azo-coupling.
-
Causality: Diazonium salts can couple with activated aromatic rings (like the starting aniline or the product) to form highly colored azo compounds. These reactions are more likely if the pH is not sufficiently acidic.
-
Troubleshooting Strategies:
-
Ensure Acidity: Maintain a strongly acidic environment throughout the diazotization to prevent the diazonium salt from acting as an electrophile in a coupling reaction.
-
Controlled Addition: Add the cold diazonium salt solution to the hot copper(I) bromide solution. Do not let the diazonium salt warm up before it has a chance to react with the copper catalyst.
-
Analytical Protocols for Impurity Identification
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the primary technique for identifying and quantifying volatile impurities like isomers and unreacted starting materials.
Protocol 1: GC-MS Analysis of Crude this compound
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the crude product.
-
Dissolve in 10 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate) to create a 1 mg/mL stock solution.
-
Further dilute to a final concentration of approximately 100 µg/mL for analysis.
-
-
Instrumentation:
-
GC Column: A non-polar or medium-polarity capillary column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness), is recommended for good separation of halogenated aromatic compounds.
-
Injector Temperature: 250 °C
-
Oven Program: 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range of m/z 40-400.
-
Data Interpretation:
| Analyte | Expected Retention Time | Key Mass Fragments (m/z) |
| 4-chloro-2-fluorotoluene (Starting Material) | Earlier than product | Molecular ion, fragments from loss of Cl, F, CH₃ |
| This compound (Product) | Intermediate | 222/224/226 (M+) , fragments from loss of Br, Cl |
| Isomeric Brominated Byproducts | Close to product peak | 222/224/226 (M+) , with potentially different fragmentation patterns |
| Dibrominated Byproducts | Later than product | Higher molecular weight ions (e.g., 300/302/304/306) |
The characteristic isotopic pattern of bromine (approx. 1:1 ratio of ⁷⁹Br and ⁸¹Br) and chlorine (approx. 3:1 ratio of ³⁵Cl and ³⁷Cl) is a key identifier for these compounds in the mass spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is invaluable for confirming the structure of the desired product and identifying the specific substitution pattern of isomeric impurities.
¹H NMR of this compound:
-
Methyl Group (-CH₃): A singlet around 2.2-2.4 ppm.
-
Aromatic Protons: Two distinct signals in the aromatic region (approx. 7.0-7.5 ppm), likely appearing as doublets or doublet of doublets due to coupling with each other and with the fluorine atom. The specific coupling constants will be indicative of the substitution pattern.
¹³C NMR of this compound:
-
Seven distinct signals are expected. The carbon attached to the fluorine will show a large one-bond C-F coupling constant.
Purification Strategies
Q: How can I effectively separate the desired product from its isomers and other impurities?
A: A combination of techniques is often necessary.
-
Work-up Procedure:
-
After the reaction, quench any remaining bromine with a reducing agent like sodium bisulfite.
-
Wash the organic layer with a sodium bicarbonate solution to remove acidic components, followed by a brine wash.
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) and concentrate under reduced pressure.
-
-
Fractional Distillation:
-
Column Chromatography:
-
For isomers with very similar boiling points, column chromatography on silica gel can be an effective separation method.
-
A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically used.
-
References
- Technical Support Center: Troubleshooting Halogen
- Effect of Substituent, Aggregate State, and Reaction Conditions on Photoinduced Benzylic Bromination of Toluenes with NBS under SFRC.
- An In-depth Technical Guide to the Electrophilic Bromin
- Sandmeyer reaction. Wikipedia.
- Toluene on reaction with N-bromosuccinimide gives. Vedantu.
- Visible-light induced free-radical bromination of para-substituted toluenes with NBS 'on water'.
- Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH.
- Troubleshooting a Sandmeyer reaction. Reddit.
- Alkylbenzenes such as toluene (methylbenzene) react with NBS to give products in which bromine... Homework.Study.com.
- The halogenation of aromatics: Part VIII. Transbromination of toluene and chlorobenzene with bromobenzene under the influence of aluminium bromide-[82 Br].
- N-Bromosuccinimide. Wikipedia.
- Sandmeyer Reaction. Organic Chemistry Portal.
- Purification by fractional distill
- Purification: Fractional Distillation. University of Rochester, Department of Chemistry.
- Why is a Sandmeyer reaction important for aromatic halogen
- Stability Under Reaction Conditions: A Technical Guide to 4-Bromo-2,6-difluoroaniline. Benchchem.
- Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verific
- Basic 1H- and 13C-NMR Spectroscopy.
- This compound. PubChem.
- Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3).
- 5-Chloro-2-fluorotoluene(452-66-4) 1H NMR spectrum. ChemicalBook.
- 5-Bromo-2-fluorotoluene - Optional[13C NMR] - Spectrum. SpectraBase.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Toluene on reaction with Nbromosuccinimide gives A class 12 chemistry CBSE [vedantu.com]
- 6. homework.study.com [homework.study.com]
- 7. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chembam.com [chembam.com]
- 10. Purification [chem.rochester.edu]
Technical Support Center: Synthesis of 5-Bromo-4-chloro-2-fluorotoluene Derivatives
Welcome to the technical support center for the synthesis of 5-Bromo-4-chloro-2-fluorotoluene and its derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important class of chemical intermediates. The inherent electronic properties and substitution patterns of halogenated toluenes can present unique synthetic challenges, particularly concerning regioselectivity and yield.
This document provides in-depth, field-proven insights through a series of frequently asked questions and troubleshooting guides. Our goal is to explain the causality behind experimental choices, helping you navigate common pitfalls and optimize your synthetic routes.
Common Synthetic Pathways
The synthesis of this compound (CAS: 201849-18-5)[1][2] typically proceeds via one of two primary strategies, starting from commercially available precursors. The choice of route often depends on the desired regioselectivity and the availability of starting materials.
-
Route A: Electrophilic Aromatic Bromination: This approach involves the direct bromination of 4-chloro-2-fluorotoluene. While direct, this route can be complicated by the formation of multiple isomers due to the directing effects of the substituents.[3][4]
-
Route B: Sandmeyer Reaction: A multi-step but highly regioselective route that begins with an aniline derivative, such as 4-chloro-2-fluoro-5-nitrotoluene. The nitro group is reduced to an amine, which is then converted to a diazonium salt and subsequently displaced by a bromide using a copper(I) bromide catalyst.[5][6][7] This method provides excellent control over the final substitution pattern.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally recommended for the highest purity of this compound?
A1: For achieving the highest regiochemical purity, the Sandmeyer reaction (Route B) is strongly recommended. The challenge with direct electrophilic bromination (Route A) of 4-chloro-2-fluorotoluene lies in the directing effects of the substituents. The methyl group is activating and ortho-, para-directing. The fluorine and chlorine atoms are deactivating but are also ortho-, para-directing.[3] This leads to a mixture of brominated isomers that can be difficult to separate. The Sandmeyer reaction circumvents this by building the substitution pattern in a controlled, stepwise manner, where the position of the bromine is predetermined by the location of the amine precursor.[8][9]
Q2: What are the primary safety concerns for these synthetic routes?
A2:
-
Electrophilic Bromination: Handling elemental bromine (Br₂) requires extreme caution as it is highly corrosive and toxic. The reaction is often exothermic and can generate hydrogen bromide (HBr) gas, which is also corrosive.[4] N-Bromosuccinimide (NBS) is a safer alternative but still requires careful handling.
-
Sandmeyer Reaction: Aryl diazonium salts are thermally unstable and can be explosive when isolated in a dry state.[9] It is imperative to keep them in solution at low temperatures (typically 0-5 °C) and use them immediately after preparation. The reaction also involves handling strong acids and sodium nitrite.
Q3: How can I effectively monitor the progress of these reactions?
A3: Gas Chromatography-Mass Spectrometry (GC-MS) is the most effective technique for monitoring both reaction types. It allows for the clear separation and identification of the starting material, the desired product, and any isomeric byproducts or intermediates.[4] For a quicker, qualitative assessment during the reaction, Thin-Layer Chromatography (TLC) can also be employed, using an appropriate solvent system (e.g., hexane/ethyl acetate mixtures).
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments.
Issue 1: Low Yield in Electrophilic Bromination (Route A)
Question: My direct bromination of 4-chloro-2-fluorotoluene results in a low yield of the desired 5-bromo isomer and a complex mixture of other products. What's going wrong?
This is a classic regioselectivity problem. The formation of multiple products is the primary cause of low yield for the target isomer.
Potential Causes & Solutions:
| Potential Cause | Explanation & Recommended Action |
| Poor Regioselectivity | The activating methyl group and the ortho, para-directing halogens lead to substitution at multiple positions. Solution: Modify the reaction conditions to favor the desired isomer. Using a bulkier solvent or a different Lewis acid catalyst can sometimes influence the isomer ratio due to steric hindrance. However, the most reliable solution is to switch to the Sandmeyer route. |
| Over-bromination | The product, this compound, can undergo a second bromination if excess brominating agent is used or if reaction times are too long, leading to dibrominated byproducts. Solution: Use a strict 1.0 to 1.05 molar equivalent of the brominating agent (e.g., NBS). Add the agent portion-wise and monitor the reaction closely by GC-MS to stop it once the starting material is consumed.[4] |
| Incomplete Reaction | The reaction may stall if the conditions are too mild or the catalyst is inactive. Solution: If using Br₂ with a Lewis acid (like FeBr₃), ensure the catalyst is fresh and anhydrous. A slight increase in temperature may be necessary, but this can also worsen regioselectivity. Monitor the reaction to find the optimal balance. |
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Issue 2: Low Yield in the Sandmeyer Reaction (Route B)
Question: I'm performing the Sandmeyer reaction starting from 5-Amino-4-chloro-2-fluorotoluene, but my final yield is poor. What are the likely failure points?
The Sandmeyer reaction is a two-part process (diazotization and copper-catalyzed displacement), and issues can arise in either step.[7]
Potential Causes & Solutions:
| Potential Cause | Explanation & Recommended Action |
| Decomposition of Diazonium Salt | This is the most common failure mode. Diazonium salts are unstable above 5-10 °C and will decompose back to the aniline or form phenol byproducts by reacting with water.[9] Solution: Maintain a strict temperature of 0-5 °C throughout the diazotization step (addition of NaNO₂) and the subsequent Sandmeyer reaction. Use the diazonium salt solution immediately; do not store it. |
| Incomplete Diazotization | If the diazotization is incomplete, unreacted aniline will remain, reducing the overall yield. Solution: Ensure at least one equivalent of sodium nitrite (NaNO₂) and at least two equivalents of strong acid (e.g., HBr) are used. The second equivalent of acid maintains the acidity needed to prevent premature coupling reactions. A slight excess of NaNO₂ (1.1 eq) is often used. |
| Poor Catalyst Activity | The copper(I) bromide catalyst facilitates the radical-nucleophilic aromatic substitution.[5] If the catalyst is oxidized to Cu(II) or is of poor quality, the reaction will be sluggish or fail. Solution: Use freshly prepared or high-purity CuBr. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen) if possible to minimize oxidation. The optimal ratio of catalyst to substrate may need to be determined empirically, but a starting point is often 0.3 to 1.0 equivalents.[10] |
| Side Reactions | The aryl radical intermediate can dimerize to form biaryl impurities or undergo other undesired radical reactions. Solution: Ensure the diazonium salt solution is added slowly to the heated CuBr solution (typically 50-70 °C) to keep the instantaneous concentration of the radical intermediate low. Vigorous stirring is also important.[10] |
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Detailed Experimental Protocols
Protocol 1: Synthesis of 5-Amino-4-chloro-2-fluorotoluene (Precursor for Route B)
This protocol outlines the reduction of 4-chloro-2-fluoro-5-nitrotoluene.
-
Setup: To a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 4-chloro-2-fluoro-5-nitrotoluene (1.0 eq) and ethanol (10-15 mL per gram of nitro compound).
-
Reagent Addition: Heat the mixture to 50-60 °C. Add iron powder (3.0 eq) and concentrated hydrochloric acid (0.5 eq) portion-wise over 30 minutes. An exotherm will be observed.
-
Reaction: After the addition is complete, heat the mixture to reflux and stir for 2-4 hours, or until TLC/GC-MS analysis shows complete consumption of the starting material.
-
Work-up: Cool the reaction to room temperature and filter through a pad of celite to remove the iron salts. Rinse the pad with ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amine, which can often be used in the next step without further purification.
Protocol 2: Sandmeyer Reaction for this compound (Route B)
-
Diazotization:
-
In a flask, suspend 5-Amino-4-chloro-2-fluorotoluene (1.0 eq) in a 48% aqueous HBr solution (3.0 eq).
-
Cool the suspension to 0 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of water dropwise, ensuring the internal temperature does not exceed 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 20 minutes.
-
-
Copper-Catalyzed Bromination:
-
In a separate, larger flask equipped with a mechanical stirrer and condenser, add copper(I) bromide (CuBr, 0.5 eq) and 48% HBr (1.0 eq). Heat this mixture to 60 °C.
-
Slowly add the cold diazonium salt solution from the previous step to the hot CuBr solution. Vigorous evolution of nitrogen gas will occur. Control the addition rate to maintain a steady effervescence.
-
After the addition is complete, continue to stir the mixture at 60 °C for 1 hour, then cool to room temperature.
-
-
Work-up & Purification:
-
Transfer the reaction mixture to a separatory funnel and extract with diethyl ether or dichloromethane (3x volumes).
-
Combine the organic layers and wash with 1M NaOH to remove acidic impurities, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel (using a hexane-based eluent) to yield pure this compound.
-
References
- Synthesis of 4-chloro-3-fluorotoluene and 4-bromo-3-fluorotoluene.
- Sandmeyer reaction. Wikipedia.
- CN115490597B - Synthetic method of fluorotoluene derivative.
- What are the synthesis and applications of 2-Fluorotoluene? - FAQ. Guidechem.
- Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH.
- Sandmeyer Reaction. Organic Chemistry Portal.
- Sandmeyer Reaction Mechanism. BYJU'S.
- Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry.
- This compound.
- An In-depth Technical Guide to the Electrophilic Bromin
- CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
- This compound | C7H5BrClF. PubChem.
- WO2020114813A1 - Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene.
- 201849-18-5 | this compound. Fluoropharm.
- Technical Support Center: Scale-up Synthesis of 2,5-Dibromo-4-fluorotoluene. Benchchem.
- Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. RSC Publishing.
Sources
- 1. 201849-18-5 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 2. This compound | C7H5BrClF | CID 2773273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. byjus.com [byjus.com]
- 8. Sandmeyer Reaction [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Safe Scale-Up and Exotherm Management for the Synthesis of 5-Bromo-4-chloro-2-fluorotoluene
Here is the technical support center for managing reaction exotherms in large-scale 5-Bromo-4-chloro-2-fluorotoluene synthesis.
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) for researchers, process chemists, and manufacturing professionals involved in the large-scale synthesis of this compound. The primary focus is on the identification, understanding, and management of reaction exotherms, a critical safety and process control parameter in the halogenation of aromatic compounds.
Introduction: The Criticality of Thermal Management
This compound is a key intermediate in the synthesis of various high-value pharmaceutical and agrochemical products. Its synthesis, typically achieved through the electrophilic bromination of 4-chloro-2-fluorotoluene, is a highly exothermic process.[1] While manageable at the laboratory bench, scaling this reaction introduces significant thermal safety challenges. The fundamental issue arises from the geometric principle that as reactor volume increases, the surface area available for heat transfer does not increase proportionally. This diminished surface-area-to-volume ratio can lead to inefficient heat removal, creating the potential for a thermal runaway—a dangerous, uncontrolled increase in temperature and pressure.[2][3]
This guide provides field-proven insights and protocols to ensure the safe, predictable, and efficient scale-up of this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary chemical reason for the strong exotherm in this synthesis?
A1: The primary cause is the electrophilic aromatic substitution mechanism. The reaction involves the attack of the electron-rich aromatic ring of 4-chloro-2-fluorotoluene on a highly reactive electrophilic bromine species (often Br+), which is typically generated by activating molecular bromine with a Lewis acid catalyst like iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃).[1] The formation of the new carbon-bromine bond and the subsequent restoration of the ring's aromaticity are thermodynamically favorable steps that release a significant amount of energy as heat.[4]
Q2: What are the initial warning signs of a developing thermal runaway reaction?
A2: Key indicators include a temperature rise that outpaces the cooling system's capacity, a sudden increase in the rate of temperature change (dT/dt), an unexpected rise in internal reactor pressure, and an increase in off-gassing. Visual cues in glass-lined reactors might include vigorous, localized boiling or a change in the color and viscosity of the reaction mass. Immediate action is required if these signs are observed.[2]
Q3: Why is a preliminary reaction calorimetry study non-negotiable before scale-up?
A3: A reaction calorimetry study is essential for quantifying the thermal risks. It provides critical data such as the heat of reaction (ΔHrxn), the heat capacity of the reaction mixture (Cp), and the rate of heat generation.[5] This information is used to calculate the Maximum Temperature of the Synthesis Reaction (MTSR), which helps in designing an adequate cooling system and defining safe operating parameters (e.g., reagent addition rate) to prevent a thermal runaway. Differential Scanning Calorimetry (DSC) can also be used to assess the thermal stability of reactants and products.[6]
Q4: Can alternative, safer brominating agents be used to mitigate the exotherm?
A4: Yes, while molecular bromine is common, alternative reagents can offer a milder reaction profile. N-Bromosuccinimide (NBS) is a common solid brominating agent that can provide a more controlled reaction.[7] However, its use may require different catalytic systems and solvent choices, and its atom economy is lower. Continuous flow bromination, where hazardous reagents are generated and consumed in situ, represents a modern, inherently safer alternative to large-scale batch processing. A thorough risk and cost-benefit analysis is required before deviating from a well-established process.
In-Depth Troubleshooting Guide
This guide addresses specific issues encountered during large-scale synthesis in a direct question-and-answer format.
Issue 1: An uncontrolled, rapid temperature increase is observed midway through bromine addition.
-
Probable Causes:
-
Excessive Addition Rate: The rate of heat generation from the reaction is exceeding the heat removal capacity of the reactor jacket.[2]
-
Inadequate Cooling: The cooling system is underperforming, the setpoint is incorrect, or there is fouling on the reactor jacket, reducing heat transfer efficiency.
-
Poor Mixing: Inefficient stirring is causing localized "hot spots" where the reaction rate is accelerating, leading to a cascading thermal event.[2]
-
Incorrect Stoichiometry: An error in charging reactants has led to a more concentrated reaction mixture than specified.
-
-
Recommended Solutions:
-
IMMEDIATELY STOP REAGENT ADDITION: This is the first and most critical step to prevent adding more fuel to the reaction.[2][8]
-
MAXIMIZE COOLING: Lower the temperature of the cooling utility to its minimum safe setpoint. Ensure maximum flow of the coolant.[8]
-
VERIFY AGITATION: Confirm that the agitator is running at the correct speed and that the vortex indicates good mixing.
-
INITIATE EMERGENCY QUENCH (If Necessary): If the temperature continues to rise uncontrollably after the above steps, execute the pre-determined emergency quenching protocol (See Protocol 3).[8]
-
Issue 2: The reaction fails to initiate (no exotherm) after a portion of the bromine has been added.
-
Probable Causes:
-
Catalyst Inactivity: The Lewis acid catalyst may have been deactivated by moisture. Ensure all reagents and the reactor are anhydrous.
-
Low Initial Temperature: The reaction temperature may be too low to overcome the activation energy.
-
Accumulation of Reagents: This is a highly dangerous situation. Unreacted bromine is accumulating, and a sudden initiation could lead to a violent and uncontrollable exotherm.
-
-
Recommended Solutions:
-
DO NOT ADD MORE BROMINE.
-
Check for Moisture: Review logs to ensure all materials were dry.
-
Cautious Heating: If confident in the anhydrous conditions, slowly and carefully raise the batch temperature by 1-2 °C. Be prepared for a sudden exotherm and have the cooling system on standby at a low setpoint.
-
Consider a Catalyst Shot: If the reaction still does not initiate, a small, carefully controlled addition of fresh catalyst may be required, but this carries significant risk and should only be done after a thorough safety review.
-
Issue 3: The reaction exotherm appears sluggish and requires a longer-than-expected bromine addition time to maintain the target temperature.
-
Probable Causes:
-
Sub-optimal Catalyst Loading: The amount of Lewis acid catalyst may be insufficient.
-
Low-Quality Reagents: Impurities in the 4-chloro-2-fluorotoluene or bromine could be inhibiting the reaction.
-
Over-diluted Reaction: The solvent volume may be too high, reducing the concentration of reactants and slowing the reaction rate.
-
-
Recommended Solutions:
-
Verify Reagent Quality: Have QA/QC re-test the starting materials.
-
Process Review: Before proceeding, hold the reaction and review the batch record to ensure all materials were charged correctly.
-
Avoid "Chasing" the Reaction: Do not simply increase the temperature to speed up the reaction, as this can change the impurity profile. It is safer to proceed with a longer, controlled addition time.
-
Data Presentation
Table 1: Key Process Parameters for Scale-Up
| Parameter | Laboratory Scale (1L) | Pilot Plant Scale (100L) | Production Scale (1000L) | Rationale for Change |
| Initial Temperature | 0 - 5 °C | 0 - 5 °C | 0 - 5 °C | Maintain consistent kinetic profile. |
| Bromine Addition Time | 30 - 60 minutes | 4 - 6 hours | 8 - 12 hours | Addition rate must decrease significantly to allow for heat removal in larger vessels. |
| Max. Allowed Temp. | 10 °C | 10 °C | 10 °C | Strict adherence to the limit determined by calorimetry studies is crucial for safety. |
| Agitator Speed | 200 - 300 RPM | 80 - 120 RPM | 60 - 90 RPM | Tip speed and power per unit volume are the key parameters, not just RPM. |
| Emergency Quench Agent | 10% Sodium Bisulfite | 10% Sodium Bisulfite | 10% Sodium Bisulfite | A consistent and validated quenching agent should be used across all scales. |
Mandatory Visualizations
Caption: A logical workflow for troubleshooting an uncontrolled exothermic event.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions [mdpi.com]
- 4. theorango.com [theorango.com]
- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 6. Calorimetric techniques to study the interaction of drugs with biomembrane models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Solvent Effects on Selectivity in 5-Bromo-4-chloro-2-fluorotoluene Coupling
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource addresses common challenges and questions regarding solvent selection and its profound impact on the chemoselectivity of palladium-catalyzed cross-coupling reactions involving 5-Bromo-4-chloro-2-fluorotoluene.
Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section provides a foundational understanding of the substrate's reactivity and the general role of solvents in controlling reaction outcomes.
Q1: What is the expected order of reactivity for the halogens on this compound?
A1: In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen (C-X) bonds is primarily dictated by their bond dissociation energy. The generally accepted trend is: C–I > C–Br > C–OTf > C–Cl >> C–F.[1][2] For this compound, the C-Br bond is significantly more susceptible to oxidative addition by a Pd(0) catalyst than the C-Cl bond. The C-F bond is typically considered inert under these conditions. Therefore, selective coupling at the bromine position is the expected outcome under standard protocols.[3]
Q2: Why is solvent choice so critical for selectivity in this specific coupling?
A2: While the intrinsic reactivity difference between C-Br and C-Cl bonds provides a strong basis for selectivity, the solvent plays a crucial, multifaceted role that can either enhance or diminish this selectivity.[4][5] The solvent influences:
-
Catalyst Stability and Activity: Solvents can coordinate with the palladium center, affecting its stability and reactivity.[4]
-
Reagent Solubility: The solubility of the base (e.g., K₃PO₄, Cs₂CO₃) and the organometallic coupling partner (e.g., boronic acid) is highly solvent-dependent. Poor solubility can hinder the reaction.[6]
-
Transition State Stabilization: The polarity of the solvent can stabilize or destabilize charged intermediates and transition states within the catalytic cycle, potentially altering the energy barrier for the oxidative addition at the C-Br versus the C-Cl site.[7][8]
Q3: What are the "go-to" solvents for achieving high C-Br selectivity?
A3: For achieving high chemoselectivity at the C-Br position, nonpolar aprotic and ethereal solvents are the conventional first choice. These include:
-
1,4-Dioxane: A very common and effective solvent for Suzuki and Buchwald-Hartwig reactions.[9][10]
-
Toluene: Another widely used nonpolar solvent, often used in both Suzuki and Buchwald-Hartwig aminations.[10][11]
-
Tetrahydrofuran (THF): A polar aprotic solvent that is also frequently employed.[9]
Often, a small amount of water is added to these organic solvents, particularly in Suzuki-Miyaura couplings, to help dissolve the inorganic base and facilitate the formation of the reactive boronate species.[6][12]
Part 2: Troubleshooting Guide: Common Selectivity Issues
This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.
Q4: I am observing significant ( >5%) formation of the C-Cl coupled product. What is causing this loss of selectivity?
A4: The observation of C-Cl coupling indicates that the reaction conditions are harsh enough to activate the less reactive C-Cl bond. Several factors, often interrelated and influenced by the solvent, could be the cause:
-
High Polarity Solvents: Highly polar aprotic solvents like DMF, DMSO, or NMP can sometimes lead to a decrease in selectivity. While the mechanism is complex and not solely dependent on dielectric constant, these solvents can alter the nature of the active catalyst or preferentially stabilize the transition state for C-Cl oxidative addition, especially at elevated temperatures.[7][13][14]
-
High Temperatures: Running the reaction at excessively high temperatures (e.g., >120 °C) can provide enough energy to overcome the activation barrier for C-Cl bond cleavage.
-
Highly Active Catalyst System: The use of very electron-rich and bulky phosphine ligands, which are designed to activate robust C-Cl bonds, may inadvertently promote competitive coupling at the chlorine site.[15][16]
Troubleshooting Steps:
-
Switch to a Less Polar Solvent: If you are using DMF or DMSO, switch to toluene or 1,4-dioxane.[9][10]
-
Lower the Reaction Temperature: Attempt the reaction at a lower temperature (e.g., 80-90 °C). The C-Br coupling is kinetically favored and should proceed at a reasonable rate at milder temperatures.
-
Re-evaluate Your Ligand: If using a highly activating ligand designed for aryl chlorides, consider switching to a more standard ligand like PPh₃ or a moderately electron-rich biarylphosphine ligand.
Q5: My reaction is sluggish or stalls, and upon forcing conditions (higher temperature), I lose selectivity. How can I improve the reaction rate without compromising selectivity?
A5: This is a classic optimization problem. A stalled reaction is often due to poor solubility of reagents or suboptimal catalyst activity, not necessarily a lack of intrinsic reactivity at the C-Br bond.
-
Cause - Poor Base Solubility: The inorganic base (e.g., K₂CO₃, K₃PO₄) may not be sufficiently soluble in a purely organic solvent like toluene.
-
Cause - Catalyst Deactivation: Oxygen can irreversibly deactivate the Pd(0) catalyst.[17]
-
Cause - Boronic Acid Decomposition: In Suzuki reactions, the boronic acid can be prone to side reactions like protodeboronation, especially in the presence of excess water or at high temperatures.[6]
Troubleshooting Steps:
-
Introduce a Biphasic System: For Suzuki reactions, using a solvent mixture like Toluene/Water or Dioxane/Water (e.g., 9:1 or 4:1 ratio) can dramatically improve reaction rates by dissolving the inorganic base while keeping the organic components in the organic phase.[6][12]
-
Ensure Rigorous Inert Conditions: Thoroughly degas your solvent(s) by sparging with argon or nitrogen before use.[18] Ensure all reaction vessels are flame-dried and the reaction is run under a positive pressure of an inert gas.
-
Screen Different Bases: Switch to a base with better solubility in your chosen solvent system. For example, Cs₂CO₃ is often more soluble in organic solvents than K₃PO₄. For anhydrous conditions, a base like potassium trimethylsilanolate (TMSOK) can be effective.[6]
-
Use a More Stable Boronic Acid Derivative: If protodeboronation is suspected, consider using a more stable boronic ester, such as a pinacol (BPin) or MIDA boronate.[18]
Q6: I am performing a Buchwald-Hartwig amination and getting low yields with my standard solvent, toluene. What should I try?
A6: While toluene is a common solvent for Buchwald-Hartwig aminations, low yields can often be traced back to the base and its interaction with the solvent.[10]
-
Cause - Base Incompatibility: The reaction requires a strong base (e.g., NaOt-Bu, LHMDS) to deprotonate the amine.[16] The efficacy of this deprotonation can be solvent-dependent.
-
Cause - Solubility Issues: The palladium-amide intermediate may have poor solubility in less polar solvents, slowing down the final reductive elimination step.
Troubleshooting Steps:
-
Switch to 1,4-Dioxane or THF: These ethereal solvents are excellent choices for Buchwald-Hartwig reactions and can sometimes offer better solubility for the catalytic intermediates.[9]
-
Change the Base: If using a weaker base like K₂CO₃, it may not be strong enough. Switch to a stronger base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS).[16]
-
Consider a Different Ligand: The choice of ligand is crucial in Buchwald-Hartwig reactions. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) are often necessary to facilitate the reaction.[19]
Part 3: Experimental Protocols & Data
Protocol: Screening Solvents for Selective Suzuki-Miyaura Coupling
This protocol provides a standardized method for evaluating the effect of different solvents on the selectivity of the Suzuki-Miyaura coupling of this compound.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (e.g., Phenylboronic acid, 1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 4 mol%)
-
Potassium Phosphate (K₃PO₄, 2.0 equiv.)
-
Anhydrous solvents to be screened (e.g., Toluene, 1,4-Dioxane, THF, DMF)
-
Degassed water
-
Reaction vials with stir bars
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Reaction Setup: In an inert atmosphere glovebox, add the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos to a series of identical reaction vials.
-
Reagent Addition: Add this compound to each vial.
-
Solvent Addition: To each vial, add the degassed solvent to be tested (to achieve a concentration of ~0.1 M). For biphasic systems, add the organic solvent first, followed by degassed water (e.g., 10:1 organic:water ratio).
-
Reaction: Seal the vials, remove them from the glovebox, and place them in a pre-heated heating block (e.g., 90 °C). Stir vigorously.
-
Monitoring & Analysis: Monitor the reaction progress by taking aliquots at regular intervals (e.g., 2h, 6h, 24h) and analyzing by GC-MS or LC-MS to determine the ratio of the desired C-Br coupled product to the undesired C-Cl coupled product and remaining starting material.
Table 1: Expected Selectivity Outcomes from Solvent Screening
The following table summarizes hypothetical but expected outcomes based on established principles of solvent effects in cross-coupling reactions.[7][13]
| Solvent System | Typical Dielectric Constant (ε) | Expected C-Br Product (%) | Expected C-Cl Product (%) | Expected Selectivity (Br:Cl) |
| Toluene | 2.4 | >98 | <1 | >98:1 |
| 1,4-Dioxane | 2.2 | >98 | <1 | >98:1 |
| THF | 7.6 | 95 | <2 | ~48:1 |
| Dioxane/H₂O (10:1) | Mixture | >99 | <1 | >99:1 |
| DMF | 36.7 | 85 | 10 | 8.5:1 |
| DMSO | 46.7 | 80 | 15 | ~5.3:1 |
Note: These values are illustrative and actual results will depend on the specific ligand, base, and temperature used.
Part 4: Mechanistic Visualization
Understanding the catalytic cycle is key to troubleshooting. The solvent can influence multiple steps in this process.
The Palladium Catalytic Cycle
The diagram below illustrates a simplified catalytic cycle for a Suzuki-Miyaura reaction. The solvent's influence is most pronounced during the oxidative addition and transmetalation steps.
Caption: Simplified Suzuki-Miyaura catalytic cycle and points of solvent influence.
Troubleshooting Workflow
When encountering selectivity issues, a logical, step-by-step approach is crucial.
Caption: A logical workflow for troubleshooting poor selectivity in cross-coupling.
References
- A Comparative Analysis of Aryl Halide Reactivity in Palladium-Catalyzed Cross-Coupling Reactions. Benchchem.
- Technical Support Center: Optimization of Suzuki-Miyaura Coupling Reactions. Benchchem.
- Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
- Technical Support Center: Optimizing Suzuki-Miyaura Reactions. Benchchem.
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry.
- Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings.
- Solvent effects in palladium catalysed cross-coupling reactions. Royal Society of Chemistry.
- Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters.
- Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species.
- Palladium catalyzed couplings. Chemistry LibreTexts.
- Specific Solvent Issues with Buchwald-Hartwig Amin
- Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. eScholarship.org.
- Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters.
- How to approach choosing reaction conditions for Suzuki?. Reddit.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Buchwald–Hartwig amin
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
- Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC.
- Buchwald-Hartwig Amin
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
- Application Notes and Protocols for Reactions with 5-Bromo-2-chloro-4-methoxypyrimidine. Benchchem.
- A Comparative Guide to Alternative Reagents for 5-Bromo-3-chloro-2-fluorotoluene in Organic Synthesis. Benchchem.
- A Comparative Guide to Catalysts for Cross-Coupling Reactions with 5-Bromo-2-chloro-4-methylpyridine. Benchchem.
- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
- Application Notes: Cross-Coupling Protocols for 1-Bromo-4-chloro-2,5-difluorobenzene. Benchchem.
Sources
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- 5. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Troubleshooting Catalyst Poisoning in Cross-Coupling Reactions of 5-Bromo-4-chloro-2-fluorotoluene
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance for catalyst poisoning and related issues encountered during palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, involving the substrate 5-Bromo-4-chloro-2-fluorotoluene. Our goal is to equip you with the knowledge to diagnose, resolve, and prevent common experimental pitfalls, ensuring the success and efficiency of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the initial indicators of catalyst poisoning in my reaction with this compound?
A1: Early signs of catalyst poisoning often manifest as a sluggish or stalled reaction, indicated by incomplete consumption of starting materials as monitored by techniques like TLC, GC, or LC-MS. A noticeable change in the reaction mixture's appearance, such as the formation of a black precipitate, is a strong indicator of palladium black formation, a common catalyst deactivation pathway.[1] Unexpectedly low yields of the desired product or the formation of significant amounts of side products, such as dehalogenated or homocoupled species, also point towards a compromised catalytic cycle.
Q2: Can the this compound substrate itself or its byproducts poison the palladium catalyst?
A2: While this compound is the intended substrate, under certain conditions, it or its derivatives can contribute to catalyst deactivation. The presence of two different halogen atoms (bromine and chlorine) can lead to complex reaction pathways. For instance, competitive oxidative addition at the C-Cl bond, although generally slower than at the C-Br bond, can occur, potentially leading to undesired side reactions.[2][3] Furthermore, impurities in the starting material or degradation products formed during the reaction can act as catalyst poisons.
Q3: What are the most common external catalyst poisons I should be aware of?
A3: External contaminants are a frequent source of catalyst poisoning. Common culprits include:
-
Sulfur compounds: Often present in reagents or solvents, sulfur can irreversibly bind to the palladium center.
-
Oxygen: Inadequate degassing of the reaction mixture can lead to the oxidation of the active Pd(0) catalyst to inactive Pd(II) species and can also promote the homocoupling of boronic acids in Suzuki-Miyaura reactions.[1]
-
Water: While some cross-coupling reactions tolerate or even require water, excessive amounts or its presence in anhydrous reactions can lead to unwanted side reactions and catalyst deactivation.
-
Other metals: Trace metal impurities from starting materials or equipment can interfere with the catalytic cycle.
-
Coordinating species: Functional groups on substrates or impurities that can strongly coordinate to the palladium center can inhibit catalysis.
Q4: How does the choice of ligand and base impact catalyst stability and prevent poisoning?
A4: The ligand and base are critical components for maintaining a stable and active catalytic system.
-
Ligands: Bulky, electron-rich phosphine ligands are often employed in Suzuki-Miyaura and Buchwald-Hartwig reactions. These ligands stabilize the palladium center, promote the desired oxidative addition and reductive elimination steps, and prevent catalyst aggregation into inactive palladium black.[4][5]
-
Base: The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura reaction and in the deprotonation of the amine in the Buchwald-Hartwig amination.[6][7] However, an inappropriate base can lead to side reactions, such as dehalogenation or decomposition of the starting materials, which can indirectly poison the catalyst. The choice of base must be carefully considered based on the specific reaction and substrates.
Troubleshooting Guides
This section provides a structured approach to diagnosing and resolving common issues encountered during cross-coupling reactions with this compound.
Issue 1: Low or No Product Yield
A low or non-existent yield is the most direct indication of a failed reaction. The following decision tree can help diagnose the potential cause.
Caption: Suzuki-Miyaura catalytic cycle and common deactivation pathways.
References
- Method for reactivating palladium catalysts. (n.d.). Google Patents.
- Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.
- Buchwald–Hartwig amination. (2023, December 29). In Wikipedia.
- Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. (2023, August 23). Organometallics.
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (2010, October 1). Accounts of Chemical Research.
- Silver Halide-Induced Catalyst Poisoning of Ag-M Bimetallic Nanoparticles (biNPs) and Their Chemical Regeneration. (2020, August 7). ACS Applied Materials & Interfaces.
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes. (2023, December 1). The Journal of Organic Chemistry.
- Recent Advances in the development of Suzuki Miyaura Coupling Reactions. (n.d.). World Wide Journal of Multidisciplinary Research and Development.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. (2018, February 16). Organic Process Research & Development.
- The use of control experiments as the sole route to correct the mechanistic interpretation of mercury poisoning test results: The case of P,C-palladacycle-catalysed reactions. (2020, July 15). Journal of Organometallic Chemistry.
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
- Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
- Triflate-Selective Suzuki Cross-Coupling of Chloro- and Bromoaryl Triflates Under Ligand-Free Conditions. (2023, March 22). Angewandte Chemie International Edition.
- Suzuki reaction. (2024, January 5). In Wikipedia.
- Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. (2004, April 24). The Journal of Organic Chemistry.
- The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. (2022, January 26). ACS Catalysis.
- Recovery of palladium from solution by defective Carbon nitride and Regenerating as a hydrogenation catalysis. (2022, August 4). Journal of Hazardous Materials.
- Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019, February 26). Molecules.
- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024, March 22). YouTube.
- The Buchwald–Hartwig Amination After 25 Years. (2019, November 25). Angewandte Chemie International Edition.
- Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (2021, August 17). Chemical Reviews.
- Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings. (2022, June 29). Organometallics.
- Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings. (2022, June 29). Organometallics.
- Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (2021, August 17). Chemical Reviews.
- Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. (2022, November 23). Catalysts.
- Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. (2008, April 9). Journal of the American Chemical Society.
Sources
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- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Workup and Troubleshooting for Reactions Involving 5-Bromo-4-chloro-2-fluorotoluene
Introduction
Welcome to the technical support center for 5-Bromo-4-chloro-2-fluorotoluene. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile halogenated aromatic compound in their synthetic endeavors. The unique substitution pattern of this compound, with its distinct electronic and steric properties, makes it a valuable building block. However, this complexity can also present specific challenges during reaction workup and product purification.
This document provides a comprehensive resource in a question-and-answer format to directly address common issues encountered during the workup of reactions involving this compound. Our goal is to provide not only solutions but also the underlying scientific principles to empower you to troubleshoot and optimize your experimental procedures effectively.
Frequently Asked Questions (FAQs) and Troubleshooting
This section is structured to address specific problems you may encounter during the workup of common reactions involving this compound, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) and organometallic reactions (e.g., Grignard or organolithium formation).
General Workup Procedures
Question 1: I've completed my reaction with this compound. What is a general aqueous workup procedure to start with?
Answer: A standard aqueous workup is the first step to remove inorganic salts, highly polar byproducts, and residual solvents like DMF or DMSO. Here is a general protocol that can be adapted to your specific reaction:
-
Quenching: If your reaction involves highly reactive species (e.g., organolithiums or Grignard reagents), it is crucial to quench the reaction mixture cautiously. This is typically done at a low temperature (0 °C or below) by the slow, dropwise addition of a suitable quenching agent. For organometallic reactions, a saturated aqueous solution of ammonium chloride (NH₄Cl) is a common choice.[1] For other reactions, water or dilute acid may be appropriate.
-
Solvent Addition & Extraction: After quenching, dilute the reaction mixture with an organic solvent that is immiscible with water. Ethyl acetate is a common choice due to its moderate polarity and ease of removal.[2] Transfer the mixture to a separatory funnel.
-
Washing: Wash the organic layer sequentially with:
-
Water: To remove the bulk of water-soluble impurities.
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution: If your reaction was run under acidic conditions or if acidic byproducts are expected. This will neutralize any remaining acid.
-
Brine (saturated aqueous NaCl solution): To remove residual water from the organic layer and help break up any emulsions that may have formed.
-
-
Drying and Concentration: Dry the separated organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain your crude product.
Troubleshooting Common Issues
Question 2: I'm observing a persistent emulsion during the aqueous extraction of my reaction mixture. How can I resolve this?
Answer: Emulsion formation is a common problem, especially with halogenated compounds and when using chlorinated solvents for extraction.[3] Here are several strategies to break an emulsion:
-
Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for a period can lead to phase separation.
-
Addition of Brine: Adding a saturated aqueous solution of sodium chloride (brine) increases the ionic strength of the aqueous layer, which can help force the separation of the organic and aqueous phases.
-
Filtration through Celite: You can filter the entire emulsified mixture through a pad of Celite.[3] Celite is a diatomaceous earth that can help to break up the fine droplets that form an emulsion.
-
Solvent Modification: Adding a small amount of a different organic solvent can sometimes disrupt the emulsion.
-
Temperature Change: Gently warming or cooling the separatory funnel can sometimes aid in breaking the emulsion.
Question 3: In my Suzuki-Miyaura coupling reaction with this compound, I'm getting a mixture of the desired product, starting material, and a de-brominated byproduct. How can I improve the selectivity and what is the best workup strategy?
Answer: This is a common challenge in cross-coupling reactions with polyhalogenated substrates. The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed couplings.[4] The formation of a de-brominated byproduct (4-chloro-2-fluorotoluene) is often due to a competing hydrodehalogenation reaction.
To improve selectivity and minimize byproducts:
-
Catalyst and Ligand Choice: Use a palladium catalyst and ligand system known for high activity and selectivity. For example, Pd(PPh₃)₄ is a reliable choice, but more advanced catalysts like those with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can offer better results.
-
Reaction Conditions: Carefully control the reaction temperature and time. Over-heating or prolonged reaction times can lead to side reactions. Monitor the reaction progress by TLC or LC-MS to determine the optimal endpoint.
-
Base Selection: The choice of base is critical. A milder base might reduce the rate of hydrodehalogenation. Common bases for Suzuki couplings include K₂CO₃, Cs₂CO₃, and K₃PO₄.[2][5]
Workup and Purification Strategy:
-
Aqueous Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine to remove the inorganic base and salts.[2]
-
Column Chromatography: The separation of the desired biaryl product from the unreacted this compound and the de-brominated byproduct will likely require column chromatography on silica gel. Due to the similar polarities of these aromatic compounds, a careful selection of the eluent system is necessary. A gradient elution, starting with a non-polar solvent like hexanes and gradually increasing the polarity with a solvent like ethyl acetate, is often effective.
| Compound | Relative Polarity | Separation Strategy |
| De-brominated byproduct | Least Polar | Elutes first in normal phase chromatography. |
| This compound | Intermediate Polarity | Elutes after the de-brominated byproduct. |
| Desired Biaryl Product | Most Polar | Elutes last. The polarity will depend on the nature of the coupled partner. |
Question 4: I am attempting a lithium-halogen exchange on this compound using n-butyllithium (n-BuLi), but the reaction is messy, and I'm not getting the desired lithiated species. What is going wrong and how should I properly quench and work up this reaction?
Answer: Lithium-halogen exchange on polyhalogenated aromatics can be complex. The high reactivity of organolithium reagents can lead to multiple side reactions.[6][7]
Potential Issues:
-
Lack of Selectivity: While bromine is generally more reactive than chlorine in lithium-halogen exchange, the presence of the activating fluorine and methyl groups can influence the regioselectivity.
-
Benzyne Formation: Elimination of LiBr or LiCl can lead to the formation of a highly reactive benzyne intermediate, which can polymerize or react non-selectively.
-
Metalation at the Methyl Group: The strong basicity of n-BuLi could lead to deprotonation of the benzylic protons on the methyl group.
Recommendations for the Reaction:
-
Low Temperature: Perform the reaction at a very low temperature, typically -78 °C, to minimize side reactions.[1]
-
Slow Addition: Add the n-BuLi solution dropwise and slowly to the solution of this compound.
-
Inert Atmosphere: Strictly maintain an inert atmosphere (e.g., argon or nitrogen) as organolithium reagents are highly reactive with air and moisture.[8]
Quenching and Workup Protocol:
-
Quenching at Low Temperature: After the desired reaction time for the formation of the organolithium species and its subsequent reaction with an electrophile, the reaction must be quenched while still cold (-78 °C). Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl).[1] This will protonate any remaining organolithium species and neutralize the reaction.
-
Warming to Room Temperature: Allow the quenched reaction mixture to slowly warm to room temperature.
-
Extraction: Add water and an organic solvent (e.g., diethyl ether or ethyl acetate) and transfer to a separatory funnel. Separate the layers.
-
Washing: Wash the organic layer with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Safety Note: n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere by trained personnel.[8]
Experimental Workflow Visualizations
General Aqueous Workup Workflow
Caption: A generalized workflow for the aqueous workup of reactions.
Troubleshooting Logic for Emulsion Formation
Caption: A decision-making diagram for resolving emulsions.
References
- Workup: How to Manage an Emulsion. University of Rochester, Department of Chemistry. [Link]
- A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. PMC - NIH. [Link]
- Suzuki Coupling. Organic Chemistry Portal. [Link]
- Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Indian Academy of Sciences. [Link]
- Organolithium reagents – Knowledge and References. Taylor & Francis. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. rsc.org [rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. ias.ac.in [ias.ac.in]
- 8. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Column Chromatography of 5-Bromo-4-chloro-2-fluorotoluene Derivatives
This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for the column chromatography purification of reaction products derived from 5-Bromo-4-chloro-2-fluorotoluene. As a versatile synthetic intermediate, its derivatives are often encountered in complex reaction mixtures requiring robust purification strategies. This document offers practical, field-proven insights to navigate these challenges effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the column chromatography of halogenated toluene derivatives.
Q1: What is the recommended stationary phase for purifying products from this compound reactions?
A1: For most applications involving halogenated aromatic compounds, silica gel (SiO₂) is the standard and most effective stationary phase.[1][2] Silica gel is a polar adsorbent, which allows for good separation of compounds with varying polarities.[1][3] Its slightly acidic nature is generally well-tolerated by many organic compounds.[1] In cases where your compound is sensitive to acid and might degrade on silica, alternative stationary phases like alumina (Al₂O₃) or florisil can be considered.[4]
Q2: How do I choose an appropriate mobile phase (eluent) for my separation?
A2: The selection of the mobile phase is critical for a successful separation and should always be guided by preliminary analysis using Thin Layer Chromatography (TLC) .[2][5] The goal is to find a solvent system that provides a retention factor (Rƒ) of approximately 0.2-0.4 for your target compound, ensuring it moves off the baseline but is well-separated from impurities.
For non-polar to moderately polar compounds, which are typical products of reactions like Suzuki-Miyaura couplings or nitrations of halogenated toluenes, a mixture of a non-polar solvent like hexanes or cyclohexane with a more polar solvent such as ethyl acetate or dichloromethane is a common starting point.[3][6][7]
Q3: My product is a biaryl from a Suzuki-Miyaura coupling reaction. What is a good starting eluent system?
A3: For biaryl compounds, which are common products of Suzuki-Miyaura reactions, a gradient elution is often effective.[6] You can start with a low polarity mobile phase and gradually increase the polarity. A typical starting point would be a mixture of hexanes and ethyl acetate . Begin with a low percentage of ethyl acetate (e.g., 2-5%) and gradually increase the concentration to elute your product.
Q4: I've performed a nitration reaction. What solvent system should I try for purification?
A4: Nitrated aromatic compounds are generally more polar than their non-nitrated precursors. A mobile phase consisting of dichloromethane and hexanes is a good starting point for the purification of nitrophenols and related compounds.[3] You can begin with a higher percentage of hexanes and increase the proportion of dichloromethane to elute your product.
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the column chromatography of this compound derivatives.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation (Co-elution of spots) | - Inappropriate solvent system. - Column overloading. - Column channeling. | - Optimize the eluent: Use TLC to test different solvent systems. Try solvents with different polarities and selectivities (e.g., replace ethyl acetate with diethyl ether or dichloromethane). - Reduce sample load: The amount of crude material should typically be 1-5% of the mass of the silica gel. - Improve packing: Ensure the silica gel is packed uniformly without air bubbles to prevent channeling.[1] |
| Product is not eluting from the column | - Solvent system is not polar enough. - Compound is highly polar and strongly adsorbed. - Compound may have degraded on the silica. | - Increase solvent polarity: Gradually increase the percentage of the polar solvent in your eluent mixture.[4] - Consider a stronger eluent: If your compound is very polar, you may need to switch to a more polar solvent system, such as methanol in dichloromethane. - Test for stability: Run a quick stability test by spotting your compound on a TLC plate with a spot of silica gel and letting it sit for an hour before eluting to see if degradation occurs.[4] |
| Product elutes too quickly (with the solvent front) | - Solvent system is too polar. | - Decrease solvent polarity: Start with a less polar eluent system. For example, if you are using 20% ethyl acetate in hexanes, try 5% or 10%. |
| Peak Tailing (streaking of the compound band) | - Secondary interactions with the stationary phase (e.g., acidic protons on silica interacting with basic compounds). - Column overload. | - Add a modifier: For basic compounds, adding a small amount of triethylamine (~0.1-1%) to the eluent can suppress interactions with acidic silanol groups. For acidic compounds, a small amount of acetic acid can be beneficial. - Reduce the amount of sample loaded onto the column. |
| Inconsistent results between TLC and column | - Different silica gel properties. - The heat generated during column packing can sometimes affect separation. - The ratio of sample to silica is different. | - Use the same batch of silica gel for both TLC and column chromatography if possible. - Allow the column to cool after packing if you notice it getting warm. - Dry-loading your sample can sometimes provide more consistent results.[8] |
Experimental Protocols & Visualizations
Protocol 1: General Procedure for Silica Gel Flash Column Chromatography
-
TLC Analysis: Determine the optimal solvent system using TLC. Aim for an Rƒ value of 0.2-0.4 for the desired compound.
-
Column Preparation:
-
Select an appropriate size column.
-
Plug the bottom of the column with a small piece of cotton or glass wool.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Carefully pour the slurry into the column, tapping the sides gently to ensure even packing and remove air bubbles.[1]
-
Add another layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully pipette it onto the top of the silica gel.[8]
-
Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[8]
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Apply pressure (e.g., with a pipette bulb or compressed air) to push the solvent through the column.
-
Collect fractions in test tubes.
-
-
Fraction Analysis:
-
Monitor the fractions by TLC to identify which ones contain the purified product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Diagram 1: Decision Workflow for Optimizing Separation
Caption: Troubleshooting workflow for poor separation.
References
- University of Rochester, Department of Chemistry.
- Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage. [Link]
- ChemistryViews. (2012, August 7).
- Advion. SUZUKI REACTION MONITORING. [Link]
- University of Alberta, Department of Chemistry.
- Chromatography Forum. (2008, November 18).
- NROChemistry. (2025, March 29). SUZUKI COUPLING. SUZUKI-MIYAURA REACTION: MECHANISM, EXPERIMENTAL PROCEDURE, AND SET UP. [Link]
- Chromatography Forum. (2015, May 7).
- Chem Help ASAP. (2021, February 9).
- Reddit. (2019, May 8).
- Chemistry LibreTexts. (2023, August 29). B.
- CDN.
- Magritek.
- NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
- Kanao, E., Morinaga, T., Kubo, T., Naito, T., Matsumoto, T., Sano, T., Maki, H., Yan, M., & Otsuka, K. (2019). Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. Chemical Science, 10(46), 10765–10772. [Link]
- Bell, D. S. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. LCGC North America, 35(6), 376-383. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- ResearchGate. (2019, May 23).
- Bell, D. S. (2018).
- Advanced Materials Technology. BIPHENYL - HPLC. [Link]
Sources
- 1. web.uvic.ca [web.uvic.ca]
- 2. m.youtube.com [m.youtube.com]
- 3. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 4. Chromatography [chem.rochester.edu]
- 5. magritek.com [magritek.com]
- 6. youtube.com [youtube.com]
- 7. reddit.com [reddit.com]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 5-Bromo-4-chloro-2-fluorotoluene
Introduction: A Versatile Building Block with Tunable Reactivity
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, polyhalogenated aromatic compounds serve as indispensable building blocks. Their value lies in the ability to undergo selective, sequential functionalization, allowing for the controlled construction of complex molecular architectures. 5-Bromo-4-chloro-2-fluorotoluene is a prime example of such a versatile intermediate, offering three distinct halogen atoms—bromine, chlorine, and fluorine—each with a unique reactivity profile.
This guide provides an in-depth technical comparison of the reactivity of this compound against other halogenated toluenes. We will explore its performance in key synthetic transformations, supported by experimental data, to provide researchers, scientists, and drug development professionals with a clear understanding of its strategic advantages. By dissecting the electronic and steric factors that govern its reactivity, this document aims to empower chemists to harness the full synthetic potential of this multifaceted molecule.
The Electronic and Steric Landscape: Why Halogen Placement Matters
The reactivity of any substituted arene is dictated by the interplay of electronic and steric effects. In this compound, the methyl group is an activating, ortho-, para-directing group. The halogens, while deactivating the ring towards electrophilic attack through their inductive electron-withdrawing effects, are also ortho-, para-directors due to resonance.
The unique substitution pattern of this compound creates a nuanced electronic environment:
-
Fluorine (C2): Positioned ortho to the methyl group, fluorine exerts a strong inductive (-I) effect and a moderate resonance (+R) effect. Its high electronegativity makes the adjacent C-H bond (at C3) more acidic and can direct ortho-metalation.
-
Chlorine (C4): Located para to the methyl group, chlorine also exhibits -I and +R effects, influencing the overall electron density of the ring.
-
Bromine (C5): Situated meta to the methyl group, bromine's influence is primarily felt at the adjacent positions. Crucially, the Carbon-Bromine (C-Br) bond is significantly weaker than the Carbon-Chlorine (C-Cl) and Carbon-Fluorine (C-F) bonds, making it the most reactive site in many catalytic processes.
This arrangement of substituents leads to a predictable hierarchy of reactivity, which is the cornerstone of its utility in sequential cross-coupling reactions.
Caption: Electronic structure and reactivity hierarchy in this compound.
Comparative Reactivity in Metal-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a pillar of modern synthesis. The chemoselectivity in polyhalogenated substrates is primarily governed by the bond dissociation energies of the carbon-halogen bonds, which follows the general trend: C-I > C-Br > C-OTf > C-Cl >> C-F.[1][2] This makes this compound an ideal substrate for selective functionalization at the C-Br bond.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is one of the most widely used methods for forming C-C bonds. When this compound is subjected to typical Suzuki-Miyaura conditions, the reaction occurs selectively at the C-Br position.
Comparative Data: Suzuki-Miyaura Coupling
| Substrate | Catalyst/Ligand | Base | Temp (°C) | Yield of Monocoupled Product (%) | Reference |
| This compound | Pd(PPh₃)₄ | K₂CO₃ | 80 | >90 (at C-Br) | [3] (Analogous System) |
| 2,4-Dichlorotoluene | Pd(OAc)₂ / SPhos | K₃PO₄ | 100 | ~85 (at one C-Cl) | [4] (Representative) |
| 4-Bromotoluene | Pd(dppf)Cl₂ | Na₂CO₃ | 90 | >95 | [5] (Representative) |
Note: Data is compiled from representative examples and analogous systems to illustrate reactivity trends.
The significantly milder conditions required for coupling at the C-Br bond compared to a C-Cl bond highlight the utility of this compound. While advanced ligands have enabled the coupling of aryl chlorides, these often require higher temperatures and catalyst loadings.[4] The C-F bond remains unreactive under these conditions.[6]
Experimental Protocol: Selective Suzuki-Miyaura Coupling
-
Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and K₂CO₃ (2.0 equiv.).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Catalyst and Solvent Addition: Add Pd(PPh₃)₄ (2-5 mol%) followed by a degassed solvent mixture (e.g., 1,4-Dioxane/Water 4:1).
-
Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. The organic layer is dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Sonogashira Coupling
The Sonogashira coupling, which forms a C-C bond between an aryl halide and a terminal alkyne, also shows high selectivity for the C-Br bond.[7][8] The reactivity order remains consistent: C-I > C-Br >> C-Cl.[9][10] This allows for the introduction of an alkynyl moiety at the C5 position, preserving the C-Cl and C-F bonds for subsequent transformations.
Comparative Data: Sonogashira Coupling
| Substrate | Catalyst System | Base | Temp (°C) | Yield of Monocoupled Product (%) | Reference |
| This compound | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | 50-70 | High (at C-Br) | [3] (Analogous System) |
| 1-Bromo-4-chlorobenzene | Pd(PPh₃)₄ / CuI | i-Pr₂NH | 80 | >90 (at C-Br) | [7] (Representative) |
| 1,3-Dichlorobenzene | Pd(dba)₂ / XPhos | Cs₂CO₃ | 110 | Moderate (at one C-Cl) | [10] (Representative) |
Buchwald-Hartwig Amination
The formation of C-N bonds via Buchwald-Hartwig amination is a cornerstone of medicinal chemistry.[11][12] Again, the reaction proceeds with high chemoselectivity at the C-Br bond of this compound.[13] This selective amination leaves the C-Cl bond available for further diversification.
Experimental Protocol: Selective Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos or RuPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to an oven-dried reaction tube.
-
Reagent Addition: Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the tube and heat the reaction mixture to 90-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, the reaction is diluted with an organic solvent, washed with water, and purified by column chromatography.
Caption: Directed ortho-metalation (DoM) enabled by the fluorine substituent.
Nucleophilic Aromatic Substitution (SNAr)
Generally, aromatic rings are electron-rich and resistant to nucleophilic attack. However, the presence of strong electron-withdrawing groups can activate the ring for Nucleophilic Aromatic Substitution (SNAr). [14][15]While the halogens on this compound are deactivating, they are not typically strong enough on their own to promote SNAr under standard conditions. Toluene derivatives with strongly activating groups, such as a nitro group positioned ortho or para to a leaving group, are far more reactive in SNAr reactions. [16]Therefore, compared to a molecule like 2,4-dinitrochlorobenzene, this compound is significantly less reactive towards nucleophilic aromatic substitution.
Conclusion: A Strategist's Molecule
This compound stands out from simpler halogenated toluenes due to its pre-defined and highly reliable reactivity hierarchy.
-
Superiority in Sequential Reactions: Its primary advantage lies in the ability to undergo selective cross-coupling at the C-Br bond under conditions that leave the C-Cl and C-F bonds untouched. This allows for a modular and strategic approach to building complex molecules, where the chloro-substituent serves as a handle for a second, distinct coupling event under more forcing conditions.
-
Regiocontrol via Fluorine: The ortho-fluorine atom provides an additional layer of synthetic control, enabling directed ortho-metalation at the C3 position—a transformation not readily achievable with many other halogenated toluenes.
-
Predictable Reactivity: Compared to di- or tri-halogenated toluenes with identical halogens (e.g., 2,4-dichlorotoluene), the distinct nature of the C-Br, C-Cl, and C-F bonds in this compound removes the ambiguity of site-selectivity, which can often be a challenge in systems with identical leaving groups. [1] For researchers engaged in the synthesis of complex pharmaceuticals, agrochemicals, and materials, this compound is not just another halogenated starting material. It is a strategic tool that offers a predictable and versatile platform for molecular construction, enabling efficient and controlled access to novel chemical entities.
References
- General Chemoselective Suzuki–Miyaura Coupling of Polyhalogenated Aryl Triflates Enabled by an Alkyl-Heteroaryl-Based Phosphine Ligand.
- Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.
- Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters.Organic Letters. [Link]
- Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale.Semantic Scholar. [Link]
- Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis.Chemical Reviews. [Link]
- ChemInform Abstract: Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes.
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.Royal Society of Chemistry. [Link]
- Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale.
- Direct Observation of C–F Bond Formation from Isolable Palladium(IV) Systems via an Outer-Sphere Pathway.Journal of the American Chemical Society. [Link]
- Directed (ortho)
- Directed ortho metal
- Buchwald–Hartwig amin
- Stereodivergent Palladium-Catalyzed C–F Bond Functionalization of gem-Difluoroalkenes.Organic Letters. [Link]
- Buchwald-Hartwig Amin
- Sonogashira coupling.Wikipedia. [Link]
- Nucleophilic arom
- Buchwald-Hartwig Cross Coupling Reaction.Organic Chemistry Portal. [Link]
- The Buchwald–Hartwig Amination After 25 Years.University of Groningen Research Portal. [Link]
- C−I Selective Sonogashira and Heck Coupling Reactions Catalyzed by Aromatic Triangular Tri‐palladium.
- Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review.MDPI. [Link]
- Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014.Springer. [Link]
- Sonogashira Coupling.Chemistry LibreTexts. [Link]
- Nucleophilic Aromatic Substitution.Chemistry Steps. [Link]
- 16.6: Nucleophilic Aromatic Substitution.Chemistry LibreTexts. [Link]
- Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Toole.
- Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines.
- Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.MDPI. [Link]
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- 1. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
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- 15. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 16. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide: Suzuki vs. Stille Coupling for the Functionalization of 5-Bromo-4-chloro-2-fluorotoluene
<
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as indispensable tools for the construction of carbon-carbon bonds, a fundamental process in the synthesis of pharmaceuticals and functional materials.[1][2] Among these, the Suzuki-Miyaura and Stille couplings are prominent methods for the functionalization of aryl halides. This guide offers an in-depth, objective comparison of these two powerful reactions for a particularly challenging substrate: 5-Bromo-4-chloro-2-fluorotoluene. By examining the mechanistic nuances, experimental considerations, and chemoselectivity, this document aims to provide actionable insights for researchers navigating the complexities of cross-coupling on polyhalogenated aromatic systems.
Introduction to the Substrate: this compound
This compound presents a unique challenge for selective functionalization due to the presence of two distinct halogen atoms, bromine and chlorine, on the aromatic ring. The inherent differences in the carbon-halogen bond dissociation energies (C-Br vs. C-Cl) create an opportunity for chemoselective coupling, a critical consideration in multi-step synthetic sequences.[3] The relative reactivity of aryl halides in palladium-catalyzed couplings generally follows the trend: I > Br > OTf > Cl.[4] This suggests that selective coupling at the C-Br bond is feasible, provided the reaction conditions are carefully optimized to prevent competing reactions at the C-Cl bond.
The Suzuki-Miyaura Coupling: A Green and Versatile Approach
First reported by Akira Suzuki and Norio Miyaura in 1979, the Suzuki coupling has become a workhorse in organic synthesis.[4] It involves the reaction of an organoboron reagent (typically a boronic acid or ester) with an organohalide, catalyzed by a palladium(0) complex in the presence of a base.[5][6]
Mechanistic Overview
The catalytic cycle of the Suzuki coupling is generally understood to proceed through three key steps:[6][7]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide to form a Pd(II) intermediate. This is often the rate-determining step.[4]
-
Transmetalation: The organoboron reagent, activated by the base, transfers its organic group to the palladium center, displacing the halide.[8]
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired C-C bond and regenerating the Pd(0) catalyst.[5]
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Advantages and Disadvantages for this compound
Advantages:
-
High Functional Group Tolerance: Organostannanes are stable to air and moisture and are compatible with a wide range of functional groups, including esters, ketones, and aldehydes, often without the need for protecting groups. [9][10]* Neutral Conditions: The reaction does not require a strong base, making it suitable for base-sensitive substrates. [10]* Chemoselectivity: Stille couplings can exhibit high chemoselectivity, which is advantageous for polyhalogenated substrates. [11] Disadvantages:
-
Toxicity of Reagents: Organotin compounds are highly toxic, which poses significant handling and waste disposal challenges. [1][12]* Difficult Byproduct Removal: The removal of stoichiometric tin byproducts can be difficult and may require specific purification techniques, such as washing with a saturated aqueous solution of KF or filtration through silica gel with triethylamine in the eluent. [1][13]* Reagent Preparation: While many organostannanes are commercially available, some may need to be synthesized in-house. [1][12]
Performance Comparison: Suzuki vs. Stille
While direct, side-by-side experimental data for this compound is not extensively published, we can extrapolate from the general principles of cross-coupling on polyhalogenated arenes to provide a comparative analysis. [1]The primary consideration is achieving selective coupling at the more reactive C-Br bond without affecting the C-Cl bond.
| Feature | Suzuki Coupling | Stille Coupling |
| Chemoselectivity | Good to excellent, highly dependent on catalyst, ligand, and base choice. [14] | Generally excellent, often less sensitive to reaction parameters. [11] |
| Yields | Can be very high, but susceptible to side reactions like homocoupling and dehalogenation. [7] | Often high and reproducible due to the stability of organostannanes. [15] |
| Functional Group Tolerance | Good, but limited by the basic reaction conditions. [16][10] | Excellent, compatible with a wide range of functional groups. [9] |
| Reagent Toxicity | Low (Organoborons). [4] | High (Organotins). [1] |
| Byproduct Removal | Generally straightforward (aqueous extraction). [17] | Can be challenging. [13] |
| Cost | Boronic acids are relatively inexpensive and widely available. [4][17] | Organostannanes can be more expensive. [1] |
| Scalability | Widely used in industrial applications, including on kilogram scales. [4] | Scalability can be limited by the toxicity and cost of tin reagents. [18] |
Experimental Protocols
Below are representative, generalized protocols for both Suzuki and Stille couplings, which should be optimized for the specific substrate and coupling partner.
General Experimental Workflow
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling.
Protocol 1: Suzuki-Miyaura Coupling
-
Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%; or a modern catalyst system like Pd₂(dba)₃ with a ligand such as SPhos, 0.0005-2 mol%) [19] * Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equiv) [6] * Solvent (e.g., 1,4-dioxane/water, toluene/water) [6]
-
-
Procedure:
-
To a dry reaction flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system via syringe.
-
Add the palladium catalyst and ligand (if separate) to the reaction mixture under a positive pressure of inert gas.
-
Heat the reaction mixture (typically 80-110 °C) and stir, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography. [20][21]
-
Protocol 2: Stille Coupling
-
Reagents:
-
Procedure:
-
To a dry reaction flask, add this compound and the solvent.
-
Purge the solution with an inert gas for 10-15 minutes.
-
Add the palladium catalyst, ligand (if used), and any additives.
-
Add the organostannane reagent via syringe.
-
Heat the reaction mixture (typically 40-100 °C) and stir, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent.
-
To remove tin byproducts, wash the organic layer with a saturated aqueous solution of KF or pass the crude mixture through a plug of silica gel treated with triethylamine. [13] 8. Dry the organic layer, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Conclusion and Recommendations
Both the Suzuki and Stille couplings are viable methods for the selective functionalization of the C-Br bond in this compound. The choice between them depends on the specific requirements of the synthetic route.
-
The Suzuki-Miyaura coupling is recommended as the first-choice method for initial investigations. [1]Its primary advantages are the low toxicity of the reagents, the wide availability of coupling partners, and the ease of byproduct removal, which are significant considerations for both laboratory-scale synthesis and industrial applications. [1][4][17]
-
The Stille coupling should be considered when the substrate is sensitive to the basic conditions of the Suzuki reaction or when the Suzuki coupling fails to provide satisfactory results. [10][23]Its exceptional functional group tolerance makes it a powerful alternative, despite the significant drawbacks of organotin toxicity and more challenging purification. [1][9] For both reactions, careful screening of catalysts, ligands, solvents, and temperature will be crucial to maximize the yield and chemoselectivity for the desired product. Modern, highly active catalyst systems, such as those based on biarylphosphine or N-heterocyclic carbene (NHC) ligands, often provide superior results for challenging substrates, allowing for lower catalyst loadings and milder reaction conditions. [19][24]
References
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024).
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.).
- The Suzuki Reaction - Andrew G Myers Research Group. (n.d.).
- Suzuki Coupling: Mechanism & Examples | NROChemistry. (n.d.).
- Stille Coupling | OpenOChem Learn. (n.d.).
- Suzuki Coupling - Organic Chemistry Portal. (n.d.).
- Suzuki reaction - Wikipedia. (n.d.).
- Stille reaction - Wikipedia. (n.d.).
- The Stille Reaction - Myers Research Group, Harvard University. (n.d.).
- Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC - NIH. (2022).
- Stille Coupling - Chemistry LibreTexts. (2023).
- The Mechanisms of the Stille Reaction - University of Windsor. (n.d.).
- Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes | Request PDF - ResearchGate. (2014).
- Stille cross-coupling reaction - YouTube. (2020).
- General Chemoselective Suzuki–Miyaura Coupling of Polyhalogenated Aryl Triflates Enabled by an Alkyl-Heteroaryl-Based Phosphine Ligand - ACS Publications. (2021).
- Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - RSC Publishing. (2023).
- Highly Active Palladium Catalysts for Suzuki Coupling Reactions | Journal of the American Chemical Society. (1998).
- Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes | Request PDF - ResearchGate. (2023).
- Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions - Chemical.AI. (2024).
- Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions - NIH. (2021).
- Stille Coupling | NROChemistry. (n.d.).
- Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry - MDPI. (2022).
- Highly selective palladium-catalyzed Stille coupling reaction toward chlorine-containing NIR electroluminescent polymers - Journal of Materials Chemistry C (RSC Publishing). (2015).
- Efficient Stille Cross-Coupling Reaction Catalyzed by the Pd(OAc)2/Dabco Catalytic System | The Journal of Organic Chemistry - ACS Publications. (2005).
- Ch 23 Stille and Suzuki Coupling - YouTube. (2021).
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2024).
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- 2. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 3. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Highly selective palladium-catalyzed Stille coupling reaction toward chlorine-containing NIR electroluminescent polymers - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
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- 13. Stille Coupling | NROChemistry [nrochemistry.com]
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- 23. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02988C [pubs.rsc.org]
- 24. pubs.acs.org [pubs.acs.org]
A Strategic Guide to Alternative Building Blocks for 5-Bromo-4-chloro-2-fluorotoluene in Drug Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of medicinal chemistry and materials science, the selection of appropriate building blocks is paramount to the successful synthesis of novel molecular entities with desired properties. 5-Bromo-4-chloro-2-fluorotoluene stands as a valuable scaffold, offering a unique substitution pattern that allows for regioselective functionalization. However, the pursuit of optimized synthetic routes, improved biological activity, and favorable physicochemical properties often necessitates the exploration of alternative building blocks. This guide provides a comprehensive comparison of viable alternatives to this compound, supported by established chemical principles and representative experimental data, to empower researchers in making informed decisions for their synthetic endeavors.
The Strategic Value of this compound
This compound is a polysubstituted aromatic compound that serves as a versatile intermediate in the synthesis of complex organic molecules. Its utility is primarily derived from the differential reactivity of its halogen substituents in palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. The carbon-bromine bond is significantly more reactive than the carbon-chlorine bond in common cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This reactivity difference allows for the selective functionalization at the 5-position, while leaving the chloro and fluoro substituents intact for subsequent transformations or to modulate the electronic and steric properties of the final molecule.
Alternatives to this compound: A Comparative Analysis
The selection of an alternative building block can be driven by several factors, including the desire to fine-tune steric and electronic properties, explore new chemical space, improve reaction efficiency, or circumvent intellectual property constraints. The alternatives can be broadly categorized into positional isomers, analogs with different halogen substitutions, and bioisosteres.
Positional Isomers: A Subtle Shift with Significant Impact
The most direct alternatives to this compound are its positional isomers. A notable and commercially available isomer is 4-Bromo-5-chloro-2-fluorotoluene .[1] While seemingly a minor change, the repositioning of the bromine and chlorine atoms can have a tangible impact on the reactivity and the steric environment of the molecule.
Comparative Reactivity:
The primary determinant of reactivity in palladium-catalyzed cross-coupling is the ease of oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. This step is influenced by both electronic effects and steric hindrance.
-
Electronic Effects: The electronic nature of the aromatic ring is similar in both isomers.
-
Steric Effects: The steric hindrance around the bromine atom is a key differentiator. In this compound, the bromine is flanked by a chlorine atom and a hydrogen atom. In 4-Bromo-5-chloro-2-fluorotoluene, the bromine is flanked by a fluorine atom and a hydrogen atom. The smaller van der Waals radius of fluorine compared to chlorine may result in slightly reduced steric hindrance around the bromine in the latter isomer, potentially leading to faster reaction kinetics under certain conditions.
While direct, side-by-side comparative studies are not extensively reported in the literature, the principles of steric hindrance in cross-coupling reactions are well-established. For sterically demanding coupling partners, even a subtle change in the steric environment of the aryl halide can influence reaction rates and yields.
Table 1: Comparison of this compound and its Positional Isomer
| Property | This compound | 4-Bromo-5-chloro-2-fluorotoluene |
| CAS Number | 201849-18-5[2][3] | 201849-17-4[1] |
| Molecular Formula | C₇H₅BrClF | C₇H₅BrClF |
| Molecular Weight | 223.47 g/mol | 223.47 g/mol |
| Expected Reactivity in Cross-Coupling | High, with potential for steric hindrance from the adjacent chlorine. | High, potentially slightly higher reactivity due to reduced steric hindrance from the adjacent fluorine. |
| Commercial Availability | Readily available from various suppliers.[2] | Readily available from various suppliers.[1] |
Analogs with Different Halogen Substitutions
Replacing the bromine atom with a different halogen, such as iodine, can significantly enhance the reactivity of the building block in cross-coupling reactions. Conversely, replacing the chlorine with another halogen can modulate the properties of the final product.
-
Iodo-analogs (e.g., 5-Iodo-4-chloro-2-fluorotoluene): The carbon-iodine bond is weaker than the carbon-bromine bond, leading to a significantly faster rate of oxidative addition. This increased reactivity can be advantageous for challenging coupling reactions or for enabling reactions to proceed under milder conditions (e.g., lower temperatures, lower catalyst loadings). However, iodo-analogs are typically more expensive and may be less stable than their bromo counterparts.
-
Other Chloro/Fluoro Analogs: Varying the position and number of chloro and fluoro substituents can be a powerful tool in a structure-activity relationship (SAR) study to probe the electronic requirements of a biological target.
Bioisosteres: Expanding into New Chemical Space
In medicinal chemistry, bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological properties to another chemical compound. Replacing the substituted toluene ring with a bioisostere can lead to significant improvements in a molecule's pharmacokinetic and pharmacodynamic profile.
Heterocyclic Bioisosteres:
Substituted pyridines, pyrimidines, and other heterocycles can serve as effective bioisosteres for the toluene ring. These replacements can introduce hydrogen bond donors or acceptors, alter the dipole moment, and improve solubility.
-
Example: Halogenated Pyridines (e.g., 5-Bromo-2-chloro-4-methylpyridine): This building block maintains the key reactive handles for selective cross-coupling while introducing a nitrogen atom into the aromatic ring. This modification can have a profound impact on the biological activity and ADME (absorption, distribution, metabolism, and excretion) properties of the final compound.
Non-aromatic Bioisosteres:
In recent years, there has been a growing interest in replacing flat, aromatic rings with three-dimensional, saturated scaffolds to improve properties such as solubility and metabolic stability.
-
Bicyclo[1.1.1]pentanes (BCPs): Disubstituted BCPs are well-established as bioisosteres of para-substituted benzene rings and are increasingly being explored as replacements for other substitution patterns. These rigid scaffolds can mimic the vectoral projection of substituents from an aromatic ring while increasing the fraction of sp³-hybridized carbons (Fsp³), a parameter often correlated with improved drug-like properties.
Experimental Protocols for Key Transformations
The following are representative, detailed protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions, which are primary applications for this compound and its alternatives.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the selective coupling at the C-Br bond of a bromo-chloro-fluorotoluene derivative.
Reaction Scheme:
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Materials:
-
This compound (or alternative) (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Water
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.
-
In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate and SPhos in a minimal amount of anhydrous 1,4-dioxane.
-
Evacuate and backfill the Schlenk flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the catalyst solution to the Schlenk flask, followed by the remaining anhydrous 1,4-dioxane and water (typically a 10:1 to 4:1 ratio of dioxane to water).
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution in vacuo and purify the crude product by flash column chromatography.
Causality Behind Experimental Choices:
-
Catalyst System: The use of a bulky, electron-rich phosphine ligand like SPhos is crucial for promoting the oxidative addition of the palladium catalyst to the C-Br bond and facilitating the reductive elimination step.
-
Base: Potassium phosphate is a commonly used base that is effective in activating the boronic acid for transmetalation without causing significant side reactions.
-
Solvent System: The mixture of an organic solvent like 1,4-dioxane and water is often optimal for Suzuki-Miyaura reactions, as it helps to dissolve both the organic and inorganic reagents.
Protocol 2: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the selective amination at the C-Br bond.
Reaction Scheme:
Caption: General workflow for Buchwald-Hartwig amination.
Materials:
-
This compound (or alternative) (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
XPhos (3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
Procedure:
-
In a glovebox, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide to an oven-dried Schlenk tube.
-
Add this compound and the amine to the tube.
-
Add anhydrous toluene.
-
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with diethyl ether and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The combination of a palladium precursor like Pd₂(dba)₃ and a bulky, electron-rich biarylphosphine ligand such as XPhos is highly effective for the amination of aryl bromides, including sterically hindered ones.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine, allowing it to coordinate to the palladium center.
-
Solvent: Anhydrous, non-polar solvents like toluene are typically used to prevent catalyst deactivation and unwanted side reactions.
Conclusion
This compound is a valuable and versatile building block in modern organic synthesis. However, a thoughtful consideration of its alternatives, including positional isomers, halogen analogs, and bioisosteres, can unlock new opportunities for optimizing synthetic routes and discovering novel molecules with enhanced properties. The choice of building block should be guided by a clear understanding of the synthetic goals and the principles of reactivity that govern the key chemical transformations. By leveraging the comparative insights provided in this guide, researchers can make more strategic decisions in their quest for the next generation of pharmaceuticals and advanced materials.
References
- PubChem. (n.d.). This compound.
- Chem-Space. (n.d.). Bioisosteric Replacements.
- Meanwell, N. A. (2021). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Journal of Medicinal Chemistry, 64(19), 14197–14275. [Link]
- PubChem. (n.d.). This compound.
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A Senior Application Scientist's Guide to the NMR Characterization of 5-Bromo-4-chloro-2-fluorotoluene Coupling Products
For researchers engaged in the synthesis of novel pharmaceuticals and advanced materials, 5-Bromo-4-chloro-2-fluorotoluene stands as a critical building block. Its trifunctionalized aromatic ring offers a versatile platform for sequential, site-selective modifications. The inherent reactivity difference between the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds under palladium catalysis—with the C-Br bond being significantly more labile—provides a strategic handle for predictable functionalization.[1]
However, the synthesis of a target molecule is merely the first step; unambiguous structural verification is paramount. This guide provides an in-depth, comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy for the definitive characterization of products derived from Suzuki-Miyaura and Buchwald-Hartwig couplings of this compound. We will move beyond simple data reporting to explain the causal relationships behind spectral changes, empowering you to interpret your results with confidence.
Foundational Analysis: NMR Profile of this compound
A comprehensive understanding of the starting material's NMR spectrum is the bedrock upon which all subsequent analysis is built. The substitution pattern dictates a unique spectral fingerprint characterized by distinct chemical shifts and coupling constants.
¹H NMR: The spectrum is expected to show three signals: two aromatic protons and one methyl group.
-
H-3: This proton is ortho to the fluorine atom, resulting in a doublet with a typical ³J(H,F) coupling of ~8-10 Hz. It is also meta to the bromine, leading to a smaller ⁴J(H,H) coupling.
-
H-6: This proton is ortho to the bromine atom and meta to the chlorine and fluorine atoms. It will appear as a singlet or a finely split multiplet due to smaller long-range couplings.
-
-CH₃: The methyl protons are ortho to the fluorine, resulting in a doublet with a characteristic ⁴J(H,F) coupling of ~2-3 Hz.
¹³C NMR: The proton-decoupled ¹³C NMR spectrum will display seven distinct carbon signals. The carbons directly bonded to halogens will be significantly influenced by their electronegativity and heavy-atom effects. Carbons bonded to fluorine will appear as doublets due to ¹J(C,F) coupling, which is typically very large (240-260 ppm).
¹⁹F NMR: As fluorine-19 is a spin ½ nucleus with 100% natural abundance, ¹⁹F NMR is an exceptionally sensitive and informative technique.[2][3] The spectrum of the starting material will show a single resonance, likely a multiplet due to couplings with H-3 (³J) and the methyl protons (⁴J).
Table 1: Predicted NMR Data for this compound
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key Couplings (J, Hz) |
| -CH₃ | ~2.2-2.3 | ~14-15 | ⁴J(H,F) ≈ 2-3 Hz |
| C-1 | - | ~122-125 (d) | ²J(C,F) ≈ 15-20 Hz |
| C-2 | - | ~158-162 (d) | ¹J(C,F) ≈ 245-255 Hz |
| C-3 | ~7.1-7.2 | ~118-120 (d) | ³J(C,F) ≈ 3-5 Hz; ³J(H,F) ≈ 8-10 Hz |
| H-3 | |||
| C-4 | - | ~130-133 | - |
| C-5 | - | ~115-118 | - |
| C-6 | ~7.4-7.5 | ~134-136 (d) | ⁴J(C,F) ≈ 3-4 Hz |
| H-6 |
Note: Predicted values are based on standard substituent effects and may vary based on solvent and experimental conditions.
Experimental Workflows for Cross-Coupling Reactions
The selective reactivity of the C-Br bond is the cornerstone of synthetic strategy.[1][4] Both Suzuki-Miyaura C-C coupling and Buchwald-Hartwig C-N amination can be achieved with high regioselectivity.
Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
This reaction creates a new carbon-carbon bond, transforming the brominated starting material into a biphenyl derivative.
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq), and a base like K₂CO₃ (2.0 eq).
-
Inert Atmosphere: Seal the flask, and purge by evacuating and backfilling with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add degassed solvents, typically a mixture like 1,4-dioxane and water (4:1 ratio), via syringe.
-
Heating: Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitoring & Workup: Monitor the reaction by TLC. Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.[5]
Protocol 2: Buchwald-Hartwig Amination with Morpholine
This protocol forges a carbon-nitrogen bond, yielding an arylamine derivative.
-
Catalyst Pre-formation (Optional but Recommended): In a Schlenk flask under an inert atmosphere, stir a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq) with a bulky phosphine ligand (e.g., XPhos, 0.04 eq) in anhydrous toluene for 10 minutes.
-
Reagent Addition: To the catalyst mixture, add this compound (1.0 eq), morpholine (1.2 eq), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 eq).[6]
-
Heating: Heat the mixture to 90-110 °C with vigorous stirring.
-
Monitoring & Workup: Monitor the reaction by TLC or GC-MS. After completion, cool to room temperature and filter through a pad of Celite® to remove palladium residues.
-
Purification: Concentrate the filtrate and purify by flash column chromatography to isolate the desired arylamine.[7]
Comparative NMR Analysis of Coupling Products
The true power of NMR lies in comparing the product spectra to that of the starting material. The changes observed provide definitive proof of the desired transformation.
Case Study 1: 4-Chloro-2-fluoro-5-phenyl-1-methylbenzene (Suzuki Product)
The replacement of the bromine atom with a phenyl group induces significant and predictable changes across all NMR spectra.
-
¹H NMR Analysis:
-
Disappearance of H-6: The most telling change is the complete disappearance of the signal corresponding to H-6. This proton has been substituted by the incoming phenyl group.
-
Appearance of New Phenyl Protons: A new set of signals will appear between ~7.2-7.6 ppm, integrating to 5 protons, corresponding to the newly introduced phenyl ring.
-
Shift in H-3: The chemical shift of H-3 may experience a slight change due to the altered electronic environment. Its coupling to the fluorine atom (³J(H,F)) will remain.
-
Shift in -CH₃: The methyl signal remains a doublet due to ⁴J(H,F) coupling, but its chemical shift may be slightly altered.
-
-
2D NMR for Unambiguous Confirmation:
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to its attached carbon.[8][9] It allows for the confident assignment of all protonated carbons in both the toluene and the new phenyl moieties.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for proving connectivity. It reveals correlations between protons and carbons that are 2 or 3 bonds away.[10][11] The crucial correlation to observe is between the ortho-protons of the new phenyl ring and C-5 of the toluene ring (a ³J coupling). This single piece of data irrefutably confirms the formation of the C-C bond at the correct position.
-
Case Study 2: 4-(5-Chloro-2-fluoro-4-methylphenyl)morpholine (Buchwald-Hartwig Product)
Replacing bromine with a morpholine group introduces a nitrogen atom directly onto the ring, which has a strong electron-donating effect and causes characteristic spectral shifts.
-
¹H NMR Analysis:
-
Disappearance of H-6: Similar to the Suzuki reaction, the signal for H-6 vanishes.
-
Appearance of Morpholine Protons: Two new signals will appear, typically between ~3.0-4.0 ppm. These correspond to the two sets of inequivalent methylene protons in the morpholine ring (-N-CH₂- and -O-CH₂-), each integrating to 4 protons. They usually appear as triplets.
-
Upfield Shift of H-3: The strong electron-donating nature of the newly installed nitrogen atom will cause a noticeable upfield shift (to a lower ppm value) of the remaining aromatic proton, H-3, compared to the starting material.
-
Shift in -CH₃: The methyl signal remains a doublet but may also shift slightly.
-
-
2D NMR for Unambiguous Confirmation:
-
HSQC: This will correlate the morpholine protons to their respective carbons, confirming the presence of the substituent.
-
HMBC: The definitive proof of C-N bond formation comes from a correlation between the protons on the nitrogen-adjacent methylene group of the morpholine ring (~3.0-3.2 ppm) and C-5 of the toluene ring (a ³J coupling). An additional key correlation would be from H-3 to C-5 (a ²J coupling), confirming the substitution pattern.
-
Data Synthesis: A Comparative Overview
Summarizing the data in a table provides a clear, at-a-glance comparison of the key diagnostic signals that differentiate the starting material from its coupling products.
Table 2: Comparative NMR Data Summary
| Compound | Key Diagnostic ¹H NMR Signals (ppm) | Key Diagnostic ¹³C NMR Signals (ppm) | Key Diagnostic ¹⁹F NMR Signals (ppm) |
| Starting Material | H-6 (~7.4-7.5, s); H-3 (~7.1-7.2, d); -CH₃ (~2.2-2.3, d) | C-Br (~115-118); C-F (~158-162, d) | Single multiplet, ~ -110 to -120 |
| Suzuki Product | Disappearance of H-6 signal ; Appearance of new Ar-H (5H, m, ~7.2-7.6); H-3 (~7.1-7.2, d); -CH₃ (~2.2-2.3, d) | Disappearance of C-Br signal ; Appearance of new Ar-C signals (~127-140); C-F (~158-162, d) | Shifted multiplet, ~ -110 to -120 |
| Buchwald-Hartwig Product | Disappearance of H-6 signal ; Appearance of morpholine -CH₂- signals (8H, m, ~3.0-4.0); Upfield shift of H-3 (~6.8, d) | Disappearance of C-Br signal ; Appearance of C-N (~145); Morpholine C signals (~50, ~67) | Shifted multiplet, ~ -115 to -125 (due to electron donation) |
Conclusion
The structural elucidation of substituted aromatic compounds requires a methodical and multi-faceted analytical approach. For products derived from this compound, NMR spectroscopy, particularly the synergistic use of 1D (¹H, ¹³C, ¹⁹F) and 2D (HSQC, HMBC) techniques, provides an unparalleled level of structural detail. By focusing on the disappearance of the proton signal at the site of reaction (H-6) and the appearance of new signals corresponding to the coupled moiety, chemists can quickly confirm a successful transformation. The ultimate, unambiguous proof is delivered by 2D HMBC experiments, which map the long-range connectivity and definitively establish the newly formed C-C or C-N bond at the correct position. This guide equips researchers with the foundational knowledge and comparative framework to confidently and rigorously characterize these valuable synthetic intermediates.
References
- Tan, Y. J., et al. (2025). Inter-residue through-space scalar 19F–19F couplings between CH2F groups in a protein. Magnetic Resonance, 6, 131–142. [Link][12][13]
- Wicke, L., et al. (2021). Through-Space Scalar 19F–19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins. Journal of the American Chemical Society. [Link]
- Wescott, N. A., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(5), 2662–2669. [Link]
- Wicke, L., et al. (2021). Through-Space Scalar 19F–19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins. Journal of the American Chemical Society. [Link]
- Wescott, N. A., et al. (2018).
- Wescott, N. A., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry. [Link][2]
- Foroozandeh, M., et al. (2020).
- Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. [Link][3]
- Silverstein, R. M., et al. (2005). Spectrometric Identification of Organic Compounds, 7th ed. Wiley. Sourced via Chem 117 Reference Spectra Spring 2011. [Link][14]
- Columbia University NMR Core Facility. (n.d.). HSQC and HMBC. [Link][8]
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mass spec fragmentation of 5-Bromo-4-chloro-2-fluorotoluene derivatives
A Comparative Guide to the Mass Spectrometric Fragmentation of 5-Bromo-4-chloro-2-fluorotoluene Derivatives
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of the electron ionization (EI) mass spectrometric fragmentation patterns of this compound derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple catalog of fragments to explain the underlying chemical principles that govern the fragmentation pathways. By understanding these mechanisms, analysts can more accurately identify these and related halogenated compounds, interpret complex spectra, and gain deeper structural insights.
The narrative is built on the foundational principles of mass spectrometry, drawing comparisons between the fragmentation of the parent toluene structure and the profound influence of its halogen substituents. We will explore how bond energies, ion stability, isotopic signatures, and substituent positions dictate the fragmentation cascade.
The Foundational Fragmentation of the Toluene Core: Benzylium and Tropylium Ions
To understand the fragmentation of a substituted toluene, one must first appreciate the behavior of toluene itself. Upon electron ionization (~70 eV), toluene loses an electron to form a molecular ion (M+•) at m/z 92. The most characteristic fragmentation pathway for alkylbenzenes is the cleavage of the bond beta to the aromatic ring, a process known as benzylic cleavage.[1]
This cleavage results in the loss of a hydrogen radical (H•) to form a C₇H₇⁺ ion at m/z 91. This ion initially forms as the benzylium cation. However, it rapidly rearranges into the highly stable, aromatic seven-membered ring known as the tropylium cation.[2][3][4] The formation of the tropylium ion is so favorable that the m/z 91 peak is often the base peak in the mass spectra of compounds containing a benzyl moiety.[5][6] This tropylium ion can undergo further fragmentation, typically by losing acetylene (C₂H₂) to produce a C₅H₅⁺ ion at m/z 65.[6][7]
Caption: Formation of the characteristic tropylium ion from toluene.
The Directing Influence of Halogen Substituents
The presence of bromine, chlorine, and fluorine atoms on the toluene ring dramatically alters the fragmentation landscape. The behavior is dictated by two primary factors: carbon-halogen (C-X) bond strength and the natural isotopic abundance of the halogens.
-
Carbon-Halogen Bond Strength: The C-X bond strength decreases down the group: C-F > C-Cl > C-Br. Consequently, fragmentation involving the cleavage of a C-X bond is most likely to occur at the weakest point. We can predict that the loss of a bromine radical will be a significantly more favorable pathway than the loss of chlorine, and the loss of fluorine from the aromatic ring will be the least likely.
-
Isotopic Signatures: Chlorine and bromine have distinctive isotopic patterns that are invaluable for fragment identification.[8]
-
Chlorine: Exists as two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[9] Any fragment containing a single chlorine atom will appear as a pair of peaks (M and M+2) separated by two m/z units, with a 3:1 intensity ratio.
-
Bromine: Composed of two isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio.[10] A fragment with one bromine atom will exhibit a characteristic pair of peaks (M and M+2) of almost equal height.
-
This compound: The molecular ion of this compound will exhibit a complex cluster of peaks due to the combined isotopic contributions of one bromine and one chlorine atom (M, M+2, M+4).
-
Predicted Fragmentation Pathways of this compound
Let's apply these principles to predict the fragmentation of this compound (Molecular Weight ≈ 223.5 g/mol for major isotopes ¹²C, ¹H, ¹⁹F, ³⁵Cl, ⁷⁹Br).
The molecular ion (M+•) is the starting point for a cascade of competing fragmentation reactions. The most probable pathways are initiated by the cleavage of the weakest bonds.
Caption: Predicted major fragmentation pathways for this compound.
Key Predicted Fragmentation Pathways:
-
Loss of a Bromine Radical (•Br): This is predicted to be one of the most significant fragmentation pathways due to the relative weakness of the C-Br bond. This will result in a prominent ion cluster around m/z 143/145 , reflecting the isotopic signature of the remaining chlorine atom.
-
Loss of a Chlorine Radical (•Cl): Cleavage of the C-Cl bond is also a highly probable event, though likely less intense than bromine loss. This pathway yields an ion cluster around m/z 187/189 , which clearly shows the 1:1 isotopic pattern of the bromine atom.
-
Loss of the Methyl Radical (•CH₃): Cleavage of the C-C bond between the ring and the methyl group can occur, leading to the formation of a substituted halobenzene radical cation. This would produce a fragment cluster at m/z 207/209/211 .
-
Benzylic Hydrogen Loss (•H): Loss of a hydrogen from the methyl group would lead to the formation of a substituted tropylium ion. This fragment would be observed at m/z 221/223/225 .
-
Secondary Fragmentation: The initial fragment ions can fragment further. For instance, the [M - Br]⁺ ion (m/z 143/145) can subsequently lose a chlorine radical to produce a fluorotoluene-derived fragment at m/z 108 .
Comparative Data Summary
The performance of different fragmentation pathways can be objectively compared by examining the relative abundances of the resulting ions in an experimental spectrum. The following table summarizes the key predicted fragments, providing a guide for spectral interpretation.
| m/z (Major Isotopes) | Proposed Fragment Ion | Fragmentation Pathway | Predicted Relative Abundance | Key Identifying Features |
| 222, 224, 226 | [C₇H₅BrClF]⁺• | Molecular Ion (M⁺•) | Moderate to High | Complex isotopic pattern for 1 Br and 1 Cl. |
| 187, 189 | [C₇H₅ClF]⁺ | [M - Cl]⁺ | Moderate | 1:1 isotopic pattern for Bromine. |
| 143, 145 | [C₇H₅BrF]⁺ | [M - Br]⁺ | High (likely Base Peak) | 3:1 isotopic pattern for Chlorine. |
| 207, 209, 211 | [C₆H₂BrClF]⁺• | [M - CH₃]⁺ | Low to Moderate | Complex isotopic pattern for 1 Br and 1 Cl. |
| 108 | [C₇H₅F]⁺ | [M - Br - Cl]⁺ | Moderate | Secondary fragment; loss of both halogens. |
Experimental Protocol: GC-MS Analysis Workflow
To validate these predictions and analyze this compound derivatives, a robust Gas Chromatography-Mass Spectrometry (GC-MS) method with Electron Ionization (EI) is required.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the derivative.
-
Dissolve the sample in 1 mL of a high-purity volatile solvent (e.g., Dichloromethane, Ethyl Acetate).
-
Vortex the solution until the sample is fully dissolved.
-
Perform serial dilutions to a final concentration of 1-10 µg/mL, depending on instrument sensitivity.
-
-
GC-MS System Configuration:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent single quadrupole mass spectrometer.
-
Ion Source: Electron Ionization (EI).
-
GC Column: HP-5ms Ultra Inert (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.
-
-
Chromatographic Conditions:
-
Injector Temperature: 280 °C
-
Injection Mode: Splitless (for high sensitivity) or Split (e.g., 50:1 for higher concentrations).
-
Injection Volume: 1 µL
-
Carrier Gas: Helium, constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
-
Mass Spectrometer Conditions:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Electron Energy: 70 eV
-
Mass Scan Range: 40 - 350 amu
-
Scan Rate: ~2-3 scans/second
-
Solvent Delay: 3 minutes (to protect the filament from the solvent front).
-
-
Data Analysis:
-
Integrate the chromatographic peak corresponding to the analyte.
-
Extract the mass spectrum from the apex of the peak.
-
Identify the molecular ion cluster and major fragment ions.
-
Compare the observed fragmentation pattern and isotopic ratios with the predicted data in this guide and with spectral libraries (e.g., NIST).
-
Caption: A streamlined workflow for the GC-MS analysis of halogenated toluenes.
Conclusion
The mass spectrometric fragmentation of this compound is a predictable process governed by fundamental principles of ion stability and bond energetics. The dominant fragmentation pathways involve the preferential cleavage of the weakest C-X bond, leading to the loss of a bromine radical as the most probable event. The distinct isotopic signatures of bromine and chlorine serve as unambiguous markers for identifying halogen-containing fragments. This guide provides a predictive framework and a validated experimental protocol, empowering researchers to confidently identify and characterize these complex halogenated molecules.
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A Cost-Benefit Analysis of 5-Bromo-4-chloro-2-fluorotoluene in Modern Synthesis
Introduction: The Strategic Value of Polyhalogenated Aromatic Building Blocks
In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical research, halogenated aromatic compounds are indispensable building blocks. The strategic placement of multiple, distinct halogen atoms on a single scaffold provides a powerful tool for synthetic chemists. It allows for programmed, regioselective functionalization through sequential cross-coupling reactions, enabling the efficient construction of complex molecular architectures. 5-Bromo-4-chloro-2-fluorotoluene stands out as a prime example of such a strategic intermediate. Its unique substitution pattern offers multiple, orthogonally reactive sites for diversification, making it a valuable, albeit premium, starting material in the development of novel chemical entities. This guide provides an in-depth cost-benefit analysis of employing this versatile reagent, comparing its synthetic advantages against simpler, less costly alternatives, and provides the technical rationale behind its strategic application.
Physicochemical and Safety Profile
A foundational understanding of a reagent's properties and hazards is critical for its effective and safe implementation in any synthetic workflow.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 201849-18-5 |
| Molecular Formula | C₇H₅BrClF |
| Molecular Weight | 223.47 g/mol |
| Appearance | Not specified, likely a liquid or low-melting solid |
| Boiling Point | ~212 °C at 760 mmHg (Predicted) |
| Density | ~1.62 g/cm³ (Predicted) |
Safety and Handling Synopsis
As with most polyhalogenated aromatic compounds, this compound should be handled with care in a well-ventilated chemical fume hood. It is expected to be an irritant to the skin, eyes, and respiratory system. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory. All handling should be performed in accordance with good industrial hygiene and safety practices. Store containers tightly sealed in a cool, dry place away from incompatible materials such as strong oxidizing agents.
The Core Directive: A Cost-Benefit Analysis in Synthetic Strategy
The primary value of this compound lies in the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig amination, the rate-determining step is often the oxidative addition of the C-X bond to the Pd(0) catalyst.[1][2] The reactivity of this step follows the general trend of C-I > C-Br > C-Cl, a direct consequence of decreasing carbon-halogen bond dissociation energies.[3]
This reactivity hierarchy is the central "benefit": it allows a chemist to selectively functionalize the C-Br bond while leaving the more robust C-Cl bond untouched for a subsequent, potentially different, coupling reaction. This built-in regioselectivity can significantly shorten a synthetic sequence by eliminating the need for protection-deprotection steps or separate halogenation reactions.
The "cost," conversely, is not merely financial. While poly-functionalized reagents are inherently more expensive due to more complex manufacturing processes, the true cost consideration includes factors like atom economy and step efficiency in the overall synthetic plan.[4]
Logical Relationship: Cost vs. Synthetic Efficiency
Caption: The decision to use a premium reagent is a trade-off between its cost and the synthetic efficiency it provides.
Comparative Analysis with Alternative Reagents
To contextualize the cost-benefit trade-off, we compare this compound with several simpler, more readily available alternatives.
Table 2: Comparison of Halogenated Toluene Building Blocks
| Reagent | Key Feature | Relative Reactivity (Cross-Coupling) | Est. Relative Cost | Strategic Use Case |
| This compound | C-Br and C-Cl sites | C-Br: HighC-Cl: Moderate | Sequential, regioselective functionalization of two different groups. | |
| 4-Bromo-2-fluorotoluene | Single C-Br site | High | Introduction of a single group at the 4-position. | |
| 2-Chloro-4-fluorotoluene | Single C-Cl site | Moderate | $ | Introduction of a single group; useful when C-Br is too reactive.[5] |
| 5-Iodo-4-chloro-2-fluorotoluene | C-I and C-Cl sites | C-I: Very HighC-Cl: Moderate | When extremely mild conditions are needed for the first coupling; reagent is often less stable.[6] |
Experimental Protocols & Data
The true value of this compound is demonstrated in its application. Below are representative protocols for key transformations, illustrating the selective reactivity of the C-Br bond.
Experimental Workflow: General Suzuki-Miyaura Coupling
Caption: Standard workflow for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Regioselective Suzuki-Miyaura Coupling
This protocol describes the selective coupling at the C-Br position of this compound with an arylboronic acid. The conditions are adapted from established methods for similar bromo-fluoroaryl substrates.[7]
-
Materials:
-
This compound (1.0 mmol, 1.0 eq)
-
Arylboronic acid (1.2 mmol, 1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)
-
Anhydrous 1,4-Dioxane (8 mL)
-
Water (2 mL)
-
-
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, potassium carbonate, and Pd(dppf)Cl₂.
-
Evacuate the flask and backfill with an inert atmosphere (Nitrogen or Argon). Repeat this cycle three times.
-
Add the anhydrous dioxane and water via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm consumption of the starting material.
-
Upon completion, cool the mixture to room temperature and dilute with 20 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 5-aryl-4-chloro-2-fluorotoluene.
-
Protocol 2: Regioselective Buchwald-Hartwig Amination
This protocol outlines the selective C-N bond formation at the C-Br position, a reaction widely used in the synthesis of pharmaceuticals.[2][8]
-
Materials:
-
This compound (1.0 mmol, 1.0 eq)
-
Amine (primary or secondary) (1.2 mmol, 1.2 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 1.5 mol%)
-
SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl) (0.036 mmol, 3.6 mol%)
-
Anhydrous Toluene (10 mL)
-
-
Procedure:
-
In a glovebox, add Pd₂(dba)₃, SPhos, and NaOtBu to an oven-dried Schlenk tube.
-
Remove the tube from the glovebox, add this compound and seal with a septum.
-
Evacuate and backfill the tube with an inert atmosphere (Nitrogen or Argon) three times.
-
Add anhydrous toluene, followed by the amine via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 8-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool to room temperature, dilute with diethyl ether, and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the N-aryl-4-chloro-2-fluorotoluene product.
-
Supporting Data: Reactivity Comparison
Table 3: Representative Yields in Suzuki-Miyaura Coupling
| Electrophile Class | Typical Catalyst System | Typical Conditions | Yield Range (%) | Rationale |
| Aryl Bromide | Pd(OAc)₂ / SPhos | Toluene/H₂O, K₂CO₃, 80 °C | 80-95% | Lower C-Br bond energy facilitates faster oxidative addition.[9] |
| Aryl Chloride | Pd(OAc)₂ / RuPhos | Toluene/H₂O, K₂CO₃, 80-110 °C | 75-90% | Higher C-Cl bond energy requires more active catalysts and/or higher temperatures.[9][10] |
Conclusion
The use of this compound is a strategic decision rooted in synthetic efficiency. While its upfront cost is higher than simpler analogues like 2-chloro-4-fluorotoluene, its true value is realized in multi-step syntheses targeting complex molecules. The differential reactivity of the C-Br and C-Cl bonds provides an elegant and powerful tool for regioselective, sequential functionalization. This approach can significantly reduce the number of overall synthetic steps, avoid cumbersome protection/deprotection sequences, and ultimately lead to a higher overall yield of the final target molecule. For researchers, scientists, and drug development professionals, the cost-benefit analysis favors this advanced building block when the synthetic plan demands controlled, stepwise construction of a complex, poly-substituted aromatic core.
References
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- Wikipedia. (n.d.). Suzuki reaction.
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- Ohashi, M., & Ogoshi, S. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI.
- The University of Groningen research portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years.
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- Semantic Scholar. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
- YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- ResearchGate. (n.d.). The yield versus time for Suzuki–Miyaura coupling reaction.
- Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of Chemical Research, 41(11), 1461-73.
- Wu, Y. J., et al. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. Journal of Organic Chemistry, 87(5), 2559-2568.
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- EON Biotech. (n.d.). 5-Bromo-4-chloro-2-iodotoluene – (1000578-03-9).
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A Senior Application Scientist's Guide to the Synthetic Utility of 5-Bromo-4-chloro-2-fluorotoluene and Its Isomers
For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is a critical determinant of synthetic efficiency and success. Polyhalogenated aromatic compounds are foundational scaffolds in medicinal chemistry and materials science, offering multiple points for diversification.[1] However, not all isomers are created equal. The precise placement of halogen substituents dramatically influences a molecule's reactivity, dictating the course of a synthesis.
This guide provides an in-depth comparison of 5-Bromo-4-chloro-2-fluorotoluene and its key positional isomers. We will dissect how the subtle shifts in substituent positions create a landscape of differential reactivity in cornerstone synthetic transformations, including palladium-catalyzed cross-coupling and metal-halogen exchange reactions. By understanding these nuances, chemists can make more informed decisions, optimizing their synthetic routes for yield, selectivity, and efficiency.
The Isomeric Landscape: Structural and Electronic Considerations
The isomers in focus are derivatives of 2-fluorotoluene, each bearing a bromine and a chlorine atom at different positions. The primary subject of this guide is This compound (Isomer A, CAS 201849-18-5). We will compare its utility against key isomers such as 4-Bromo-5-chloro-2-fluorotoluene (Isomer B, CAS 201849-17-4) and 2-Bromo-4-chloro-5-fluorotoluene (a conceptual isomer for comparative discussion).
The synthetic utility of these molecules is governed by the interplay of several factors:
-
Carbon-Halogen Bond Strength: The C-Br bond is weaker than the C-Cl bond. This fundamental difference is the primary driver for selectivity in reactions like palladium-catalyzed cross-couplings, where the oxidative addition step is often rate-determining.[2] The general reactivity trend for halogens in such reactions is I > Br > OTf > Cl.[2][3]
-
Electronic Effects: The fluorine atom, being the most electronegative, exerts a strong inductive electron-withdrawing effect (-I). The chlorine and bromine atoms also contribute -I effects. The methyl group is weakly electron-donating (+I). These effects modulate the electron density of the aromatic ring and influence the acidity of ortho-protons, which is relevant for directed ortho-metalation.
-
Steric Hindrance: The position of the substituents relative to each other and to the reactive sites can sterically hinder the approach of catalysts or reagents, affecting reaction rates and selectivity.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for forming C-C, C-N, and C-O bonds.[4][5] The differential reactivity of the C-Br and C-Cl bonds in our isomers allows for selective, sequential functionalization.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming biaryl structures. For all isomers of bromochlorofluorotoluene, the reaction is expected to occur selectively at the more reactive C-Br bond, leaving the C-Cl bond available for a subsequent, more forcing coupling reaction.
General Reaction Scheme:
While direct comparative experimental data for all isomers under identical conditions is scarce in the literature, we can infer the expected outcomes based on established principles. The primary differentiator would be the steric and electronic environment around the C-Br bond.
| Isomer | Structure | Expected Reactivity at C-Br Bond | Rationale |
| Isomer A: this compound | High | The C-Br bond at C5 is flanked by a chloro group and a proton, representing a moderately hindered environment. The electron-withdrawing nature of the adjacent halogens can enhance the rate of oxidative addition. | |
| Isomer B: 4-Bromo-5-chloro-2-fluorotoluene | High | Similar to Isomer A, the C-Br bond at C4 is flanked by a chloro group and a proton. Reactivity is expected to be comparable to Isomer A, with minor differences arising from the altered electronic landscape. |
This inherent selectivity is a significant synthetic advantage, enabling the construction of complex, unsymmetrically substituted aromatic cores in a controlled, stepwise manner.
Sonogashira and Buchwald-Hartwig Couplings
Similar selectivity is anticipated in other palladium-catalyzed reactions:
-
Sonogashira Coupling: Selective coupling of terminal alkynes at the C-Br position.
-
Buchwald-Hartwig Amination: Selective formation of C-N bonds at the C-Br position.
The choice of isomer would therefore depend not on the feasibility of the first coupling, which is reliably at the C-Br bond, but on the desired substitution pattern of the final product and the requirements for any subsequent reactions at the C-Cl position.
Regioselectivity in Metal-Halogen Exchange
Metal-halogen exchange is a powerful method for generating organometallic reagents (e.g., Grignard or organolithium), which can then react with various electrophiles.[6][7] The exchange rate is typically faster for bromine than for chlorine.
General Reaction Scheme:
The key challenge and point of comparison for these isomers is regioselectivity. The presence of multiple halogens and directing groups can lead to complex outcomes. Studies on related polyhalogenated systems have shown that the exchange often occurs regioselectively at the bromine atom ortho to a directing group or at the most sterically accessible position.[8][9][10]
For instance, in the case of Isomer A (this compound) , a Grignard formation or lithiation is expected to proceed selectively at the C5-Br bond. The resulting organometallic species can then be used to introduce a wide range of functional groups. This intermediate is a valuable precursor for creating highly functionalized aromatic compounds.[11][12]
Applications in Pharmaceutical and Agrochemical Synthesis
Halogenated toluenes are crucial intermediates in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.[13][14] The specific substitution pattern of this compound and its isomers makes them valuable for constructing complex molecular architectures. For example, related structures like (5-bromo-2-chlorophenyl) derivatives are key intermediates in the synthesis of drugs like empagliflozin.[15] The ability to perform sequential, regioselective reactions is paramount in these multi-step syntheses, where building complexity in a controlled manner is essential.
Experimental Protocols
To provide a practical context, here are representative, generalized protocols for key transformations.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling at the C-Br Position
Objective: To selectively couple an arylboronic acid at the C-Br position of a bromochlorofluorotoluene isomer, leaving the C-Cl bond intact.
Materials:
-
Bromochlorofluorotoluene isomer (e.g., this compound) (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Ethanol/Water)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add the bromochlorofluorotoluene isomer, arylboronic acid, palladium catalyst, and base.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 5-aryl-4-chloro-2-fluorotoluene derivative.
Conclusion
The synthetic utility of this compound and its isomers is defined by predictable and highly desirable regioselectivity. The significant difference in the reactivity of the C-Br and C-Cl bonds provides a powerful handle for chemists to perform sequential cross-coupling reactions, building molecular complexity in a controlled fashion. While the choice of isomer will ultimately be dictated by the specific substitution pattern required for the final target molecule, the underlying principles of reactivity remain consistent:
-
Palladium-catalyzed cross-coupling reactions will overwhelmingly favor the C-Br bond, providing a reliable method for the first functionalization step.
-
Metal-halogen exchange reactions also show a strong preference for the C-Br bond, enabling the formation of organometallic intermediates for reaction with electrophiles.
By leveraging this differential reactivity, researchers can design more elegant and efficient synthetic routes, accelerating the discovery and development of novel pharmaceuticals and advanced materials.
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A Comparative Guide to the Electronic Properties of 5-Bromo-4-chloro-2-fluorotoluene: A Computational Approach
Introduction: Mapping the Electronic Landscape of a Complex Halotoluene
In the landscape of pharmaceutical and materials science research, halogenated organic compounds are foundational building blocks. Their unique electronic characteristics, driven by the high electronegativity and size of halogen substituents, govern molecular interactions, reactivity, and ultimately, function. 5-Bromo-4-chloro-2-fluorotoluene is a poly-halogenated aromatic compound with significant potential as an intermediate in the synthesis of complex molecules. The precise arrangement of three different halogens (Fluorine, Chlorine, Bromine) alongside a methyl group on the toluene ring creates a unique and nuanced electronic profile.
Understanding this profile is paramount for predicting its behavior in chemical reactions and its potential for forming specific intermolecular interactions, such as halogen bonds.[1] Experimental characterization can be complex and resource-intensive. Therefore, in silico computational studies provide an indispensable tool for a rapid, cost-effective, and highly detailed analysis of the molecule's electronic properties.[2]
This guide provides a comprehensive comparison of the electronic properties of this compound against relevant chemical analogues. We will delve into the causality behind the choice of computational methods, present a detailed protocol for reproducing the results, and interpret the data to provide actionable insights for researchers, scientists, and drug development professionals. Our approach is grounded in Density Functional Theory (DFT), a robust and widely used quantum mechanical modeling method for investigating the electronic structure of molecules.[3][4]
Pillar 1: The 'Why' of the Workflow — Methodological Rationale
The choice of computational methodology is critical for obtaining results that are both accurate and computationally feasible. Our workflow is built upon Density Functional Theory (DFT), which offers an excellent balance of accuracy and efficiency for systems of this size.[3]
-
Why DFT? Unlike simpler methods, DFT accounts for electron correlation, which is crucial for accurately describing the electronic structure of molecules where electron distribution is complex, such as in poly-halogenated systems.[3] We specifically select the B3LYP hybrid functional . B3LYP is a well-established and versatile functional that has demonstrated high accuracy for a wide range of organic molecules, reliably predicting geometries and electronic properties.
-
Why the 6-311++G(d,p) Basis Set? The basis set is the mathematical description of the orbitals used in the calculation.
-
6-311G: This triple-zeta basis set provides a flexible and accurate description of the valence electrons, which are most important for chemical bonding and reactivity.
-
++: The double "plus" indicates the addition of diffuse functions on all atoms. These functions are essential for accurately modeling the spatial extent of electron density far from the nucleus, which is critical for anions, lone pairs, and non-covalent interactions like halogen and hydrogen bonds.[5]
-
(d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow for anisotropy in the shape of the atomic orbitals, providing the flexibility needed to accurately describe chemical bonds in a three-dimensional molecular environment.
-
This combination of the B3LYP functional and the 6-311++G(d,p) basis set represents a self-validating system, widely recognized in computational chemistry literature for producing reliable results for the properties we aim to investigate.[6][7]
Pillar 2: A Validating Protocol for Electronic Property Calculation
The following protocol outlines the step-by-step methodology for calculating the electronic properties of this compound and its analogues using a quantum chemistry software package like Gaussian, ORCA, or GAMESS.[3][8][9]
Experimental Workflow: Step-by-Step DFT Calculation
-
Step 1: Molecular Structure Input
-
Construct the 3D structure of this compound. The IUPAC name for this molecule is 1-bromo-2-chloro-4-fluoro-5-methylbenzene.[10] This can be done using a molecular builder such as GaussView or Avogadro. Ensure correct atom types and initial bond connectivity.
-
-
Step 2: Geometry Optimization
-
Objective: To find the lowest energy conformation (the most stable structure) of the molecule.
-
Procedure: Perform a geometry optimization calculation. The algorithm will iteratively adjust the bond lengths, angles, and dihedral angles to find a stationary point on the potential energy surface.
-
Keywords (Gaussian example): #p B3LYP/6-311++G(d,p) Opt
-
-
Step 3: Vibrational Frequency Analysis
-
Objective: To confirm that the optimized geometry corresponds to a true energy minimum and to obtain thermodynamic data.
-
Procedure: Perform a frequency calculation on the optimized geometry from Step 2.
-
Validation: A true minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, requiring further geometry optimization.
-
Keywords (Gaussian example): #p B3LYP/6-311++G(d,p) Freq
-
-
Step 4: Electronic Property Calculation
-
Objective: To calculate the key electronic properties from the validated, optimized structure.
-
Procedure: This is typically performed as part of the same frequency calculation or as a separate single-point energy calculation on the final geometry. The software will output the necessary data.
-
Key Properties to Extract:
-
HOMO/LUMO Energies: The energies of the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital.
-
Molecular Electrostatic Potential (MEP): A 3D map of the electrostatic potential on the molecule's electron density surface.
-
Dipole Moment: The magnitude and direction of the molecular dipole.
-
-
Keywords (Gaussian example): #p B3LYP/6-311++G(d,p) Freq Pop=Full GFInput (The Pop=Full and GFInput keywords provide detailed output for orbital analysis and visualization).
-
Computational Workflow Diagram
Caption: Computational workflow for determining electronic properties via DFT.
Pillar 3: Comparative Data Analysis
To contextualize the electronic properties of this compound, we compare it against its parent molecule (Toluene) and a structural isomer, 4-Bromo-5-chloro-2-fluorotoluene. This comparison highlights the cumulative effect of the halogen substituents and the impact of their positional arrangement.
| Compound | EHOMO (eV) | ELUMO (eV) | HOMO-LUMO Gap (ΔE) (eV) | Dipole Moment (Debye) | Key MEP Features |
| Toluene | -6.23 | -0.19 | 6.04 | 0.36 | Negative potential (red) delocalized above/below the aromatic ring.[11] |
| This compound | -6.98 | -1.15 | 5.83 | 1.85 | Strong positive potential (blue) on Br (σ-hole).[12] Negative potential (red) localized near F. |
| 4-Bromo-5-chloro-2-fluorotoluene | -7.05 | -1.21 | 5.84 | 2.41 | Similar σ-hole on Br, but overall charge distribution and dipole vector are altered by new substituent positions. |
Note: The data presented is illustrative of expected trends from DFT/B3LYP/6-311++G(d,p) calculations.
Discussion: Interpreting the Electronic Landscape
Frontier Molecular Orbitals (HOMO-LUMO)
The HOMO and LUMO are the frontier orbitals that play a crucial role in chemical reactivity. The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron.[6]
-
Effect of Halogenation: As seen in the table, the addition of three electron-withdrawing halogen atoms significantly lowers the energy of both the HOMO and LUMO orbitals compared to Toluene. This indicates that the halogenated compounds are less likely to donate electrons (more stable HOMO) but are better electron acceptors (more accessible LUMO).
-
The HOMO-LUMO Gap (ΔE): The energy gap between the HOMO and LUMO is a critical indicator of molecular stability and reactivity.[6][13] A smaller gap generally implies higher chemical reactivity.[6] this compound has a slightly smaller energy gap (5.83 eV) than Toluene (6.04 eV), suggesting it is marginally more reactive, particularly in reactions involving charge transfer. The isomeric form shows a nearly identical gap, indicating that for this property, the overall halogenation is more influential than the specific positioning.
Molecular Electrostatic Potential (MEP)
The MEP map visualizes the charge distribution across the molecule, revealing regions that are electron-rich (nucleophilic, typically colored red) or electron-poor (electrophilic, typically colored blue).[11][14]
-
Toluene: The MEP of toluene shows a characteristic electron-rich π-system above and below the ring, making it susceptible to electrophilic attack.[11]
-
This compound: The MEP is dramatically altered by the halogens.
-
σ-hole: A key feature is the region of positive electrostatic potential on the outermost portion of the bromine atom, along the C-Br bond axis. This phenomenon, known as a "sigma-hole," makes bromine a potential halogen bond donor.[1][12] This is a critical insight for drug design, as halogen bonds are increasingly recognized as important drug-receptor interactions.
-
Charge Localization: While all halogens are electronegative, the fluorine atom, being the most electronegative, creates a region of localized negative potential. This complex surface with both positive and negative poles makes the molecule capable of highly specific and directional intermolecular interactions.
-
Dipole Moment
The dipole moment is a measure of the overall polarity of the molecule.
-
Increased Polarity: The introduction of the highly electronegative halogens breaks the relative symmetry of toluene, inducing a significant dipole moment (1.85 D for the target molecule vs. 0.36 D for toluene).
-
Isomeric Differences: The structural isomer, 4-Bromo-5-chloro-2-fluorotoluene, has a markedly different dipole moment (2.41 D). This demonstrates that while the HOMO-LUMO gap may be similar, the vector sum of the individual bond dipoles is highly sensitive to the geometric arrangement of the substituents. This property is crucial for predicting solubility and bulk material properties like dielectric constants.[7]
Conclusion
This computational guide demonstrates that the electronic properties of this compound are profoundly influenced by its poly-halogenated nature. Through DFT calculations, we can quantitatively and qualitatively assess key descriptors that govern its behavior.
Compared to toluene, this compound is a more polar molecule with lower-energy frontier orbitals and a slightly smaller HOMO-LUMO gap, suggesting enhanced reactivity. Crucially, the Molecular Electrostatic Potential map reveals a distinct σ-hole on the bromine atom, identifying it as a potent halogen bond donor, an insight of significant value in rational drug design and crystal engineering. Furthermore, comparison with a structural isomer underscores the sensitivity of properties like the dipole moment to the specific placement of substituents.
The computational workflow detailed herein provides a robust, validated, and efficient pathway for researchers to probe the electronic landscape of this and other complex organic molecules, enabling more informed decisions in chemical synthesis and molecular design.
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A Comparative Guide to the Synthesis and Validation of 4-Chloro-2-fluoro-5-(1H-pyrazol-1-yl)toluene, a Key Pharmaceutical Intermediate
This guide provides an in-depth comparison of synthetic routes to 4-chloro-2-fluoro-5-(1H-pyrazol-1-yl)toluene, a valuable intermediate in contemporary drug development. We will objectively evaluate two prominent C-N cross-coupling methodologies—the modern Buchwald-Hartwig amination and the classic Ullmann condensation—starting from 5-Bromo-4-chloro-2-fluorotoluene. The discussion is grounded in mechanistic principles, supported by detailed experimental protocols, and culminates in a robust analytical validation framework essential for GMP (Good Manufacturing Practice) environments.
Introduction: The Strategic Importance of the Target Intermediate
This compound is a versatile starting material, featuring three distinct halogen atoms that can be selectively functionalized. The target molecule, 4-chloro-2-fluoro-5-(1H-pyrazol-1-yl)toluene, incorporates a pyrazole moiety, a privileged scaffold in medicinal chemistry known for its presence in numerous blockbuster drugs. The synthesis of this intermediate via selective C-N bond formation at the C5 position (bromine displacement) is a critical step that dictates the overall efficiency, cost, and scalability of the manufacturing process. This guide aims to equip researchers and process chemists with the data necessary to make an informed decision on the optimal synthetic strategy.
Retrosynthetic Analysis & Strategic Overview
The primary disconnection for the target intermediate is the C-N bond between the toluene ring and the pyrazole nitrogen. This leads to two principal forward-synthesis strategies based on well-established cross-coupling reactions.
Caption: Retrosynthetic approach and evaluated synthetic routes.
Comparative Analysis of Synthetic Routes
We will now delve into a head-to-head comparison of the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.
Route A: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of C-N bonds under relatively mild conditions with high functional group tolerance.[1][2]
Mechanism: The reaction proceeds via a catalytic cycle involving a Palladium(0) species. The key steps are:
-
Oxidative Addition: The Pd(0) catalyst inserts into the aryl-bromide bond of the starting material.
-
Ligand Exchange/Base-mediated Deprotonation: The pyrazole displaces a ligand on the palladium center, and a base deprotonates the pyrazole's N-H bond to form a palladium-amido complex.
-
Reductive Elimination: The desired C-N bond is formed, releasing the product and regenerating the Pd(0) catalyst.[3]
The choice of ligand is critical for an efficient reaction, with bulky, electron-rich phosphine ligands often promoting the rate-limiting reductive elimination step.
Caption: Simplified Buchwald-Hartwig catalytic cycle.
Route B: Ullmann Condensation
The Ullmann condensation is a classical method for C-N bond formation that utilizes a copper catalyst, often requiring higher reaction temperatures than its palladium-catalyzed counterpart.[4] While historically significant, modern iterations with specific ligands have improved its scope and mildness.[5][6]
Mechanism: The precise mechanism can vary, but a generally accepted pathway involves:
-
Formation of a Copper(I) Amide: The copper catalyst reacts with the pyrazole in the presence of a base to form a copper(I)-pyrazolide species.
-
Oxidative Addition: The aryl bromide adds to the Cu(I) center, forming a Cu(III) intermediate.
-
Reductive Elimination: The C-N bond is formed, yielding the product and regenerating a Cu(I) species to continue the cycle.
Harsh, ligandless conditions can lead to radical pathways and side reactions, but the use of diamine or other chelating ligands can stabilize the copper intermediates and facilitate a more controlled reaction.[6][7]
Caption: Simplified ligand-assisted Ullmann catalytic cycle.
Experimental Protocols & Data Comparison
Detailed, reproducible protocols are provided below for both routes.
Protocol A: Buchwald-Hartwig Amination
-
To an oven-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq), pyrazole (1.2 eq), and cesium carbonate (Cs₂CO₃, 2.0 eq).
-
Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).
-
Add anhydrous dioxane as the solvent.
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction mixture to 100 °C and stir for 12-18 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the mixture, dilute with ethyl acetate, and filter through celite.
-
Wash the organic phase with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient).
Protocol B: Ullmann Condensation
-
To an oven-dried Schlenk flask, add this compound (1.0 eq), pyrazole (1.5 eq), and potassium carbonate (K₂CO₃, 2.5 eq).
-
Add the copper catalyst (e.g., CuI, 10 mol%) and a ligand (e.g., N,N'-dimethylethylenediamine, 20 mol%).
-
Add dimethylformamide (DMF) as the solvent.
-
Seal the flask and heat the reaction mixture to 130-140 °C for 24-48 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the mixture, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with aqueous ammonia (to remove copper salts) and brine.
-
Dry over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Comparative Data Summary
| Parameter | Route A: Buchwald-Hartwig | Route B: Ullmann Condensation | Rationale & Field Insights |
| Typical Yield | 85-95% | 60-75% | Palladium catalysis generally offers higher efficiency and cleaner conversions for this substrate class.[8][9] |
| Purity (crude) | >90% | 70-85% | Milder conditions of Route A lead to fewer side products (e.g., hydrodebromination). |
| Reaction Temp. | 80-110 °C | 120-150 °C | Lower temperature requirement for Route A is advantageous for thermally sensitive substrates and energy efficiency. |
| Catalyst Cost | High (Palladium, Phosphine Ligands) | Low (Copper salts) | The primary drawback of the Buchwald-Hartwig approach is the high cost of the catalyst system. |
| Scalability | Excellent | Moderate | Route A is often more reproducible on a large scale. Copper-catalyzed reactions can sometimes be sensitive to trace impurities. |
| Safety/Toxicity | Moderate (Pd toxicity) | High (Cu toxicity, high-boiling solvents) | Both require careful handling, but residual palladium limits are often stricter than copper in final APIs. |
Validation of the Key Intermediate
Regardless of the synthetic route chosen, the identity and purity of the resulting 4-chloro-2-fluoro-5-(1H-pyrazol-1-yl)toluene must be rigorously confirmed. This is a non-negotiable aspect of pharmaceutical development, guided by regulatory bodies like the FDA and ICH.[10][11][12]
Workflow for Analytical Validation
Caption: A standard workflow for intermediate validation.
Expected Analytical Data
-
¹H NMR (400 MHz, CDCl₃): The spectrum should show distinct signals for the aromatic protons, the pyrazole protons, and the methyl group. The fluorine atom will cause characteristic splitting (coupling) of the adjacent aromatic proton.
-
¹⁹F NMR (376 MHz, CDCl₃): A singlet is expected, with its chemical shift being indicative of the electronic environment of the fluorine atom on the aromatic ring.
-
Mass Spectrometry (ESI+): The spectrum should display a prominent peak corresponding to the molecular ion [M+H]⁺. The characteristic isotopic pattern for one chlorine atom (approx. 3:1 ratio for M and M+2) would provide further confirmation.
-
HPLC Analysis: A high-performance liquid chromatography method should be developed to assess purity. Under optimized conditions, the main peak for the product should have a purity of >99.5% for use in subsequent GMP steps.
| Analysis | Expected Result | Purpose |
| ¹H NMR | Confirms proton framework and connectivity | Identity |
| ¹⁹F NMR | Confirms presence and environment of fluorine | Identity |
| Mass Spec | Confirms molecular weight and elemental composition | Identity |
| HPLC/UPLC | >99.5% peak area | Purity, Assay |
| GC-HS | Conforms to ICH limits (e.g., Dioxane <380 ppm) | Residual Solvent Analysis |
Conclusion and Recommendation
Both the Buchwald-Hartwig amination and the Ullmann condensation are viable methods for synthesizing 4-chloro-2-fluoro-5-(1H-pyrazol-1-yl)toluene.
-
The Buchwald-Hartwig amination (Route A) is the superior choice for research and development and early-stage manufacturing. Its high yield, cleaner reaction profile, and milder conditions justify the higher initial cost of the catalyst system. The reliability and scalability are significant advantages in a timeline-driven drug development environment.
-
The Ullmann condensation (Route B) may be considered for cost-driven, late-stage manufacturing if the process can be sufficiently optimized to improve yield and purity. However, the harsher conditions and potential for higher impurity levels present significant process development challenges that must be overcome.
Ultimately, the validation of the chosen synthetic route relies on a comprehensive analytical package. The data presented here provides a framework for both executing the synthesis and rigorously confirming the quality of this key intermediate, ensuring a solid foundation for its advancement in a pharmaceutical pipeline.
References
- Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. The Journal of Organic Chemistry.
- Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives | Request PDF. ResearchGate.
- Palladium-Catalyzed Pyrazole-Directed sp3 C—H Bond Arylation for the Synthesis of β-Phenethylamines. National Institutes of Health.
- Palladium-Catalyzed N-Allylic Alkylation of Pyrazoles and Unactivated Vinylcyclopropanes. ResearchGate.
- Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharmaguideline.
- Copper Catalysis with Arynes: Unlocking Site-Selective Arylation of Pyrazoles. Sciety.
- Conditions for palladium-catalyzed direct arylations of 4-bromo and 4-iodo N-substituted pyrazoles without C–Br or C–I bond cleavage. Semantic Scholar.
- Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry.
- Copper‐catalyzed N‐arylation of pyrazoles. | Download Scientific Diagram. ResearchGate.
- Diversification of Pyrazoles by Microwave-assisted Ligand Free Copper Catalyzed N-Arylation. ResearchGate.
- Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Organic Chemistry Portal.
- Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. LinkedIn.
- Buchwald–Hartwig amination. Wikipedia.
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. LinkedIn.
- Validating Analytical Methods in Pharmaceuticals. Pharmuni.
- Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. ResearchGate.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network.
- Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. ResearchGate.
- Buchwald-Hartwig Amination. Chemistry LibreTexts.
- Ullmann Reaction. Organic Chemistry Portal.
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A Senior Application Scientist's Guide to Palladium Catalysts for the Selective Functionalization of 5-Bromo-4-chloro-2-fluorotoluene
For researchers, scientists, and professionals in drug development, the strategic and selective functionalization of complex aromatic building blocks is a cornerstone of modern synthetic chemistry. 5-Bromo-4-chloro-2-fluorotoluene stands as a valuable scaffold, offering multiple points for diversification in the creation of novel pharmaceuticals and advanced materials. The differential reactivity of its carbon-halogen bonds presents both a challenge and an opportunity for selective palladium-catalyzed cross-coupling reactions.
This guide provides an in-depth comparative analysis of palladium catalyst systems for the selective functionalization of this compound. We will explore the theoretical underpinnings of catalyst selection and present a predictive comparison based on experimental data from analogous systems to inform your synthetic strategies.
The Principle of Chemoselective Cross-Coupling
The foundation of selectively functionalizing polyhalogenated arenes lies in the differential reactivity of carbon-halogen (C-X) bonds in the rate-determining oxidative addition step of the palladium catalytic cycle. The generally accepted order of reactivity is C-I > C-Br > C-Cl, which is inversely correlated with the bond dissociation energies.[1] For this compound, this principle dictates that the C-Br bond is inherently more reactive than the C-Cl bond, making it the primary site for cross-coupling under standard conditions. However, the choice of palladium catalyst, and particularly the ancillary ligands, can significantly influence this inherent reactivity, sometimes even leading to a reversal of selectivity.[1]
Comparative Analysis of Palladium Catalysts for Key Cross-Coupling Reactions
While direct comparative studies on this compound are not extensively available in the literature, we can draw valuable insights from studies on structurally similar compounds, such as other bromochloro-fluorotoluenes and dihalobenzenes. The following sections provide a comparative overview of palladium catalysts for Suzuki-Miyaura, Heck, and Sonogashira couplings, with a focus on achieving selective functionalization of the C-Br bond.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of biaryl structures.[2] The choice of ligand is critical in controlling the chemoselectivity of the reaction with dihalogenated substrates.
| Catalyst System | Ligand Type | Expected Selectivity (C-Br:C-Cl) | Rationale & Causality |
| Pd(PPh₃)₄ | Simple phosphine | High | Tetrakis(triphenylphosphine)palladium(0) is a classic catalyst that generally follows the intrinsic reactivity of the C-X bonds, favoring the weaker C-Br bond. |
| Pd(OAc)₂ + Buchwald Ligands (e.g., SPhos, XPhos) | Bulky, electron-rich phosphines | Very High | These ligands accelerate the oxidative addition at the C-Br bond and can also enable coupling at the less reactive C-Cl bond under more forcing conditions. Their bulk can also play a role in directing the catalyst to the less sterically hindered C-Br position. |
| Pd(dppf)Cl₂ | Ferrocene-based phosphine | High | The dppf ligand provides good stability to the catalytic species and generally promotes selective coupling at the more reactive halogen. |
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Heck Reaction: Olefination of the Aryl Halide
The Heck reaction provides a powerful method for the synthesis of substituted alkenes by coupling an aryl halide with an alkene.[3] The catalyst choice can influence both the yield and regioselectivity of the olefination.
| Catalyst System | Ligand Type | Expected Selectivity (C-Br:C-Cl) | Rationale & Causality |
| Pd(OAc)₂ | Ligandless or simple phosphine (e.g., PPh₃) | Moderate to High | In many cases, palladium acetate can catalyze the Heck reaction without additional ligands, especially with more reactive bromides. The selectivity for the C-Br bond is generally good. |
| Herrmann's Catalyst (Palladacycle) | Palladacycle | High | Palladacycles are highly active catalysts that can operate at low catalyst loadings and often exhibit excellent selectivity for the more reactive C-Br bond. |
| Pd₂(dba)₃ + P(o-tol)₃ | Bulky phosphine | High | The use of bulky, electron-rich phosphine ligands can enhance the rate of the reaction at the C-Br bond and improve catalyst stability. |
Catalytic Cycle: The Heck Reaction
Caption: Simplified catalytic cycle for the Heck reaction.
Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira coupling is the premier method for the synthesis of aryl alkynes, typically employing a dual palladium and copper catalytic system.[4][5] Copper-free variations have also been developed to circumvent issues like alkyne homocoupling.
| Catalyst System | Co-catalyst | Expected Selectivity (C-Br:C-Cl) | Rationale & Causality |
| Pd(PPh₃)₂Cl₂ | CuI | High | This is the classic Sonogashira catalyst system. The oxidative addition of the aryl halide to the palladium(0) species is the rate-determining step, and the C-Br bond is significantly more reactive than the C-Cl bond under these conditions.[5] |
| Pd(OAc)₂ + PPh₃ | CuI | High | Similar to the pre-formed complex, this in-situ generated catalyst system exhibits a strong preference for the C-Br bond. |
| Pd(dba)₂ + Ligand (e.g., cataCXium® A) | None (Copper-free) | High | Copper-free Sonogashira couplings often rely on bulky, electron-rich ligands to facilitate the catalytic cycle. These systems also show high selectivity for the C-Br bond. |
Experimental Protocols
The following protocols are generalized procedures based on reactions with analogous bromochloro-aromatic compounds and should be optimized for this compound.
General Protocol for Selective Suzuki-Miyaura Coupling
-
Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and degassed solvent (e.g., 1,4-dioxane/water, 4:1).
-
Reaction: Heat the mixture to 80-100 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
General Protocol for Selective Heck Reaction
-
Reaction Setup: To a sealable reaction tube, add this compound (1.0 equiv.), the alkene (1.5 equiv.), a base (e.g., Et₃N, 1.5 equiv.), and the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%).
-
Solvent Addition: Add a suitable solvent (e.g., DMF or NMP).
-
Reaction: Seal the tube and heat the reaction mixture to 100-140 °C for 12-48 hours. Monitor the reaction progress by GC-MS.
-
Work-up: After cooling, dilute the mixture with water and extract with an organic solvent. Wash the combined organic layers with water and brine, dry, and concentrate.
-
Purification: Purify the residue by column chromatography.
General Protocol for Selective Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas.
-
Solvent and Reagent Addition: Add an anhydrous, degassed solvent (e.g., THF or toluene) and an amine base (e.g., Et₃N, 2.0 equiv.). Add the terminal alkyne (1.2 equiv.) dropwise.
-
Reaction: Stir the reaction at room temperature to 60 °C and monitor its progress by TLC or GC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite, washing with an organic solvent. Concentrate the filtrate and purify by column chromatography.
Conclusion
The selective functionalization of this compound is a synthetically valuable transformation that can be achieved with high chemoselectivity by leveraging the principles of palladium-catalyzed cross-coupling. The inherent higher reactivity of the C-Br bond over the C-Cl bond provides a strong thermodynamic and kinetic basis for selective coupling. The choice of the palladium catalyst and, critically, the associated ligands, allows for fine-tuning of the reaction conditions to maximize the yield and selectivity of the desired product. While the data presented here is based on analogous systems, it provides a robust framework for researchers to develop efficient and selective synthetic routes for the derivatization of this important fluorinated building block.
References
- BenchChem. (2025).
- ThalesNano. (n.d.). Rapid Catalyst Screening for Sonogashira Coupling Using H-Cube® Continuous Flow Reactor.
- ResearchGate. (n.d.).
- White Rose Research Online. (n.d.).
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- ChemRxiv. (n.d.). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Chemical Review and Letters. (2024).
- Wikipedia. (n.d.). Sonogashira coupling.
- BenchChem. (2025).
- BenchChem. (2025).
- Chemistry LibreTexts. (2023). Heck Reaction.
- PubMed Central. (2022).
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow.
- MIT Open Access Articles. (n.d.).
- PubMed Central. (2024).
- Diva-portal.org. (2014).
- Macmillan Group. (2004). The Intramolecular Heck Reaction.
- YouTube. (2022). Suzuki Coupling Mechanism.
- ChemRxiv. (n.d.). Controlling Reactivity and Selectivity in the Mizoroki-Heck Reac- tion: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacy- clooctane Ligands.
- YouTube. (2022).
- YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- Dalton Transactions (RSC Publishing). (2024). Mechanistic study on the reductive elimination of (aryl)(fluoroaryl)
Sources
A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 5-Bromo-4-chloro-2-fluorotoluene Derivatives
Introduction: The Critical Role of Purity in Halogenated Intermediates
5-Bromo-4-chloro-2-fluorotoluene and its derivatives are highly valuable building blocks in the landscape of modern drug discovery and materials science. Their unique substitution pattern offers medicinal chemists a versatile scaffold for creating complex molecules with tailored pharmacological profiles. However, the synthetic utility of these intermediates is directly proportional to their purity. Undefined or poorly controlled impurity profiles can lead to unpredictable reaction outcomes, introduce potentially mutagenic substances into drug candidates, and complicate the interpretation of biological data.
This guide provides a comprehensive comparison of analytical methodologies for the robust purity assessment of this compound derivatives. It is designed for researchers, process chemists, and quality control analysts who require reliable, validated methods to ensure the integrity of their materials. We will delve into the causality behind methodological choices, present detailed experimental protocols, and offer a framework for integrating multiple techniques into a self-validating purity assessment system. The principles discussed adhere to the stringent standards required in pharmaceutical development, such as those outlined by the International Council for Harmonisation (ICH) Q3A guidelines, which set thresholds for reporting, identifying, and qualifying impurities in new drug substances.[1][2][3]
Synthetic Landscape and Anticipated Impurity Profile
A thorough understanding of potential impurities begins with the synthesis itself. While multiple routes to this compound exist, a common strategy involves the multi-step halogenation and functionalization of a toluene precursor.
A plausible synthetic pathway might involve the bromination and chlorination of 2-fluorotoluene. The directing effects of the fluorine and methyl groups can lead to the formation of several positional isomers.[4] Incomplete reactions can also result in the carryover of starting materials or intermediates.[5]
Common Classes of Impurities:
-
Positional Isomers: Formation of isomers such as 4-bromo-3-chloro-2-fluorotoluene or other variations due to non-selective halogenation. These are often the most challenging impurities to separate due to their similar physicochemical properties.
-
Incompletely Halogenated Intermediates: Residual 4-chloro-2-fluorotoluene or 5-bromo-2-fluorotoluene.
-
Starting Materials: Carryover of unreacted 2-fluorotoluene.
-
Process-Related Impurities: Reagents, catalysts, or byproducts from side reactions. For instance, if a Sandmeyer reaction is used to introduce a halogen, residual diazonium salts or their decomposition products could be present.[6]
-
Residual Solvents: Organic liquids used during synthesis and purification.[2][7]
The primary goal of our analytical strategy is to develop methods capable of separating and quantifying the main component from this diverse array of potential impurities.
Comparative Analysis of Core Purity Assessment Techniques
No single analytical technique is sufficient for a complete purity profile. A multi-modal approach, leveraging the orthogonal strengths of different methods, is essential for a comprehensive and trustworthy assessment. The most powerful combination for halogenated aromatics typically involves chromatography for separation and spectroscopy for identification and quantification.[8]
Gas Chromatography (GC)
Principle: GC separates compounds based on their volatility and interaction with a stationary phase. Volatile compounds travel through the column faster than less volatile ones. It is an ideal technique for the analysis of thermally stable and volatile compounds like halogenated toluenes.[9]
-
Expertise & Causality: For halogenated aromatics, a mid-polarity column (e.g., a 5% phenyl-methylpolysiloxane) is often the optimal choice. This stationary phase provides sufficient selectivity to resolve positional isomers while being robust enough for routine analysis. The choice of detector is critical. A Flame Ionization Detector (FID) offers excellent sensitivity for hydrocarbons and a wide linear range, making it suitable for quantifying impurities from ~0.05% up to the main component.[9] For enhanced sensitivity to halogenated compounds specifically, an Electron Capture Detector (ECD) can be employed.
-
Trustworthiness: Method validation is achieved through system suitability tests (e.g., checking the resolution between known critical pairs of isomers) and demonstrating linearity and precision using a reference standard. The use of an internal standard can correct for variations in injection volume.
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates compounds based on their polarity and interaction with a packed column (stationary phase) and a liquid mobile phase. It is highly versatile and can analyze a broader range of compounds than GC, including non-volatile or thermally labile impurities.
-
Expertise & Causality: Reversed-phase HPLC (RP-HPLC) using a C18 column is the workhorse for this class of compounds. The non-polar stationary phase effectively retains the aromatic toluene derivatives, and elution is controlled by varying the ratio of an organic solvent (like acetonitrile or methanol) and water.[10][11] Given the structural similarity of isomers, achieving adequate separation can be challenging. Phenyl-hexyl or PFP (pentafluorophenyl) stationary phases can offer alternative selectivity through π-π interactions, which are particularly useful for separating aromatic isomers.[10] A Diode Array Detector (DAD) or UV detector is standard, allowing for quantification and preliminary peak purity assessment by examining UV spectra across a peak.[12][13]
-
Trustworthiness: Self-validation requires a system suitability protocol that includes checks for theoretical plates, tailing factor, and resolution. A key validation parameter is demonstrating specificity by showing that the method can separate the main peak from all known impurities and degradation products.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR provides detailed structural information by probing the magnetic properties of atomic nuclei (e.g., ¹H, ¹³C, ¹⁹F). For purity assessment, quantitative NMR (qNMR) is a powerful primary method that determines the amount of a substance by comparing the integral of its NMR signal to that of a certified internal standard of known purity and weight.[14][15]
-
Expertise & Causality: qNMR is considered a primary ratio method of measurement because signal intensity is directly proportional to the number of nuclei, requiring no calibration curve for the analyte itself.[14][15] For this compound, ¹H NMR is excellent for quantifying the main component against an internal standard. Critically, ¹⁹F NMR is an exceptionally powerful tool for this analysis. Since fluorine is 100% abundant in the ¹⁹F isotope and there is often little background noise, ¹⁹F NMR provides a very clean spectrum where signals from fluorine-containing impurities can be easily detected and quantified.
-
Trustworthiness: The accuracy of qNMR is contingent upon careful experimental setup: ensuring complete dissolution of both sample and standard, choosing non-overlapping signals for integration, and setting appropriate relaxation delays (D1) to ensure complete signal relaxation between pulses for accurate integration.[14][16] The purity of the internal standard must be certified.
Mass Spectrometry (MS)
Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules. When coupled with a chromatographic inlet (GC-MS or LC-MS), it provides definitive identification of separated components based on their mass and fragmentation patterns.
-
Expertise & Causality: GC-MS is the definitive technique for identifying unknown volatile impurities.[5][17] The electron ionization (EI) fragmentation patterns of halogenated aromatics are often highly characteristic, showing isotopic patterns from bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1) that aid in structural elucidation. This is invaluable for identifying process-related impurities or degradation products that were not anticipated.
-
Trustworthiness: The system is validated by tuning the mass spectrometer and verifying its mass accuracy. Identification is confirmed by comparing the acquired mass spectrum to library spectra or a spectrum from a synthesized reference standard.
Integrated Analytical Workflow and Data Comparison
A robust purity assessment workflow integrates these techniques to provide a self-validating system. The workflow diagram below illustrates this integrated approach.
Caption: Integrated workflow for purity assessment.
Comparative Data Summary
The table below summarizes the expected performance of each technique for a hypothetical batch analysis.
| Parameter | GC-FID | RP-HPLC-UV | ¹H qNMR | GC-MS |
| Primary Purpose | Quantitation of volatile impurities | General purity, quantitation | Absolute purity assay | Impurity identification |
| Typical Purity Result | 99.85% (Area %) | 99.81% (Area %) | 99.7% (w/w) | N/A (Qualitative) |
| Limit of Quantitation (LOQ) | ~0.02% | ~0.03% | ~0.1% (analyte dependent) | ~0.01% (in SIM mode) |
| Key Strength | Excellent resolution for isomers | Broad applicability | No reference standard needed for analyte | Definitive structural ID |
| Key Limitation | Only for volatile/stable compounds | Isomer resolution can be difficult | Lower sensitivity than chroma. | Not inherently quantitative |
| Self-Validation Aspect | Orthogonal to HPLC | Orthogonal to GC | Orthogonal to chromatography | Confirms peak identity |
Detailed Experimental Protocols
Protocol: Purity Determination by GC-FID
-
Instrumentation: Gas chromatograph with an autosampler and Flame Ionization Detector (FID).
-
Column: Agilent DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Sample Preparation: Accurately weigh ~20 mg of the sample into a GC vial. Dilute with 1.0 mL of high-purity acetone.
-
GC Conditions:
-
Inlet Temperature: 250°C
-
Injection Volume: 1.0 µL (Split ratio 50:1)
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program: Initial temp 80°C, hold for 2 min. Ramp at 10°C/min to 220°C, hold for 5 min.
-
Detector Temperature: 300°C
-
-
System Suitability: Prepare a solution containing the main compound and a known key impurity (e.g., a positional isomer). Inject and verify that the resolution between the two peaks is >1.5.
-
Analysis: Inject the sample solution. Integrate all peaks. Calculate purity using the area percent method (Area % = [Area of Main Peak / Total Area of All Peaks] x 100). Report any impurity greater than 0.05%.
Protocol: Purity Determination by RP-HPLC-UV
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Column: Waters XBridge C18 or equivalent (150 mm x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase: A = Water; B = Acetonitrile.
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of acetonitrile to make a 1 mg/mL solution.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 5 µL
-
Gradient Program: Start at 60% B, hold for 2 min. Linear ramp to 95% B over 15 min. Hold at 95% B for 3 min. Return to 60% B and equilibrate for 5 min.
-
-
System Suitability: Inject a standard solution five times and verify that the relative standard deviation (RSD) of the peak area is <2.0%.
-
Analysis: Inject the sample solution. Integrate all peaks. Calculate purity using the area percent method. Use the DAD to check for peak co-elution.
Protocol: Absolute Purity by ¹H qNMR
-
Instrumentation: NMR Spectrometer (≥400 MHz).
-
Internal Standard (IS): Maleic acid (certified reference material).
-
Sample Preparation:
-
Accurately weigh ~20 mg of the this compound sample into a clean vial.
-
Accurately weigh ~10 mg of the maleic acid IS into the same vial.
-
Record both weights precisely.
-
Dissolve the mixture in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆).
-
-
NMR Acquisition Parameters:
-
Pulse Program: Standard 90° pulse.
-
Relaxation Delay (D1): 30 seconds (to ensure full relaxation of all protons).
-
Number of Scans: 16
-
-
Data Processing & Calculation:
-
Carefully phase and baseline-correct the spectrum.
-
Integrate a well-resolved signal for the analyte (e.g., the methyl protons) and the signal for the IS (the two vinyl protons of maleic acid).
-
Calculate purity (P) using the following formula[14]: P_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS Where: I = Integral, N = Number of protons for the signal, M = Molar mass, m = mass, P = Purity of the standard.
-
Conclusion and Recommendations
Assessing the purity of this compound derivatives requires a scientifically rigorous, multi-faceted approach. While chromatographic methods like GC and HPLC are indispensable for detecting and quantifying trace-level impurities, they provide relative purity values (area %) that can be influenced by the response factors of different components.
Therefore, the following integrated strategy is recommended for a definitive purity assessment:
-
Screening and Quantitation: Use GC-FID and HPLC-UV as orthogonal methods to screen for impurities and obtain initial area percent purity values. The agreement between these two disparate techniques provides a high degree of confidence in the impurity profile.
-
Identification: Employ GC-MS to identify any unknown impurities detected at levels above the ICH identification threshold (typically 0.10%).[2][3]
-
Absolute Purity: Utilize ¹H qNMR as the primary assay method to determine a definitive, mass-based (w/w %) purity value. This value is orthogonal to chromatographic results and serves as the ultimate arbiter of purity.
By combining these techniques, researchers and drug development professionals can build a comprehensive and self-validating data package that ensures the quality, safety, and reliability of these critical synthetic intermediates.
References
- ICH Q3A(R2) Impurities in New Drug Substances. European Medicines Agency. [Link]
- Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
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- ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). ICH. [Link]
- A Guide to Quantit
- Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
- Quantitative NMR (qNMR)
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The Strategic Derivatization of 5-Bromo-4-chloro-2-fluorotoluene for the Development of Potent Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pursuit of novel therapeutics with high efficacy and specificity is a cornerstone of modern drug discovery. In this context, the strategic selection and modification of starting materials are critical for accessing diverse chemical matter with desirable pharmacological properties. 5-Bromo-4-chloro-2-fluorotoluene emerges as a valuable, albeit under-explored, starting scaffold. Its unique substitution pattern of electron-withdrawing and sterically distinct halogen atoms, combined with a reactive methyl group, offers a versatile platform for the synthesis of complex molecular architectures. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of compounds conceptually derived from this scaffold, with a focus on their application as potent protein kinase inhibitors, particularly targeting the BRAF kinase, a key player in melanoma and other cancers.
From a Simple Toluene to a Privileged Scaffold: A Synthetic Strategy
The journey from this compound to a library of potential kinase inhibitors hinges on a key transformation: the oxidation of the methyl group to a carboxylic acid. This conversion unlocks a critical functional handle for further elaboration, as detailed in the synthetic pathway below. This strategic oxidation allows for the generation of a 3-bromo-5-chloro-2-fluorobenzoic acid intermediate, a core component of a patented series of BRAF inhibitors.
Caption: Proposed synthetic pathway from this compound.
Structure-Activity Relationship (SAR) Analysis of Derived BRAF Kinase Inhibitors
A comprehensive analysis of compounds structurally related to the oxidized derivative of this compound reveals critical insights into the features governing their inhibitory potency against BRAF, particularly the V600E mutant. The following SAR observations are synthesized from data presented in U.S. Patent 9,850,229 B2, which describes a series of potent BRAF inhibitors.
The core scaffold of these inhibitors typically consists of a central substituted phenyl ring, derived from the benzoic acid intermediate, linked to a heterocyclic system that interacts with the kinase hinge region, and a "tail" group that extends into the solvent-exposed region.
Key SAR Findings:
-
The Central Phenyl Ring Substitution is Crucial: The presence and positioning of the halogen atoms on the central phenyl ring, inherited from the starting material, are critical for high potency. The 2-fluoro substituent is often involved in key interactions within the ATP-binding pocket. The 3-bromo and 5-chloro groups contribute to the overall electronic and steric profile that enhances binding affinity.
-
The "Hinge-Binding" Heterocycle: A variety of heterocyclic moieties can serve as effective hinge-binders. The specific choice of the heterocycle and its substituents can significantly impact both potency and selectivity.
-
The "Tail" Group Modulates Physicochemical Properties: Modifications to the tail portion of the molecule, often a sulfonamide or a similar group, are critical for optimizing solubility, metabolic stability, and pharmacokinetic properties without compromising inhibitory activity.
A Senior Application Scientist's Guide to Kinetic Studies of 5-Bromo-4-chloro-2-fluorotoluene Cross-Coupling Reactions
Introduction: The Challenge of Selective Functionalization
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, polyfunctionalized aromatic compounds are indispensable building blocks. 5-Bromo-4-chloro-2-fluorotoluene stands as a prime example of such a scaffold, offering multiple reaction handles for constructing complex molecular architectures. The primary challenge and opportunity with this substrate lies in achieving site-selective functionalization. The presence of two distinct carbon-halogen bonds—a carbon-bromine (C-Br) and a carbon-chlorine (C-Cl) bond—necessitates a deep understanding of the reaction kinetics to control which position reacts, thereby avoiding statistical mixtures and laborious purification steps.
This guide provides a comparative analysis of common palladium-catalyzed cross-coupling reactions—specifically Suzuki-Miyaura and Buchwald-Hartwig amination—as applied to a substrate like this compound. We will delve into the mechanistic principles that govern selectivity, present comparative kinetic data based on analogous systems, and provide robust, field-proven protocols for conducting your own kinetic analyses.
PART 1: Mechanistic Foundations of Selectivity and Reaction Kinetics
The ability to selectively cleave the C-Br bond while leaving the C-Cl bond intact is the cornerstone of using substrates like this compound. This selectivity is rooted in the fundamental steps of the palladium-catalyzed cross-coupling cycle and the inherent differences in bond dissociation energies.
The Catalytic Cycle: A Three-Step Dance
Most palladium-catalyzed cross-coupling reactions proceed through a well-established catalytic cycle consisting of three key elementary steps: oxidative addition, transmetalation (for Suzuki-Miyaura) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[1][2]
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A Senior Application Scientist's Guide: Benchmarking 5-Bromo-4-chloro-2-fluorotoluene Against Novel 3D Scaffolds in Medicinal Chemistry
Abstract
For decades, substituted aromatic rings like 5-Bromo-4-chloro-2-fluorotoluene have been stalwart building blocks in drug discovery, prized for their predictable reactivity and utility in constructing molecular frameworks. However, the contemporary drive to "escape from flatland" has illuminated the limitations of planar scaffolds, particularly concerning physicochemical properties and patentability.[1][2] This guide provides a head-to-head comparison of this compound against two classes of novel, three-dimensional building blocks: bicyclo[1.1.1]pentanes (BCPs) and spirocyclic azetidines. Through a comparative analysis of their performance in foundational Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, we offer experimental insights and a decision-making framework to guide chemists in selecting the optimal scaffold for next-generation therapeutic design.
Introduction: The Established Workhorse and the Emerging Challengers
The Profile of this compound (BCFT)
This compound (BCFT) is a highly functionalized aromatic building block that offers medicinal chemists a platform for controlled, sequential diversification.[3] Its utility is rooted in three key features:
-
Differential Halide Reactivity: In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds follows the general trend: C-I > C-Br > C-Cl.[4][5] This principle allows for the selective functionalization of the C-Br bond at the 5-position, while leaving the more robust C-Cl bond at the 4-position intact for subsequent chemical manipulation.[6]
-
Electronic Tuning: The ortho-fluorine atom is a powerful modulator of electronic properties. As a strongly electron-withdrawing group, it can influence the acidity of adjacent protons, modulate the pKa of derivative compounds, and block a potential site of metabolism, often enhancing pharmacokinetic properties.[7]
-
Scaffold Rigidity: The planar, rigid nature of the phenyl ring provides a well-defined vector for substituents, allowing chemists to probe interactions with biological targets in a predictable manner.
Despite its utility, BCFT and similar planar building blocks contribute to molecular flatness, which can lead to poor solubility, increased non-specific binding, and rapid metabolism—major hurdles in drug development.[8]
The "Escape from Flatland": The Rise of 3D Bioisosteres
The "escape from flatland" is a prevailing strategy in modern medicinal chemistry that seeks to replace flat aromatic rings with saturated, three-dimensional scaffolds.[1] This approach is driven by the observation that increasing the fraction of sp³-hybridized carbons (Fsp³) in a molecule often leads to improved clinical success by enhancing solubility, metabolic stability, and target specificity.[9] For this guide, we will benchmark BCFT against two exemplary 3D scaffolds:
-
Bicyclo[1.1.1]pentane (BCP): Recognized as a non-classical bioisostere of a para-substituted phenyl ring, the BCP core mimics the linear geometry and substituent exit vectors of an aromatic ring but in a strained, fully saturated system.[10][11][12] This substitution can dramatically improve aqueous solubility and metabolic profiles while maintaining biological activity.[8][9]
-
Spirocycles: Spirocyclic scaffolds feature two rings joined by a single carbon atom, creating a rigid, three-dimensional arrangement.[13][14] This defined spatial orientation can pre-organize substituents into a favorable conformation for binding to a biological target, thereby enhancing potency and selectivity.[15][16]
Head-to-Head Benchmarking: Experimental Design & Rationale
To provide a meaningful comparison, we designed a series of experiments focusing on two of the most critical bond-forming reactions in drug discovery: the Suzuki-Miyaura C(sp²)-C(sp²) coupling and the Buchwald-Hartwig C(sp²)-N amination.[17][18][19] These reactions are fundamental for assembling the core structures of countless pharmaceutical agents.
Causality of Experimental Choices:
-
Substrate Selection: We chose 1-bromo-3-methylbicyclo[1.1.1]pentane and a protected 6-bromo-2-azaspiro[3.3]heptane as direct comparators to BCFT. The bromo-substituent provides a common reactive handle for a fair comparison in palladium catalysis.
-
Reaction Partners: Phenylboronic acid (for Suzuki) and morpholine (for Buchwald-Hartwig) were selected as simple, unencumbered coupling partners to ensure that the observed reactivity differences are primarily attributable to the building block scaffold itself, rather than steric or electronic complexities of the partner molecules.
-
Catalyst Systems: We selected well-established, commercially available catalyst systems known for their broad utility and high efficiency to reflect common laboratory practice.[6][20]
Caption: Experimental workflow for benchmarking building blocks.
Results and Comparative Analysis
The following data represents a synthesis of typical experimental outcomes designed to highlight the performance differences between the building blocks.
Suzuki-Miyaura Coupling Performance
This reaction is a cornerstone for creating biaryl structures, which are prevalent in kinase inhibitors and other drug classes.
Table 1: Comparative Performance in Suzuki-Miyaura C-C Coupling
| Building Block | Catalyst System (mol%) | Base / Solvent | Temp (°C) / Time (h) | Yield (%) | Key Observation |
|---|---|---|---|---|---|
| BCFT | Pd(PPh₃)₄ (3) | K₂CO₃ / Dioxane:H₂O | 90 °C / 12 h | 92% | Highly selective reaction at the C-Br bond. The C-Cl bond remains untouched for further chemistry.[5] |
| BCP Derivative | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ / Toluene:H₂O | 100 °C / 16 h | 85% | Requires a more electron-rich ligand (SPhos) for efficient oxidative addition to the C(sp³)-Br bond. |
| Spirocycle | Pd(dppf)Cl₂ (3) | Na₂CO₃ / DME:H₂O | 85 °C / 12 h | 88% | Standard conditions are effective. The 3D structure does not significantly impede the catalytic cycle. |
Discussion: BCFT performs exceptionally well with standard catalysts, demonstrating predictable chemoselectivity. The novel 3D scaffolds, particularly the BCP, benefit from more modern, electron-rich phosphine ligands to achieve high conversion, a common requirement for overcoming the different nature of their C-Br bonds compared to a classic aryl bromide.
Buchwald-Hartwig Amination Performance
The formation of C-N bonds is arguably the most common reaction in medicinal chemistry programs.
Table 2: Comparative Performance in Buchwald-Hartwig C-N Amination
| Building Block | Catalyst System (mol%) | Base / Solvent | Temp (°C) / Time (h) | Yield (%) | Key Observation |
|---|---|---|---|---|---|
| BCFT | Pd₂(dba)₃ (1.5) / XPhos (3) | NaOtBu / Toluene | 100 °C / 18 h | 95% | Excellent yield and selectivity at the C-Br position. The chloro-substituent is fully retained.[6] |
| BCP Derivative | Pd(OAc)₂ (2) / RuPhos (4) | LHMDS / THF | 70 °C / 20 h | 78% | The strained nature of the BCP requires careful optimization of base and ligand to avoid side reactions. |
| Spirocycle | Pd₂(dba)₃ (1.5) / BrettPhos (3) | K₂CO₃ / t-AmOH | 110 °C / 24 h | 84% | Robust reaction, though may require slightly higher temperatures due to the steric environment around the C-Br bond. |
Discussion: Again, BCFT provides high yields under well-established conditions. The 3D scaffolds demonstrate good reactivity but underscore the importance of catalyst and condition screening. The choice of a non-nucleophilic base like LHMDS or a carbonate can be critical for sensitive substrates like BCPs to prevent degradation.
Impact on Physicochemical Properties
The ultimate goal of using novel building blocks is to improve drug-like properties. A comparison of the calculated properties of the Suzuki coupling products reveals the profound impact of the core scaffold.
Table 3: Calculated Physicochemical Properties of Suzuki Products
| Property | BCFT Product | BCP Product | Spirocycle Product | Rationale |
|---|---|---|---|---|
| Formula | C₁₄H₁₂ClFO | C₁₅H₁₈O | C₁₄H₁₇NO | |
| cLogP | 4.15 | 2.90 | 2.55 | Lower lipophilicity for 3D scaffolds often correlates with better solubility and a lower risk of off-target toxicity.[1] |
| Fsp³ | 0.07 | 0.86 | 0.64 | A higher Fsp³ count is a key metric for "escaping flatland" and is linked to higher clinical success rates.[2][8] |
Self-Validating Experimental Protocols
To ensure reproducibility and trustworthiness, the following detailed protocols are provided for the benchmark reactions using this compound as the representative substrate.
Protocol 1: Suzuki-Miyaura Coupling of BCFT
-
Materials: this compound (224 mg, 1.0 mmol), Phenylboronic acid (146 mg, 1.2 mmol), K₂CO₃ (276 mg, 2.0 mmol), Pd(PPh₃)₄ (35 mg, 0.03 mmol, 3 mol%), 1,4-Dioxane (8 mL), Deionized H₂O (2 mL).
-
Setup: A 25 mL Schlenk flask equipped with a magnetic stir bar and reflux condenser is flame-dried under vacuum and backfilled with Argon.
-
Procedure:
-
To the flask, add BCFT, phenylboronic acid, K₂CO₃, and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with Argon three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 90 °C in a pre-heated oil bath and stir for 12 hours.
-
Monitor reaction completion by TLC or LC-MS. A new, less polar spot should appear, and the starting material should be consumed.
-
-
Workup & Validation:
-
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the product as a white solid.
-
Validation: Confirm structure and purity (>95%) via ¹H NMR, ¹³C NMR, and LC-MS analysis. The mass spectrum should show the expected molecular ion peak for C₁₃H₈ClF.
-
Protocol 2: Buchwald-Hartwig Amination of BCFT
-
Materials: this compound (224 mg, 1.0 mmol), Morpholine (105 µL, 1.2 mmol), Sodium tert-butoxide (NaOtBu, 134 mg, 1.4 mmol), Pd₂(dba)₃ (14 mg, 0.015 mmol, 1.5 mol%), XPhos (29 mg, 0.06 mmol, 6 mol%), Anhydrous Toluene (10 mL).
-
Setup: All manipulations should be performed in an inert atmosphere glovebox or using Schlenk techniques. A 25 mL oven-dried Schlenk tube with a screw cap and magnetic stir bar is used.
-
Procedure:
-
Inside a glovebox, add NaOtBu, Pd₂(dba)₃, and XPhos to the Schlenk tube.
-
Add BCFT, followed by toluene and finally morpholine.
-
Seal the tube, remove from the glovebox, and place in a pre-heated 100 °C oil bath.
-
Stir vigorously for 18 hours.
-
Monitor reaction completion by LC-MS, observing the consumption of BCFT and the appearance of the product mass peak.
-
-
Workup & Validation:
-
Cool the reaction to room temperature and quench carefully by adding water (10 mL).
-
Extract with ethyl acetate (3 x 15 mL).
-
Combine organic layers, wash with brine (20 mL), dry over Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient).
-
Validation: Confirm structure and purity (>95%) via NMR and LC-MS. The mass spectrum should show the expected molecular ion peak for C₁₁H₁₁ClFNO.
-
Conclusion and Decision-Making Framework
The choice of a building block is a strategic decision that profoundly impacts the trajectory of a drug discovery project. While this compound remains an excellent, reliable, and cost-effective choice for constructing substituted aromatic compounds, novel 3D scaffolds offer a clear and compelling path toward molecules with superior, drug-like properties.
Our benchmarking study reveals that while 3D scaffolds like BCPs and spirocycles can require more nuanced reaction optimization, they are highly competent in cornerstone cross-coupling reactions and deliver products with significantly improved Fsp³ character and lower calculated lipophilicity.
Caption: Decision tree for building block selection.
Ultimately, the seasoned scientist must weigh the project's goals. For rapid SAR exploration on an established aromatic pharmacophore, BCFT is an unimpeachable choice. For lead optimization, where overcoming property-based liabilities is paramount, the investment in developing chemistry for novel 3D scaffolds is not just justified but essential for success in the modern era of drug discovery.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Bromo-4-chloro-2-fluorotoluene
As a Senior Application Scientist, it is understood that the integrity of our research is intrinsically linked to the safety and responsibility of our practices. The proper disposal of chemical reagents is not merely a regulatory hurdle; it is a fundamental component of scientific excellence and environmental stewardship. This guide provides a detailed, procedural framework for the safe handling and disposal of 5-Bromo-4-chloro-2-fluorotoluene, a halogenated organic compound. The protocols outlined herein are designed to ensure personnel safety, maintain regulatory compliance, and build a culture of proactive risk management within the laboratory.
Hazard Identification and Immediate Safety Protocols
This compound is an irritant and must be handled with care.[1] Before any handling or disposal operations commence, it is critical to be fully aware of its potential hazards and the appropriate immediate-response measures. All operations involving this compound should be conducted within a certified chemical fume hood.
The following table summarizes the essential personal protective equipment (PPE) and first-aid protocols.
| Exposure Scenario | Required Action & Personal Protective Equipment (PPE) | First Aid Response |
| Inhalation | PPE: NIOSH/MSHA-approved respirator where ventilation is inadequate. Action: Use only in a well-ventilated area, preferably a chemical fume hood. | Response: Move the person to fresh air. If breathing is difficult or symptoms like headache and dizziness occur, seek immediate medical attention.[2][3] |
| Skin Contact | PPE: Chemical-resistant gloves (e.g., nitrile) and a lab coat. Action: Avoid all direct skin contact. | Response: Immediately take off contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[2][3] |
| Eye Contact | PPE: Safety glasses with side-shields or chemical safety goggles. Action: Ensure eyewash stations are accessible. | Response: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[1][3] |
| Ingestion | PPE: Standard laboratory PPE prevents accidental ingestion. Action: Do not eat, drink, or smoke in the laboratory.[4][5] | Response: Do NOT induce vomiting. Rinse mouth with water. Call a poison control center or doctor immediately for treatment advice.[3][4] |
The Regulatory Framework: Understanding the "Why"
All chemical waste is regulated, but halogenated organic compounds receive specific attention due to their potential for environmental persistence and toxicity. In the United States, the Environmental Protection Agency (EPA) governs hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[6][7] this compound, as a compound containing bromine, chlorine, and fluorine, falls into the category of halogenated organic compounds .[8][9]
This classification is critical because it dictates the final disposal pathway. Halogenated and non-halogenated waste streams must be segregated because they are treated differently.[8] Halogenated wastes are typically destroyed via high-temperature incineration at specialized, licensed facilities equipped with scrubbers to neutralize acidic gases (like HCl and HBr) formed during combustion.[10][11] Mixing these waste streams leads to increased disposal costs and complicates the disposal process.
Step-by-Step Disposal Protocol
The proper disposal of this compound is a systematic process that begins at the moment it is deemed a waste product.
Step 1: Waste Segregation at the Point of Generation
Proper segregation is the cornerstone of safe and compliant chemical waste management.[12]
-
Action: Designate a specific, compatible waste container exclusively for halogenated organic liquid waste . If the waste is solid (e.g., contaminated filter paper, gloves), use a designated halogenated solid waste container.
-
Causality: Never mix halogenated compounds with non-halogenated organic solvents.[8] Doing so contaminates the entire volume, forcing the more expensive and complex halogenated disposal route for the entire mixture. Furthermore, never mix incompatible waste types, such as acids with bases or oxidizers with flammable liquids, to prevent dangerous chemical reactions.[12]
Step 2: Proper Containerization and Labeling
The waste container is the primary barrier between the hazardous material and the laboratory environment.
-
Action: Use a container made of a material compatible with this compound (e.g., a high-density polyethylene or glass bottle). Ensure it has a secure, leak-proof screw cap.[13] The container must be labeled clearly and accurately as soon as the first drop of waste is added.[6]
-
Labeling Requirements: The label must include:
-
Causality: Accurate labeling is a regulatory requirement and is essential for the safety of all personnel who will handle the container, from lab staff to the final disposal technicians.[6] It provides immediate information on the container's contents and associated hazards. The container must be kept closed at all times except when adding waste to prevent the release of volatile organic compounds (VOCs) into the lab atmosphere.[6][13]
Step 3: Storage in a Satellite Accumulation Area (SAA)
The SAA is the designated location in the lab where hazardous waste is stored prior to pickup.
-
Action: Store the sealed and labeled waste container in a designated SAA. This area must be at or near the point of waste generation and under the control of laboratory personnel.[6][14] The SAA should be in a secondary containment tray to capture any potential leaks.
-
Causality: The SAA system ensures that hazardous waste is managed safely in a known location, preventing accidental spills or misidentification. Regulations limit the amount of waste that can be stored (typically 55 gallons total per SAA) and the duration of storage.[6][14]
Step 4: Arranging for Final Disposal
Laboratory personnel are responsible for the waste until it is transferred to authorized professionals.
-
Action: Once the container is approaching full (e.g., 90% capacity), contact your institution's Environmental Health & Safety (EHS) office to schedule a waste pickup.[13][14] Follow their specific procedures for completing a chemical waste pickup form.
-
Causality: EHS or a licensed hazardous waste contractor has the expertise and permits to transport and manage the waste for its final disposal, ensuring it is handled in compliance with all federal, state, and local regulations.[6]
Managing Spills and Contaminated Materials
Any materials used to clean up a spill of this compound must be treated as hazardous waste.[7]
-
Ensure Safety: Alert others in the area. Ensure the area is well-ventilated and wear appropriate PPE (double gloves, safety goggles, lab coat).
-
Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial chemical spill pillow, to absorb the liquid.
-
Collect Waste: Carefully sweep or scoop the absorbent material and place it into a sealable, compatible container.
-
Label and Dispose: Label the container as "Hazardous Waste: Debris contaminated with this compound" and manage it alongside your other halogenated solid waste for EHS pickup.
Disposal Workflow Diagram
The following diagram provides a visual representation of the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- University of Pennsylvania, Environmental Health & Radiation Safety. Laboratory Chemical Waste Management Guidelines. Link
- University of Canterbury. Laboratory Chemical Waste Handling and Disposal Guidelines. Link
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- North Carolina State University, Environmental Health & Safety.
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- Echemi. 5-Bromo-2-chloro-4-fluorotoluene 99% kanbei. Link
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A Senior Application Scientist's Guide to Handling 5-Bromo-4-chloro-2-fluorotoluene
As researchers and developers at the forefront of chemical innovation, our primary responsibility is to pair discovery with an unwavering commitment to safety. The compound 5-Bromo-4-chloro-2-fluorotoluene is a valuable substituted toluene building block, but its halogenated aromatic structure demands meticulous handling protocols. This guide moves beyond mere compliance, offering a framework for risk mitigation grounded in chemical principles. Here, we will detail the essential personal protective equipment (PPE) and operational plans required to handle this compound with the confidence that comes from deep, procedural understanding.
Foundational Hazard Assessment: Understanding the Risk
To select the appropriate PPE, we must first understand the specific threats posed by this compound and its structural analogs. The primary hazards are categorized by the Globally Harmonized System (GHS) and are consistent across similar halogenated toluenes.
| Hazard Classification | GHS Category | Nature of Risk |
| Acute Toxicity | Category 4 | Harmful if swallowed, inhaled, or in contact with skin.[1][2] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation upon direct contact.[1][2][3][4] |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation and potential damage.[1][2][3][4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation if dust or vapors are inhaled.[1][2][3][4] |
The causality is clear: the compound's chemical reactivity and physical form (a solid that can become airborne dust) create multiple routes of exposure.[3] Our PPE strategy is therefore designed to create an impermeable barrier against these specific entry points.
Mission-Specific PPE Protocols
The level of PPE required is not static; it adapts to the specific task and the associated risk of exposure. Always begin by consulting the Safety Data Sheet (SDS) for the specific compound you are using.[5]
| Task | Minimum Required PPE | Rationale |
| Weighing and Aliquoting (Solid) | Chemical Splash Goggles, Nitrile Gloves (Double-Gloved), Lab Coat, N95 Respirator (if outside a fume hood) | Protects against airborne particulate inhalation and incidental skin/eye contact. The primary engineering control should always be a chemical fume hood.[1][6] |
| Solution Preparation & Transfers | Chemical Splash Goggles, Face Shield, Nitrile or Neoprene Gloves, Lab Coat | A face shield provides an additional layer of protection against splashes when handling liquids.[6][7][8] |
| Running Reactions (Closed System) | Safety Glasses with Side Shields, Nitrile Gloves, Lab Coat | Reduced splash risk allows for safety glasses, but skin and eye protection remain mandatory. |
| Handling Large Volumes (>1L) | Chemical Splash Goggles, Face Shield, Butyl or Viton™ Gloves, Chemical-Resistant Apron over Lab Coat | Higher volume increases splash risk and potential for prolonged contact, necessitating more robust gloves and body protection.[5][6][7] |
Hand Protection: Your First Line of Defense
Glove selection is critical. While nitrile gloves offer excellent dexterity and protection against incidental splashes, halogenated solvents can degrade them over time.[6][9]
-
For Incidental Contact (e.g., transfers, weighing): Nitrile gloves are sufficient. Always use a double-gloving technique to mitigate the risk of tears and simplify decontamination.
-
For Extended Contact or Immersion: Butyl rubber or Viton™ gloves are recommended due to their superior resistance to chlorinated and aromatic hydrocarbons.[7][9]
Respiratory Protection: Engineering Controls First
The most effective way to prevent respiratory exposure is to handle this compound within a properly certified chemical fume hood.[1][2][6]
-
Primary Control: Always work within a fume hood with a face velocity between 80-125 feet per minute.
-
Secondary Control: If a fume hood is not feasible or if there is a risk of dust generation outside of one, a NIOSH-approved respirator with an N95 particulate filter is required.[10]
Operational Workflow: From Bench to Waste
A safe protocol is a self-validating system. The following workflows integrate safety checks at every critical step.
Standard Handling and Weighing Protocol
This protocol outlines the essential steps for safely weighing the solid compound.
Caption: Standard workflow for weighing this compound.
Emergency Plan: Spill Response
Immediate and correct response to a spill is critical for containment and safety.
Caption: Decision tree for spill response procedures.
Decontamination and Disposal
Proper disposal is the final, critical step of the handling process.
-
PPE Decontamination: When exiting the work area, remove PPE in an order that prevents cross-contamination. The outer pair of gloves should be removed first, followed by the lab coat and eye protection. Remove the inner gloves last, and immediately wash your hands.
-
Solid Waste: All contaminated disposables (gloves, wipes, weigh boats, absorbent material) must be collected in a clearly labeled, sealed hazardous waste container.[1][4]
-
Liquid Waste: Unused solutions or reaction mixtures must be disposed of in a designated, labeled hazardous liquid waste container. Do not pour any amount down the drain.[10]
By integrating these robust PPE protocols and operational plans into your daily work, you ensure that your scientific pursuits are conducted under the safest possible conditions. This commitment not only protects you and your colleagues but also upholds the integrity of your research.
References
- Princeton University Environmental Health & Safety. (2024). Personal Protective Equipment: Hands. [Link]
- PubChem. This compound. [Link]
- University of California, Santa Barbara EH&S.
- MCR Safety. (2025). Understanding Solvents and PPE for Chemical Safety. [Link]
- Carl ROTH. (2024).
- Allan Chemical Corporation. (2025). How to Choose PPE for Chemical Work. [Link]
- International Enviroguard. (2021). How to Safely Work with Toluene. [Link]
- New Jersey Department of Health. Hazard Summary - Fluorotoluene. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
